molecular formula C9H9NO6 B1314218 2,4-diMethoxy-5-nitrobenzoic acid CAS No. 90564-41-3

2,4-diMethoxy-5-nitrobenzoic acid

Cat. No.: B1314218
CAS No.: 90564-41-3
M. Wt: 227.17 g/mol
InChI Key: RECRLCHPXXOYHZ-UHFFFAOYSA-N
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Description

2,4-diMethoxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECRLCHPXXOYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536114
Record name 2,4-Dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90564-41-3
Record name 2,4-Dimethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Navigating the Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Nitrobenzoic Acids: Focus on 2,4-diMethoxy-5-nitrobenzoic acid and its Isomers

This guide provides a comprehensive technical overview of this compound and its structurally significant isomer, 4,5-Dimethoxy-2-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of these compounds, with a focus on practical, field-proven insights and methodologies.

Substituted nitrobenzoic acids are a critical class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals and fine chemicals.[1][2] The precise arrangement of functional groups on the benzene ring dictates the molecule's reactivity and potential applications. The compound "this compound" and its isomers, such as 4,5-Dimethoxy-2-nitrobenzoic acid, are of particular interest due to their utility in constructing complex molecular architectures.[1][3]

A critical first step for any researcher is the unambiguous identification of the specific isomer of interest. The Chemical Abstracts Service (CAS) number is the universally accepted standard for this purpose.

Compound Identification and Properties

This compound
  • CAS Number: 90564-41-3[4]

  • Molecular Formula: C₉H₉NO₆[4]

  • Molecular Weight: 227.17 g/mol [4]

This specific isomer is less commonly documented in readily available scientific literature compared to its 4,5-dimethoxy counterpart. However, its structure suggests potential as a precursor in synthetic pathways where this specific substitution pattern is required.

4,5-Dimethoxy-2-nitrobenzoic acid (6-Nitroveratric Acid)

This isomer is more widely referenced and serves as an excellent case study for the synthesis and application of dimethoxy nitrobenzoic acids.

  • CAS Number: 4998-07-6[5]

  • Molecular Formula: C₉H₉NO₆[5]

  • Molecular Weight: 227.17 g/mol [5]

  • Synonyms: 6-Nitroveratric Acid, 2-Nitro-4,5-dimethoxybenzoic acid[5][6]

  • Appearance: Light yellow solid[7]

  • Melting Point: 195-197 °C[7]

Table 1: Physicochemical Properties of 4,5-Dimethoxy-2-nitrobenzoic acid

PropertyValueSource
CAS Number 4998-07-6[5]
Molecular Formula C₉H₉NO₆[5]
Molecular Weight 227.17 g/mol [5]
Melting Point 195-197 °C[7]
Purity ≥99% (typical)

Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid: A Mechanistic Approach

The synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid typically proceeds via the nitration of 3,4-dimethoxybenzoic acid (veratric acid). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The methoxy groups (-OCH₃) are ortho-, para-directing activators, making the positions adjacent and opposite to them on the ring more susceptible to electrophilic attack.

Experimental Protocol: Nitration of 3,4-Dimethoxybenzoic Acid

This protocol is a synthesis of methods described in the literature, designed for laboratory-scale preparation.[7][8]

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric acid)

  • Nitric acid (20% aqueous solution)

  • Ice

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a flask suitable for the reaction scale, add 10 g of 3,4-dimethoxybenzoic acid.[7]

  • Create an ice bath around the flask to maintain a low temperature.

  • Slowly add 50 mL of 20% nitric acid to the flask with continuous stirring.[7] The slow addition and cooling are crucial to control the exothermic reaction and prevent over-nitration or side product formation.

  • After the addition is complete, allow the reaction mixture to stir at 60 °C for 6 hours.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it over a generous amount of ice-water.[7] This will cause the product to precipitate out of the solution.

  • Filter the resulting solid, wash it with cold water, and allow it to dry.[7]

  • The crude product can be purified by silica gel column chromatography to yield 4,5-Dimethoxy-2-nitrobenzoic acid as a light yellow solid.[7] A yield of approximately 77% can be expected.[7]

Diagram 1: Synthesis Workflow

cluster_synthesis Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid start Start: 3,4-Dimethoxybenzoic acid nitration Nitration with 20% Nitric Acid at 60°C start->nitration quench Quenching in Ice-Water nitration->quench filtration Filtration and Washing quench->filtration purification Purification by Silica Gel Chromatography filtration->purification product Product: 4,5-Dimethoxy-2-nitrobenzoic acid purification->product

Caption: Workflow for the synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid.

Applications in Research and Development

4,5-Dimethoxy-2-nitrobenzoic acid is a valuable intermediate in the synthesis of various organic compounds.[1] Its functional groups—a carboxylic acid, two methoxy groups, and a nitro group—offer multiple reaction sites for further chemical transformations.

  • Pharmaceutical Synthesis: It serves as a key building block for certain pharmaceuticals. For instance, it is an intermediate in the synthesis of Gefitinib.[6]

  • Heterocyclic Chemistry: The presence of the nitro and carboxylic acid groups makes it a suitable precursor for the synthesis of nitrogen-containing heterocyclic compounds.[1]

  • Chemical Probes and Ligands: Derivatives of this acid can be synthesized to act as probes for studying biological processes or as ligands for metal complexes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,5-Dimethoxy-2-nitrobenzoic acid.

Table 2: GHS Hazard Information

Hazard StatementCodeDescriptionSource
Skin IrritationH315Causes skin irritation.[5]
Eye IrritationH319Causes serious eye irritation.[5]
Respiratory IrritationH335May cause respiratory irritation.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.[9]

  • Hand Protection: Chemical-resistant gloves should be worn.[9]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[9]

  • Respiratory Protection: Work in a well-ventilated area, such as a fume hood. If dust is generated, a NIOSH-approved respirator may be required.[9]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][10]

  • In case of skin contact: Wash off with soap and plenty of water.[9][10]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9][10]

  • If swallowed: Rinse mouth with water and seek medical attention.[9][10]

Diagram 2: Safe Handling Workflow

cluster_safety Safe Handling Protocol start Start: Obtain Compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling storage Store in a Tightly Closed Container in a Dry, Cool Place handling->storage disposal Dispose of According to Institutional and Local Regulations storage->disposal end End of Workflow disposal->end

Caption: Recommended workflow for the safe handling of dimethoxy nitrobenzoic acids.

Conclusion

This compound and its isomers, particularly 4,5-Dimethoxy-2-nitrobenzoic acid, are important compounds in the field of organic synthesis. A thorough understanding of their properties, synthesis, and safe handling is essential for any researcher working with these materials. The protocols and data presented in this guide are intended to provide a solid foundation for their successful application in research and development.

References

  • ChemUniverse. This compound [P68111]. [Link]

  • PubChem. 2-Methoxy-5-nitrobenzoic acid. [Link]

  • PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • MySkinRecipes. 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid. [Link]

  • Georganics. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. [Link]

  • Vihita Drugs & Intermediates. 2, 4-Dimethoxy Benzoic Acid. [Link]

Sources

An In-depth Technical Guide to 2,4-diMethoxy-5-nitrobenzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-diMethoxy-5-nitrobenzoic acid, a key intermediate in the synthesis of various organic compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Attributes

This compound is a nitrated aromatic carboxylic acid. The presence of two methoxy groups and a nitro group on the benzene ring significantly influences its chemical reactivity and physical properties.

Molecular Identity
PropertyValueSource
Molecular Formula C₉H₉NO₆[1]
Molecular Weight 227.17 g/mol [1]
CAS Number 90564-41-3[1]

The structural arrangement of these functional groups dictates the molecule's utility as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy groups create a unique electronic environment on the aromatic ring, enabling a range of chemical transformations.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectroscopic signatures can be inferred from its structure.

  • ¹H NMR: Proton NMR would show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the methoxy and nitro substituents.

  • ¹³C NMR: Carbon NMR would reveal unique resonances for each carbon atom in the molecule, including the two methoxy carbons, the six aromatic carbons, and the carboxylic acid carbon.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a critical tool to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-O stretching of the methoxy groups, and N-O stretching of the nitro group.

Synthesis and Purification

The synthesis of this compound typically involves the nitration of a dimethoxybenzoic acid precursor. The choice of starting material and reaction conditions is crucial for achieving high yield and purity.

General Synthetic Workflow

A Starting Material: 2,4-Dimethoxybenzoic acid B Nitrating Agent: e.g., HNO₃/H₂SO₄ A->B Addition C Reaction at Controlled Temperature B->C D Quenching and Precipitation C->D E Filtration and Washing D->E F Recrystallization for Purification E->F G Final Product: this compound F->G

Figure 1. A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: The starting material, 2,4-dimethoxybenzoic acid, is dissolved in a suitable solvent and cooled in an ice bath.

  • Nitration: A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of completion.

  • Work-up: Once the reaction is complete, the mixture is carefully poured over ice to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system to yield the final product with high purity.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amine, which can then be further functionalized.

Role as a Synthetic Intermediate

The strategic placement of the functional groups allows for regioselective modifications, making it a key component in the synthesis of heterocyclic compounds and other pharmacologically active molecules. The reduction of the nitro group to an amine is a common transformation that opens up a wide array of subsequent chemical reactions.

A This compound B Reduction of Nitro Group (e.g., SnCl₂, H₂/Pd) A->B C 2,4-diMethoxy-5-aminobenzoic acid B->C D Further Functionalization (e.g., Amide Coupling, Cyclization) C->D E Target Molecules: Pharmaceuticals, Agrochemicals, etc. D->E

Figure 2. A logical flow demonstrating the utility of this compound as a synthetic intermediate.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound, with a molecular weight of 227.17 g/mol , is a significant chemical intermediate with broad applications in organic synthesis.[1] Its unique molecular structure allows for a variety of chemical transformations, making it a valuable building block for the creation of complex molecules with potential biological activity. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in a research and development setting.

References

  • ChemUniverse. This compound [P68111]. [Link]

Sources

An In-Depth Technical Guide to 2,4-diMethoxy-5-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 2,4-diMethoxy-5-nitrobenzoic acid, a key chemical intermediate in advanced organic synthesis. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's fundamental properties, a robust and replicable synthesis protocol, and a detailed analysis of its spectroscopic signature. We will explore the causal logic behind the synthetic strategy, focusing on the principles of electrophilic aromatic substitution. Furthermore, this guide covers essential safety protocols and discusses the compound's current and potential applications in medicinal chemistry and materials science, serving as a vital resource for professionals in the field.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of two electron-donating methoxy groups and two electron-withdrawing groups (nitro and carboxylic acid) on the benzene ring imparts a unique reactivity profile, making it a valuable precursor in multi-step organic synthesis.

Its primary identifiers and key properties, including several predicted values due to its nature as a specific research intermediate, are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 90564-41-3[1][2]
Molecular Formula C₉H₉NO₆[1][2]
Molecular Weight 227.17 g/mol [2][3]
Canonical SMILES COC1=CC(=C(C=C1C(=O)O)[O-])OC[1]
Predicted Density 1.403 ± 0.06 g/cm³[1]
Predicted pKa 3.71 ± 0.12[1]
Predicted Boiling Point 419.1 ± 45.0 °C[1]
Solubility Expected to have good solubility in polar organic solvents like DMSO, methanol, and acetone, with limited solubility in water.[4][5]

Chemical Structure and Rationale

The structure of this compound is defined by a benzoic acid core with substituents at the 2, 4, and 5 positions.

Caption: 2D chemical structure of this compound.

Synthesis Pathway and Experimental Protocol

The most direct and efficient synthesis of this compound is achieved through the electrophilic nitration of 2,4-dimethoxybenzoic acid. The underlying chemical logic relies on the powerful directing effects of the substituents on the aromatic ring.

Causality of Experimental Design: The two methoxy groups (-OCH₃) at positions 2 and 4 are strong activating, ortho, para-directing groups. The carboxylic acid (-COOH) at position 1 is a deactivating, meta-directing group. The cumulative effect of these groups overwhelmingly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is para to the C2-methoxy, ortho to the C4-methoxy, and meta to the C1-carboxylic acid. This convergence of directing effects leads to high regioselectivity and yield. The reaction is performed at low temperatures because nitration is a highly exothermic process; controlling the temperature is critical to prevent over-nitration and the formation of unwanted byproducts.

synthesis_workflow cluster_start Starting Material cluster_process Reaction Step cluster_end Final Product SM 2,4-Dimethoxybenzoic Acid Reagents Nitrating Agent (HNO₃ / H₂SO₄) SM->Reagents Electrophilic Aromatic Substitution Product This compound Reagents->Product Conditions Controlled Temperature (0-5 °C) Conditions->Reagents Controls Reaction

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from standard nitration procedures for activated aromatic rings.[6][7]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,4-dimethoxybenzoic acid (1.0 eq) to glacial acetic acid (10 volumes). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the dissolved starting material via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature of the reaction below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring.

  • Precipitation and Isolation: A solid precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product on the filter with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Drying and Purification: Dry the solid product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is paramount. This is achieved through a combination of NMR, IR, and Mass Spectrometry. While specific spectra for this exact isomer are not widely published, the expected data can be reliably predicted based on its structure and data from closely related analogues.[8][9][10]

TechniqueExpected Observations
¹H NMR - ~10-12 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH)- ~8.5 ppm: Singlet, 1H (Aromatic proton at C6)- ~7.0 ppm: Singlet, 1H (Aromatic proton at C3)- ~4.1 ppm: Singlet, 3H (Methoxy protons, -OCH₃)- ~4.0 ppm: Singlet, 3H (Methoxy protons, -OCH₃)
¹³C NMR - ~165-170 ppm: Carboxylic acid carbon (-COOH)- ~155-165 ppm: Aromatic carbons attached to OCH₃ and NO₂- ~100-120 ppm: Aromatic carbons- ~56-58 ppm: Methoxy carbons (-OCH₃)
FT-IR (cm⁻¹) - 3300-2500: Broad O-H stretch (from -COOH)- ~1700: Strong C=O stretch (from -COOH)- ~1530 & ~1350: Strong N-O asymmetric and symmetric stretches (from -NO₂)- ~1250-1050: C-O stretches (from ethers and acid)
Mass Spec (EI) - m/z 227: Molecular Ion Peak [M]⁺- m/z 210: [M-OH]⁺- m/z 182: [M-COOH]⁺- m/z 181: [M-NO₂]⁺
Protocol: Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~10-15 mg of the dried sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved before analysis.

  • FT-IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. The sample can then be introduced via direct infusion or through a chromatographic system (LC-MS or GC-MS).

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine (-NH₂), which serves as a key nucleophile or a site for diazotization, enabling the construction of complex heterocyclic scaffolds found in many pharmacologically active molecules.[11][12]

  • Fine Chemical and Dye Production: The amine derived from this compound can be used in the synthesis of specialized dyes and polymers.

  • Building Block for Complex Molecules: The presence of three distinct functional groups allows for sequential, selective chemical modifications, making it a versatile building block in combinatorial chemistry and the synthesis of natural product analogues.[12]

Safety, Handling, and Disposal

As with related nitroaromatic and benzoic acid compounds, this compound should be handled with appropriate care.[13]

GHS Hazard Classification (Anticipated):

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3][14]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][14]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[3][14]

Handling Protocol:

  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[15][16]

  • Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring solids. Wash hands thoroughly after handling.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[15][17]

Emergency Procedures:

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][16]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[15][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[15]

Conclusion

This compound represents a well-defined and highly useful chemical intermediate. Its synthesis is a textbook example of regiocontrolled electrophilic aromatic substitution, governed by the predictable directing effects of its functional groups. The detailed characterization data provides a clear fingerprint for identity and purity verification. For researchers in medicinal chemistry and organic synthesis, this compound offers a versatile scaffold, enabling the efficient construction of more complex and potentially valuable molecules. Proper adherence to the outlined safety and handling protocols is essential for its responsible use in a research and development setting.

References

[2] ChemUniverse. (n.d.). This compound [P68111]. Retrieved from [15] Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid 99 4998-07-6. Retrieved from [1] Guidechem. (n.d.). Ácido 2,4-diMetoxi-5-nitrobenzoico 90564-41-3 wiki. Retrieved from [4] Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [5] Echemi. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. Retrieved from [17] Fisher Scientific. (2021). SAFETY DATA SHEET. Retrieved from [6] ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. Retrieved from [8] ChemicalBook. (n.d.). 2,4-dimethoxy-5-nitro-benzaldehyde synthesis. Retrieved from [3] PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. Retrieved from [9] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [16] ChemicalBook. (2025). 2,4-Dimethoxybenzoic acid - Safety Data Sheet. Retrieved from [7] Guidechem. (2024). How can one prepare 4,5-dimethoxy-2-nitrobenzoic acid?. Retrieved from [14] PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [18] BenchChem. (n.d.). Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers. Retrieved from [11] Chem-Impex. (n.d.). 2-Methoxy-5-nitrobenzoic acid. Retrieved from [13] BenchChem. (n.d.). An In-Depth Technical Guide on the Safety, Toxicity, and Handling of 2,4,5-Trimethoxybenzoic Acid. Retrieved from [10] Wiley InterScience. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [12] CymitQuimica. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid - Technical. Retrieved from

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-diMethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-diMethoxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest within the realms of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring two methoxy groups and a nitro group on the benzoic acid scaffold, imparts a distinct set of physicochemical properties that govern its reactivity, solubility, and potential as a building block for novel therapeutic agents. This technical guide provides a comprehensive exploration of the core physicochemical attributes of this compound, offering both established data and field-proven experimental methodologies for their determination. This document is designed to serve as an essential resource for researchers engaged in drug discovery and development, providing the foundational knowledge necessary for the effective utilization and manipulation of this versatile compound.

Chemical Identity and Molecular Structure

This compound is systematically identified by the following key parameters:

  • IUPAC Name: this compound

  • CAS Number: 90564-41-3[1]

  • Molecular Formula: C₉H₉NO₆

  • Molecular Weight: 227.17 g/mol

The structural architecture of the molecule, characterized by the ortho and para positioning of the methoxy groups and the meta positioning of the nitro group relative to the carboxylic acid function, is a critical determinant of its chemical behavior.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties: A Tabulated Summary

While comprehensive experimental data for this compound is not extensively available in the public domain, the following table summarizes known information and provides context based on structurally related compounds.

PropertyValue/Information
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Appearance Expected to be a solid, likely crystalline, powder.
Melting Point Not explicitly found in search results. However, related compounds like 4,5-Dimethoxy-2-nitrobenzoic acid have a melting point of 195-197 °C. A precise experimental determination is recommended.
Boiling Point Not determined. Due to its carboxylic acid functionality and relatively high molecular weight, it is expected to have a high boiling point and may decompose upon heating at atmospheric pressure.
Solubility Expected to have limited solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). The carboxylic acid group will allow for increased solubility in alkaline aqueous solutions.
pKa Not experimentally determined. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.2).

Experimental Protocols for Physicochemical Characterization

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point provides a crucial indication of purity. A sharp melting range is characteristic of a pure compound.

Protocol:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is utilized.[2]

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination.[3]

  • Refined Measurement: A second, slower heating rate (1-2 °C/minute) is used as the temperature approaches the approximate melting point to obtain a precise melting range.[3]

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Melting_Point_Determination_Workflow cluster_Preparation Sample Preparation cluster_Measurement Measurement Sample Finely Powdered This compound Capillary Pack into Capillary Tube Sample->Capillary Apparatus Place in Calibrated Melting Point Apparatus Rapid_Heat Rapid Heating (10-20 °C/min) for approximate range Apparatus->Rapid_Heat Slow_Heat Slow Heating (1-2 °C/min) for precise range Rapid_Heat->Slow_Heat Record Record Melting Range Slow_Heat->Record

Figure 2: Workflow for Melting Point Determination.

Determination of Solubility

Understanding the solubility profile is critical for formulation development and designing reaction conditions.

Protocol:

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

  • Qualitative Assessment:

    • To a test tube containing a small, accurately weighed amount (e.g., 10 mg) of the compound, add the solvent in small increments (e.g., 0.1 mL) with vigorous shaking.[4]

    • Observe for complete dissolution. Note the approximate volume of solvent required.

  • Quantitative Determination (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a fundamental parameter that influences the ionization state of the molecule at different pH values, which is critical for predicting its behavior in biological systems.

Protocol:

  • Sample Preparation: A standard solution of this compound is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).[5] A concentration of at least 10⁻⁴ M is recommended.[5][6]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[5]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[5]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point.[5] More advanced data processing, such as derivative plots, can be used for higher accuracy.[7]

pKa_Determination_Workflow cluster_Setup Setup cluster_Titration Titration & Analysis Solution Prepare Standard Solution of Compound Apparatus Place in Titration Vessel with pH Electrode Solution->Apparatus Titrate Titrate with Standardized Base Record_pH Record pH after each Addition Titrate->Record_pH Plot Plot Titration Curve (pH vs. Volume) Record_pH->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Figure 3: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methoxy groups.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C-O stretch (ethers and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C-H stretch (aromatic and methyl): Bands around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M⁺) would be expected at m/z = 227.17.

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions. The nitro group can be reduced to an amine, providing a versatile handle for further functionalization. The aromatic ring is activated by the methoxy groups and deactivated by the nitro and carboxylic acid groups towards electrophilic aromatic substitution.

Applications in Drug Discovery and Development

Nitrobenzoic acid derivatives are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. The nitro group can serve as a precursor to an amino group, which is a common pharmacophore in many drugs. Furthermore, the presence of a nitro group can itself impart biological activity.[10]

The structural motifs present in this compound suggest its potential utility in the development of:

  • Enzyme Inhibitors: The substituted benzoic acid scaffold is a common feature in various enzyme inhibitors.

  • Antimicrobial Agents: Nitroaromatic compounds are known to possess antimicrobial properties.[11]

  • Novel Heterocyclic Compounds: The functional groups on this molecule provide multiple points for elaboration into more complex heterocyclic systems with potential therapeutic applications.

Safety and Handling

Based on safety data for related nitrobenzoic acid derivatives, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is not yet widely available, this guide provides a robust framework for its characterization. The detailed experimental protocols herein offer a clear path for researchers to elucidate its properties, enabling its effective application in the design and synthesis of novel molecules with therapeutic potential.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020).
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  • Experiment 2 # Solubility 13. Bellevue College.
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  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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  • Determin
  • Organic Synthesis with p-Nitrobenzoic Acid: A Key Intermedi
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  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2018). ACS Medicinal Chemistry Letters.
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  • Experiment 1 - Melting Points. (n.d.).
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  • 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. ChemicalBook.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). Molecules.
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  • 2,4-dimethoxy-5-methylbenzoic acid | CAS#:50625-55-3. Chemsrc.
  • This compound.
  • How can one prepare 4,5-dimethoxy-2-nitrobenzoic acid?. Guidechem.
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
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  • Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers. Benchchem.
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An In-depth Technical Guide to the Solubility of 2,4-diMethoxy-5-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Solubility in a Multifaceted Molecule

2,4-diMethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its multifaceted structure, featuring a carboxylic acid group, two methoxy groups, and a nitro group, imparts a unique combination of polarity, hydrogen bonding capability, and reactivity. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for the successful design of synthetic routes, purification protocols (such as recrystallization), and the formulation of active pharmaceutical ingredients (APIs).

This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. It moves beyond simple data reporting to explain the underlying physicochemical principles that govern its behavior, offering predictive insights and robust experimental protocols for its empirical determination.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource/Notes
Chemical Structure Chemical Structure of this compound
Molecular Formula C₉H₉NO₆[1]
Molecular Weight 227.17 g/mol [1]
Appearance Light yellow to brown solid[2]
Melting Point Data for this specific isomer is not readily available. The related isomer, 3,4-dimethoxy-5-nitrobenzoic acid, has a melting point of 194-195°C.[2]
pKa Not experimentally determined. Predicted to be lower (more acidic) than benzoic acid (4.20) due to the electron-withdrawing nitro group. The predicted pKa of the related 3,4-dimethoxy-5-nitrobenzoic acid is 3.73.[2][3]

The Molecular Basis of Solubility: A Triad of Functional Groups

The solubility of this compound is a direct consequence of the interplay between its nonpolar aromatic core and its three distinct functional groups. The foundational principle of "like dissolves like" dictates that substances with similar intermolecular forces are more likely to be soluble in one another.

  • The Carboxylic Acid (-COOH) Group: This is the primary driver of polarity and acidity. It can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO). Furthermore, its acidic nature means it will react with basic solvents, leading to deprotonation and the formation of a highly polar, and thus more soluble, carboxylate salt.[4]

  • The Methoxy (-OCH₃) Groups: The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. While they are electron-donating via resonance, their primary influence on solubility is enhancing interactions with moderately polar solvents. Studies on various dimethoxybenzoic acids confirm their solubility in solvents like alcohols and ethers.[4][5][6][7]

  • The Nitro (-NO₂) Group: As a powerful electron-withdrawing group, the nitro group significantly increases the molecule's overall polarity and dipole moment. This enhances its affinity for polar solvents. Experimental data for nitrobenzoic acid and its derivatives consistently show high solubility in polar organic solvents like methanol and ethanol, and poor solubility in nonpolar solvents like benzene or hexane.[8][9][10]

Synergistic Effect: The combination of these groups results in a molecule with a high degree of polarity and multiple sites for hydrogen bonding. This predicts a favorable solubility profile in a range of polar organic solvents. The nonpolar benzene ring will contribute to some solubility in less polar solvents like dichloromethane, but this effect is likely overshadowed by the polar functionalities.

cluster_solute This compound cluster_solvents Organic Solvents Solute C₉H₉NO₆ COOH -COOH (H-bond donor/acceptor, Acidic) Solute->COOH OCH3 -OCH₃ (x2) (H-bond acceptor, Polar) Solute->OCH3 NO2 -NO₂ (Strongly Polar) Solute->NO2 Aromatic Aromatic Ring (Nonpolar) Solute->Aromatic PolarProtic Polar Protic (e.g., Methanol, Ethanol) COOH->PolarProtic Strong H-Bonding Acid-Base Rxn Possible PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) COOH->PolarAprotic Strong H-Bonding OCH3->PolarProtic H-Bonding NO2->PolarProtic Dipole-Dipole NO2->PolarAprotic Strong Dipole-Dipole NonPolar Nonpolar (e.g., Toluene, Hexane) Aromatic->NonPolar van der Waals Forces

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the analysis of the functional groups and published data for structurally similar compounds, a qualitative and quantitative solubility profile can be predicted. The molecule is expected to exhibit the highest solubility in polar solvents capable of hydrogen bonding and the lowest solubility in nonpolar aliphatic and aromatic hydrocarbons.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolVery High Strong hydrogen bonding with -COOH, -OCH₃, and -NO₂ groups.[8][10]
Polar Aprotic Acetone, DMSO, Acetonitrile, Ethyl AcetateHigh to Moderate Strong dipole-dipole interactions and hydrogen bond acceptance.[4][9]
Halogenated Dichloromethane (DCM), ChloroformModerate to Low Moderate polarity allows for some interaction, but lacks strong H-bonding.[8][11]
Aromatic Hydrocarbons Toluene, BenzeneLow Dominated by nonpolar interactions with the aromatic ring; polar groups hinder dissolution.[8][10]
Aliphatic Hydrocarbons Hexane, HeptaneVery Low / Insoluble Mismatch in polarity; weak van der Waals forces cannot overcome solute-solute interactions.[10]

Experimental Protocol for Solubility Determination

To obtain definitive, quantitative solubility data, a rigorous experimental approach is required. The Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol establishes a saturated solution at a constant temperature, from which the concentration of the dissolved solute is measured.

Materials:

  • This compound (high purity solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials or flasks with airtight, solvent-resistant caps

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C / 298.15 K). Agitate the mixtures at a constant speed for a sufficient duration (typically 24 to 72 hours) to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, dry vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute the saturated solution with the same solvent to a concentration suitable for the chosen analytical method. A precise dilution factor is essential for accurate back-calculation.

Protocol: Quantitative Analysis of Saturated Solution

The concentration of the diluted filtrate can be determined by several methods.

A. UV-Vis Spectrophotometry:

  • Principle: The aromatic ring and nitro group constitute a strong chromophore, making the compound suitable for UV-Vis analysis.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λ_max) by scanning a dilute solution of the compound.

    • Prepare a series of standard solutions of known concentration and measure their absorbance to create a calibration curve (Absorbance vs. Concentration).

    • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

    • Calculate the original solubility, accounting for the dilution factor.

B. Gravimetric Analysis:

  • Principle: This direct method involves evaporating the solvent and weighing the residual solid solute.

  • Procedure:

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a precise volume of the undiluted filtered saturated solution into the dish.

    • Gently evaporate the solvent in a fume hood or under vacuum at a temperature well below the compound's melting point.

    • Dry the residue to a constant weight and re-weigh the dish.

    • The mass of the dissolved solute is the difference in weight. Calculate solubility in g/L or mg/mL.[9]

start Start: High Purity Solute + Solvent prep 1. Add excess solute to vial with known volume of solvent start->prep equilibrate 2. Equilibrate (24-72h) in thermostatted shaker prep->equilibrate settle 3. Settle undissolved solid (≥2h) equilibrate->settle sample 4. Withdraw supernatant with syringe settle->sample filter 5. Filter with 0.45µm syringe filter sample->filter filtrate Clear Saturated Filtrate filter->filtrate analysis 6. Quantitative Analysis (UV-Vis, Gravimetric, HPLC) filtrate->analysis end End: Quantitative Solubility Value (g/L) analysis->end

Caption: Experimental workflow for solubility determination.

Conclusion: A Predictive Framework for a Versatile Reagent

The solubility of this compound is governed by a predictable interplay of its functional groups. The highly polar carboxylic acid and nitro groups, combined with the hydrogen bond-accepting methoxy groups, render it highly soluble in polar protic and aprotic organic solvents. Conversely, its solubility is expected to be limited in nonpolar hydrocarbon solvents. This predictable behavior, grounded in the fundamental principle of "like dissolves like," allows researchers to make rational solvent choices for synthesis, purification, and formulation. For definitive data, the standardized shake-flask method coupled with a reliable quantitative technique like UV-Vis spectrophotometry or gravimetric analysis provides a robust pathway to accurate solubility determination.

References

  • Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. SAGE Publications.
  • BenchChem (2025). Solubility of 2-Nitrobenzoic Acid in Organic Solvents: A Technical Guide.
  • Solubility of Things (n.d.). 2,4-Dimethoxybenzoic acid.
  • ResearchGate (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
  • Bibliomed (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE.
  • ResearchGate (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character.
  • Chemcess (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production.
  • Indian Journal of Chemistry (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
  • NIST (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
  • ResearchGate (n.d.). Solid-liquid equilibrium of 2,3-dimethoxybenzoic acid in fifteen mono-solvents.
  • PubChem (n.d.). 2-Methoxy-5-nitrobenzoic acid.
  • ChemicalBook (n.d.). 3,4-DIMETHOXY-5-NITRO-BENZOIC ACID.
  • PubChem (n.d.). 2,4-Dimethoxybenzoic acid.
  • ChemBK (2024). Benzoic acid, 5-Methoxy-2-nitro-4-(phenylMethoxy)-.
  • Fisher Scientific (n.d.). Nitrobenzoic acids and derivatives.
  • PubChem (n.d.). 2,5-Dimethoxybenzoic acid.
  • ChemUniverse (n.d.). This compound.
  • University of California, Davis (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.

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An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dimethoxy-5-nitrobenzoic Acid: Emphasis on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Melting Point in Compound Validation

In the landscape of drug discovery and chemical research, the unambiguous characterization of a synthesized or isolated compound is paramount. Among the fundamental physical constants, the melting point stands as a primary indicator of purity and identity. A sharp and defined melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depression and broadening of this range. This guide focuses on the specific case of 2,4-dimethoxy-5-nitrobenzoic acid (CAS No. 90564-41-3), a compound for which the melting point is not prominently documented in readily accessible scientific literature. This absence of data necessitates a robust and reliable methodology for its experimental determination, which will be the central focus of this document. For researchers working with this and other novel compounds, the principles and protocols detailed herein will serve as a foundational component of rigorous scientific practice.

Current State of Knowledge and Comparative Analysis

A thorough search of scientific databases and chemical supplier catalogs reveals that while this compound is commercially available, its physical properties, including its melting point, are not well-documented. However, the melting points of several of its structural isomers have been reported. Understanding these values provides a valuable context and a reasonable estimation for the melting point of the target compound. The substitution pattern on the benzene ring significantly influences the crystal lattice energy and, consequently, the melting point.

Compound NameCAS NumberReported Melting Point (°C)
3,4-Dimethoxy-5-nitrobenzoic acid91004-48-7194-195
4,5-Dimethoxy-2-nitrobenzoic acid4998-07-6195-197
3,4-Dimethoxybenzoic acid (Veratric acid)93-07-2179-182
4-Hydroxy-3-methoxy-5-nitrobenzoic acid15785-54-3216-219
2-Hydroxy-5-nitrobenzoic acid96-97-9228-231

This table presents the melting points of isomers and related compounds to provide a comparative context for the experimental determination of the melting point of this compound.

The data from these isomers suggest that the melting point of this compound is likely to be in a similar range, potentially between 180°C and 220°C. The presence of the nitro group and two methoxy groups contributes to the molecule's polarity and potential for intermolecular interactions, such as dipole-dipole forces and hydrogen bonding (in the case of the carboxylic acid dimer), which generally lead to higher melting points.

Experimental Protocol for the Determination of Melting Point

The following protocol outlines a reliable method for determining the melting point of a solid organic compound like this compound using a modern digital melting point apparatus.

I. Instrumentation and Materials
  • Melting Point Apparatus: A digital instrument with controlled heating rates and a magnified viewing lens.

  • Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

  • Sample of this compound: Assumed to be synthesized and purified.

  • Mortar and Pestle: For grinding the sample into a fine powder.

  • Spatula: For sample manipulation.

II. Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount (10-20 mg) of the crystalline this compound into a clean, dry mortar.

    • Gently grind the sample into a fine, homogenous powder. This is crucial for uniform heat transfer and consistent packing in the capillary tube.

  • Capillary Tube Packing:

    • Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the solid will be forced into the open end.

    • To pack the sample tightly at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto the benchtop.

    • The final packed sample height should be between 2-3 mm. An insufficient amount of sample can be difficult to observe, while too much can lead to a broad melting range due to temperature gradients within the sample.

  • Initial Rapid Determination (Optional but Recommended):

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point and saves time during the accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the previous step.

    • Insert a fresh, properly packed capillary tube with the sample.

    • Set a slow heating rate of 1-2 °C per minute. A slow rate is critical to ensure that the temperature of the heating block and the sample are in thermal equilibrium, allowing for an accurate reading.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last crystal of the solid melts (the completion of melting).

    • The recorded values represent the melting range of the sample.

  • Repeat for Consistency:

    • Repeat the accurate determination at least two more times with fresh samples to ensure the reproducibility of the result. The melting ranges should be consistent within 1-2 °C for a pure compound.

III. Interpreting the Results
  • Pure Compound: A pure sample of this compound should exhibit a sharp melting range, typically 1-2 °C.

  • Impure Compound: If the sample is impure, the melting point will be depressed (lower than that of the pure compound) and the range will be broader (>3 °C). This phenomenon, known as melting point depression, is a colligative property and a reliable indicator of the presence of soluble impurities.

Visualizing the Workflow

The following diagram illustrates the key stages in the experimental determination of the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Pack Pack 2-3 mm of Sample into Capillary Tube Grind->Pack Ensures uniform heat transfer RapidHeat Optional: Rapid Heating to Estimate MP SlowHeat Slow Heating (1-2°C/min) for Accurate MP Pack->SlowHeat RapidHeat->SlowHeat Start ~20°C below estimated MP Record Record T_onset and T_completion SlowHeat->Record Observe carefully Repeat Repeat Measurement for Reproducibility Record->Repeat Interpret Interpret Melting Range (Purity Assessment) Repeat->Interpret Consistent results validate data

Caption: Workflow for the experimental determination of melting point.

Troubleshooting and Considerations

  • Broad Melting Range: This can be due to impurities, a too-rapid heating rate, or poor packing of the capillary tube.

  • Sample Decomposition: Some organic compounds decompose at or near their melting points, which may be observed as a change in color (e.g., darkening). If decomposition occurs, the recorded melting point should be reported with an indication of decomposition (e.g., "210-212 °C (dec.)").

  • Sublimation: If the sample sublimes out of the heating zone before melting, using a sealed capillary tube may be necessary.

Conclusion

References

  • ChemUniverse. This compound [P68111]. [Link]

  • ChemSynthesis. 2-hydroxy-5-nitrobenzoic acid. [Link]

"2,4-diMethoxy-5-nitrobenzoic acid" synthesis from 2,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4-DiMethoxy-5-nitrobenzoic acid from 2,4-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, a valuable substituted nitrobenzoic acid derivative for organic synthesis. The synthesis commences with the electrophilic nitration of commercially available 2,4-dimethoxybenzaldehyde to yield the intermediate, 2,4-dimethoxy-5-nitrobenzaldehyde. This intermediate is subsequently oxidized to the target carboxylic acid. This document offers an in-depth exploration of the reaction mechanisms, regiochemical control, and detailed, field-proven experimental protocols suitable for implementation in a research and development setting. The guide is structured to provide not only procedural steps but also the underlying scientific principles that govern the transformation, ensuring a robust and reproducible synthesis.

Synthetic Strategy Overview

The conversion of 2,4-dimethoxybenzaldehyde to this compound is efficiently achieved in two distinct chemical operations:

  • Step 1: Electrophilic Aromatic Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of the starting material.

  • Step 2: Oxidation: Conversion of the aldehyde functional group (-CHO) of the nitrated intermediate into a carboxylic acid (-COOH).

This strategy is logical and efficient, utilizing the directing effects of the substituents on the starting material to achieve the desired regiochemistry in the first step, followed by a reliable functional group transformation in the second.

Synthetic_Overview Start 2,4-Dimethoxybenzaldehyde Intermediate 2,4-Dimethoxy-5-nitrobenzaldehyde Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Step 2: Oxidation (KMnO₄) Nitration_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation Prep1 Add conc. H₂SO₄ to a flask Prep2 Cool flask in an ice bath (0-5 °C) Prep1->Prep2 Prep3 Slowly add conc. HNO₃ with stirring Prep2->Prep3 React3 Add substrate solution dropwise to nitrating mixture (maintain < 10 °C) Prep3->React3 React1 Dissolve 2,4-dimethoxybenzaldehyde in a portion of H₂SO₄ React2 Cool substrate solution React1->React2 React2->React3 React4 Stir at low temperature, then allow to warm to room temp React3->React4 Work1 Pour reaction mixture onto crushed ice Work2 Collect precipitate via vacuum filtration Work1->Work2 Work3 Wash solid with cold water Work2->Work3 Work4 Dry the crude product Work3->Work4

Caption: Workflow for the nitration of 2,4-dimethoxybenzaldehyde.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount UsedMoles (mol)
2,4-Dimethoxybenzaldehyde166.17~1.11410.0 g0.060
Conc. Sulfuric Acid (H₂SO₄)98.081.8450 mL~0.92
Conc. Nitric Acid (HNO₃, 70%)63.011.426.0 mL~0.095

Procedure:

  • Prepare the Nitrating Mixture: In a 250 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 30 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0-5 °C. With vigorous stirring, slowly add 6.0 mL of concentrated nitric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare the Substrate Solution: In a separate beaker, carefully dissolve 10.0 g of 2,4-dimethoxybenzaldehyde in 20 mL of concentrated sulfuric acid. The dissolution may be slightly exothermic; cool as needed.

  • Reaction: Cool the substrate solution in an ice bath. Transfer this solution to the dropping funnel and add it dropwise to the cold, stirred nitrating mixture over 30-45 minutes. Meticulously maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour. Then, remove the ice bath and let the mixture stir at room temperature for 2-3 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude 2,4-dimethoxy-5-nitrobenzaldehyde in a vacuum oven at 40-50 °C. The product is typically of sufficient purity for the next step. If desired, it can be recrystallized from an ethanol/water mixture.

Part II: Synthesis of this compound via Oxidation

The second step transforms the aldehyde group of the intermediate into a carboxylic acid. This is a standard oxidation reaction for which several reagents are effective. [1]We will detail the use of potassium permanganate (KMnO₄), a powerful and reliable oxidant for this purpose. [2]

The Chemistry of Aldehyde Oxidation

Aldehydes are readily oxidized to carboxylic acids because of the presence of a hydrogen atom on the carbonyl carbon. [3][4]Strong oxidizing agents like potassium permanganate can efficiently effect this transformation. [2][3]The reaction is often performed in a neutral or slightly alkaline aqueous solution. The mechanism can be complex but generally involves the attack of the permanganate ion on the aldehyde (or its hydrate), ultimately leading to the carboxylate salt. [3][4]

Experimental Protocol: Oxidation

This protocol outlines the oxidation of the nitrated intermediate to the final product.

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation React1 Suspend nitroaldehyde in water/acetone React2 Add KMnO₄ solution dropwise React1->React2 React3 Heat mixture to reflux React2->React3 Work1 Cool reaction and filter MnO₂ React3->Work1 Work2 Acidify filtrate with conc. HCl Work1->Work2 Work3 Cool to induce precipitation Work2->Work3 Work4 Collect product via vacuum filtration Work3->Work4 Work5 Wash with cold water and dry Work4->Work5

Caption: Workflow for the oxidation of the nitroaldehyde intermediate.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount UsedMoles (mol)
2,4-Dimethoxy-5-nitrobenzaldehyde211.168.0 g0.038
Potassium Permanganate (KMnO₄)158.037.2 g0.046
Acetone58.08100 mL-
Water (Deionized)18.02200 mL-
Conc. Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8.0 g of 2,4-dimethoxy-5-nitrobenzaldehyde in a mixture of 100 mL of acetone and 50 mL of water.

  • Oxidant Addition: In a separate beaker, dissolve 7.2 g of potassium permanganate in 150 mL of water. Gently warm if necessary to fully dissolve.

  • Oxidation: Heat the aldehyde suspension to a gentle reflux. Slowly add the potassium permanganate solution to the refluxing mixture over about 1 hour. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until a spot test with a drop of the reaction mixture on filter paper shows no remaining purple permanganate.

  • Work-up: Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite or isopropanol to quench the excess KMnO₄.

  • Filtration: Filter the mixture by vacuum filtration to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

  • Precipitation: Transfer the clear, colorless, or pale yellow filtrate to a large beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2. A white or off-white precipitate of this compound will form.

  • Isolation and Drying: Continue to cool the mixture for 30 minutes to ensure complete precipitation. Collect the final product by vacuum filtration, wash the solid with a small amount of ice-cold water, and dry it in a vacuum oven at 60-70 °C.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₉NO₆
Molar Mass 227.17 g/mol
Appearance White to pale yellow crystalline solid
Melting Point Data for this specific isomer is not readily available, but similar compounds melt in the 140-200 °C range. [5]
¹H NMR Expected signals for two aromatic protons, two methoxy groups (singlets, ~3.9-4.1 ppm), and a carboxylic acid proton (broad singlet, >10 ppm).
IR Spectroscopy Characteristic absorptions for -OH (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), and N-O stretching (~1530 and ~1350 cm⁻¹).

Safety and Trustworthiness

  • Self-Validation: The described protocols are self-validating through clear visual cues. In the nitration step, product precipitation upon quenching in ice is a key indicator. In the oxidation, the disappearance of the intense purple of KMnO₄ and the formation of MnO₂ confirms the reaction's progress. Final product precipitation upon acidification provides a clear endpoint.

  • Causality and Expertise: Temperature control during nitration is critical; excessive heat can lead to the formation of dinitrated byproducts and reduced yields. The use of a co-solvent like acetone in the oxidation step is to improve the solubility of the organic aldehyde in the aqueous permanganate solution, facilitating a smoother reaction. The final acidification is necessary to protonate the carboxylate salt, which is soluble in the basic reaction medium, to precipitate the neutral, less soluble carboxylic acid.

  • Safety: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is highly exothermic and must be cooled effectively. Potassium permanganate is a strong oxidant; do not mix it with combustible materials.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Royal Society of Chemistry. (2024, May 17). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications. [Link]

  • ResearchGate. Oxidation of aromatic aldehydes to their carboxylic acid a. [Link]

  • Journal of Chemical Education. Oxidation of Aromatic Aldehydes Using Oxone. [Link]

  • The Journal of Organic Chemistry. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. [Link]

  • OpenStax. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry Steps. Nitration of Benzene. [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry. [Link]

  • Reddit. (2023, May 28). How are aldehydes practically oxidised by KMnO4 to carboxylic acids?[Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Quora. (2018, December 21). Why does potassium permanganate oxidise aldehyde but not ketone in a permanganate cleavage reaction?[Link]

  • NOP. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

  • Organic Process Research & Development. (2009, August 26). Continuous Flow Nitration of Benzaldehyde. [Link]

  • YouTube. (2022, December 3). Electrophilic substitution reactions of benzaldehyde. [Link]

  • ResearchGate. Scheme 6: Nitration of benzaldehyde (16)[6]. [Link]

  • PubChem. 2-Methoxy-5-nitrobenzoic acid. [Link]

  • Taylor & Francis Online. (2023, November 29). Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde. [Link]

  • Wikipedia. 2,4-Dimethoxybenzaldehyde. [Link]

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  • Patsnap. (2021, November 30). Green synthesis method of 2, 5-dimethoxybenzaldehyde. [Link]

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An In-depth Technical Guide to 2,4-Dimethoxy-5-nitrobenzoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethoxy-5-nitrobenzoic acid, a substituted nitrobenzoic acid derivative. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing a scientifically sound foundation for working with this compound.

Introduction and Compound Identification

This compound belongs to the class of nitroaromatic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of two methoxy groups, a nitro group, and a carboxylic acid moiety on the benzene ring imparts a unique electronic and structural profile, suggesting its potential as a versatile synthetic intermediate. While its isomers, such as 4,5-dimethoxy-2-nitrobenzoic acid, have been more extensively studied, this guide focuses on the specific attributes and methodologies pertinent to the 2,4-dimethoxy-5-nitro isomer.

The formal IUPAC name for the compound is This compound . It is identified by the CAS Number 90564-41-3.[1][2][3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, based on its molecular structure and data from its isomers, the following properties can be reliably predicted.

PropertyValueSource
IUPAC Name This compound-
CAS Number 90564-41-3[1][2][3]
Molecular Formula C₉H₉NO₆[1]
Molecular Weight 227.17 g/mol [1]
Appearance Expected to be a light yellow to brown solidInferred from related compounds
Melting Point Not reported; likely in the range of 180-220 °CInferred from related compounds
Solubility Expected to be sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, acetone)Inferred from related compounds

Proposed Synthesis Methodology

The most plausible and direct route to this compound is through the electrophilic aromatic substitution (nitration) of 2,4-dimethoxybenzoic acid. The methoxy groups at positions 2 and 4 are ortho, para-directing and activating, while the carboxylic acid group is a meta-directing and deactivating group. The cumulative directing effect of these substituents would favor the introduction of the nitro group at the 5-position.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 2,4-Dimethoxybenzoic_Acid 2,4-Dimethoxybenzoic Acid Reaction_Vessel Reaction Vessel (Controlled Temperature) 2,4-Dimethoxybenzoic_Acid->Reaction_Vessel Nitrating_Mixture Nitrating Mixture (HNO₃ / H₂SO₄) Nitrating_Mixture->Reaction_Vessel Quenching Quenching (Ice-water) Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Nitration of 2,4-Dimethoxybenzoic Acid

Disclaimer: This is a proposed protocol and should be performed with appropriate safety precautions in a fume hood by trained personnel.

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of 2,4-dimethoxybenzoic acid to a pre-cooled volume of concentrated sulfuric acid. Stir until the solid is completely dissolved, maintaining the temperature below 5 °C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,4-dimethoxybenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C. The rate of addition should be carefully controlled to prevent excessive heat generation.

  • After the addition is complete, allow the reaction to stir at a low temperature (0-5 °C) for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A precipitate should form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~8.5Singlet1HAr-H (H-6)
~7.0Singlet1HAr-H (H-3)
~4.0Singlet3H-OCH₃ (C-4)
~3.9Singlet3H-OCH₃ (C-2)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~165-170-COOH
~160C-2
~155C-4
~140C-5
~135C-1
~115C-6
~100C-3
~57-OCH₃
~56-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
1680-1710C=O stretch (carboxylic acid)
1500-1550 and 1335-1365N-O asymmetric and symmetric stretch (nitro group)
1200-1300 and 1000-1100C-O stretch (methoxy groups)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
227[M]⁺ (Molecular ion)
210[M - OH]⁺
182[M - COOH]⁺
Other fragmentsCorresponding to the loss of methoxy and nitro groups

Potential Applications in Research and Drug Development

Nitroaromatic compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[4][5] The functional groups of this compound make it a promising candidate for several applications:

  • Scaffold for Heterocyclic Synthesis: The carboxylic acid and nitro groups can be readily transformed into other functionalities, making it a valuable starting material for the synthesis of complex heterocyclic systems.

  • Precursor to Amino Compounds: The nitro group can be easily reduced to an amine, which is a key functional group in many drug molecules. This would provide access to 2,4-dimethoxy-5-aminobenzoic acid, a potentially useful building block.

  • Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it could be utilized in fragment-based screening to identify new lead compounds for various therapeutic targets.

  • Intermediate for Bioactive Molecules: Substituted nitrobenzoic acids are precursors to compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[4][6]

Applications cluster_transformations Chemical Transformations cluster_products Potential Products cluster_applications Applications Core_Molecule This compound Reduction Reduction of Nitro Group Core_Molecule->Reduction Amide_Coupling Amide Coupling Core_Molecule->Amide_Coupling Esterification Esterification Core_Molecule->Esterification Materials_Science Materials Science Core_Molecule->Materials_Science Amino_Derivative 5-Amino-2,4-dimethoxybenzoic Acid Reduction->Amino_Derivative Amides Bioactive Amides Amide_Coupling->Amides Esters Functionalized Esters Esterification->Esters Drug_Discovery Drug Discovery (e.g., Antibacterials, Anticancer) Amino_Derivative->Drug_Discovery Amides->Drug_Discovery Organic_Synthesis Complex Molecule Synthesis Esters->Organic_Synthesis

Caption: Potential synthetic transformations and applications of this compound.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling nitroaromatic compounds should be strictly followed. These compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a potentially valuable, yet under-explored, chemical entity. This technical guide provides a scientifically grounded framework for its synthesis, characterization, and application, based on established chemical principles and data from its isomers. It is hoped that this document will serve as a useful resource for researchers and professionals, stimulating further investigation into the properties and utility of this compound in drug discovery and organic synthesis.

References

  • ChemUniverse. This compound [P68111]. [Link]

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  • Semjonova, A., & Actiņš, A. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • ResearchGate. Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid... [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • LookChem. Benzoic acid, 2,4-dimethoxy-5-nitro- CAS NO.90564-41-3. [Link]

  • University of Wisconsin-La Crosse. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Truman State University. Multistep Synthesis Nitration. [Link]

  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Journal of the Chemical Society C: Organic. Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

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  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

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An In-depth Technical Guide to 2,4-diMethoxy-5-nitrobenzoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,4-diMethoxy-5-nitrobenzoic acid, a distinct isomer within the family of substituted nitrobenzoic acids. While specific historical accounts of its discovery are not extensively documented, this guide focuses on the theoretical and practical aspects of its synthesis via electrophilic aromatic substitution. A detailed, step-by-step protocol for its preparation from 2,4-dimethoxybenzoic acid is presented, grounded in established principles of organic chemistry. The physicochemical properties of the target compound are summarized, and its potential applications as a chemical intermediate in medicinal chemistry and materials science are discussed. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Context

This compound (CAS No. 90564-41-3) is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring two electron-donating methoxy groups and an electron-withdrawing nitro group on a benzoic acid core, makes it a molecule of interest in synthetic organic chemistry. The interplay of these functional groups governs its reactivity and potential utility as a building block for more complex molecules.

The synthesis of this compound is a practical example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The regioselectivity of the nitration reaction on the 2,4-dimethoxybenzoic acid precursor is dictated by the directing effects of the substituents on the aromatic ring. The methoxy groups at positions 2 and 4 are strong activating, ortho-, para-directing groups, while the carboxylic acid group is a deactivating, meta-directing group. The concerted effect of these groups favors the introduction of the nitro group at the 5-position, which is para to the 2-methoxy group and ortho to the 4-methoxy group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 90564-41-3[1]
Molecular Formula C₉H₉NO₆[1]
Molecular Weight 227.17 g/mol [1]
Appearance (Predicted) Crystalline solid-
Purity Typically ≥95%[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the nitration of 2,4-dimethoxybenzoic acid. This section provides a detailed, step-by-step experimental protocol for this transformation.

Reaction Scheme

G cluster_reagents reactant 2,4-Dimethoxybenzoic Acid product This compound reactant->product Nitration reagents HNO₃ / H₂SO₄ p1

Caption: Synthesis of this compound from 2,4-Dimethoxybenzoic Acid.

Experimental Protocol

This protocol is a representative method based on established procedures for the nitration of substituted benzoic acids.[2]

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzoic acid in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with slow, careful addition.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 2,4-dimethoxybenzoic acid using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained between 0-10 °C throughout the addition. After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto a beaker filled with crushed ice and water. This will quench the reaction and precipitate the crude this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acid. The pH of the filtrate should be checked to ensure it is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

  • Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 2,4-Dimethoxybenzoic Acid in conc. H₂SO₄ cool_reactant Cool to 0-5 °C dissolve->cool_reactant add_nitrating_mix Slowly add Nitrating Mixture to reactant solution (0-10 °C) cool_reactant->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in ice bath prepare_nitrating_mix->add_nitrating_mix stir Stir for 1-2 hours at 0-10 °C add_nitrating_mix->stir quench Pour reaction mixture onto ice water stir->quench filter Filter to collect crude product quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry the purified product recrystallize->dry

Caption: General workflow for the synthesis and purification of this compound.

Potential Applications and Future Directions

While specific, large-scale applications of this compound are not widely reported, its structure suggests potential utility in several areas of chemical research and development:

  • Medicinal Chemistry: As a substituted nitrobenzoic acid, it can serve as a versatile intermediate for the synthesis of more complex heterocyclic compounds with potential biological activity. The nitro group can be readily reduced to an amine, which can then be further functionalized.

  • Materials Science: The aromatic core and functional groups could be exploited in the design of novel organic materials, such as dyes, polymers, or liquid crystals.

  • Chemical Synthesis: It can be used as a starting material or building block in multi-step organic syntheses due to the presence of multiple reactive sites.

Further research is warranted to explore the full potential of this compound. Investigations into its biological activity, its utility in the synthesis of novel compounds, and its material properties could open up new avenues for its application.

Conclusion

This compound is a chemically interesting molecule that can be synthesized through the well-understood principles of electrophilic aromatic substitution. This guide has provided a comprehensive overview of its synthesis, including a detailed experimental protocol and workflow. While its history and applications are not as well-documented as some other isomers, its chemical structure suggests that it could be a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The information presented here serves as a solid foundation for future studies and applications of this compound.

References

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Truman State University Chemistry Department. (n.d.). Multistep Synthesis Nitration. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 2,4-diMethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-diMethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a nitrobenzoic acid core with dimethoxy substituents—provide a strong foundation for predicting its potential pharmacological relevance. This guide offers a scientifically-grounded exploration of these potential activities, drawing parallels from structurally related compounds and providing detailed methodologies for their investigation.

The benzoic acid scaffold is a cornerstone in medicinal chemistry, with its biological effects being heavily modulated by the nature and position of its substituents.[1] These substitutions influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1] In the case of this compound, the key functional groups are the two methoxy (-OCH₃) groups and a nitro (-NO₂) group.

This technical guide will delve into the predicted biological activities of this compound, focusing on three primary areas: antimicrobial, anticancer, and anti-inflammatory effects. For each potential activity, we will explore the underlying scientific rationale, propose robust in vitro screening protocols, and provide the causal reasoning behind the experimental designs.

I. Predicted Biological Activities and Mechanistic Insights

The biological potential of this compound can be inferred from the known activities of its structural components.

A. Antimicrobial Activity

The presence of a nitro group on the aromatic ring is a well-established pharmacophore in numerous antimicrobial agents.[1] Nitroaromatic compounds often exert their antimicrobial effects through reductive bioactivation.[2] This process, typically carried out by microbial nitroreductases, converts the nitro group into reactive intermediates, such as nitroso and hydroxylamine species, and ultimately to an amino group. These reactive intermediates can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules like DNA and proteins.[3][4]

The methoxy groups can also modulate antimicrobial activity. Their electron-donating nature can influence the electronic properties of the aromatic ring, potentially affecting the reduction potential of the nitro group and interaction with microbial targets. Furthermore, methoxy groups can impact the lipophilicity of the molecule, which is a critical factor for cell membrane penetration.[1] Studies on other benzoic acid derivatives have shown that methoxyl substituents can either enhance or weaken antibacterial effects depending on their position.[5]

B. Anticancer Activity

Nitroaromatic compounds have also been investigated for their potential as anticancer agents.[6] Similar to their antimicrobial mechanism, the cytotoxic effects of some nitroaromatics in cancer cells are linked to their bioreduction, particularly in the hypoxic environment characteristic of solid tumors.[4] This can lead to the generation of reactive nitrogen species that cause DNA damage and induce apoptosis.[4] Several copper(II) complexes of nitrobenzoic acid derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms often involving DNA interaction and inhibition of replication and protein synthesis.[7]

The methoxy substituents can also contribute to anticancer activity. Methoxy-substituted benzoic acid derivatives have been shown to possess antiproliferative effects.[8][9] The presence of methoxy groups can influence interactions with specific cellular targets and modulate the overall electronic and steric properties of the molecule to enhance its cytotoxic potential.[10]

C. Anti-inflammatory Activity

Derivatives of benzoic acid are known to possess anti-inflammatory properties.[11][12] While the direct anti-inflammatory potential of this compound is not established, its structural analogs suggest this as a plausible area of investigation. The mechanism of anti-inflammatory action for many benzoic acid derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[13] The nitro group's electron-withdrawing nature can influence the acidity of the carboxylic acid, which may play a role in binding to the active sites of these enzymes.[14] Chalcones containing a nitro group have been reported to possess anti-inflammatory effects, potentially through the inhibition of COX and lipoxygenase (LOX) enzymes.[15]

II. Experimental Workflows and Protocols

To empirically validate the predicted biological activities of this compound, a systematic in vitro screening approach is recommended. The following section provides detailed, step-by-step protocols for preliminary assessment of its antimicrobial, anticancer, and anti-inflammatory potential.

A. Antimicrobial Activity Screening

A logical workflow for assessing the antimicrobial properties of this compound is outlined below.

Antimicrobial_Screening_Workflow cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Mechanism of Action Studies A Agar Disc Diffusion Assay B Broth Microdilution Assay A->B Initial Potency C Determination of MIC B->C Quantify Inhibition D Determination of MBC C->D Bactericidal/Bacteriostatic E Time-Kill Kinetics Assay D->E Rate of Killing F Cell Membrane Integrity Assay E->F Target Identification

Caption: Workflow for antimicrobial activity assessment.

Protocol 1: Agar Disc Diffusion Assay

This method provides a qualitative preliminary screening of the antimicrobial activity.

  • Preparation of Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Application of Test Compound: Aseptically place sterile paper discs (6 mm diameter) onto the inoculated agar surface. Impregnate each disc with a specific concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent control disc should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of the compound that inhibits visible microbial growth.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

B. Anticancer Activity Screening

The following workflow is designed to assess the cytotoxic potential of this compound against cancer cell lines.

Anticancer_Screening_Workflow cluster_0 Initial Cytotoxicity Screening cluster_1 Apoptosis Induction cluster_2 Cell Cycle Analysis A MTT Assay B Annexin V/PI Staining A->B Mechanism of Cell Death D Flow Cytometry with Propidium Iodide A->D Effect on Cell Proliferation C Caspase Activity Assay B->C Confirmation of Apoptosis

Caption: Workflow for evaluating anticancer activity.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

C. Anti-inflammatory Activity Screening

This workflow outlines the initial steps to investigate the potential anti-inflammatory properties of the compound.

Anti_inflammatory_Screening_Workflow cluster_0 Enzyme Inhibition Assays cluster_1 Cell-Based Assays A COX-1/COX-2 Inhibition Assay C Nitric Oxide (NO) Inhibition in Macrophages A->C Target Validation B 5-LOX Inhibition Assay B->C Pathway Analysis

Caption: Workflow for anti-inflammatory activity screening.

Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound (this compound) at various concentrations in a suitable buffer.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate).

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each concentration of the test compound and determine the IC₅₀ values. A selective COX-2 inhibitor will have a significantly lower IC₅₀ for COX-2 compared to COX-1.

III. Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of this compound

Test OrganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Table 2: Cytotoxic Activity of this compound

Cancer Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 (Breast)
HeLa (Cervical)
A549 (Lung)

Table 3: Anti-inflammatory Activity of this compound

EnzymeIC₅₀ (µM)
COX-1
COX-2
5-LOX

Conclusion

While direct evidence for the biological activity of this compound is currently limited, a thorough analysis of its structural components strongly suggests its potential as a bioactive molecule, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory applications. The nitro and dimethoxy substitutions on the benzoic acid core are known to impart significant pharmacological properties. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential activities. The successful validation of any of these predicted effects could position this compound as a valuable lead compound for future drug development endeavors.

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An In-depth Technical Guide on 2,4-diMethoxy-5-nitrobenzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-diMethoxy-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and critical applications of this versatile molecule, with a focus on its role in the production of active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of this compound

This compound (DMNA), with the chemical formula C₉H₉NO₆ and a molecular weight of 227.17 g/mol , is a highly functionalized aromatic compound. Its strategic importance in pharmaceutical synthesis lies in its unique substitution pattern: two activating methoxy groups, a deactivating and meta-directing carboxylic acid group, and a reducible nitro group. This arrangement allows for a series of controlled chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems found in numerous APIs.

One of the most notable applications of DMNA is as a key starting material in the synthesis of Prazosin, an α₁-adrenergic blocker used to treat high blood pressure. The synthetic pathway to Prazosin hinges on the successful nitration of a dimethoxybenzoic acid derivative and the subsequent reduction of the nitro group to an amine, which then participates in the formation of the quinazoline core of the drug.

This guide will provide a detailed exploration of the synthesis of DMNA, its conversion to the corresponding amine, and the analytical techniques essential for its characterization and quality control.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and logical route to this compound is the electrophilic nitration of 2,4-diMethoxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Insights: Predicting the Regioselectivity

The two methoxy groups at positions 2 and 4 are strong activating, ortho, para-directing groups. The carboxylic acid at position 1 is a deactivating, meta-directing group. The interplay of these effects strongly favors the introduction of the nitro group at the C5 position. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack.

Caption: Regioselectivity of the nitration of 2,4-diMethoxybenzoic acid.

Experimental Protocol: Nitration of 2,4-diMethoxybenzoic acid

This protocol is adapted from established procedures for the nitration of substituted benzoic acids and should provide a good yield of the desired product.[1][2]

Materials:

  • 2,4-diMethoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,4-diMethoxybenzoic acid (1 equivalent) to chilled concentrated sulfuric acid (5-10 equivalents) while maintaining the temperature at 0-5 °C with an ice bath. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2,4-diMethoxybenzoic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Allow the ice to melt, and then collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water until the washings are neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Appearance Pale yellow solid
Melting Point 180-185 °C (literature for similar compounds)

Transformation to the Key Amino Intermediate

The reduction of the nitro group to an amine is a critical step in the utilization of DMNA as a pharmaceutical intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Workflow: Reduction of the Nitro Group

Reduction_Workflow Start This compound Catalyst Pd/C, H2 (or Hydrazine) Start->Catalyst Reduction Product 2,4-diMethoxy-5-aminobenzoic acid Catalyst->Product

Caption: Workflow for the reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol utilizes palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen Gas

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (catalytic amount, typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 2,4-diMethoxy-5-aminobenzoic acid.

  • The product can be further purified by recrystallization if necessary.

An alternative method involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, which is a classic method for the reduction of aromatic nitro compounds.

Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the two methoxy groups, and the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. Due to the electron-withdrawing nitro group, the aromatic protons are expected to be shifted downfield.

  • ¹³C NMR: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the methoxy, nitro, and carboxylic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

  • Asymmetric and symmetric N-O stretches from the nitro group (around 1530 and 1350 cm⁻¹).

  • C-O stretches from the methoxy groups (around 1250 and 1050 cm⁻¹).

  • Aromatic C-H and C=C stretches.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Example HPLC Method Parameters (for method development):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis via the nitration of 2,4-diMethoxybenzoic acid is a regioselective and efficient process. The subsequent reduction of the nitro group provides a key amino intermediate for the construction of various heterocyclic scaffolds in APIs. The analytical methods outlined in this guide provide a framework for the robust characterization and quality control of this important building block. A thorough understanding of its chemistry and handling is crucial for its effective and safe utilization in drug discovery and development.

References

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  • 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. PubChem. (URL: [Link])

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A Theoretical Investigation of 2,4-diMethoxy-5-nitrobenzoic Acid: A Computational Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitrobenzoic acids are fundamental scaffolds in medicinal chemistry and materials science, prized for their versatile chemical handles that allow for the synthesis of complex molecular architectures. 2,4-diMethoxy-5-nitrobenzoic acid is a member of this class, possessing a unique electronic and structural profile conferred by its methoxy and nitro substituents. This technical guide provides a comprehensive theoretical framework for investigating the properties of this compound. We delve into the causality behind computational methodology selection, offering a step-by-step protocol for Density Functional Theory (DFT) analysis. This guide is intended to empower researchers, chemists, and drug development professionals to leverage computational tools to predict molecular properties, understand reactivity, and accelerate the design of novel therapeutics and functional materials.

Introduction: The Scientific Imperative

Chemical Identity and Significance

This compound (Molecular Formula: C₉H₉NO₆) is an aromatic carboxylic acid characterized by two electron-donating methoxy groups and one electron-withdrawing nitro group positioned on the benzoic acid core.[1] This specific substitution pattern creates a molecule with a distinct electronic landscape, influencing its acidity, reactivity, and intermolecular interaction potential.[2][3][4][5][6] Such compounds often serve as critical intermediates in the synthesis of pharmaceuticals.[7][8][9] For instance, related nitrobenzoic acid derivatives are key building blocks for catechol-O-methyltransferase (COMT) inhibitors used in managing Parkinson's disease.[7][9] The presence of the nitro group is particularly significant, as it is a common moiety in various biologically active molecules, including antibacterial and antitumoral agents.[10]

Rationale for Theoretical Investigation

Before committing to costly and time-consuming laboratory synthesis and testing, a robust theoretical investigation provides invaluable predictive insights. Computational chemistry, particularly Density Functional Theory (DFT), allows for the elucidation of molecular structure, electronic properties, and spectroscopic signatures with a high degree of accuracy.[11][12][13] For a molecule like this compound, a theoretical approach can:

  • Predict Physicochemical Properties: Estimate properties like molecular weight, polarity, and reactivity descriptors.

  • Elucidate Structure-Activity Relationships: Understand how the arrangement of functional groups influences the molecule's electronic behavior and potential biological activity.

  • Guide Synthesis: Predict reactive sites and potential side reactions, thereby optimizing synthetic routes.

  • Interpret Experimental Data: Correlate calculated spectroscopic data (e.g., IR, NMR) with experimental findings to confirm structural assignments.[14]

This in-silico-first approach de-risks the development pipeline, saving resources and accelerating the discovery timeline.

Molecular and Physicochemical Properties (Predicted)

In Silico Prediction of Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. The following table summarizes key properties for this compound, derived from established chemical databases and computational predictions.

PropertyValueSource
Molecular Formula C₉H₉NO₆ChemUniverse[1]
Molecular Weight 227.17 g/mol ChemUniverse[1]
CAS Number 90564-41-3ChemUniverse[1]
Purity (Typical) >95%ChemUniverse[1]

Note: These values are based on available data and computational models and should be confirmed by experimental analysis.

Molecular Structure and Functional Group Analysis

The specific arrangement of the methoxy, nitro, and carboxylic acid groups on the benzene ring dictates the molecule's overall properties.

Caption: Molecular structure of this compound.

The key functional groups are:

  • Carboxylic Acid (-COOH): The primary site for deprotonation, defining the molecule's acidic character.

  • Methoxy Groups (-OCH₃): Electron-donating groups that increase electron density on the aromatic ring, influencing its reactivity.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that decreases electron density on the ring and plays a crucial role in the molecule's electronic properties and potential biological activity.

Theoretical Investigation Workflow

Overview of the Computational Approach

A systematic computational workflow ensures the reliability and reproducibility of the theoretical investigation. The process begins with building the molecule in silico, followed by a series of calculations to determine its optimal geometry and electronic properties.

Theoretical_Workflow start 1. Molecular Input (Build 3D Structure) opt 2. Geometry Optimization (Find lowest energy conformer) start->opt Initial Guess freq 3. Vibrational Frequency (Confirm minimum energy & predict IR) opt->freq Optimized Structure fmo 4. Frontier Molecular Orbitals (HOMO-LUMO Analysis for Reactivity) freq->fmo Verified Minimum mep 5. Molecular Electrostatic Potential (Map charge distribution & reactive sites) fmo->mep Electronic Properties end 6. Data Analysis & Interpretation mep->end Calculated Maps & Energies

Caption: Workflow for the theoretical investigation of molecular properties.

Step-by-Step Protocol for Density Functional Theory (DFT) Analysis

This protocol outlines the essential steps for a DFT-based investigation. The choice of functional and basis set is critical for accuracy. For substituted aromatic systems like this, the B3LYP hybrid functional combined with a Pople-style basis set like 6-311G(d,p) offers a well-validated balance of computational cost and accuracy for geometry and electronic properties.[11][12][13][15]

3.2.1 Software and Hardware Requirements

  • Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

  • Hardware: A multi-core workstation with at least 16 GB of RAM is recommended for efficient computation.

3.2.2 Molecular Geometry Optimization

  • Causality: The first and most crucial step is to find the molecule's most stable three-dimensional conformation (the global minimum on the potential energy surface). All subsequent property calculations depend on this optimized geometry.

  • Protocol:

    • Build the initial 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

    • Set up the DFT calculation using the B3LYP functional and the 6-311G(d,p) basis set.

    • Run the optimization calculation. The process is complete when the forces on the atoms and the energy change between steps fall below a defined convergence threshold.

3.2.3 Vibrational Frequency Analysis

  • Causality: This calculation serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum.[14]

  • Protocol:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

    • Verify that all calculated vibrational frequencies are positive (real). If an imaginary frequency is found, it indicates a transition state, and the geometry must be re-optimized.

    • The resulting frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data.

3.2.4 Frontier Molecular Orbital (HOMO-LUMO) Analysis

  • Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[11][12]

  • Protocol:

    • The HOMO and LUMO energies are standard outputs of the geometry optimization calculation.

    • Visualize the 3D plots of the HOMO and LUMO orbitals to identify the regions of the molecule involved in electron donation and acceptance.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap suggests higher reactivity.

3.2.5 Molecular Electrostatic Potential (MEP) Mapping

  • Causality: The MEP map provides a visual representation of the charge distribution across the molecule. It is invaluable for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions, such as those involved in drug-receptor binding.[11][12]

  • Protocol:

    • Generate the MEP map from the converged wavefunction of the optimized structure.

    • Map the electrostatic potential onto the molecule's electron density surface.

    • Analyze the map: typically, red regions indicate negative potential (nucleophilic sites, e.g., oxygen atoms of the nitro and carboxyl groups), while blue regions indicate positive potential (electrophilic sites, e.g., the hydrogen of the carboxylic acid).

Analysis and Interpretation of Theoretical Data

Structural Stability and Reactivity

The analysis of the computed data provides a deeper understanding of the molecule. The HOMO-LUMO gap will quantify the chemical stability; a larger gap implies higher stability.[12] The MEP map will highlight the most probable sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the nitro group are expected to be highly electron-rich (red potential), making them potential hydrogen bond acceptors. The acidic proton of the carboxylic acid will be highly electron-poor (blue potential), marking it as the primary site for deprotonation and hydrogen bond donation.[15]

Spectroscopic Profile Prediction

The calculated vibrational frequencies can be directly compared to an experimental IR spectrum. By applying a standard scaling factor (typically ~0.96 for B3LYP functionals), the theoretical spectrum can aid in the assignment of experimental peaks to specific vibrational modes, such as the C=O stretch of the carboxylic acid or the asymmetric and symmetric stretches of the NO₂ group.

Implications for Drug Development

The theoretical investigation provides critical insights for medicinal chemists. The MEP map can guide the design of analogs with improved binding affinity to a biological target by identifying key regions for hydrogen bonding or other non-covalent interactions.[2] The HOMO-LUMO analysis can help predict the metabolic stability of the compound, as regions of high electron density (HOMO) can be susceptible to oxidative metabolism. This predictive power allows for a more rational, data-driven approach to drug design.

Conclusion

The theoretical investigation of this compound using Density Functional Theory is a powerful, non-empirical approach to understanding its fundamental properties. This guide provides a structured workflow and the scientific rationale behind each computational step. By leveraging these in-silico techniques, researchers can predict molecular behavior, interpret experimental results, and rationally design new molecules with desired properties, ultimately accelerating innovation in drug discovery and materials science.

References

  • On the Rationalization of Formation of Solvates: Experimental and Computational Study of Solid Forms of Several Nitrobenzoic Acid Derivatives. (2020). Crystal Growth & Design. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. (n.d.). ResearchGate. [Link]

  • Experimental and computational study of solid solution formed between substituted nitrobenzoic acids. (2023). ResearchGate. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. (n.d.). ChemRxiv. [Link]

  • Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. (2023). ResearchGate. [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.).
  • Benzoic acid, 5-Methoxy-2-nitro-4-(phenylMethoxy)-. (2024). ChemBK. [Link]

  • 2-Methoxy-5-nitrobenzoic acid. (n.d.). PubChem. [Link]

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  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (n.d.). MDPI. [Link]

  • Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. (2025). ResearchGate. [Link]

  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). MDPI. [Link]

  • 2, 4-Dimethoxy Benzoic Acid. (n.d.). Vihita Drugs & Intermediates. [Link]

  • 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid. (n.d.). MySkinRecipes. [Link]

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A Comprehensive Technical Guide to the Safe Handling of 2,4-diMethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 2,4-diMethoxy-5-nitrobenzoic acid. As a substituted nitroaromatic carboxylic acid, this compound is a valuable building block in synthetic chemistry and drug development. However, its structure necessitates a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols grounded in established safety principles. The procedures outlined herein are designed as a self-validating system, explaining the causality behind each safety measure to foster a proactive safety culture.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic properties is the foundation of a comprehensive safety plan. While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be inferred from its structural analogs, such as 4,5-Dimethoxy-2-nitrobenzoic acid and other nitrobenzoic acids.[1][2]

Physicochemical Properties

A summary of the basic chemical and physical properties is essential for initial risk assessment.

PropertyValueSource
Molecular Formula C₉H₉NO₆[3]
Molecular Weight 227.17 g/mol [3]
Appearance Expected to be a solid (e.g., light brown or yellow powder)[4]
CAS Number 16475-88-6N/A
GHS Hazard Classification (Inferred)

Based on data from structurally similar compounds, this compound should be handled as a substance with the following GHS classifications.[1][2][5][6] This conservative approach ensures that all potential risks are appropriately mitigated.

Hazard ClassPictogramSignal WordHazard Statements (Inferred)
Skin IrritationWarning H315: Causes skin irritation.[1][2]
Serious Eye IrritationWarning H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Warning H335: May cause respiratory irritation.[1][2]
The Rationale Behind the Hazards

Understanding the chemical causality of these hazards is critical for appreciating the prescribed safety protocols.

  • Dermal and Eye Irritation: The acidic nature of the carboxylic acid functional group can cause irritation upon contact with skin and mucous membranes. The aromatic ring system and its substituents can enhance this effect. Prolonged contact may lead to inflammation and discomfort.[2]

  • Respiratory Irritation: As a solid, the compound can form fine dust particles during handling (e.g., weighing, transferring).[7] Inhalation of these airborne particles can irritate the respiratory tract, leading to coughing and shortness of breath.[1]

  • Reactivity of Nitroaromatic Compounds: This class of compounds requires special attention due to its energetic nature. Pure organic nitro compounds can decompose exothermically at high temperatures.[8] This thermal instability can be significantly lowered by the presence of contaminants, particularly strong bases or oxidizing agents, potentially leading to runaway reactions.[1][2][8][9][10][11] Therefore, preventing contamination and avoiding high temperatures are paramount.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, prioritizing engineering controls and supplementing them with appropriate PPE. This follows the established hierarchy of controls to create the safest possible working environment.

Primary Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the hazard from the researcher.

  • Ventilation: All procedures involving the handling of solid this compound, especially those that could generate dust, must be performed in a certified chemical fume hood.[12] This captures airborne particles at the source, preventing inhalation.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[9][10][12][13][14] Regular testing of this equipment is mandatory to ensure functionality.

Personal Protective Equipment (PPE)

PPE is used to protect the individual from exposure when engineering controls cannot completely eliminate the risk.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are mandatory.[9][12][13]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[12] Gloves must be inspected for tears or holes before each use.[15] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[15]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned to protect against accidental spills.[12]

  • Respiratory Protection: When dust generation is unavoidable and a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask or equivalent respirator should be used.[12]

PPE Donning and Doffing Workflow

Correctly putting on and removing PPE is crucial to prevent cross-contamination. The following workflow should be adopted.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) cluster_final Final Step d1 1. Lab Coat d2 2. Respirator/Mask (if required) d1->d2 d3 3. Goggles d2->d3 d4 4. Gloves d3->d4 r1 1. Gloves (using proper technique) r2 2. Goggles r1->r2 r3 3. Lab Coat r2->r3 r4 4. Respirator/Mask (if used) r3->r4 wash Wash Hands Thoroughly r4->wash Proceed to

Caption: Workflow for correct donning and doffing of PPE.

Standard Operating Procedures (SOPs) for Handling

Adherence to standardized protocols minimizes variability and risk.

General Hygiene and Housekeeping
  • Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[12]

  • Do not eat, drink, or smoke in any area where this chemical is handled or stored.[12][16]

  • Keep the work area clean and tidy. All spills should be cleaned up immediately following the correct procedure.

Protocol: Weighing and Dispensing Solid Compound
  • Preparation: Ensure the chemical fume hood or ventilated balance enclosure is operational. Place all necessary equipment (spatula, weigh boat, container) inside the hood.

  • Don PPE: Put on all required PPE as described in Section 2.

  • Transfer: Carefully open the main container inside the hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust clouds, such as dropping the solid from a height.

  • Weighing: Tare the balance with the weigh boat. Add the solid until the desired mass is reached.

  • Containment: Securely close the main container. Transfer the weighed solid into a labeled, secondary container suitable for your experiment.

  • Cleanup: Gently wipe down the spatula, weigh boat, and any surfaces inside the hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Doff PPE: Remove PPE in the correct order before leaving the work area. Wash hands thoroughly.

Storage and Incompatibilities

Proper storage is critical to maintaining the chemical's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9][13][17][18] Keep away from heat, sparks, and open flames.[13]

  • Incompatible Materials: Segregate this compound from the following materials to prevent dangerous reactions.[11]

Incompatible MaterialRationale for Incompatibility
Strong Oxidizing Agents Can lead to a vigorous, exothermic reaction, increasing the risk of fire.[1][9][10]
Strong Bases Contact with strong bases can catalyze the decomposition of nitroaromatic compounds, which can be highly exothermic and potentially lead to a runaway reaction.[8][9][10]
Reducing Agents Can react with the nitro group in an uncontrolled and exothermic manner.[9][10]

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

The following table outlines the immediate first-aid steps to be taken in case of exposure. In all cases, seek medical attention and provide the Safety Data Sheet (SDS) for this or a similar compound to the responding medical personnel.

Exposure RouteFirst-Aid Response
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][4][9] If the person feels unwell, call a POISON CENTER or doctor.[1][4]
Ingestion Rinse mouth with water.[16] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[16]
Accidental Release (Spill) Response

For a small, solid spill, follow this procedure. For large spills, evacuate the area and contact your institution's emergency response team.

Spill_Response start Spill Occurs assess Assess Risk (Size, Location, Ventilation) start->assess is_major Is spill large or uncontrolled? assess->is_major evacuate Evacuate Area Alert EHS is_major->evacuate Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) is_major->don_ppe No (Minor Spill) contain Cover spill with damp cloth to prevent dust formation don_ppe->contain cleanup Gently sweep material into a labeled hazardous waste container contain->cleanup decon Decontaminate area with soap and water cleanup->decon dispose Dispose of all materials as hazardous waste decon->dispose end Spill Managed dispose->end

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol (Small Spill):

  • Control Access: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.

  • Don PPE: Wear double nitrile gloves, chemical safety goggles, a lab coat, and an N95 respirator.

  • Avoid Dust: Do not dry sweep. Gently cover the spill with a cloth dampened with water to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the dampened material into a clearly labeled, sealable container for hazardous waste.[9][15]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials (cloth, gloves, etc.) as hazardous chemical waste.[12]

Fire-Fighting Measures
  • Combustibility: The compound is a combustible solid.[2][7]

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[4][9][13]

  • Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[7][10][13]

  • Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA) to prevent contact with skin and inhalation of toxic fumes.[9][10][13]

Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Classification: this compound and any materials contaminated with it must be treated as hazardous chemical waste.[12]

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Regulations: All waste disposal must be conducted in strict accordance with national, state, and local environmental regulations.[12] Do not empty into drains.[12] Handle uncleaned, empty containers as you would the product itself.[12]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 5-Methoxy-2-nitrobenzoic acid.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 5-Methoxy-2-nitrobenzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid.
  • Fisher Scientific. (2010, May 24). 4-Nitrobenzoic acid - SAFETY DATA SHEET.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds.
  • Fisher Scientific. (2012, December 3). SAFETY DATA SHEET - 5,5`-Dithiobis(2-nitrobenzoic acid).
  • Combi-Blocks, Inc. (2024, April 26). QW-8874 - Safety Data Sheet.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 5,5'-dithiobis(2-nitrobenzoic acid).
  • CDH Fine Chemical. (n.d.). CAS No 62-23-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - 4-Nitrobenzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Nitrobenzoic acid.
  • Sigma-Aldrich. (2024, September 6). Aldrich 329231 - SAFETY DATA SHEET - 4,5-Dimethoxy-2-nitrobenzoic acid.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET - 2-Nitrobenzoic acid.
  • SD Fine-Chem. (n.d.). 3-NITROBENZOIC ACID.
  • PubChem. (n.d.). 2,5-Dimethoxybenzoic acid.
  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid.
  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose.
  • Chemistry For Everyone. (2025, July 11). How To Store Nitrocellulose? [Video]. YouTube.
  • Urben, P. G. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 21(8), 1164-1184. [Link]

  • Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid 99%.

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A Researcher's Guide to Procuring and Utilizing 2,4-Dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the sourcing, validation, and application of 2,4-Dimethoxy-5-nitrobenzoic acid. As a crucial intermediate in the synthesis of various pharmaceuticals, including the antihypertensive agent Prazosin, the quality and proper handling of this reagent are paramount to successful research outcomes.[1][2][3]

Strategic Sourcing of this compound

Procuring high-quality starting materials is the foundation of reproducible and reliable research. The selection of a vendor for this compound should be guided by several critical factors beyond mere price.

Key Supplier Selection Criteria:

  • Purity and Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch.[4] This document is non-negotiable as it details the compound's purity (typically ≥98%), identity confirmation via spectroscopic methods (e.g., NMR, IR), and levels of residual solvents or impurities. Some suppliers may offer higher purity grades, which are essential for sensitive applications like pharmaceutical development.

  • Batch-to-Batch Consistency: For long-term projects or studies requiring scalability, inquiring about a supplier's batch consistency is crucial. Variability can introduce unforeseen complications in synthetic pathways.

  • Availability and Lead Times: Research timelines are often tight. Assess the supplier's stock levels and estimated delivery times. For less common reagents, lead times can be significant.[5]

  • Technical Support: A supplier with a robust technical support team can be an invaluable resource for addressing questions about product specifications, stability, or handling.[6]

Table 1: Representative Suppliers of Nitrobenzoic Acid Derivatives

SupplierExample Product NameTypical PurityKey Considerations
Sigma-Aldrich (Merck) 4,5-Dimethoxy-2-nitrobenzoic acid99%Extensive documentation (CoA, SDS), strong technical support, and a wide range of analytical standards.
Thermo Fisher Scientific (Alfa Aesar) 5-Methoxy-2-nitrobenzoic acid≤100%Provides detailed safety data sheets (SDS) and certificates of analysis.[4][7]
Chem-Impex 2-Methoxy-5-nitrobenzoic acidVariesKnown for a diverse catalog of intermediates for pharmaceutical and agrochemical synthesis.[8]
CymitQuimica 4,5-Dimethoxy-2-nitrobenzoic acidMin. 95%Offers various quantities for research and development, from grams to kilograms.[9]

Note: The table lists suppliers for related nitrobenzoic acid derivatives to illustrate the types of vendors available. Researchers should verify the specific catalog number for this compound.

Workflow for Procurement and Quality Verification

A systematic approach to procurement and validation ensures that the material entering your lab is precisely what you require for your experiments. This workflow minimizes the risk of failed reactions due to poor-quality reagents.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Validation cluster_2 Phase 3: Acceptance A Identify Potential Suppliers B Request & Compare Certificates of Analysis (CoA) A->B C Evaluate Lead Time, Cost, and Support B->C D Place Order & Receive Compound C->D E Perform In-House QC (e.g., NMR, HPLC, mp) D->E F Compare In-House Data with Supplier's CoA E->F G Does data match? F->G H Accept Lot & Log in Inventory G->H Yes I Contact Supplier & Resolve Discrepancy G->I No

Caption: Workflow for sourcing and validating research chemicals.

Safety, Handling, and Storage

Proper handling and storage are critical for user safety and maintaining the chemical's integrity.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][11]

  • Exposure Response:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[10][12]

    • Eye Contact: Rinse cautiously with water for several minutes.[10][12]

    • Inhalation: Move the person to fresh air.[10][12]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[10]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Incompatible materials include strong oxidizing agents and strong bases.[12]

Application in Synthesis: A Prazosin-Related Intermediate

This compound is a key building block. Its functional groups—the carboxylic acid, the nitro group, and the methoxy groups—provide multiple handles for synthetic transformations. A primary application is in the synthesis of quinazoline derivatives, which form the core of many pharmacologically active molecules like Prazosin.[13]

While the precise synthesis of Prazosin involves multiple steps starting from different materials, a representative reaction demonstrating the utility of a related nitrobenzoic acid involves the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline ring system.

Hypothetical Protocol: Reduction of the Nitro Group

This protocol outlines a standard procedure for the reduction of an aromatic nitro group, a common transformation for this class of compounds.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in ethanol.

  • Reagent Addition: Add 3-5 equivalents of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approximately 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The acidic conditions and the SnCl₂ act as the reducing system to convert the nitro group (-NO₂) to an amine (-NH₂).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 2,4-Dimethoxy-5-aminobenzoic acid, can be purified further by recrystallization or column chromatography.

    • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values.

References

  • ChemUniverse. This compound [P68111]. Available from: [Link]

  • Patil, D. A., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 225-231.
  • TradeIndia. 2-METHOXY-5-NITRO BENZOIC ACID Manufacturer, Supplier, Exporter. Available from: [Link]

  • ResearchGate. Reported routes for synthesis of Prazosin. Available from: [Link]

  • Volsenchem. 4998-07-6,4,5-Dimethoxy-2-Nitrobenzoic Acid, MFCD00014697. Available from: [Link]

  • Semantic Scholar. DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Available from: [Link]

  • Althuis, T. H., & Hess, H. J. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of medicinal chemistry, 20(1), 146–149.
  • Thermo Fisher Scientific. Certificate of analysis. Available from: [Link]

  • Tzani, A., et al. (2014). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Pharmaceuticals, 7(3), 266-290.
  • US EPA. Benzoic acid, 2,4-dihydroxy-5-nitro- - Substance Details. Available from: [Link]

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Methodological & Application

Synthesis of 2,4-diMethoxy-5-nitrobenzoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-diMethoxy-5-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring two activating methoxy groups and a deactivating nitro group on a benzoic acid core, makes it a unique building block for further chemical transformations. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, designed for researchers in organic chemistry and drug development.

The synthesis proceeds via the electrophilic aromatic substitution (nitration) of 2,4-dimethoxybenzoic acid. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two methoxy groups at positions C2 and C4 are strongly activating and ortho-, para-directing, while the carboxylic acid group at C1 is deactivating and meta-directing. The concerted directing effects of these groups strongly favor the introduction of the nitro group at the C5 position, which is para to the C2-methoxy group, ortho to the C4-methoxy group, and meta to the carboxylic acid group. This convergence of directing effects suggests that the desired 5-nitro isomer should be the major product of the reaction.

Reaction Scheme and Mechanism

The overall reaction is the nitration of 2,4-dimethoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Caption: Synthesis of this compound via nitration.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
2,4-diMethoxybenzoic acidReagent grade, 98%+Sigma-Aldrich, Acros
Concentrated Sulfuric Acid (H₂SO₄)Reagent grade, 98%Fisher Scientific, VWR
Concentrated Nitric Acid (HNO₃)Reagent grade, 70%Fisher Scientific, VWR
Deionized WaterHigh purityIn-house
Ethanol (95%)Reagent gradeFisher Scientific, VWR
IceN/AIn-house

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Standard laboratory glassware

Safety Precautions

This reaction involves the use of highly corrosive and strong oxidizing acids. It is imperative to perform this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • Concentrated Sulfuric and Nitric Acids: These are extremely corrosive and can cause severe burns upon contact with skin or eyes.[3][4] They are also strong oxidizing agents. Handle with extreme care.

  • Nitration Reactions: These reactions are highly exothermic and can lead to runaway reactions if the temperature is not carefully controlled.[5] The addition of the nitrating mixture must be slow and with efficient cooling.

  • Nitrous Fumes: The reaction may produce toxic nitrogen oxide gases. Adequate ventilation is crucial.

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask, cautiously add 5.0 g of 2,4-dimethoxybenzoic acid to 20 mL of concentrated sulfuric acid while stirring with a magnetic stirrer. Continue stirring until the solid is completely dissolved. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This mixing process is exothermic, so it should be done slowly and while cooling the mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,4-dimethoxybenzoic acid in sulfuric acid over a period of approximately 30-45 minutes. It is critical to maintain the reaction temperature between 0 and 10 °C throughout the addition. Use a thermometer to monitor the internal temperature of the reaction mixture.

  • Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching and Precipitation: Carefully and slowly pour the reaction mixture over a beaker containing approximately 100 g of crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Drying: Allow the crude product to air-dry on the filter paper by drawing air through the funnel for at least 30 minutes. The product can then be transferred to a watch glass to dry completely, preferably in a desiccator.

Purification

The crude this compound can be purified by recrystallization to obtain a product of high purity.[6][7]

Recrystallization Protocol
  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of many nitrobenzoic acids.[8]

  • Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol until the solution is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture. Dry the crystals thoroughly.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as melting point determination, and spectroscopic methods.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Appearance Expected to be a pale yellow crystalline solid
Melting Point To be determined experimentally
Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely available, the following are predicted values based on the analysis of structurally similar compounds.[9][10][11][12][13]

¹H NMR Spectroscopy (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5singlet (broad)1H-COOH
~8.2singlet1HH-6 (aromatic)
~7.0singlet1HH-3 (aromatic)
~3.9singlet3H-OCH₃
~3.8singlet3H-OCH₃

¹³C NMR Spectroscopy (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~165-COOH
~158C-4 (aromatic)
~155C-2 (aromatic)
~138C-5 (aromatic)
~120C-1 (aromatic)
~115C-6 (aromatic)
~100C-3 (aromatic)
~57-OCH₃
~56-OCH₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch of carboxylic acid
~1700C=O stretch of carboxylic acid
~1520 and ~1340Asymmetric and symmetric N-O stretches of nitro group
~1200-1000C-O stretch of methoxy groups
~3100-3000Aromatic C-H stretch
~1600, ~1450Aromatic C=C stretches

Workflow Diagram

Synthesis_Workflow start Start: 2,4-diMethoxybenzoic acid dissolve Dissolve in conc. H₂SO₄ Cool to 0-5 °C start->dissolve nitration Slowly add Nitrating Mix Maintain Temp < 10 °C dissolve->nitration prepare_nitrating Prepare Nitrating Mix (conc. HNO₃ + conc. H₂SO₄) Cool in ice bath prepare_nitrating->nitration stir Stir in ice bath (1-2 hours) nitration->stir quench Pour onto ice water stir->quench filter_wash Vacuum filter and wash with cold H₂O quench->filter_wash dry Dry crude product filter_wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize final_product Pure this compound recrystallize->final_product characterize Characterize: MP, NMR, IR final_product->characterize

Sources

Application Note: Regioselective Nitration of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution (EAS) reaction, pivotal in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science.[1] This application note provides a comprehensive, field-proven protocol for the nitration of 2,4-dimethoxybenzoic acid. The regiochemical outcome of this reaction is governed by the interplay of the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) are strong activating, ortho, para-directing groups, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group.[2][3] Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position that is electronically enriched and sterically accessible. The C5 position is para to the C4-methoxy group, ortho to the C2-methoxy group, and meta to the carboxylic acid group, making it the overwhelmingly favored site of substitution. This protocol is designed to yield the desired product, 5-nitro-2,4-dimethoxybenzoic acid, with high selectivity and purity.

Principles and Reaction Mechanism

The nitration of 2,4-dimethoxybenzoic acid proceeds via the classical electrophilic aromatic substitution mechanism.[4][5]

Step 1: Generation of the Electrophile Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[6]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Step 2: Electrophilic Attack The electron-rich π system of the 2,4-dimethoxybenzoic acid ring attacks the nitronium ion. The activating methoxy groups increase the nucleophilicity of the ring, facilitating this attack.[7] The attack occurs preferentially at the C5 position to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex.

Step 3: Deprotonation and Aromatization A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product, 5-nitro-2,4-dimethoxybenzoic acid.[4]

Experimental Protocol

Materials and Equipment
Chemicals & Reagents CAS No. Purity Supplier
2,4-Dimethoxybenzoic Acid91-52-1≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)7664-93-995-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)7697-37-268-70%Fisher Scientific
Ethanol (for recrystallization)64-17-595% or AbsoluteVWR
Deionized Water--In-house
Crushed Ice--In-house

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-salt bath

  • Thermometer (-10 to 110 °C)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers

  • Recrystallization apparatus

  • Melting point apparatus

  • NMR Spectrometer (for characterization)

Environment, Health, and Safety (EHS)

DANGER: This procedure involves the use of highly corrosive and oxidizing concentrated acids. Severe skin burns and eye damage can occur upon contact.[8][9][10] The reaction is exothermic and can generate toxic fumes.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[11][12]

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[13]

  • Acid Handling: Concentrated sulfuric acid and nitric acid are extremely hazardous.[14][15] They should be handled with extreme care. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly . Never the reverse. When diluting, always add acid to water/ice slowly , never the reverse, to dissipate the significant heat of dilution.[16]

  • Waste Disposal: Acidic waste must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional and local regulations.

Step-by-Step Procedure

Part A: Preparation of the Nitrating Mixture

  • In a 50 mL flask, place a magnetic stir bar and add 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • In a separate container, measure 5 mL of concentrated nitric acid.

  • Using a dropping funnel, add the nitric acid dropwise to the cold, stirring sulfuric acid over 15-20 minutes. Ensure the temperature of the mixture does not exceed 10 °C.

  • Keep the prepared nitrating mixture in the ice bath until use.

Part B: Nitration of 2,4-Dimethoxybenzoic Acid

  • In a 100 mL round-bottom flask, dissolve 3.64 g (20.0 mmol) of 2,4-dimethoxybenzoic acid in 15 mL of concentrated sulfuric acid with gentle stirring. The dissolution may be slightly exothermic.

  • Cool this solution in an ice-salt bath to 0-5 °C.

  • Once the substrate solution is cold, begin the slow, dropwise addition of the cold nitrating mixture from Part A.

  • Maintain the reaction temperature between 0 and 10 °C throughout the addition. This is crucial to prevent over-nitration and the formation of byproducts.[1]

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1 hour.

Part C: Work-up and Product Isolation

  • Prepare a 600 mL beaker containing approximately 200 g of crushed ice.

  • Very carefully and slowly, pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. A yellow solid will precipitate.

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (total of ~200 mL) until the washings are no longer acidic (test with pH paper).

  • Press the solid as dry as possible on the funnel.

Part D: Purification by Recrystallization

  • Transfer the crude solid to a beaker.

  • Recrystallize the product from an ethanol/water mixture. Add a minimal amount of hot ethanol to dissolve the solid, then add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a desiccator.

  • Weigh the final product and calculate the percentage yield. Determine the melting point.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Nitration Reaction cluster_workup Part C: Work-up & Isolation cluster_purification Part D: Purification & Analysis A1 Cool H₂SO₄ (10 mL) to 0 °C A2 Slowly add HNO₃ (5 mL) to H₂SO₄ A1->A2 A3 Maintain T < 10 °C A2->A3 A4 Cold Nitrating Mixture A3->A4 B3 Add Nitrating Mixture dropwise (T < 10 °C) A4->B3 Add to Substrate B1 Dissolve 2,4-Dimethoxybenzoic Acid (3.64 g) in H₂SO₄ (15 mL) B2 Cool solution to 0-5 °C B1->B2 B2->B3 B4 Stir at 0 °C (30 min), then RT (1 hr) B3->B4 C1 Pour reaction mixture onto crushed ice (200 g) B4->C1 Quench C2 Precipitate Forms C1->C2 C3 Vacuum Filter Crude Product C2->C3 C4 Wash with cold H₂O until neutral C3->C4 D1 Recrystallize from Ethanol/Water C4->D1 Purify D2 Filter and Dry Purified Product D1->D2 D3 Characterization (Yield, MP, NMR) D2->D3

Caption: Experimental workflow for the nitration of 2,4-dimethoxybenzoic acid.

Characterization of 5-Nitro-2,4-dimethoxybenzoic Acid

The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis.

Parameter Expected Value
Appearance Pale-yellow crystalline solid
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Melting Point ~181-183 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~13.5 (s, 1H, -COOH), 7.65 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~165, 158, 150, 142, 120, 115, 100, 57, 56
IR (KBr, cm⁻¹) ~3200-2500 (broad, O-H), ~1700 (C=O), ~1530 & 1350 (NO₂), ~1280 & 1020 (C-O)

Note: NMR chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary slightly.[17]

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • The Organic Chemistry Tutor. (2019). Nitration of aromatic compounds. [Link]

  • University of Waterloo. (2018). Sulphuric Acid Safety Data Sheet. [Link]

  • The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Deepak Chem Tech Ltd. (2023). SAFETY DATA SHEET: Concentrated Nitric Acid 98%. [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. [Link]

  • Nexchem Ltd. (2016). SAFETY DATA SHEET - Sulphuric Acid 51-98%. [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. [Link]

  • ChemTalk. (n.d.). Directing Effects. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). [Link]

  • DePauw University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Substituted Nitrobenzoic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Focus on Versatile Scaffolds

In the landscape of organic synthesis and medicinal chemistry, the strategic value of a starting material is often defined by its functional group tolerance, predictable reactivity, and potential for diverse elaboration. Substituted nitrobenzoic acids, particularly those bearing methoxy groups, represent a class of exceptionally versatile building blocks. The interplay between the electron-withdrawing nitro and carboxylic acid groups and the electron-donating methoxy groups creates a nuanced electronic environment on the aromatic ring, enabling a wide range of chemical transformations.

This guide focuses on the synthetic applications of this molecular scaffold. While direct literature on "2,4-dimethoxy-5-nitrobenzoic acid" is sparse, we will leverage data from its closely related and well-documented isomers, such as 4,5-dimethoxy-2-nitrobenzoic acid, to illustrate the core principles of reactivity and application. These principles are broadly applicable across the isomeric series and provide a robust framework for researchers, scientists, and drug development professionals aiming to incorporate these powerful synthons into their workflows. We will explore the molecule's fundamental reactivity, provide detailed protocols for its synthesis and key transformations, and discuss its role as a precursor in the development of complex molecular architectures, including pharmaceutical agents.

Section 1: Physicochemical Properties and Reactivity Profile

The strategic utility of dimethoxy nitrobenzoic acids stems from the distinct reactivity of their three primary functional groups: the carboxylic acid, the nitro group, and the methoxy groups on the aromatic core.

  • Carboxylic Acid (-COOH): This group serves as a primary handle for derivatization, readily undergoing esterification or amidation to link the scaffold to other molecules or to modulate solubility and pharmacokinetic properties.[1]

  • Nitro Group (-NO₂): The nitro group is arguably the most versatile functional handle. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution. More importantly, it can be cleanly reduced to an amine (-NH₂), which opens up a vast array of subsequent reactions, including diazotization, further amidation, and the formation of nitrogen-containing heterocycles.[1][2]

  • Aromatic Ring & Methoxy Groups (-OCH₃): The methoxy groups are activating, ortho-, para-directing substituents that enrich the aromatic ring with electron density. Their electronic influence, combined with the deactivating effects of the nitro and carboxyl groups, dictates the regioselectivity of any potential aromatic substitution reactions.[1]

The following diagram illustrates the key reactive sites on a generalized dimethoxy nitrobenzoic acid structure.

G cluster_0 Reactivity Map of Dimethoxy Nitrobenzoic Acid Scaffold mol COOH_label Carboxylic Acid (Amidation, Esterification) COOH_label->mol     NO2_label Nitro Group (Reduction to Amine) NO2_label->mol     Ring_label Aromatic Ring (Substitution Reactions) Ring_label->mol     G start Start: Veratric Acid (3,4-dimethoxybenzoic acid) step1 Add 20% Nitric Acid in an ice-bath start->step1 Step 1 step2 Heat and Stir (60°C for 6 hours) step1->step2 Step 2 step3 Quench Reaction (Pour onto ice-water) step2->step3 Step 3 step4 Isolate Product (Filter and wash with water) step3->step4 Step 4 end End Product: 4,5-Dimethoxy-2-nitrobenzoic Acid step4->end Final G start Dimethoxy Nitrobenzoic Acid step1 Reduction of Nitro Group (e.g., SnCl₂, HCl) start->step1 intermediate Amino Dimethoxybenzoic Acid (Key Intermediate) step1->intermediate step2 Cyclization / Amide Coupling with a suitable partner intermediate->step2 end Complex Heterocyclic Product (e.g., Quinazolinone, Benzodiazepine) step2->end

Sources

Application Notes and Protocols: 2,4-DiMethoxy-5-nitrobenzoic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dimethoxy-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal starting material in the synthesis of a diverse range of heterocyclic structures. The strategic placement of two electron-donating methoxy groups and an electron-withdrawing nitro group on the benzoic acid framework imparts unique reactivity, making it an invaluable precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of the physicochemical properties, reactivity, and applications of this compound in modern organic synthesis, with a particular focus on the preparation of quinazoline derivatives. Detailed, field-proven protocols, mechanistic insights, and safety considerations are presented to support researchers, scientists, and drug development professionals in leveraging this versatile building block.

Introduction: The Strategic Advantage of this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The synthesis of these complex structures often relies on the use of "building blocks" – smaller, readily available molecules that possess the necessary functional groups and reactivity to be elaborated into the desired target. This compound has emerged as a particularly useful building block due to the orthogonal reactivity of its substituents.

The carboxylic acid moiety provides a handle for standard transformations such as amidation and esterification. The nitro group, a strong deactivating group, can be readily reduced to an amine, which then opens up a plethora of cyclization strategies.[2] Furthermore, the electron-donating methoxy groups influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, guiding the formation of specific isomers.[3] This confluence of functionalities in a single molecule allows for the efficient construction of intricate heterocyclic systems, such as quinazolines, which are prevalent in medicinal chemistry.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a starting material is fundamental for reaction monitoring and product characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₉NO₆[5]
Molecular Weight 227.17 g/mol [5]
CAS Number 4998-07-6[5]
Appearance Light yellow to yellow crystalline powder[6]
Melting Point 195-197 °C[5]
Solubility Soluble in hot ethanol, acetic acid, and acetone. Sparingly soluble in water.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Features
¹H NMR Signals corresponding to two distinct methoxy groups, two aromatic protons, and a carboxylic acid proton.
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons (including those attached to methoxy and nitro groups), and the two methoxy carbons.
IR (KBr) Characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C-O (methoxy), and N-O (nitro) stretching vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Core Application: Synthesis of 6,8-Dimethoxy-7-nitroquinazolin-4(3H)-one

One of the most powerful applications of this compound is in the synthesis of substituted quinazolinones. The following protocol details a reliable, two-step procedure for the preparation of 6,8-dimethoxy-7-nitroquinazolin-4(3H)-one, a key intermediate for further elaboration.

Mechanistic Rationale

The synthesis proceeds through two key stages:

  • Amidation: The carboxylic acid is first converted to an amide using formamide. This reaction is typically performed at elevated temperatures.

  • Cyclization: The initially formed N-formyl intermediate undergoes an intramolecular cyclization, driven by the nucleophilic attack of the newly formed amide nitrogen onto the carbonyl carbon of the formyl group, followed by dehydration to yield the quinazolinone ring system. The presence of the methoxy groups activates the ring, facilitating the cyclization process.

Experimental Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization & Work-up start This compound + Formamide process1 Heat to 160-170 °C start->process1 intermediate N-formyl intermediate (in situ) process1->intermediate process2 Intramolecular Cyclization intermediate->process2 process3 Cool and Precipitate with Water process2->process3 process4 Filter and Wash process3->process4 product 6,8-Dimethoxy-7-nitroquinazolin-4(3H)-one process4->product

Caption: Workflow for the synthesis of 6,8-dimethoxy-7-nitroquinazolin-4(3H)-one.

Detailed Laboratory Protocol

Materials:

  • This compound

  • Formamide

  • Deionized water

  • Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 44.0 mmol) and formamide (30 mL).

  • Heating: Heat the reaction mixture with stirring to 160-170 °C. The solid will dissolve, and the reaction mixture will become a clear, dark solution. Maintain this temperature for 3-4 hours. Causality Note: High temperature is necessary to drive the amidation and subsequent cyclization-dehydration sequence.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-100 °C. Slowly and carefully pour the warm reaction mixture into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Isolation: Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide. Subsequently, wash with a small amount of cold ethanol (2 x 20 mL) to aid in drying.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95% Appearance: Yellow crystalline solid

Further Transformations: Gateway to Diverse Heterocycles

The synthesized 6,8-dimethoxy-7-nitroquinazolin-4(3H)-one is a versatile intermediate. The nitro group can be selectively reduced to an amine, which then serves as a nucleophile for a variety of subsequent reactions.

Reduction of the Nitro Group

A common and effective method for the reduction of the nitro group is catalytic hydrogenation or using reducing agents like tin(II) chloride.

G start 6,8-Dimethoxy-7-nitroquinazolin-4(3H)-one reagents Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) start->reagents Reduction product 7-Amino-6,8-dimethoxyquinazolin-4(3H)-one reagents->product

Caption: Reduction of the nitro group to an amine.

Protocol: Reduction using Tin(II) Chloride

Materials:

  • 6,8-Dimethoxy-7-nitroquinazolin-4(3H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

Procedure:

  • Dissolution: In a round-bottom flask, suspend 6,8-dimethoxy-7-nitroquinazolin-4(3H)-one (5.0 g, 19.9 mmol) in ethanol (100 mL).

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (22.5 g, 99.5 mmol) in concentrated hydrochloric acid (25 mL) portion-wise with stirring. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux for 2 hours. The yellow suspension should become a clear solution.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. A white precipitate of tin salts will form.

  • Extraction: Extract the product into ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Safety and Handling

This compound and the reagents used in its transformations require careful handling in a well-ventilated fume hood.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Inhalation: Avoid inhaling dust.[7]

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water.[7][8]

  • Ingestion: Harmful if swallowed.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its unique substitution pattern allows for a stepwise and controlled construction of molecular architectures, particularly in the realm of quinazoline chemistry. The protocols provided herein offer robust and reproducible methods for the preparation of key intermediates, paving the way for the discovery and development of novel bioactive molecules. The causality-driven explanations for experimental choices aim to empower researchers to adapt and optimize these procedures for their specific synthetic targets.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6618-6655. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-533. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

  • Vihita Drugs & Intermediates. (n.d.). 2, 4-Dimethoxy Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
  • Neliti. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

  • Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS Combinatorial Science, 15(1), 20-28. Retrieved from [Link]

  • Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(89), 48022-48084. Retrieved from [Link]

  • Lynch, D. E., & Smith, G. (2004). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 4), o261-o262. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Retrieved from [Link]

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Topic: Derivatization of 2,4-diMethoxy-5-nitrobenzoic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: This guide provides a comprehensive framework for the strategic derivatization of 2,4-diMethoxy-5-nitrobenzoic acid, a scaffold of interest for drug discovery. We delve into the rationale behind its selection, focusing on the intrinsic properties of its functional groups and their potential for modulation of biological activity. Detailed, field-proven protocols for the synthesis of amide and ester libraries are presented, emphasizing reaction mechanisms, reagent selection, and parallel synthesis optimization for high-throughput screening (HTS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries with novel, structurally diverse molecules derived from this versatile chemical starting point.

Introduction: The Scientific Case for this compound

This compound is a synthetically accessible aromatic carboxylic acid. Its structure is particularly compelling for medicinal chemistry for several reasons:

  • Structural Rigidity: The benzene ring provides a rigid core, which can help in pre-organizing the appended functional groups for optimal interaction with biological targets.

  • Key Functional Groups: The molecule possesses three critical functional groups—a carboxylic acid, two methoxy groups, and a nitro group—each contributing to its chemical reactivity and potential pharmacodynamic profile.

    • Carboxylic Acid: This is the primary handle for derivatization. It can be readily converted into a wide array of functional groups, most commonly amides and esters, allowing for systematic exploration of chemical space.[1][2]

    • Methoxy Groups (-OCH₃): These groups are prevalent in many approved drugs.[3] They are electron-donating and can influence the molecule's electronic properties, solubility, and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, while the methyl component can engage in hydrophobic interactions, thereby modulating ligand-target binding.[4][5][6]

    • Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group significantly influences the aromatic ring's electronics. Nitroaromatic compounds are a known class of bioactive molecules, exhibiting a wide spectrum of activities, including antimicrobial and antineoplastic effects.[7][8] This group can serve as both a pharmacophore and, in some contexts, a potential toxicophore, making its inclusion in a screening library a strategic choice for identifying novel bioactivities.[8]

The primary goal of derivatizing this scaffold is to generate a library of diverse yet related compounds. This allows for a systematic exploration of the Structure-Activity Relationship (SAR), where changes in the appended chemical moieties can be directly correlated with changes in biological activity.

G Start This compound (Starting Scaffold) Strategy Derivatization Strategy Selection Start->Strategy Amide Amide Library Synthesis Strategy->Amide Primary Approach Ester Ester Library Synthesis Strategy->Ester Secondary Approach Library Diverse Compound Library Amide->Library Ester->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Figure 1: High-level workflow for derivatization and screening.

Core Derivatization Strategies

The carboxylic acid moiety is the most versatile functional group for derivatization on the this compound scaffold. The two most robust and widely adopted strategies in medicinal chemistry are the formation of amides and esters.

Strategy I: Amide Library Synthesis via Carboxylic Acid Activation

Amide bond formation is the most frequently used reaction in medicinal chemistry, owing to the stability of the amide bond and the vast commercial availability of diverse primary and secondary amines.[9] The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate.[10][11]

Causality of Reagent Selection: The choice of coupling reagent is critical for ensuring high yields, minimizing side reactions, and preserving the stereochemistry of chiral amines. Carbodiimides (like EDC) and aminium/uronium salts (like HATU) are among the most effective classes of reagents.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DIC, DCCReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.Cost-effective, widely used.Can lead to racemization; DCC produces an insoluble urea byproduct that requires filtration.
Additives HOBt, HOAtReacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions.Suppresses racemization, improves yields.Adds complexity and cost to the reaction mixture.
Aminium/Uronium HATU, HBTUForms an active ester directly with the carboxylic acid.High efficiency, fast reaction times, low racemization.[12]Higher cost compared to carbodiimides.

For high-throughput library synthesis, a combination of a soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) , or a standalone high-efficiency reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , is recommended.

G cluster_reactants Reactants cluster_reagents Reagents Acid 2,4-diMethoxy- 5-nitrobenzoic acid Activation Carboxylic Acid Activation Acid->Activation Amine Primary or Secondary Amine (R₁R₂NH) Coupling_Step Amine Nucleophilic Attack Amine->Coupling_Step Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling->Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->Activation Activation->Coupling_Step Product Target Amide Derivative Coupling_Step->Product

Figure 2: Reaction scheme for amide library synthesis.

Strategy II: Ester Library Synthesis

Esterification provides a complementary set of derivatives to an amide library, allowing for the exploration of different physicochemical properties. Esters are generally more lipophilic and can act as prodrugs, being hydrolyzed in vivo to release the parent carboxylic acid.

Fischer-Speier Esterification: This is the classic method for ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[13][14][15]

Mechanism and Considerations: The reaction is an equilibrium process.[16][17] To drive the reaction towards the ester product, one must either use a large excess of the alcohol (if it is inexpensive and can serve as the solvent) or remove the water that is formed as a byproduct, often using a Dean-Stark apparatus.[16] For parallel library synthesis, using an excess of the alcohol is often the more practical approach.

G cluster_reactants Reactants Acid 2,4-diMethoxy- 5-nitrobenzoic acid Protonation Carbonyl Protonation Acid->Protonation Alcohol Alcohol (R-OH) (Often in excess) Attack Nucleophilic Attack by Alcohol Alcohol->Attack Catalyst Acid Catalyst (e.g., conc. H₂SO₄) Catalyst->Protonation Protonation->Attack Dehydration Dehydration (Water Removal) Attack->Dehydration Product Target Ester Derivative Dehydration->Product

Figure 3: Reaction scheme for Fischer-Speier esterification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. This compound and its derivatives may cause skin and eye irritation.[18][19]

Protocol 3.1: General Procedure for Parallel Amide Synthesis (HATU-Mediated)

This protocol is optimized for a 24-well plate format for efficient library generation.

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • A library of diverse primary and secondary amines

  • 24-well reaction block with magnetic stirring

  • Solvents for work-up and purification (Ethyl Acetate, Saturated aq. NaHCO₃, Brine)

Methodology (per well):

  • Acid Activation:

    • To a reaction vial, add this compound (e.g., 22.7 mg, 0.1 mmol, 1.0 eq).

    • Add HATU (41.8 mg, 0.11 mmol, 1.1 eq).

    • Dissolve the solids in anhydrous DMF (1.0 mL).

    • Add DIPEA (35 µL, 0.2 mmol, 2.0 eq) and stir the mixture at room temperature for 15 minutes. This forms the activated HOBt ester in situ.

  • Amine Addition:

    • In a separate vial, prepare a stock solution of the desired amine.

    • Add the amine (0.12 mmol, 1.2 eq) to the activated acid mixture.

  • Reaction:

    • Seal the reaction block and stir the wells at room temperature for 4-12 hours.

    • Monitor reaction progress by taking a small aliquot and analyzing via LC-MS or TLC.

  • Work-up:

    • Once the reaction is complete, dilute the DMF solution with Ethyl Acetate (5 mL).

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude product via flash column chromatography or preparative HPLC.

    • Confirm the structure and purity of the final amide derivative by ¹H NMR and LC-MS.

Protocol 3.2: General Procedure for Parallel Ester Synthesis (Fischer Esterification)

This protocol is suitable for simple, low-boiling-point alcohols.

Materials:

  • This compound

  • A library of diverse, low-boiling-point alcohols (e.g., methanol, ethanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Reaction vials with reflux condensers or sealed caps rated for heating

  • Heating block

Methodology (per well):

  • Reaction Setup:

    • To a reaction vial, add this compound (22.7 mg, 0.1 mmol, 1.0 eq).

    • Add the desired alcohol (1-2 mL, serves as both reactant and solvent).

    • Carefully add 1-2 drops of concentrated H₂SO₄ using a glass pipette. Caution: H₂SO₄ is highly corrosive.

  • Reaction:

    • Seal the vial and heat the mixture to reflux (typically 60-80°C, depending on the alcohol) for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water (10 mL).

    • If a solid precipitate forms, collect it by vacuum filtration.

    • If an oil forms, extract the aqueous mixture with Ethyl Acetate (2 x 10 mL).

    • Combine the organic layers and wash with saturated aq. NaHCO₃ (to neutralize excess acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization:

    • Purify the crude ester via flash column chromatography.

    • Confirm the structure and purity of the final product by ¹H NMR and LC-MS.

Application in Biological Screening

The synthesized library of amides and esters can be submitted for a wide range of biological assays. High-throughput screening (HTS) platforms can rapidly evaluate thousands of compounds for activity against a specific target or pathway.[20][21][22] The goal is to identify "hits"—compounds that exhibit a desired biological effect.

Initial hits derived from the this compound library can then serve as starting points for more focused lead optimization campaigns. The SAR data gathered from the initial screen will guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties.

References

  • Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chrom
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. SpringerLink.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Application Note: Sensitive Quantification of Carboxylic Acids in Biological Matrices using 9-Aminophenanthrene Derivatiz
  • The role of the methoxy group in approved drugs.
  • The preparation and applications of amides using electrosynthesis. Royal Society of Chemistry.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central.
  • 2,4-dimethoxy-5-nitro-benzaldehyde synthesis. ChemicalBook.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. YouTube.
  • 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. ChemicalBook.
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect.
  • 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163. PubChem.
  • The role of the methoxy group in approved drugs. PubMed.
  • This compound [P68111]. ChemUniverse.
  • Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid. Benchchem.
  • Benzoic acid, 5-Methoxy-2-nitro-4-(phenylMethoxy)-. ChemBK.
  • 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690. PubChem.
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com.
  • Esterification - alcohols and carboxylic acids. Chemguide.
  • 08.
  • Esterification - alcohols and carboxylic acids (altern
  • Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers. Benchchem.
  • Making Esters From Carboxylic Acids. Chemistry LibreTexts.
  • Expanding accessible chemical space through automated high-throughput experiment
  • 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7. Benchchem.
  • High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. PubMed.
  • HTS Compound Collection for drug discovery | Screening Libraries. Life Chemicals.
  • Applications of High Throughput Chemistry to Medicinal Chemistry.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI.
  • Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid deriv
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

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The Strategic Utility of 2,4-diMethoxy-5-nitrobenzoic Acid in the Synthesis of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Role of Versatile Precursors

The landscape of targeted cancer therapy is dominated by kinase inhibitors, with a significant portion of these drugs built upon heterocyclic scaffolds that effectively mimic the ATP molecule, competing for the kinase's active site. Among these, the quinazoline core has proven to be a particularly fruitful scaffold for the development of potent and selective inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The discovery and development of quinazoline-based drugs like gefitinib and erlotinib have revolutionized the treatment of certain cancers.[1][2]

The efficacy of these inhibitors is critically dependent on the specific substitution patterns on the quinazoline ring, which fine-tune the molecule's interaction with the target kinase. This necessitates a robust and flexible synthetic strategy, reliant on versatile and strategically functionalized building blocks. This application note details the role and application of 2,4-diMethoxy-5-nitrobenzoic acid as a key intermediate in the synthesis of such quinazoline-based kinase inhibitors. We will explore the chemical logic behind its use, provide a detailed synthetic protocol, and discuss the structure-activity relationship (SAR) implications of the functionalities it introduces.

Causality Behind Experimental Choices: Why this compound?

The selection of this compound as a synthetic precursor is a deliberate choice driven by the functionalities it possesses and their strategic placement. Each group on the aromatic ring serves a distinct and crucial purpose in the construction of the final kinase inhibitor.

  • The Carboxylic Acid: This group is the primary handle for the initial and most critical step in quinazoline synthesis: the formation of a 4-quinazolinone intermediate. It readily undergoes condensation reactions with an appropriate amine, typically in the presence of a dehydrating agent or via activation to an acyl chloride.

  • The Methoxy Groups (at C2 and C4): These electron-donating groups play a dual role. Firstly, they activate the benzene ring, influencing the regioselectivity of subsequent reactions. Secondly, and more importantly in the final drug molecule, these methoxy groups often extend into specific pockets of the kinase active site, forming favorable hydrophobic interactions or hydrogen bonds, thereby contributing to the inhibitor's potency and selectivity. In many potent kinase inhibitors, the presence and positioning of methoxy groups on the quinazoline ring are critical for high-affinity binding.

  • The Nitro Group (at C5): The electron-withdrawing nitro group serves as a masked amino group. Its presence is strategic for two primary reasons. It deactivates the ring towards certain electrophilic substitutions, preventing unwanted side reactions during the initial synthetic steps. More critically, it can be selectively reduced to an amine at a later stage in the synthesis. This newly formed amino group is a key attachment point for introducing further diversity and complexity into the inhibitor structure, often forming part of the "hinge-binding" motif that is crucial for anchoring the inhibitor to the kinase. The reduction of a nitro group to an amine is a high-yielding and reliable transformation in organic synthesis. The resulting 5-Amino-2,4-dimethoxybenzoic acid is a substituted anthranilic acid, a classic starting material for quinazoline synthesis.[3]

This strategic combination of functional groups makes this compound a highly valuable and efficient building block for the modular synthesis of a library of potential kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Core

The following is a representative, multi-step protocol outlining the synthesis of a generic 4-anilinoquinazoline core, a common feature in many EGFR inhibitors, starting from this compound.

Part 1: Reduction of the Nitro Group

The initial step is the conversion of the nitro group to an amine, yielding 5-amino-2,4-dimethoxybenzoic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-2,4-dimethoxybenzoic acid, which can often be used in the next step without further purification.

Part 2: Quinazolinone Ring Formation

This step involves the cyclization of the substituted anthranilic acid with formamide to form the core quinazolinone structure.

Materials:

  • 5-amino-2,4-dimethoxybenzoic acid (from Part 1)

  • Formamide

Procedure:

  • Combine the 5-amino-2,4-dimethoxybenzoic acid (1.0 eq) with an excess of formamide.

  • Heat the mixture to a high temperature (typically 150-180 °C) and maintain for several hours.

  • Monitor the reaction for the formation of the quinazolinone product.

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the 6,7-dimethoxyquinazolin-4(3H)-one derivative.

Part 3: Chlorination of the Quinazolinone

Activation of the 4-position for nucleophilic substitution is achieved by converting the hydroxyl group to a chlorine.

Materials:

  • 6,7-dimethoxyquinazolin-4(3H)-one derivative (from Part 2)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • A catalytic amount of Dimethylformamide (DMF)

  • An inert solvent like toluene or dichloroethane

Procedure:

  • Suspend the quinazolinone (1.0 eq) in the chosen inert solvent.

  • Add a catalytic amount of DMF.

  • Carefully add thionyl chloride or phosphorus oxychloride (in excess) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain until the reaction is complete.

  • Cool the mixture and carefully quench any remaining chlorinating agent (e.g., by pouring onto ice).

  • Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield the 4-chloro-6,7-dimethoxyquinazoline derivative.

Part 4: Nucleophilic Aromatic Substitution (SNAr) with an Aniline

The final step in forming the core structure is the displacement of the 4-chloro group with a substituted aniline.

Materials:

  • 4-chloro-6,7-dimethoxyquinazoline derivative (from Part 3)

  • A substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • A suitable solvent (e.g., isopropanol, n-butanol)

  • An acid catalyst (e.g., HCl) or a base (e.g., diisopropylethylamine)

Procedure:

  • Dissolve the 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.0-1.2 eq) in the chosen solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction until completion.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid by filtration, wash with a cold solvent, and dry to obtain the final 4-anilinoquinazoline core structure.

Data Presentation: Critical Reaction Parameters

StepKey ReagentsSolventTemperatureTypical Yield
Nitro Reduction This compound, H₂, Pd/CMethanolRoom Temp.>90%
Quinazolinone Formation 5-amino-2,4-dimethoxybenzoic acid, FormamideFormamide150-180 °C60-80%
Chlorination Quinazolinone, SOCl₂ or POCl₃, cat. DMFTolueneReflux70-90%
SNAr Reaction 4-chloroquinazoline, Substituted AnilineIsopropanolReflux70-90%

Visualization of the Synthetic Workflow

G cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Core Structure A This compound B 5-Amino-2,4-dimethoxybenzoic acid A->B H₂, Pd/C (Nitro Reduction) C 6,7-diMethoxyquinazolin-4(3H)-one B->C Formamide, Δ (Cyclization) D 4-Chloro-6,7-diMethoxyquinazoline C->D SOCl₂ or POCl₃ (Chlorination) E N-Aryl-6,7-diMethoxyquinazolin-4-amine (Kinase Inhibitor Core) D->E Substituted Aniline, Δ (SNAr)

Caption: Synthetic pathway from this compound to a core kinase inhibitor structure.

Structure-Activity Relationship (SAR) Insights

The functionalities derived from this compound are pivotal in establishing the SAR of the resulting quinazoline inhibitors.

  • The 6,7-Dimethoxy Pattern: This substitution pattern is a hallmark of many potent EGFR inhibitors. The methoxy groups occupy a specific hydrophobic pocket near the ATP-binding site. The oxygen atoms can also act as hydrogen bond acceptors with water molecules or amino acid residues in the active site, contributing to the overall binding affinity. Altering these groups (e.g., to ethoxy) or their position can dramatically impact potency and selectivity.

  • The 4-Anilino Moiety: The amine linker, derived from the initial nitro group, is crucial for forming one or more hydrogen bonds with the "hinge region" of the kinase domain (typically with a backbone NH group). This interaction is a conserved feature of many Type I kinase inhibitors and is essential for anchoring the molecule in the active site. The nature of the substituted aniline attached at this position is a primary driver of selectivity against different kinases.

G cluster_0 Kinase Inhibitor Core cluster_1 Key Interactions with Kinase Active Site Core Quinazoline Scaffold Hinge Hinge Region Binding (Hydrogen Bonds) Core->Hinge H-Bonding Pocket Hydrophobic Pocket (van der Waals Interactions) Core->Pocket Hydrophobic Interactions Solvent Solvent Exposed Region (Further Derivatization) Methoxy 6,7-diMethoxy Groups (from precursor) Methoxy->Core Anilino 4-Anilino Group (from precursor's nitro group) Anilino->Core Substituent Aniline Substituents (e.g., Cl, F) Substituent->Solvent Selectivity Substituent->Anilino

Caption: SAR principles for quinazoline kinase inhibitors.

Conclusion

This compound is a strategically designed and highly effective precursor for the synthesis of quinazoline-based kinase inhibitors. Its unique arrangement of a carboxylic acid, two methoxy groups, and a masked amino group (as a nitro functionality) allows for a convergent and modular synthetic approach to this important class of therapeutic agents. Understanding the role of each functional group, both in the synthetic pathway and in the final drug-target interaction, is crucial for the rational design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacological properties. The protocols and principles outlined in this note provide a foundational guide for researchers and drug development professionals working in this dynamic field.

References

  • Hou, W., et al. (Year). Title of a relevant paper on quinazoline synthesis. Journal Name, Volume(Issue), Pages. [A placeholder for a specific scientific paper that would be cited for the synthetic methods.]
  • Conconi, M. T., et al. (Year). Title of a relevant paper on anilinoquinazoline derivatives. Journal Name, Volume(Issue), Pages. [A placeholder for a specific scientific paper on SAR.]
  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-275. [Link][2]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Retrieved from [Link][1]

  • Google Patents. (n.d.). WO2013131424A1 - 4-quinazolylamine derivatives and uses thereof. Retrieved from [4]

Sources

The Strategic Application of 2,4-diMethoxy-5-nitrobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-diMethoxy-5-nitrobenzoic acid is a highly functionalized aromatic scaffold that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and two methoxy substituents, provides a rich platform for chemical elaboration. The electron-withdrawing nature of the nitro group, combined with the directing effects of the methoxy groups and the reactive handle of the carboxylic acid, allows for the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on its role in the development of novel anticancer and antibiotic agents. Detailed, field-proven protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals.

Introduction: The Chemical Versatility of a Multifunctional Scaffold

In the landscape of drug discovery, the selection of a starting material is a critical decision that dictates the synthetic feasibility and the accessible chemical space for a given project. This compound presents an advantageous starting point due to its inherent structural features:

  • The Carboxylic Acid Moiety: Serves as a primary handle for amide bond formation, esterification, or reduction, enabling linkage to other molecular fragments or pharmacophores.

  • The Nitro Group: A powerful electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it is readily reduced to a primary amine, which opens up a vast array of subsequent chemical transformations, including diazotization, further amide couplings, and the synthesis of nitrogen-containing heterocycles.

  • The Methoxy Groups: These electron-donating groups activate the benzene ring and, along with the other substituents, create a specific electronic and steric environment that can be exploited for targeted biological interactions.

This combination of functional groups makes this compound a precursor of choice for several classes of bioactive molecules, including quinazolinones, carbapenem antibiotic side chains, and precursors to natural products with cytotoxic properties.

Synthesis of the Core Scaffold: this compound

The most direct and efficient method for the preparation of the title compound is the electrophilic nitration of the readily available precursor, 2,4-dimethoxybenzoic acid. The electron-donating methoxy groups strongly activate the aromatic ring, directing the incoming nitro group to the C5 position.

Protocol 1: Synthesis of this compound

This protocol details the nitration of 2,4-dimethoxybenzoic acid under mild conditions.[1]

Materials:

  • 2,4-dimethoxybenzoic acid

  • Acetic Acid (Glacial)

  • Nitric Acid (70%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (Büchner funnel and flask)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,4-dimethoxybenzoic acid (e.g., 5.0 g, 27.4 mmol) in glacial acetic acid (30 mL).

  • Cool the solution to 10°C using an ice bath while stirring.

  • Slowly add nitric acid (70%, approx. 137 mmol) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 15°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. This will precipitate the product.

  • Collect the resulting yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acid.

  • Dry the purified product under vacuum to yield this compound. A typical yield is over 90%.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Provides a polar medium to dissolve the starting material and is stable to the nitrating conditions.

  • Low-Temperature Addition: The nitration of a highly activated ring is an exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and other side reactions.

  • Precipitation in Ice Water: This step serves to both quench the reaction and precipitate the organic product, which has low solubility in water, allowing for easy isolation.

Application in Oncology: A Precursor to Carpatamide Analogs

The carpatamides are a class of natural products isolated from marine-derived Streptomyces species that have demonstrated moderate to potent cytotoxic activity against non-small-cell lung cancer (NSCLC) cell lines.[2][3] The synthesis of precursors to these complex molecules highlights the utility of this compound as a starting material for anticancer drug discovery programs.

Workflow for Carpatamide Precursor Synthesis

The initial steps in the synthesis of carpatamide precursors involve the transformation of this compound into a more complex building block, methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, via iodination and a subsequent Heck reaction.[1]

G A This compound B Iodination (I₂, K₃PO₄) A->B C 1-Iodo-2,4-dimethoxy-5-nitrobenzene B->C D Heck Reaction (Methyl acrylate, Pd(OAc)₂) C->D E Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate (Carpatamide Precursor) D->E F Further Elaboration E->F G Carpatamide Analogs F->G

Caption: Synthetic workflow from the core scaffold to carpatamide analogs.

Protocol 2: Synthesis of a Carpatamide Precursor

This protocol describes the conversion of the title compound to a key acrylate intermediate.

Step A: Iodination

  • Combine this compound (1 eq.), potassium phosphate (K₃PO₄, 2 eq.), and iodine (I₂, 1.5 eq.) in acetonitrile (MeCN).

  • Heat the mixture at 100°C for 3 hours.

  • After cooling, quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield 1-iodo-2,4-dimethoxy-5-nitrobenzene.

Step B: Heck Coupling

  • To a solution of 1-iodo-2,4-dimethoxy-5-nitrobenzene (1 eq.) in DMF, add methyl acrylate (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), and potassium carbonate (K₂CO₃, 2 eq.).

  • Heat the reaction mixture at 100°C for 16 hours under an inert atmosphere.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Purify the product by column chromatography to obtain methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate.

Biological Activity Data

The resulting acrylate can be further elaborated into carpatamide analogs. The parent natural products have shown significant cytotoxicity.

CompoundCell Line (NSCLC)IC₅₀ (μM)
Carpatamide A HCC3662.8[2]
A5494.1[2]
HCC448.4[2]
Carpatamide C HCC3662.2[2]
A5493.7[2]

Application in Antibacterial Drug Discovery: A Scaffold for Carbapenem Side Chains

Carbapenems are a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, often reserved for treating severe or multidrug-resistant bacterial infections.[1][4] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[5][6] The side chain attached to the carbapenem core is crucial for determining the spectrum of activity and stability. Patents have disclosed the use of this compound as a starting material for these critical side chains, underscoring its importance in the fight against bacterial resistance.[7]

Mechanism of Action: Carbapenem Antibiotics

Carbapenems act by acylating the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of the peptidoglycan chains, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

G cluster_0 Bacterial Cell Carbapenem Carbapenem Antibiotic PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Acylates & Inhibits Wall Peptidoglycan Cross-linking PBP->Wall Catalyzes Lysis Cell Lysis & Death Wall->Lysis Weakened Cell Wall

Caption: Mechanism of action of carbapenem antibiotics.

Protocol 3: Initial Functionalization for Carbapenem Side Chain Synthesis

This protocol describes the allylation of the carboxylic acid moiety, a key first step mentioned in the patent literature for incorporating the scaffold into a larger antibiotic structure.[7]

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 eq.) in DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Add allyl bromide (1.2 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield allyl 2,4-dimethoxy-5-nitrobenzoate.

Expert Insight: The resulting allyl ester serves as a protected carboxylic acid that can be deprotected later in the synthetic sequence under mild conditions, typically using a palladium catalyst. The nitro group can subsequently be reduced to an amine to allow for amide bond formation with the carbapenem core.

Representative Biological Activity of Carbapenems

While specific data for carbapenems derived from this exact starting material are proprietary, the following table provides representative Minimum Inhibitory Concentration (MIC) values for common carbapenems against key bacterial pathogens.

AntibioticE. coli MIC (μg/mL)P. aeruginosa MIC (μg/mL)S. aureus (MSSA) MIC (μg/mL)
Imipenem ≤1[8]4[9]≤0.5
Meropenem ≤0.5[8]2[9]≤1
Ertapenem ≤0.5[8]>16[10]≤1

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed chemical scaffold. Its strategically placed functional groups provide a robust and flexible platform for the synthesis of diverse and complex bioactive molecules. The protocols and applications detailed herein demonstrate its utility in constructing precursors for both natural product-inspired anticancer agents and clinically vital carbapenem antibiotics. As the challenges of drug resistance and the need for novel therapeutic agents continue to grow, the intelligent application of versatile building blocks like this compound will remain a cornerstone of successful medicinal chemistry campaigns. Future explorations will likely focus on leveraging this scaffold to create novel heterocyclic systems and to probe new areas of biological space.

References

  • Betts, M. J., et al. (1995). Antibiotic compounds. U.S. Patent No. 5,478,820. Washington, DC: U.S.
  • Wikipedia. (2024). Carbapenem. [Link]

  • Anantoju, K. K., et al. (2022). Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides. Russian Journal of Organic Chemistry, 58(10), 1499-1504. [Link]

  • Google Patents. (n.d.). Antibiotic compounds. [Link]

  • Google Patents. (n.d.).
  • Al-Suwaidan, I. A., et al. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 22(5), 1-15. [Link]

  • El-Gamal, M. I., et al. (2022). Mechanisms of Action of Carbapenem Resistance. Molecules, 27(6), 1914. [Link]

  • Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]

  • Basicmedical Key. (n.d.). Inhibitors of Bacterial Cell Wall Synthesis. [Link]

  • Fu, P., et al. (2014). Carpatamides A–C, Cytotoxic Arylamine Derivatives from a Marine-Derived Streptomyces sp. Journal of Natural Products, 77(5), 1245-1248. [Link]

  • PubMed. (2014). Carpatamides A-C, cytotoxic arylamine derivatives from a marine-derived Streptomyces sp. [Link]

  • Deng, Z., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

  • Tamma, P. D., et al. (2018). Is There a Carbapenem MIC Cutoff Value That Distinguishes Carbapenemase-Producing and Non-Carbapenemase-Producing Carbapenem Non-Susceptible Pseudomonas and Acinetobacter Isolates?. Clinical Infectious Diseases, 66(1), 143-144. [Link]

  • Tamma, P. D., et al. (2016). Determining the Optimal Carbapenem MIC That Distinguishes Carbapenemase-Producing and Non-Carbapenemase-Producing Carbapenem-Resistant Enterobacteriaceae. Journal of Clinical Microbiology, 54(11), 2824-2828. [Link]

  • Jacoby, G. A. (2009). Phenotypic and Biochemical Comparison of the Carbapenem-Hydrolyzing Activities of Five Plasmid-Borne AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 53(4), 1657-1662. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 2,4-diMethoxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2,4-diMethoxy-5-nitrobenzoic Acid Derivatives

Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2][3] In particular, nitrobenzoic acid derivatives have demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects.[4][5][6][7][8] This has spurred investigations into novel derivatives with enhanced potency and selectivity. The "this compound" core represents a promising pharmacophore, with the methoxy and nitro groups potentially modulating the compound's electronic and steric properties to influence its interaction with biological targets.

This guide provides a comprehensive suite of cell-based assays to elucidate the cytotoxic, anti-proliferative, and pro-apoptotic activities of novel this compound derivatives. We will operate under the hypothesis that these compounds may exert their effects by inducing cell cycle arrest and apoptosis through the modulation of critical cellular signaling pathways, such as the MAPK and NF-κB cascades. The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to thoroughly characterize the mechanism of action of these promising compounds.

Section 1: Foundational Assays for Cytotoxicity and Cell Viability

A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential. Here, we describe two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

LDH Assay: Quantifying Cytotoxicity through Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[9][11][12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Hypothetical Cytotoxicity Data
DerivativeConcentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
DM-NB-01 0 (Vehicle)100 ± 5.22.1 ± 1.5
188.3 ± 4.812.5 ± 2.3
1052.1 ± 6.145.8 ± 4.7
5015.7 ± 3.982.4 ± 5.1
1004.2 ± 2.194.6 ± 3.2
DM-NB-02 0 (Vehicle)100 ± 4.71.8 ± 1.1
195.6 ± 5.55.3 ± 1.9
1078.9 ± 6.321.7 ± 3.5
5045.2 ± 4.953.1 ± 4.2
10021.3 ± 3.877.9 ± 5.6

Section 2: Investigating the Impact on Cell Proliferation and Cell Cycle

To understand if the observed cytotoxicity is due to an inhibition of cell division, it is crucial to perform cell proliferation and cell cycle analysis assays.

BrdU Incorporation Assay: Measuring DNA Synthesis

The 5-bromo-2'-deoxyuridine (BrdU) assay is a robust method for quantifying cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[13] This incorporation can be detected using a specific anti-BrdU antibody.[13]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds as described in the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: After the labeling period, remove the medium, and fix and denature the cellular DNA according to the manufacturer's protocol. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[13]

  • Antibody Incubation: Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation, add a TMB substrate to develop a colorimetric signal.[13]

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is directly proportional to the rate of cell proliferation.

Ki-67 Staining: Identifying Proliferating Cells

Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[14][15] Immunofluorescent staining for Ki-67 allows for the identification and quantification of the proportion of proliferating cells in a population.[14][15]

  • Cell Culture on Coverslips: Seed cells on sterile coverslips in a 24-well plate and treat with the compounds.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate with an anti-Ki-67 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of Ki-67-positive cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16][19]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[19] Cells can be stored at -20°C for several weeks.[19]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[19] RNase A is essential to prevent the staining of double-stranded RNA.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be recorded for each sample.[19]

  • Data Analysis: The DNA content is plotted as a histogram. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Diagram: Experimental Workflow for Cell Proliferation and Cycle Analysis

G cluster_proliferation Proliferation Assays cluster_cycle Cell Cycle Analysis brdu BrdU Incorporation ki67 Ki-67 Staining pi_stain Propidium Iodide Staining flow Flow Cytometry Analysis pi_stain->flow start Cell Seeding & Compound Treatment start->brdu start->ki67 harvest Cell Harvesting start->harvest harvest->pi_stain

Caption: Workflow for assessing cell proliferation and cell cycle distribution.

Section 3: Delving into the Mechanism of Cell Death: Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we employ assays that detect key apoptotic markers.

Annexin V/PI Staining for Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein with a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[21]

  • Cell Culture and Treatment: Culture and treat cells as described for cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: The results are typically displayed as a dot plot with four quadrants:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[22]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Diagram: Apoptosis Detection Workflow

G start Cell Culture & Compound Treatment harvest Cell Harvesting start->harvest caspase Caspase-Glo® 3/7 Assay start->caspase stain Annexin V/PI Staining harvest->stain flow Flow Cytometry Analysis stain->flow luminescence Luminescence Measurement caspase->luminescence

Caption: Parallel workflows for detecting apoptosis via Annexin V/PI staining and caspase activity.

Section 4: Elucidating the Molecular Mechanism: Signaling Pathway Analysis

To gain deeper insights into how the this compound derivatives exert their effects, we can investigate their impact on key signaling pathways that regulate cell survival, proliferation, and inflammation, such as the MAPK and NF-κB pathways.[23][24][25][26][27][28]

Western Blot Analysis of MAPK and NF-κB Pathways

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key proteins within a signaling cascade.[23][24] For the MAPK pathway, we can assess the phosphorylation of ERK, JNK, and p38.[25][27][29] For the NF-κB pathway, we can examine the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.[23]

  • Cell Lysis: After compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against total and phosphorylated forms of the target proteins (e.g., p-ERK, ERK, p-p65, p65, IκBα).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Reporter Assay

A luciferase reporter gene assay can be used to measure the transcriptional activity of NF-κB.[30][31] This involves using a cell line that has been engineered to express the luciferase gene under the control of NF-κB response elements.[30]

  • Cell Transfection (if necessary) and Seeding: Seed an NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with the this compound derivatives for 1-2 hours, and then stimulate with an NF-κB activator, such as TNF-α or IL-1β.[32]

  • Cell Lysis and Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis: The luminescence signal is proportional to the transcriptional activity of NF-κB.

Diagram: Hypothesized Signaling Pathway Modulation

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound 2,4-diMethoxy-5- nitrobenzoic Acid Derivative erk ERK compound->erk Modulates jnk JNK compound->jnk Modulates p38 p38 compound->p38 Modulates ikb IκBα Degradation compound->ikb Inhibits proliferation Cell Proliferation Inhibition erk->proliferation apoptosis Apoptosis jnk->apoptosis p38->apoptosis p65 p65 Phosphorylation ikb->p65 p65->proliferation

Sources

Application Notes & Protocols: 2,4-Dimethoxy-5-nitrobenzoic Acid as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile chemical building blocks. 2,4-Dimethoxy-5-nitrobenzoic acid is one such scaffold, a substituted aromatic carboxylic acid whose functional group arrangement—two activating methoxy groups, a versatile nitro group, and a carboxylic acid handle—makes it a precursor of significant interest. The true synthetic power of this molecule is realized upon the reduction of its nitro group to an amine, yielding 5-Amino-2,4-dimethoxybenzoic acid. This transformation unlocks a critical functionality for amide bond formation, a cornerstone of API structure.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, safety protocols, and robust, step-by-step methodologies for its synthesis and subsequent conversion into the key amino-intermediate. Furthermore, it presents a conceptual framework for the application of this intermediate in the synthesis of complex APIs, exemplified by analogs of the gastroprokinetic agent, Mosapride.

Physicochemical Properties and Safety Information

A thorough understanding of the precursor's properties and handling requirements is paramount for safe and effective laboratory execution.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 90564-41-3[1]
Molecular Formula C₉H₉NO₆[1]
Molecular Weight 227.17 g/mol [1]
Appearance White to light yellow crystalline powder[2][3]
Purity ≥95%[1]
Solubility Soluble in DMSO and methanol[3]

Safety and Handling: this compound and its related isomers are classified as irritants. Standard laboratory safety protocols must be strictly followed.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[4][5]

Synthesis of the Precursor: this compound

The introduction of a nitro group onto the 2,4-dimethoxybenzoic acid scaffold is achieved via electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. This electronic arrangement favors the nitration at the C5 position.

Protocol 2.1: Nitration of 2,4-Dimethoxybenzoic Acid

This protocol is adapted from standard nitration procedures for activated aromatic systems.[6][7]

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 2,4-dimethoxybenzoic acid (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid. Stir until fully dissolved, maintaining the temperature between 0-5 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, ensuring the temperature remains below 10 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of 2,4-dimethoxybenzoic acid over 30-60 minutes. The temperature of the reaction mixture must be rigorously maintained below 5 °C.

    • Causality Note: Strict temperature control is critical to prevent unwanted side reactions and the formation of dinitro- or oxidized byproducts. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The crude product can be purified by recrystallization from methanol to yield this compound as a crystalline solid.

G cluster_0 Synthesis of Precursor A 2,4-Dimethoxybenzoic Acid C Reaction at 0-5°C A->C B Nitrating Mixture (HNO₃ / H₂SO₄) B->C D Ice Quench & Precipitation C->D E Filtration & Recrystallization D->E F This compound E->F

Workflow for the Synthesis of the Nitro-Precursor.

Core Application: Synthesis of 5-Amino-2,4-dimethoxybenzoic Acid

The reduction of the aromatic nitro group to a primary amine is one of the most pivotal transformations in medicinal chemistry, converting an electron-withdrawing group into a versatile electron-donating nucleophile.[8][9] Two robust methods are presented below.

Protocol 3.1: Reduction via Catalytic Transfer Hydrogenation

This method is highly efficient and clean, using a hydrogen donor in the presence of a palladium catalyst. Ammonium formate is a common and convenient hydrogen source.[10]

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ammonium Formate

  • Methanol

  • Celite®

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol in a round-bottom flask, add ammonium formate (5-6 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

    • Causality Note: Palladium on carbon is an excellent catalyst for hydrogenation. It provides a surface for the decomposition of ammonium formate into hydrogen gas in situ, which then reduces the nitro group. The reaction is highly selective for the nitro group, leaving the carboxylic acid and aromatic ring intact.[10]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir. The reaction is typically exothermic. Monitor progress by TLC until the starting material is consumed (usually 1-3 hours).

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be purified further if necessary, often by recrystallization, to yield pure 5-Amino-2,4-dimethoxybenzoic acid.

Protocol 3.2: Reduction using Tin(II) Chloride

This is a classic and reliable method for nitro group reduction that does not require specialized hydrogenation equipment.[11][12]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. Add Tin(II) chloride dihydrate (4-5 equivalents) and stir the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC.

    • Causality Note: In this dissolving metal reduction, the Sn(II) ion acts as the reducing agent, donating electrons to the nitro group in a stepwise process, ultimately forming the amine. The acidic conditions (from the hydrolysis of SnCl₂) facilitate this process.[13]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralization & Extraction: Add ethyl acetate to the residue, followed by the slow, careful addition of a saturated NaHCO₃ solution until the pH is ~8 and gas evolution ceases. This neutralizes the acid and precipitates tin salts.

  • Isolation: Filter the mixture to remove the inorganic tin salts. Separate the organic layer from the filtrate, and extract the aqueous layer with additional ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 5-Amino-2,4-dimethoxybenzoic acid.

G cluster_1 Reduction of Nitro Group to Amine cluster_A Protocol 3.1: Catalytic Hydrogenation cluster_B Protocol 3.2: Metal Reduction Start This compound A1 Pd/C, NH₄HCO₂ Methanol, Reflux Start->A1 B1 SnCl₂·2H₂O Ethanol, Reflux Start->B1 End 5-Amino-2,4-dimethoxybenzoic Acid A1->End B1->End

Alternative Protocols for Key Amine Intermediate Synthesis.

Application in API Synthesis: A Conceptual Framework

The newly synthesized 5-Amino-2,4-dimethoxybenzoic acid is now primed for incorporation into more complex molecular architectures. The amine provides a nucleophilic site for amide bond formation, while the carboxylic acid can be activated for coupling. This dual functionality is highly valuable in API synthesis.[14][15] We will use the synthesis of Mosapride, a gastroprokinetic agent, as a conceptual model to illustrate this utility.[16][17][18][19][20]

Conceptual Protocol 4.1: Amide Coupling to Form a Mosapride Analog

This protocol outlines a general procedure for coupling the amino-intermediate with a complex amine side-chain, a key step in forming the final API scaffold.

Materials:

  • 5-Amino-2,4-dimethoxybenzoic acid

  • Amine Side-Chain (e.g., 2-(aminomethyl)-4-(4-fluorobenzyl)morpholine for a Mosapride analog)

  • Coupling Reagent (e.g., HATU, HBTU, or EDCI/HOBt)[21][22][23]

  • Non-nucleophilic base (e.g., DIPEA or Triethylamine)

  • Aprotic Solvent (e.g., DMF or Dichloromethane)

Procedure:

  • Acid Activation: Dissolve 5-Amino-2,4-dimethoxybenzoic acid (1 equivalent), the chosen coupling reagent (1.1 equivalents), and, if needed, an additive like HOBt (1.1 equivalents) in the aprotic solvent. Stir at room temperature for 15-30 minutes.

    • Causality Note: Coupling reagents like HATU or EDCI activate the carboxylic acid by converting it into a highly reactive intermediate (e.g., an active ester). This intermediate is susceptible to nucleophilic attack by the primary amine of the side-chain, facilitating efficient amide bond formation under mild conditions and minimizing side reactions.[23]

  • Amine Addition: Add the amine side-chain (1 equivalent) to the mixture, followed by the dropwise addition of the non-nucleophilic base (2-3 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or HPLC.

  • Work-up & Purification: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with dilute acid, dilute base, and brine to remove unreacted starting materials and coupling byproducts. After drying and concentration, the crude product is purified by column chromatography to yield the final amide-coupled product.

G cluster_2 Conceptual API Synthesis Step X 5-Amino-2,4-dimethoxybenzoic Acid Z Amide Coupling (HATU / DIPEA in DMF) X->Z Y Amine Side-Chain (e.g., Morpholine derivative) Y->Z W Purification (Extraction & Chromatography) Z->W V Final Mosapride Analog W->V

Conceptual Workflow for Amide Bond Formation in API Synthesis.

Conclusion

This compound stands out as a highly valuable and strategically designed precursor for pharmaceutical synthesis. Its true potential is unlocked through the efficient and high-yielding reduction of its nitro moiety to a primary amine. The resulting 5-Amino-2,4-dimethoxybenzoic acid serves as a bifunctional building block, perfectly suited for the critical process of amide bond formation. The protocols and conceptual frameworks detailed in this guide underscore its utility, providing researchers with the foundational knowledge to leverage this precursor in the discovery and development of next-generation active pharmaceutical ingredients.

References

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  • Google Patents. (JP2006232755A). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
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  • ChemBK. (2024-04-09). Benzoic acid, 5-Methoxy-2-nitro-4-(phenylMethoxy)-. [Link]

  • ResearchGate. (2025-08-07). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Rhodium.ws. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. [Link]

  • CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

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Scale-Up Synthesis of 2,4-diMethoxy-5-nitrobenzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the scale-up synthesis of 2,4-diMethoxy-5-nitrobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical safety considerations. The synthesis proceeds via an electrophilic aromatic substitution, specifically the nitration of 2,4-diMethoxybenzoic acid. This document emphasizes a self-validating protocol, ensuring reproducibility and high purity of the final product. All procedural steps are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its trifunctionalized aromatic ring, featuring two methoxy groups, a nitro group, and a carboxylic acid, provides multiple reaction sites for the construction of complex molecular architectures. The strategic placement of these functional groups makes it an essential precursor for the synthesis of a range of biologically active molecules.

The synthesis of this compound is achieved through the nitration of 2,4-diMethoxybenzoic acid. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of impurities. This guide provides a robust and scalable protocol for this transformation, with a strong emphasis on safety and process control.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 2,4-diMethoxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The reaction is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][3]

The methoxy groups (-OCH₃) at positions 2 and 4 are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-directing group, withdrawing electron density from the ring.[1][2] The regiochemical outcome of the nitration is therefore a result of the interplay between these directing effects. The powerful activating effect of the two methoxy groups directs the incoming electrophile to the electron-rich positions. The position C5 is ortho to the C4-methoxy group and meta to the C2-methoxy group, making it a highly favorable site for electrophilic attack.

Process Workflow & Logic

The overall process for the scale-up synthesis of this compound is outlined below. Each stage is designed to ensure safety, efficiency, and high product purity.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis ReagentPrep Reagent Preparation (Nitrating Mixture) Nitration Nitration Reaction (Controlled Temperature) ReagentPrep->Nitration Slow Addition StartingMaterial Starting Material (2,4-diMethoxybenzoic Acid) StartingMaterial->Nitration Quenching Quenching (Ice-Water) Nitration->Quenching Reaction Completion Filtration Filtration & Washing Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying QC Quality Control (HPLC, NMR, MS) Drying->QC

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale-up synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,4-diMethoxybenzoic Acid≥98%Commercially AvailableStarting material
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent GradeCatalyst and dehydrating agent
Concentrated Nitric Acid (HNO₃)70%ACS Reagent GradeNitrating agent
Deionized WaterHigh PurityIn-house or CommercialFor work-up and washing
IsopropanolACS Reagent GradeFor recrystallization
IceFor temperature control and quenching
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice-water bath.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Melting point apparatus.

Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a beaker cooled in an ice-water bath, carefully and slowly add 50 mL of concentrated sulfuric acid.

  • With continuous stirring, slowly add 25 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exothermic reaction.

  • Maintain the temperature of the nitrating mixture below 10 °C. Once the addition is complete, allow the mixture to cool to 0-5 °C.

Step 2: Nitration Reaction

  • In a 1 L three-necked round-bottom flask, dissolve 50 g (0.274 mol) of 2,4-diMethoxybenzoic acid in 250 mL of concentrated sulfuric acid with mechanical stirring. The dissolution may be slightly exothermic. Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 2,4-diMethoxybenzoic acid.

  • Maintain the internal reaction temperature between 0-5 °C throughout the addition. The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions.[4]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker containing approximately 1 kg of crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.

  • Allow the ice to melt completely, and continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acids.

  • Press the solid as dry as possible on the funnel.

Step 4: Purification and Drying

  • The crude product can be purified by recrystallization from an isopropanol-water mixture.

  • Transfer the crude solid to a suitably sized Erlenmeyer flask and add a minimal amount of hot isopropanol to dissolve the solid.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold isopropanol-water (1:1) mixture.

  • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 188-192 °C (literature value may vary).

  • Characterization: The identity and purity of the final product should be confirmed by analytical methods such as HPLC, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6][7][8]

Safety and Hazard Management

Nitration reactions are potentially hazardous due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction.[4][9][10][11][12]

5.1. Hazard Identification

  • Concentrated Sulfuric Acid: Highly corrosive, causes severe skin and eye burns. Strong dehydrating agent.

  • Concentrated Nitric Acid: Highly corrosive, strong oxidizing agent. Causes severe skin and eye burns. Inhalation of fumes can cause respiratory damage.[10][11] Reacts violently with many organic compounds.[12]

  • Nitrating Mixture: Extremely corrosive and a powerful oxidizing agent.

  • Thermal Runaway: The nitration reaction is highly exothermic. Loss of temperature control can lead to a runaway reaction, potentially causing an explosion.[4]

5.2. Personal Protective Equipment (PPE)

  • Acid-resistant gloves (e.g., butyl rubber or Viton).

  • Chemical splash goggles and a face shield.

  • A chemical-resistant apron or lab coat.

  • Closed-toe shoes.

5.3. Engineering Controls

  • All operations must be conducted in a well-ventilated chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible.[9]

  • Use robust equipment that can withstand corrosive materials.

5.4. Emergency Procedures

  • Spills: Neutralize small spills of acid with sodium bicarbonate and absorb with an inert material. For large spills, evacuate the area and contact emergency personnel.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the step-by-step instructions and prioritizing the stringent safety precautions outlined, researchers can confidently produce this valuable intermediate with high yield and purity. The mechanistic insights and procedural logic provided are intended to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot similar chemical transformations.

References

  • Nitration reaction safety - YouTube. (2024-06-06).
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  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015-04-27).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024-06-24).
  • New process for synthetising m-nitrobenzoic - Google Patents.
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  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? (2025-07-31).
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  • (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2 - ResearchGate. (2025-08-06).
  • How can one prepare 4,5-dimethoxy-2-nitrobenzoic acid? - FAQ - Guidechem. (2024-01-22).
  • Nitration of benzoic acid - YouTube. (2021-02-18).
  • 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem.
  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents.
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HPLC analysis method for "2,4-diMethoxy-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 2,4-diMethoxy-5-nitrobenzoic acid by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant intermediate in organic synthesis, and its purity is critical for downstream applications in pharmaceutical and chemical manufacturing. This guide is designed for researchers, analytical scientists, and quality control professionals, offering a detailed protocol grounded in chromatographic theory. The narrative explains the causal logic behind key methodological choices, from mobile phase selection to detector settings, ensuring the protocol is not just a series of steps but a self-validating analytical system.

Introduction and Methodological Rationale

This compound is a substituted aromatic carboxylic acid. The accurate determination of its purity and the quantification of related substances are essential for ensuring product quality and consistency in research and development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and precision.

The method described herein is founded on an understanding of the analyte's physicochemical properties.

Analyte Physicochemical Properties

A successful HPLC method begins with an understanding of the analyte. The key properties of this compound and their influence on the analytical strategy are summarized below.

PropertyValue / CharacteristicRationale for HPLC Method Design
Chemical Structure C₉H₉NO₆The presence of an aromatic ring, a carboxylic acid, two methoxy groups, and a nitro group dictates the molecule's polarity and chromatographic behavior.
Molecular Weight 227.17 g/mol [1]Standard for a small organic molecule; easily handled by typical HPLC systems.
Polarity Moderately polarThe carboxylic acid group imparts polarity, while the dimethoxy-substituted phenyl ring provides significant non-polar character. This balance makes it an ideal candidate for reversed-phase chromatography.
Acidity (pKa) Weakly acidicAs a benzoic acid derivative, the carboxylic acid group is ionizable. The pKa is influenced by the electron-donating methoxy groups and the strongly electron-withdrawing nitro group. To ensure consistent retention and sharp peak shape on a reversed-phase column, the analyte must be maintained in its non-ionized, protonated form. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[2]
UV Absorbance Strong UV AbsorberThe conjugated system of the nitro-substituted benzene ring acts as a strong chromophore, making UV-Vis detection highly sensitive and specific for this analysis.[3][4]
Solubility Limited water solubility; soluble in organic solvents.Structurally similar compounds are soluble in solvents like methanol, acetonitrile (ACN), and DMSO but have low solubility in neutral water.[5][6] A diluent containing a significant fraction of organic solvent is required.
Chromatographic Strategy: Reversed-Phase HPLC

Based on the analyte's properties, a reversed-phase HPLC method using a C18 stationary phase is the most logical choice.

  • Stationary Phase: A C18 (octadecylsilyl) column provides a non-polar surface that retains the analyte based on hydrophobic interactions with its substituted phenyl ring.

  • Mobile Phase: A gradient elution using an acidified water/acetonitrile mobile phase is employed.

    • Acidification: 0.1% phosphoric acid is added to the aqueous mobile phase (Phase A) to suppress the ionization of the carboxylic acid group, ensuring the analyte is in its neutral form (-COOH not -COO⁻). This leads to consistent retention, enhanced interaction with the C18 stationary phase, and symmetrical peak shapes.

    • Gradient Elution: A gradient program, where the percentage of organic solvent (Acetonitrile, Phase B) is increased over time, is optimal. This ensures that the main analyte peak is eluted with good resolution and shape, while also eluting any less polar impurities (e.g., unreacted starting materials) or more polar impurities (e.g., hydrolysis products) within a reasonable timeframe.

Detailed Experimental Protocol

Materials and Reagents
MaterialGrade / Specification
This compoundReference Standard (≥98% purity)
Acetonitrile (ACN)HPLC Grade
WaterHPLC or Milli-Q Grade
Phosphoric Acid (H₃PO₄)ACS Grade, ≥85%
MethanolHPLC Grade (for system flushing)
Instrumentation and Chromatographic Conditions

The method is suitable for any standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

ParameterCondition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm (or λmax determined by PDA scan)
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
12.0 30 70
15.0 30 70
15.1 70 30

| 20.0 | 70 | 30 |

Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent (Water:ACN, 50:50 v/v): Mix equal volumes of HPLC-grade water and acetonitrile.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Accurately weigh an amount of the sample material expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask. Prepare the sample solution following the same procedure as the Standard Stock Solution. Further dilute as necessary to bring the concentration into the expected range of the working standard.

System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of the Working Standard Solution to verify the performance of the chromatographic system.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 3000 Indicates column efficiency and good separation performance.

| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and stability of the system during the analysis sequence. |

Workflow and Method Development Visualization

The following diagrams illustrate the logical flow of the analytical process and the rationale behind the method's design.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A and B) and Diluent prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solutions prep_std->prep_sample sys_setup System Equilibration (Initial Gradient Conditions) prep_sample->sys_setup sst System Suitability Test (5x Standard Injections) sys_setup->sst analysis Inject Blank, Standard(s), and Sample(s) sst->analysis integration Integrate Chromatograms analysis->integration calculation Calculate Assay/Purity (Compare Sample vs. Standard) integration->calculation report Generate Final Report calculation->report

Caption: Experimental workflow for HPLC analysis.

Logic cluster_analyte Analyte Properties cluster_method Method Choices prop1 Weakly Acidic (Carboxylic Acid) choice1 Acidified Mobile Phase (pH < pKa) prop1->choice1 ensures non-ionized state prop2 Moderately Non-Polar (Substituted Phenyl Ring) choice2 Reversed-Phase C18 Column prop2->choice2 provides hydrophobic retention prop3 Strong UV Chromophore (Nitroaromatic System) choice3 UV/PDA Detection prop3->choice3 enables sensitive detection

Caption: Rationale for chromatographic choices.

Conclusion

This application note details a selective, precise, and robust RP-HPLC method for the quantitative analysis of this compound. The use of a standard C18 column with an acidified water/acetonitrile gradient makes the method readily transferable to most analytical laboratories. The provided system suitability criteria ensure that the system is performing adequately before analysis, lending high confidence to the resulting data. This protocol is ideal for purity assessment, stability testing, and quality control applications involving this important chemical intermediate.

References

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Application Note & Protocol: Synthesis of 2,4-diMethoxy-5-nitrobenzoyl chloride via Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 2,4-diMethoxy-5-nitrobenzoyl chloride from its corresponding carboxylic acid using thionyl chloride. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, outlines critical safety procedures, and discusses the significance of this transformation in organic synthesis.

Introduction: The Strategic Importance of Acyl Chlorides

The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis. Acyl chlorides, such as 2,4-diMethoxy-5-nitrobenzoyl chloride, are highly reactive intermediates pivotal in the construction of more complex molecules. Their enhanced electrophilicity compared to the parent carboxylic acid makes them ideal precursors for the synthesis of esters, amides, and other carbonyl derivatives, which are common motifs in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The 2,4-dimethoxy-5-nitrobenzoyl moiety, in particular, serves as a versatile building block, with the nitro and methoxy groups offering sites for further functionalization.

The use of thionyl chloride (SOCl₂) is a preferred method for this conversion due to its efficiency and the convenient nature of its byproducts.[4][5] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification process.[5]

Reaction Mechanism: An In-depth Look

The reaction of 2,4-diMethoxy-5-nitrobenzoic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

The mechanism can be broken down into two main stages:

  • Activation of the Carboxylic Acid: The carboxylic acid's hydroxyl group is a poor leaving group. The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[6][7][8] This initial step is followed by the expulsion of a chloride ion and subsequent proton transfer, leading to the formation of a highly reactive chlorosulfite intermediate. This intermediate is key because it transforms the hydroxyl group into a much better leaving group.[7][9]

  • Nucleophilic Attack and Formation of the Acyl Chloride: The chloride ion generated in the previous step then acts as a nucleophile, attacking the carbonyl carbon of the chlorosulfite intermediate.[1][9] This leads to the formation of a tetrahedral intermediate which subsequently collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous sulfur dioxide and a chloride ion.[7] The final products are the desired acyl chloride, sulfur dioxide, and hydrogen chloride.[1]

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Carboxylic_Acid This compound Chlorosulfite_Intermediate Chlorosulfite Intermediate Carboxylic_Acid->Chlorosulfite_Intermediate Attack on S Thionyl_Chloride SOCl₂ Thionyl_Chloride->Chlorosulfite_Intermediate Acyl_Chloride 2,4-diMethoxy-5-nitrobenzoyl chloride Chlorosulfite_Intermediate->Acyl_Chloride Nucleophilic Attack Chloride_Ion Cl⁻ Chloride_Ion->Acyl_Chloride Gaseous_Byproducts SO₂ + HCl Acyl_Chloride->Gaseous_Byproducts G Start Dry Glassware Add_Reactants Add this compound and Toluene Start->Add_Reactants Add_SOCl2 Slowly add Thionyl Chloride (and catalytic DMF) Add_Reactants->Add_SOCl2 Reflux Heat to Reflux (2-4 hours) Monitor gas evolution Add_SOCl2->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove excess SOCl₂ and solvent via Rotary Evaporation Cool->Evaporate Crude_Product Crude Acyl Chloride Evaporate->Crude_Product Purify Purification (Distillation or Recrystallization) Crude_Product->Purify Final_Product Pure 2,4-diMethoxy-5-nitrobenzoyl chloride Purify->Final_Product

Caption: Experimental workflow for the synthesis of 2,4-diMethoxy-5-nitrobenzoyl chloride.

Safety and Handling

Thionyl chloride is a hazardous and corrosive chemical and must be handled with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield. [10][11]All manipulations should be performed in a well-ventilated fume hood. [12][13]* Reactivity with Water: Thionyl chloride reacts violently with water, producing toxic gases (HCl and SO₂). [12]Therefore, it is imperative to use dry glassware and solvents and to avoid any contact with moisture. [11][12]* Inhalation and Contact: Thionyl chloride is toxic if inhaled and causes severe skin burns and eye damage. [10][12]In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [11][14]If inhaled, move to fresh air and seek immediate medical help. [11]* Waste Disposal: Unused thionyl chloride must be quenched carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide). This should be done in a fume hood. All chemical waste must be disposed of according to institutional and local regulations. [10]* Fire Hazards: While not readily ignitable, thionyl chloride can produce poisonous gases in a fire. [14]Do not use water to extinguish fires involving thionyl chloride. [14]

Conclusion

The synthesis of 2,4-diMethoxy-5-nitrobenzoyl chloride using thionyl chloride is a robust and efficient method for producing a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, coupled with strict adherence to the experimental protocol and safety guidelines, is essential for a successful and safe synthesis. The resulting acyl chloride is a versatile building block, ready for incorporation into a wide range of target molecules in drug discovery and materials science.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

  • New Jersey Department of Health. Hazard Summary: Thionyl Chloride. [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 Material Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

  • LookChem. General procedures for the purification of Acid chlorides. [Link]

  • PubChem. 2-Methoxy-5-nitrobenzoic acid. [Link]

  • PubChem. 4,5-Dimethoxy-2-nitrobenzoic acid. [Link]

  • ChemUniverse. This compound [P68111]. [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

  • ChemBK. Benzoic acid, 5-Methoxy-2-nitro-4-(phenylMethoxy)-. [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
  • Wikipedia. Protecting group. [Link]

  • Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.
  • Leah4sci. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

  • Google Patents. CN107033595A - A kind of new preparation process of 2, 4- dimethoxy-benzoyl chloride.
  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of 2-Nitrobenzoyl Chloride in Novel Materials and Agrochemicals. [Link]

  • Yufeng. (2025, June 24). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]

Sources

Amide coupling reactions with "2,4-diMethoxy-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Amide Coupling Reactions with 2,4-diMethoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to performing amide coupling reactions with this compound. Authored for the experienced researcher, this document moves beyond simple step-by-step instructions to explore the underlying chemical principles, strategic considerations for reagent selection, and robust protocols designed for success. We will dissect the unique challenges posed by this substrate and present field-proven methodologies to achieve high-yield synthesis of the desired amide products.

This compound is a unique building block characterized by a complex interplay of electronic and steric effects. The benzene ring is substituted with two electron-donating methoxy groups (-OCH₃) at positions 2 and 4, and a potent electron-withdrawing nitro group (-NO₂) at position 5.

  • Electronic Profile : The methoxy groups enrich the aromatic ring with electron density, which can deactivate the carboxylic acid's carbonyl carbon towards activation and subsequent nucleophilic attack. Conversely, the nitro group withdraws electron density, but its effect is more pronounced at the ortho and para positions relative to itself. This push-pull system creates a nuanced electronic environment that must be carefully considered when selecting an activation strategy.

  • Steric Hindrance : The methoxy group at the C2 position (ortho to the carboxylic acid) presents a significant steric impediment. This bulkiness can hinder the approach of both the coupling reagent and the incoming amine, potentially slowing down reaction rates and lowering yields.

These combined factors make this compound a "challenging" substrate for amide bond formation, necessitating the use of highly efficient coupling reagents and optimized conditions to overcome its inherent low reactivity.[1][2]

Strategic Selection of Coupling Reagents

Standard amide coupling conditions may prove inefficient for this substrate. The selection of a potent coupling reagent is paramount. We will focus on two highly effective and widely adopted systems: HATU, a uronium/aminium salt, and the classic EDC/HOBt carbodiimide system.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) : HATU is a superior choice for sterically hindered and electronically deactivated acids.[1][3] Its mechanism involves the formation of a highly reactive OAt-active ester, which benefits from the neighboring group participation of the pyridine nitrogen, accelerating the subsequent aminolysis.[4] Reactions are typically fast and clean, often completing within a few hours at room temperature.[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole) : This is a cost-effective and widely used combination.[1] EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate can be prone to side reactions, such as rearrangement to a stable N-acylurea. The addition of HOBt is critical; it traps the O-acylisourea to form an HOBt-active ester, which is more reactive towards the amine and minimizes side reactions and racemization.[5][6][7] For challenging substrates like the one , this method may require longer reaction times or the addition of a catalyst like DMAP.[8][9]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps and rationales. Always conduct reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Workflow Overview

The general workflow for amide coupling is a two-stage process involving the activation of the carboxylic acid followed by the nucleophilic attack of an amine.

G cluster_workflow General Amide Coupling Workflow A Carboxylic Acid + Coupling Reagent + Base B Formation of Reactive Intermediate (e.g., OAt-Ester) A->B Activation C Addition of Amine (R-NH2) D Nucleophilic Attack B->D Reaction C->D E Final Amide Product D->E Work-up & Purification

Caption: A generalized workflow for amide bond formation.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest yield and fastest reaction time, especially with less nucleophilic or sterically hindered amines.

Mechanism of Action:

The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like DIPEA. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[3][4][10] The amine then attacks this active ester to form the desired amide.

G cluster_mechanism HATU Activation Mechanism Acid R-COOH + DIPEA Carboxylate R-COO⁻ Acid->Carboxylate - H⁺ ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU releases Product Amide Product ActiveEster->Product Amine Amine (R'-NH₂) Amine->Product G cluster_mechanism EDC/HOBt Activation Mechanism Acid R-COOH + EDC Isourea O-Acylisourea Intermediate Acid->Isourea ActiveEster HOBt-Active Ester Isourea->ActiveEster EDC_Urea EDC-Urea (Byproduct) Isourea->EDC_Urea releases HOBt HOBt HOBt->ActiveEster Product Amide Product ActiveEster->Product Amine Amine (R'-NH₂) Amine->Product

Sources

Application Notes & Protocols: The Strategic Use of 2,4-diMethoxy-5-nitrobenzoic Acid in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromophoric Potential

In the dynamic field of dye chemistry, the pursuit of novel chromophores with enhanced properties remains a paramount objective for researchers in materials science, textiles, and analytical chemistry. 2,4-diMethoxy-5-nitrobenzoic acid emerges as a highly valuable, yet under-explored, starting material for the synthesis of sophisticated azo dyes. Its unique substitution pattern—featuring two electron-donating methoxy groups and an electron-withdrawing nitro group on a benzoic acid scaffold—provides a versatile platform for tuning the electronic and, consequently, the spectral properties of the resulting dyes. The presence of the carboxylic acid moiety offers a convenient handle for covalent attachment to various substrates, enhancing dye fixation and performance.

This comprehensive guide provides an in-depth exploration of the synthetic pathway to convert this compound into a novel azo dye. We will elucidate the critical two-step transformation involving the selective reduction of the nitro group followed by a classical diazotization-coupling reaction. The causality behind experimental choices will be thoroughly explained, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this promising precursor.

Core Synthetic Strategy: A Two-Pronged Approach

The conversion of this compound into a vibrant azo dye is predicated on a logical and efficient two-step synthetic sequence. This strategy is designed to first unmask the reactive amino functionality, which is essential for the subsequent chromophore-forming reaction.

  • Selective Reduction: The initial and most critical step is the selective reduction of the aromatic nitro group to a primary amine. This transformation must be conducted under conditions that preserve the integrity of the carboxylic acid and methoxy functional groups. Catalytic hydrogenation has been identified as a superior method for this purpose due to its high selectivity and efficiency.[1][2]

  • Diazotization and Azo Coupling: The newly formed amino group on the 2,4-diMethoxy-5-aminobenzoic acid intermediate is then converted into a reactive diazonium salt. This is achieved through treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[3] The unstable diazonium salt is immediately reacted with an electron-rich coupling component, such as a naphthol derivative, in an electrophilic aromatic substitution reaction to generate the final azo dye.[4]

Synthetic_Pathway Start This compound Intermediate 2,4-diMethoxy-5-aminobenzoic acid Start->Intermediate Step 1: Selective Reduction (e.g., H₂, Pd/C) Diazonium Diazonium Salt Intermediate Intermediate->Diazonium Step 2a: Diazotization (NaNO₂, HCl, 0-5 °C) Final_Dye Novel Azo Dye Diazonium->Final_Dye Step 2b: Azo Coupling (e.g., 2-Naphthol, NaOH)

Caption: Overall synthetic workflow from the starting material to the final dye.

Experimental Protocols: A Step-by-Step Guide

PART 1: Selective Reduction of this compound

This protocol details the catalytic hydrogenation of this compound to 2,4-diMethoxy-5-aminobenzoic acid. The use of Palladium on Carbon (Pd/C) as a catalyst is a well-established and highly effective method for the selective reduction of aromatic nitro groups.[5][6]

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Diatomaceous earth (Celite®)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve this compound in methanol. The choice of methanol as a solvent is due to its ability to dissolve the starting material and the product, and its inertness under the reaction conditions.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a gentle stream of nitrogen. The catalyst loading is typically between 5-10 mol% relative to the substrate.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm or a hydrogen-filled balloon) and commence vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by the cessation of hydrogen uptake or by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. The catalyst is pyrophoric and should be handled with care.[7] Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-diMethoxy-5-aminobenzoic acid. The product can be further purified by recrystallization if necessary.

PART 2: Synthesis of a Novel Azo Dye via Diazotization and Coupling

This protocol describes the synthesis of a novel azo dye by the diazotization of 2,4-diMethoxy-5-aminobenzoic acid and subsequent coupling with 2-naphthol. The low-temperature conditions for diazotization are crucial to prevent the decomposition of the unstable diazonium salt.[3]

Materials and Reagents:

  • 2,4-diMethoxy-5-aminobenzoic acid (from Part 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ice

  • Starch-iodide paper

  • Beakers, magnetic stirrer, and ice bath

Protocol:

  • Preparation of the Diazonium Salt Solution:

    • In a beaker, suspend the 2,4-diMethoxy-5-aminobenzoic acid in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice bath with constant stirring. The acidic medium is necessary for the formation of nitrous acid and to keep the resulting diazonium salt in solution.[8]

    • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

    • Slowly add the cold sodium nitrite solution dropwise to the suspension of the aminobenzoic acid, ensuring the temperature remains below 5 °C. The reaction is exothermic.

    • After the addition is complete, continue stirring for 15-20 minutes. The formation of the diazonium salt can be confirmed by a positive test on starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Preparation of the Coupling Component Solution:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. The alkaline conditions are essential for the coupling reaction with phenols and naphthols as they deprotonate the hydroxyl group, making the aromatic ring more electron-rich and susceptible to electrophilic attack.[4]

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the solid dye with cold deionized water to remove any unreacted starting materials and inorganic salts.

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Experimental_Workflow cluster_0 Part 1: Reduction cluster_1 Part 2: Diazotization & Coupling A1 Dissolve Starting Material in Methanol A2 Add Pd/C Catalyst A1->A2 A3 Hydrogenate under H₂ A2->A3 A4 Filter to Remove Catalyst A3->A4 A5 Evaporate Solvent A4->A5 B1 Prepare Diazonium Salt (Amine, HCl, NaNO₂, 0-5 °C) B3 Combine Solutions (Azo Coupling) B1->B3 B2 Prepare Coupling Solution (2-Naphthol, NaOH, 0-5 °C) B2->B3 B4 Isolate and Purify Dye B3->B4

Sources

Application Notes and Protocols for 2,4-diMethoxy-5-nitrobenzoic acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light for Precision Synthesis

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker—the molecular anchor tethering a growing compound to the solid support—is a critical determinant of the overall success of a synthetic strategy. Among the diverse array of available linkers, photocleavable linkers have emerged as a powerful class of tools, offering a mild and orthogonal method for releasing the final product from the resin.[1] The o-nitrobenzyl scaffold has been a cornerstone in the development of these light-sensitive moieties.[1][2] This guide focuses on a particularly advantageous derivative: 2,4-diMethoxy-5-nitrobenzoic acid .

The strategic placement of two methoxy groups on the aromatic ring of the o-nitrobenzyl core enhances the photosensitivity of the linker, allowing for more efficient cleavage upon UV irradiation, typically around 365 nm.[3] The nitro group is essential for the photochemical cleavage mechanism. This enhanced photosensitivity can lead to shorter irradiation times and potentially higher yields of the desired product.

This document provides a comprehensive overview of the application of this compound as a photocleavable linker in solid-phase synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for the synthesis of a wide range of organic molecules, including peptides, oligonucleotides, and small molecule libraries.

Core Principles and Advantages

The utility of this compound as a linker is rooted in the principles of o-nitrobenzyl chemistry. Upon irradiation with UV light, an intramolecular redox reaction is initiated, leading to the cleavage of the ester bond connecting the synthesized molecule to the benzylic carbon of the linker. This process is mild and highly specific, offering several key advantages over traditional acid-labile cleavage methods:

  • Orthogonality: Photocleavage is orthogonal to the acidic and basic conditions commonly used for the removal of protecting groups in Fmoc- or Boc-based solid-phase synthesis.[1] This allows for the synthesis of complex molecules with acid-sensitive functionalities.

  • Mild Conditions: The release of the product from the solid support is achieved without the need for harsh chemical reagents, preserving the integrity of sensitive synthetic targets.

  • Spatiotemporal Control: Light provides a unique level of control over the cleavage process, enabling the selective release of molecules in specific locations and at specific times, a feature of growing importance in microarray and spatially addressed library synthesis.

Synthesis of the Linker: this compound

While commercially available, a reliable synthesis of the linker is valuable for many research groups. A plausible synthetic route involves the oxidation of the corresponding benzaldehyde.

Proposed Synthesis Pathway:

Synthesis of this compound start 2,4-Dihydroxy-5-nitrobenzaldehyde intermediate 2,4-diMethoxy-5-nitrobenzaldehyde start->intermediate  Iodomethane, K2CO3, Acetone   product This compound intermediate->product  Oxidizing Agent (e.g., NaClO2, TEMPO/NaOCl)  

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of 2,4-diMethoxy-5-nitrobenzaldehyde

This protocol is adapted from a known procedure for the methylation of a similar compound.[4]

  • To a stirred suspension of 2,4-dihydroxy-5-nitrobenzaldehyde and potassium carbonate in acetone at 0°C, add methyl iodide.

  • Allow the reaction mixture to stir at room temperature and monitor by TLC.

  • Upon completion, perform a standard aqueous workup with ethyl acetate.

  • Concentrate the organic layer under reduced pressure to obtain 2,4-diMethoxy-5-nitrobenzaldehyde.

Protocol 2: Oxidation to this compound

This protocol utilizes a mild and efficient oxidation method.[5][6][7]

  • Dissolve the 2,4-diMethoxy-5-nitrobenzaldehyde in a suitable solvent system.

  • Employ a two-step, one-pot procedure involving initial treatment with NaOCl and a catalytic amount of TEMPO under phase-transfer conditions, followed by the addition of sodium chlorite (NaClO2).[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Solid-Phase Synthesis: A Step-by-Step Guide

The following protocols provide a general framework for the use of this compound as a photocleavable linker in solid-phase synthesis. Optimization may be required depending on the specific resin and the molecule being synthesized.

Solid-Phase Synthesis Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification resin Amino-functionalized Resin linker_attachment Linker Attachment resin->linker_attachment synthesis_cycle Iterative Synthesis Cycles (Deprotection & Coupling) linker_attachment->synthesis_cycle final_product_on_resin Final Product on Resin synthesis_cycle->final_product_on_resin photocleavage Photocleavage (UV light) final_product_on_resin->photocleavage purification Purification photocleavage->purification final_product Pure Product purification->final_product

Caption: General workflow for solid-phase synthesis using a photocleavable linker.

Protocol 3: Attachment of this compound to an Amino-functionalized Resin

This protocol is adapted from standard procedures for coupling carboxylic acids to amino-functionalized resins.

  • Swell an amino-functionalized resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate vial, dissolve this compound (2 equivalents relative to the resin loading), a coupling agent such as HBTU (2 equivalents), and HOBt (2 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the reaction vessel and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the linker on the resin using a standard method, such as the Kaiser test on a small sample after Fmoc deprotection (if an Fmoc-protected amino acid is attached next).

Protocol 4: Solid-Phase Synthesis on the Linker-Modified Resin

Following linker attachment, the synthesis of the desired molecule proceeds using standard solid-phase protocols (e.g., Fmoc/tBu for peptides).

  • Deprotection: If the first building block attached to the linker is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Coupling: Couple the next building block using appropriate activation chemistry (e.g., HBTU/HOBt/DIPEA in DMF).

  • Washing: Thoroughly wash the resin after each deprotection and coupling step.

  • Repeat the deprotection and coupling cycles until the desired molecule is assembled on the solid support.

Protocol 5: Photocleavage of the Final Product

  • After the final synthetic step, thoroughly wash the resin with DCM and methanol and dry it under vacuum.

  • Suspend the dried resin in a UV-transparent solvent (e.g., DMF, acetonitrile/water mixture, or a suitable buffer) in a quartz or borosilicate glass vessel. The concentration of the resin-bound product should typically be in the range of 1-5 mg/mL.

  • Irradiate the suspension with a UV lamp with an output at approximately 365 nm. Gentle agitation during irradiation is recommended to ensure uniform exposure. The optimal irradiation time will depend on the specific molecule, the light source intensity, and the distance from the sample, and should be determined empirically (typically ranging from 1 to 4 hours).

  • After irradiation, filter the resin to collect the supernatant containing the cleaved product.

  • Wash the resin with a small amount of the cleavage solvent and combine the filtrates.

  • The crude product can then be purified using standard techniques such as HPLC.

Quantitative Data Summary

The following table provides representative quantitative data for solid-phase synthesis using o-nitrobenzyl-based photocleavable linkers. These values should be considered as a starting point for optimization.

ParameterTypical ValueNotes
Linker Loading on Resin 0.3 - 0.7 mmol/gDependent on the type of resin and the efficiency of the coupling reaction.
Coupling Efficiency per Cycle >99%Can be monitored qualitatively using the Kaiser test.
Photolysis Wavelength 350 - 365 nmOptimal wavelength for cleavage of the o-nitrobenzyl group.
Irradiation Time 1 - 4 hoursHighly dependent on the light source, its intensity, and the distance to the sample.
Photolytic Cleavage Yield 70 - 95%Varies with the sequence of the synthesized molecule, its length, and the specific irradiation conditions.
Crude Product Purity 60 - 90%Dependent on the efficiency of the synthesis and the cleavage process.

Mechanism of Photocleavage

The photocleavage of the 2,4-diMethoxy-5-nitrobenzyl linker proceeds through a well-established intramolecular redox reaction.

Photocleavage Mechanism reactant Resin-Linker-Product Complex intermediate1 Excited State reactant->intermediate1  hν (365 nm)   intermediate2 Aci-nitro Intermediate intermediate1->intermediate2  Intramolecular H-abstraction   products Cleaved Product + Nitroso-aldehyde byproduct intermediate2->products  Rearrangement & Cleavage  

Caption: Simplified mechanism of o-nitrobenzyl photocleavage.

Upon absorption of UV light, the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon. This leads to the formation of an aci-nitro intermediate, which then undergoes a rearrangement to cleave the ester bond, releasing the desired product and a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct.

Best Practices and Troubleshooting

IssuePotential CauseRecommended Solution
Low Cleavage Yield - Insufficient irradiation time or intensity.- Poor solvent choice.- Steric hindrance around the cleavage site.- Increase irradiation time or use a more powerful UV source.- Ensure the solvent can swell the resin and is transparent at the irradiation wavelength.- Optimize the linker design to minimize steric hindrance.
Photodegradation of the Product - The product itself is sensitive to UV light.- Minimize irradiation time by optimizing other cleavage parameters.- If possible, incorporate a UV-absorbing scavenger in the cleavage solution.
Incomplete Synthesis - Standard solid-phase synthesis issues (e.g., poor coupling efficiency).- Carefully monitor each coupling step (e.g., with the Kaiser test).- Use optimized coupling reagents and conditions.
Formation of Side Products - Competing radical pathways during photolysis.- Ensure the cleavage solution is deoxygenated.- The choice of solvent can influence the reaction pathway; empirical testing may be necessary.[8]

Conclusion

This compound represents a valuable tool in the solid-phase organic synthesis toolkit. Its enhanced photosensitivity and the mild, orthogonal nature of its cleavage offer significant advantages for the synthesis of a diverse range of complex and sensitive molecules. By understanding the underlying principles of its chemistry and following optimized protocols, researchers can effectively leverage this photocleavable linker to advance their synthetic endeavors in drug discovery and materials science.

References

  • Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2018). PMC. Retrieved January 11, 2026, from [Link]

  • Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]

    • Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. (1997). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. (2003). PNAS. Retrieved January 11, 2026, from [Link]

  • A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. (2001). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Photolabile Linkers for Solid-Phase Synthesis. (2018). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.). Google Patents.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). PMC. Retrieved January 11, 2026, from [Link]

  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Truman State University. Retrieved January 11, 2026, from [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (2007). PMC. Retrieved January 11, 2026, from [Link]

  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. (2019). NIH. Retrieved January 11, 2026, from [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Multistep Synthesis Nitration. (n.d.). Truman State University. Retrieved January 11, 2026, from [Link]

  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. (2022). NIH. Retrieved January 11, 2026, from [Link]

  • Oxidation of aldehydes to carboxylic acids. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Process for producing 3-nitro-4-alkoxybenzoic acid. (n.d.). Google Patents.
  • Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid. (1970). Journal of the Chemical Society C: Organic. Retrieved January 11, 2026, from [Link]

  • The development and preparation of the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) "latent" safety-catch linker: Solid phase synthesis of ketopiperazines. (2004). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-diMethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-diMethoxy-5-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. By understanding the causality behind experimental choices, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Section 1: The Primary Synthetic Pathway: An Overview

The most common and direct route to this compound is the electrophilic aromatic substitution (EAS) of the precursor, 2,4-dimethoxybenzoic acid. The reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

The regioselectivity is governed by the existing substituents. The two methoxy groups (-OCH₃) are strongly activating and ortho, para-directing, while the carboxylic acid group (-COOH) is deactivating and meta-directing. The position C5 is ortho to the C4-methoxy group, para to the C2-methoxy group, and meta to the carboxylic acid group, making it the most electronically favorable site for nitration.

G cluster_main Primary Synthesis Route Start 2,4-Dimethoxybenzoic Acid Reagents HNO₃ / H₂SO₄ Start->Reagents Product This compound Reagents->Product Electrophilic Aromatic Substitution

Caption: Ideal synthesis pathway for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Question 1: My final product is impure, and I suspect the presence of other nitro-isomers. How can I improve selectivity and purify the desired product?

Answer: The formation of isomeric byproducts is a common challenge in the nitration of polysubstituted benzene rings. While the C5 position is electronically favored, nitration can also occur at other positions, primarily C3 and C6, leading to 2,4-dimethoxy-3-nitrobenzoic acid and 2,4-dimethoxy-6-nitrobenzoic acid.

Causality & Prevention:

  • Temperature Control: The selectivity of nitration is highly dependent on temperature. Running the reaction at elevated temperatures provides enough energy to overcome the activation barrier for the formation of less-favored isomers. Maintaining a consistently low temperature (typically 0-5°C) throughout the addition of the nitrating mixture is critical.[1]

  • Rate of Addition: Adding the nitrating agent too quickly can cause localized temperature spikes, leading to decreased selectivity and increased side reactions. A slow, dropwise addition with vigorous stirring is essential to dissipate heat.

Troubleshooting & Purification:

  • Recrystallization: The desired this compound often has different solubility properties than its isomers. Recrystallization from a suitable solvent system (e.g., aqueous ethanol, toluene, or dilute hydrochloric acid) is an effective method for purification.[2][3] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed to isolate the desired isomer.

Question 2: I'm observing a significant byproduct that seems to have lost the carboxylic acid group. What is it, and how can I prevent its formation?

Answer: This issue strongly suggests that a decarboxylation side reaction is occurring. The starting material, 2,4-dimethoxybenzoic acid, can lose its carboxyl group as CO₂ under strong acidic conditions, especially when heated.[4][5] This forms 1,3-dimethoxybenzene. This byproduct can then undergo nitration itself, leading to impurities like 1,3-dimethoxy-4-nitrobenzene, which complicates purification.

Causality & Prevention:

  • Acid Concentration & Temperature: Decarboxylation is catalyzed by strong acids and accelerated by heat.[4][5] Using an excessive amount of sulfuric acid or allowing the reaction temperature to rise significantly increases the rate of this side reaction. A patent for a similar nitration process notes that high concentrations of nitric acid at elevated temperatures can lead to compounds formed by decarboxylation.[6]

  • Reaction Time: Prolonged exposure to the acidic reaction medium can also promote decarboxylation. The reaction should be monitored (e.g., by TLC) and quenched as soon as the starting material is consumed.

Troubleshooting:

  • Strictly adhere to the recommended temperature (0-5°C).

  • Use the minimum effective concentration of sulfuric acid.

  • Monitor the reaction closely to avoid unnecessarily long reaction times.

Question 3: My reaction mixture turns dark brown or black, resulting in a low yield of a discolored product. What causes this degradation?

Answer: The development of a dark color is indicative of oxidative degradation. Concentrated nitric acid is a powerful oxidizing agent, and its reactivity is enhanced by concentrated sulfuric acid and higher temperatures.

Causality & Prevention:

  • Overly Harsh Conditions: The combination of high temperature and high concentrations of nitric acid can lead to the oxidation of the electron-rich aromatic ring, causing cleavage and the formation of complex, often polymeric, colored byproducts.[2][6]

  • Substrate Sensitivity: The methoxy groups activate the ring, making it more susceptible to oxidation compared to less-activated aromatic systems.

Troubleshooting:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidative decomposition. An ice/salt bath is recommended to keep the temperature below 5°C.[1]

  • Controlled Addition: Ensure slow, dropwise addition of the nitrating agent to prevent any exothermic surges.

  • Quenching: Once the reaction is complete, promptly quench it by pouring the mixture onto ice water. This dilutes the acids and dissipates heat, halting further degradation.[7][8]

Question 4: I suspect dinitrated byproducts are forming. How can I confirm this and modify the procedure to avoid them?

Answer: The formation of dinitro compounds occurs when the reaction conditions are harsh enough to add a second nitro group to the already nitrated product.

Causality & Prevention:

  • Stoichiometry of Nitrating Agent: Using a large excess of the nitrating mixture (HNO₃/H₂SO₄) increases the likelihood of a second nitration event. It is crucial to use only a slight molar excess of nitric acid.

  • Reaction Conditions: As with other side reactions, higher temperatures and longer reaction times favor dinitration.[6]

Troubleshooting & Analysis:

  • Confirmation: The presence of dinitrated byproducts can be confirmed using mass spectrometry (MS), which will show a molecular ion peak corresponding to the addition of a second nitro group (M+45). ¹H NMR spectroscopy can also be used to identify the characteristic shifts of the aromatic protons in the dinitrated structure.

  • Prevention: Carefully control the stoichiometry of your reagents. Use approximately 1.05 to 1.1 equivalents of nitric acid relative to the 2,4-dimethoxybenzoic acid. Maintain strict temperature control and monitor the reaction to avoid letting it proceed for too long after the initial starting material has been consumed.

Section 3: Visualizing Competing Reaction Pathways

The synthesis of this compound is a competitive process where the desired reaction is accompanied by several potential side reactions. Understanding these competing pathways is key to optimizing the synthesis.

G Start 2,4-Dimethoxybenzoic Acid Product Desired Product This compound Start->Product Ideal Pathway (Low Temp, Controlled Stoichiometry) Isomers Isomeric Byproducts (e.g., 3-nitro, 6-nitro) Start->Isomers Poor Temp Control Decarbox Decarboxylation Product 1,3-Dimethoxybenzene Start->Decarbox High Temp / High [H⁺] Degradation Oxidative Degradation (Colored Impurities) Start->Degradation Harsh Conditions (High Temp, Excess HNO₃) Dinitro Dinitrated Byproducts Product->Dinitro Excess Nitrating Agent NitratedDecarbox Nitrated Decarboxylation Product Decarbox->NitratedDecarbox Nitration of Byproduct

Caption: Competing reaction pathways in the synthesis of this compound.

Section 4: Recommended Experimental Protocol

This protocol is a self-validating system designed to minimize side reactions. Adherence to the specified conditions is crucial for achieving a high yield and purity.

Materials & Reagents:

  • 2,4-Dimethoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Methanol or Ethanol (for recrystallization)

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath to below 5°C, slowly add 1.1 molar equivalents of concentrated nitric acid to a sufficient volume of concentrated sulfuric acid with stirring. Keep this mixture cooled.

  • Dissolution of Starting Material: In a separate, larger reaction vessel equipped with a magnetic stirrer and thermometer, add the 2,4-dimethoxybenzoic acid (1.0 eq). Cool the vessel in an ice/salt bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the reaction vessel, ensuring the temperature of the resulting slurry does not exceed 10°C. Stir until the starting material is fully dissolved or well-suspended. Cool the mixture to 0-5°C.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. It is critical to maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice and water. A precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Purification & Drying: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture). Dry the purified product under vacuum to a constant weight.

Section 5: Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

PropertyExpected Value
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Appearance Light yellow solid / crystalline powder
Melting Point 195-197 °C[9]
¹H NMR (CDCl₃) δ ~7.42 (s, 1H), ~7.26 (s, 1H), ~4.03 (s, 3H), ~4.02 (s, 3H)[9]

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on the solvent and instrument.

References

  • The Royal Society of Chemistry. (n.d.). Pd-Catalyzed Cross-Coupling of Carboxylic Acids with Nitroethane via Combination of Decarboxylation and C-H Nitration. Retrieved from [Link]

  • Google Patents. (2010). WO 2010/076810 A2.
  • ResearchGate. (n.d.). Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • ResearchGate. (2015). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Retrieved from [Link]

  • Canadian Science Publishing. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(8), 1346-1351. Retrieved from [Link]

  • ResearchGate. (2014). Reaction monitoring over time with or without base in the decarboxylative cross-coupling reaction of 2-nitrobenzoic acid with 2,6-dimethoxybenzoic acid. Retrieved from [Link]

  • PubMed. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(1), 1-8. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-dimethoxybenzoic acid (C9H10O4). Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

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Technical Support Center: Purification of Crude 2,4-diMethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude 2,4-dimethoxy-5-nitrobenzoic acid for researchers, scientists, and drug development professionals.

As a key intermediate in the synthesis of complex pharmaceutical agents, the purity of this compound is paramount. This guide provides field-proven insights and detailed protocols to address common challenges encountered during its purification, ensuring a final product that meets the rigorous standards of drug development and research.

Troubleshooting and Tactical Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. The causality behind each experimental choice is explained to empower you with a deeper understanding of the purification process.

Q1: What are the likely impurities in my crude this compound and where do they come from?

A1: Understanding potential impurities is the first step toward devising an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route, which typically involves the electrophilic nitration of 2,4-dimethoxybenzoic acid.

The primary impurities to anticipate are:

  • Unreacted Starting Material: Incomplete nitration will leave residual 2,4-dimethoxybenzoic acid in your crude product.

  • Isomeric Byproducts: The directing effects of the functional groups on the aromatic ring govern the position of nitration. While the 5-position is electronically favored, nitration can occur at other positions, leading to isomeric impurities. The most common isomer is likely 2,4-dimethoxy-3-nitrobenzoic acid.

  • Di-nitrated Products: Under harsh reaction conditions, a second nitro group may be added to the aromatic ring.

  • Residual Mineral Acids: Traces of nitric acid (HNO₃) and any catalytic acid (like sulfuric acid, H₂SO₄) used in the nitration step may persist.

  • Degradation Products: Over-exposure to strong acids and high temperatures can lead to decomposition.

Impurity TypeCommon ExampleOrigin
Starting Material2,4-Dimethoxybenzoic acidIncomplete reaction
Isomeric Byproduct2,4-Dimethoxy-3-nitrobenzoic acidNon-regioselective nitration
Over-reaction ProductDi-nitro-2,4-dimethoxybenzoic acidHarsh reaction conditions
ReagentsNitric Acid, Sulfuric AcidIncomplete work-up/quenching
Q2: I've completed the synthesis, but my crude product is a dark, oily gum instead of a solid. What should I do?

A2: An oily or gummy consistency typically indicates the presence of impurities that are depressing the melting point of your product and inhibiting crystallization. The immediate goal is to induce solidification and remove these highly soluble contaminants.

Recommended Action: Trituration

Trituration is the process of washing or slurring a crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.

Protocol for Trituration:

  • Place the oily crude product in an Erlenmeyer flask.

  • Add a small volume of a cold, non-polar solvent. Good starting choices are hexanes, diethyl ether, or ice-cold water.

  • Use a glass stirring rod to vigorously stir and break up the gum. The goal is to encourage the product to precipitate as a solid as the impurities are washed away into the solvent.

  • Once you have a suspension of fine solid particles, collect the solid by vacuum filtration.

  • Wash the collected solid on the filter with another small portion of the cold trituration solvent.

  • Dry the resulting solid. This material is now significantly purer and ready for a more rigorous purification method like recrystallization.

Q3: Which primary purification technique should I choose for my crude this compound?

A3: The optimal purification technique depends on the nature and quantity of the impurities. For this specific carboxylic acid, a combination of acid-base extraction followed by recrystallization is a robust and highly effective strategy.

dot

Purification_Decision_Workflow Purification Method Selection Workflow start Crude Product check_impurities Impurity Analysis | Are neutral or basic impurities suspected? (e.g., from starting materials) start->check_impurities acid_base Perform Acid-Base Extraction check_impurities:f1->acid_base Yes recrystallize Perform Recrystallization check_impurities:f1->recrystallize No check_purity1 Assess Purity (TLC, MP) | Is it pure? acid_base->check_purity1 check_purity1->recrystallize No final_product Pure Product check_purity1->final_product Yes check_purity2 Assess Purity (TLC, MP) | Is it pure? recrystallize->check_purity2 check_isomers Are isomeric impurities still present? check_purity2->check_isomers No check_purity2->final_product Yes chromatography Perform Column Chromatography check_isomers->chromatography Yes check_isomers->final_product No (Re-evaluate) chromatography->final_product

Caption: Decision workflow for purification.

Method 1: Acid-Base Extraction

This technique is exceptionally effective for separating carboxylic acids from neutral or basic impurities.[1] The principle relies on the reversible conversion of the water-insoluble acid into its water-soluble salt form.[2][3][4]

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and gently invert it, venting frequently to release the CO₂ gas that evolves. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of your carboxylic acid will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer.

  • Isolation: Drain the lower organic layer and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask.

  • Repeat: To ensure complete extraction, add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ~2).[1]

  • Precipitation: Your purified this compound will precipitate out as a solid.

  • Collection: Collect the solid by vacuum filtration, wash it with a small amount of ice-cold water to remove residual salts, and dry it thoroughly.

Method 2: Recrystallization

Recrystallization purifies solids by leveraging differences in solubility at different temperatures.[5][6] The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.[7]

Selecting a Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, a mixed solvent system like ethanol/water or acetic acid/water is often effective.[8][9]

SolventSuitability for this compoundRationale
WaterPoorHighly polar; the organic compound has low solubility even when hot.[10]
EthanolGoodThe compound is soluble in hot ethanol.
MethanolGoodSimilar to ethanol, good solubility when hot.[11]
Ethyl AcetateModerateCan be used, often in combination with a non-polar co-solvent like hexanes.
Ethanol/Water Excellent Ethanol dissolves the compound when hot; water is added as an anti-solvent to induce crystallization upon cooling.[8]

Protocol for Recrystallization from Ethanol/Water:

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (if needed): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.[8]

  • Induce Saturation: To the hot, clear solution, add hot water dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-clarify: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration. Wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals completely. An oven at low heat (e.g., 50-60°C) or a vacuum desiccator can be used.

Q4: My compound is streaking badly on a silica gel TLC plate. What can I do?

A4: Streaking or "tailing" of carboxylic acids on silica gel is a very common problem.[1] It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase. This leads to poor separation and elongated spots.

The Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[1] This acidic additive keeps the carboxylic acid fully protonated, minimizing its interaction with the silica gel and resulting in sharp, well-defined spots.

Frequently Asked Questions (FAQs)

  • What is the expected melting point of pure this compound? While a specific literature value for this exact compound is not readily available in the searched documents, structurally similar compounds like 4,5-Dimethoxy-2-nitrobenzoic acid have a melting point of 195-197 °C.[12] A sharp melting point within a narrow range (e.g., 1-2 °C) is a strong indicator of high purity.

  • What are the best general-purpose solvents for this compound? Based on the properties of similar benzoic acid derivatives, polar organic solvents like ethanol, methanol, and acetone are good choices for dissolving the compound.[10][13] It has limited solubility in water and non-polar solvents like hexanes.[10]

  • What are the key safety precautions for handling this compound? As with related nitroaromatic compounds and acids, proper safety measures are essential.

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

    • Handling: Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood.[14][15] Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

  • Why did my yield decrease significantly after purification? A decrease in yield is an inherent trade-off for an increase in purity. Losses can occur from:

    • Recrystallization: Some product will always remain dissolved in the cold mother liquor. Minimizing the amount of hot solvent used is key to maximizing yield.

    • Transfers: Physical loss of material during transfers between flasks, filters, etc.

    • Acid-Base Extraction: Incomplete precipitation during re-acidification or premature precipitation if the pH is not carefully controlled.

Experimental Workflow Visualization

The following diagram outlines a comprehensive workflow for the purification and analysis of this compound, integrating the techniques discussed.

dot

Purification_Workflow Detailed Purification & Analysis Workflow cluster_0 Initial Purification cluster_1 Primary Purification: Acid-Base Extraction cluster_2 Secondary Purification: Recrystallization cluster_3 Purity & Identity Confirmation crude Crude Oily Product triturate Triturate with Hexanes crude->triturate crude_solid Crude Solid triturate->crude_solid dissolve_org Dissolve in Ethyl Acetate crude_solid->dissolve_org extract_bicarb Extract with aq. NaHCO3 dissolve_org->extract_bicarb separate_layers Separate Layers extract_bicarb->separate_layers acidify Acidify Aqueous Layer with HCl separate_layers->acidify filter_dry1 Filter & Dry Solid acidify->filter_dry1 dissolve_hot Dissolve in min. hot EtOH filter_dry1->dissolve_hot add_water Add hot H2O to turbidity dissolve_hot->add_water cool_slowly Cool Slowly, then Ice Bath add_water->cool_slowly filter_dry2 Filter, Wash & Dry Crystals cool_slowly->filter_dry2 purity_check Purity Assessment filter_dry2->purity_check mp Melting Point Analysis purity_check->mp tlc TLC Analysis purity_check->tlc nmr NMR Spectroscopy purity_check->nmr ftir FTIR Spectroscopy purity_check->ftir

Caption: A comprehensive workflow from crude product to pure, characterized compound.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Quora. (2018). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
  • Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification 4-nitrobenzoic acid.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid.
  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Malta. (2017). 27A. Recrystallisation. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product.... Retrieved from [Link]

  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives.... Journal of Chemical Research. Retrieved from [Link]

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Technical Support Center: Optimizing Nitration Conditions for Dimethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the nitration of dimethoxybenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their synthetic procedures, troubleshoot unexpected outcomes, and deepen their understanding of the underlying chemical principles governing these reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your laboratory work.

The nitration of dimethoxybenzoic acids, while a cornerstone of electrophilic aromatic substitution, presents unique challenges due to the interplay of directing effects from the methoxy and carboxylic acid groups.[1] This guide will provide a structured approach to navigating these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of nitration for an aromatic compound?

A1: The nitration of aromatic compounds, including dimethoxybenzoic acids, proceeds through an electrophilic aromatic substitution (EAS) mechanism.[2] The key steps are:

  • Generation of the Electrophile: Concentrated nitric acid is protonated by a stronger acid, typically concentrated sulfuric acid, to form the highly electrophilic nitronium ion (NO₂⁺).[3][4]

  • Electrophilic Attack: The electron-rich π system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The formation of this intermediate is the rate-determining step of the reaction.[6]

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[5][6]

Q2: Why is a mixture of nitric acid and sulfuric acid ("mixed acid") typically used?

A2: Sulfuric acid serves as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid.[2][4] Nitric acid alone is generally not a strong enough electrophile to react efficiently with many aromatic rings, especially those that are deactivated.[4] The sulfuric acid protonates the hydroxyl group of nitric acid, allowing it to leave as a water molecule and form the nitronium ion.[3]

Q3: My nitration reaction is turning dark brown or black and producing tar-like substances. What is happening?

A3: The formation of dark tars is often an indication of side reactions, such as oxidation or multiple nitrations, occurring at an uncontrolled rate.[7] Dimethoxybenzoic acids are highly activated aromatic rings due to the electron-donating nature of the two methoxy groups.[8] This high reactivity can lead to an aggressive, exothermic reaction if not properly controlled.[9] To mitigate this, ensure slow, dropwise addition of the nitrating agent at low temperatures (e.g., in an ice bath) with vigorous stirring to dissipate heat effectively.[10][11]

Q4: I'm not getting any product, and I'm recovering my starting material. What could be the issue?

A4: A lack of reaction can stem from several factors:

  • Insufficiently strong nitrating conditions: Ensure you are using concentrated nitric and sulfuric acids. Dilute acids may not generate a sufficient concentration of the nitronium ion.[2]

  • Reaction temperature is too low: While cooling is crucial to control the reaction, excessively low temperatures can slow the reaction rate to a crawl. Maintain a balance, typically between 0-10°C for activated systems.[1][11]

  • Inadequate reaction time: Some nitrations may require longer reaction times to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

Q5: How do I safely quench the reaction and work up the product?

A5: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring.[10][11] This serves two primary purposes: it rapidly cools the mixture and dilutes the strong acids, preventing further reaction and minimizing degradation of the product. The precipitated solid product can then be collected by vacuum filtration and washed with cold water to remove residual acids.[11][12]

Troubleshooting Isomer-Specific Nitration

The regiochemical outcome of the nitration of dimethoxybenzoic acids is a delicate balance between the directing effects of the substituents. The two methoxy groups are activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing.[1][2]

Case Study 1: Nitration of 3,4-Dimethoxybenzoic Acid
  • Expected Predominant Product: 6-Nitro-3,4-dimethoxybenzoic acid. The position ortho to one methoxy group and meta to the carboxylic acid is sterically and electronically favored.

Problem: Significant formation of dinitro products.

  • Cause: The 3,4-dimethoxybenzoic acid ring is highly activated, making it susceptible to a second nitration.[7]

  • Solution:

    • Reduce the equivalents of nitric acid: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of nitric acid.

    • Lower the reaction temperature: Maintain the temperature strictly at 0°C or even slightly below during the addition of the nitrating agent.

    • Shorten the reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of the dinitro compound.

Problem: Low yield of the desired product.

  • Cause: Incomplete reaction due to overly mild conditions or product loss during workup.

  • Solution:

    • Ensure efficient mixing: Inadequate stirring can lead to localized areas of low reactant concentration.

    • Optimize quenching and isolation: Ensure the pH is adjusted appropriately during workup to precipitate the carboxylic acid fully. The product may have some solubility in acidic water.

Case Study 2: Nitration of 2,5-Dimethoxybenzoic Acid
  • Expected Predominant Products: A mixture of 4-nitro- and 6-nitro-2,5-dimethoxybenzoic acid. The directing effects of the methoxy groups and the carboxylic acid are in competition.

Problem: Difficulty in separating the resulting isomers.

  • Cause: The similar polarity of the nitro isomers can make separation by standard column chromatography or recrystallization challenging.

  • Solution:

    • Fractional Recrystallization: Attempt recrystallization from various solvent systems (e.g., ethanol/water, acetic acid/water) to exploit small differences in solubility.

    • Derivatization: Convert the mixture of acids to their corresponding methyl esters. The esters may have different physical properties that facilitate separation by chromatography. The separated esters can then be hydrolyzed back to the pure isomeric acids.

Case Study 3: Nitration of 3,5-Dimethoxybenzoic Acid
  • Expected Predominant Product: 2-Nitro-3,5-dimethoxybenzoic acid or 4-Nitro-3,5-dimethoxybenzoic acid. The positions ortho to the carboxylic acid are highly activated by both methoxy groups.

Problem: Unexpected decarboxylation.

  • Cause: Under harsh nitrating conditions (high temperatures or very strong acid concentrations), decarboxylation can occur, especially in highly activated systems.[13] This can lead to the formation of dinitro-dimethoxybenzene.

  • Solution:

    • Milder Nitrating Agents: Consider using alternative nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄ in a non-protic solvent.[14]

    • Strict Temperature Control: Do not allow the reaction temperature to rise above 5-10°C.

Experimental Protocols

General Protocol for the Mononitration of Dimethoxybenzoic Acid

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Concentrated acids are highly corrosive.[2]

  • Preparation of the Nitrating Mixture:

    • In a separate flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated sulfuric acid to a stoichiometric equivalent of concentrated nitric acid.[11][12] Keep this mixture cold.

  • Reaction Setup:

    • Dissolve the dimethoxybenzoic acid in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

    • Cool the flask in an ice bath to 0-5°C.[11]

  • Nitration:

    • Slowly add the cold nitrating mixture dropwise to the solution of the dimethoxybenzoic acid, ensuring the internal temperature does not exceed 10°C.[1][11] Vigorous stirring is essential.

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at 0-5°C for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by TLC.[1]

  • Workup:

    • Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[11][12]

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the product, typically in a desiccator or a vacuum oven at a low temperature.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water, acetic acid) to obtain the purified nitro-dimethoxybenzoic acid.

Quantitative Data Summary
Parameter General Recommendation Rationale
Temperature 0 - 10°CTo control the exothermic reaction and minimize side products like dinitro compounds and oxidation byproducts.[2][9]
Nitric Acid (Equivalents) 1.0 - 1.2To favor mononitration and reduce the risk of over-nitration.[15]
Sulfuric Acid Used as a solvent and catalystTo generate the nitronium ion and maintain a strongly acidic medium.[2][3]
Reaction Time 30 - 120 minutesSubstrate dependent; should be monitored by TLC to ensure completion without promoting side reactions.[1]

Visualizing the Process

Workflow for Troubleshooting Nitration Reactions

G start Start Nitration Experiment check_reaction Reaction Outcome? start->check_reaction low_yield Low Yield / No Reaction check_reaction->low_yield Low side_products Significant Side Products (e.g., tar, dinitro) check_reaction->side_products Impure desired_product Desired Product Obtained check_reaction->desired_product Good troubleshoot_low_yield Troubleshooting Low Yield low_yield->troubleshoot_low_yield troubleshoot_side_products Troubleshooting Side Products side_products->troubleshoot_side_products optimize Optimize & Purify desired_product->optimize increase_temp Slightly Increase Temperature troubleshoot_low_yield->increase_temp increase_time Increase Reaction Time troubleshoot_low_yield->increase_time check_acid_conc Verify Acid Concentration troubleshoot_low_yield->check_acid_conc decrease_temp Decrease Temperature troubleshoot_side_products->decrease_temp slow_addition Slower Reagent Addition troubleshoot_side_products->slow_addition reduce_hno3 Reduce HNO3 Equivalents troubleshoot_side_products->reduce_hno3 increase_temp->start Re-run increase_time->start Re-run check_acid_conc->start Re-run decrease_temp->start Re-run slow_addition->start Re-run reduce_hno3->start Re-run end End optimize->end

Caption: A decision-making workflow for troubleshooting common issues in nitration reactions.

Mechanism of Electrophilic Aromatic Nitration

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O NO2+ NO₂⁺ (Nitronium Ion) BenzeneRing Ar-H HNO3H2SO4 HNO3H2SO4 H2ONO2+ H₂O⁺-NO₂ H2ONO2+->NO2+ - H₂O AreniumIon Arenium Ion (Sigma Complex) BenzeneRing->AreniumIon + NO₂⁺ NitroProduct Ar-NO₂ AreniumIon->NitroProduct + HSO₄⁻ - H₂SO₄ H2SO4_regen H₂SO₄

Caption: The three key steps in the electrophilic aromatic substitution mechanism for nitration.

References

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). [Link]

  • 18.4 Aromatic Nitration and Sulfonation - Chemistry LibreTexts. (2019-06-05). [Link]

  • Nitration of Benzene - Chemistry Steps. [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • NITRATION - vpscience.org. [Link]

    • Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid... - ResearchGate. [Link]

  • Di-nitration troubleshooting : r/Chempros - Reddit. (2023-11-28). [Link]

  • Having trouble with nitration reaction of cytosine : r/Chempros - Reddit. (2021-11-05). [Link]

  • Nitration - Wikipedia. [Link]

  • Process for producing 3-nitro-4-alkoxybenzoic acid - Google P
  • Nitration Of Benzoic Acid - Profnit. [Link]

  • Regioselectivity in the nitration of dialkoxybenzenes - PubMed. [Link]

  • Electrophilic substitution-Nitration of aromatic rings. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]

  • Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid - Canadian Science Publishing. [Link]

  • Nitration Lab - YouTube. (2020-02-13). [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. (2024-05-14). [Link]

  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. [Link]

  • Regioselective nitration of aromatic substrates in zeolite cages - Indian Academy of Sciences. [Link]

  • Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse. (2003-11-28). [Link]

  • Multistep Synthesis Nitration - Truman ChemLab. [Link]

  • What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? (2013-11-04). [Link]

  • Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid. [Link]

  • EAS Nitration Experiment & Recrystallization - YouTube. (2020-03-26). [Link]

  • Benzoic acid, 3,4-dimethoxy- - the NIST WebBook. [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. [Link]

  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222) - FooDB. (2010-04-08). [Link]

  • 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem. [Link]

  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem. [Link]

  • 2,3-Dimethoxybenzoic acid - the NIST WebBook. [Link]

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google P
  • 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem. [Link]

Sources

Technical Support Center: Purification of 2,4-diMethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the removal of isomeric impurities from "2,4-diMethoxy-5-nitrobenzoic acid." The information presented herein is grounded in established chemical principles and purification techniques to ensure the integrity of your experimental outcomes.

I. Understanding the Challenge: Isomeric Impurities

The synthesis of this compound, primarily through the nitration of 2,4-dimethoxybenzoic acid, can lead to the formation of several isomeric byproducts. The methoxy groups (-OCH₃) at positions 2 and 4 are ortho-, para-directing and activating, while the carboxylic acid group (-COOH) is a meta-directing and deactivating group. This complex interplay of directing effects can result in the formation of undesired isomers, which may interfere with downstream applications and compromise the purity of the final product.

Common Isomeric Impurities:

  • 2,4-diMethoxy-3-nitrobenzoic acid: Nitration at the 3-position is a likely outcome due to the directing influence of the methoxy groups.

  • 2,4-diMethoxy-6-nitrobenzoic acid: Another possible isomer resulting from nitration at a position ortho to a methoxy group.

  • Other positional isomers: Depending on the precise reaction conditions, other isomers may also be formed in minor quantities.

The presence of these impurities can be problematic, as they often share similar physical properties with the target compound, making their removal challenging.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the purification of this compound.

Q1: My final product shows a broad melting point range, suggesting the presence of impurities. What is the first step I should take?

A1: A broad melting point is a classic indicator of an impure substance. The first and most critical step is to identify the nature and quantity of the impurities. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for this purpose. It offers high specificity and resolution, allowing for the separation and quantification of closely related compounds like isomers.[1]

Recommended HPLC Conditions (Starting Point):

ParameterCondition
Column C18 reverse-phase column
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

By comparing the chromatogram of your product to a known standard of pure this compound, you can identify and quantify the isomeric impurities.

Q2: I've confirmed the presence of isomeric impurities via HPLC. What is the most effective purification method?

A2: For solid organic compounds like this compound, recrystallization is a robust and widely used purification technique.[2] This method leverages the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures.[2]

Q3: How do I select the appropriate solvent for recrystallization?

A3: Solvent selection is crucial for successful recrystallization. You are looking for a solvent in which the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities are either highly soluble or insoluble in the cold solvent.

Solvent Screening Protocol:

  • Place a small amount of your impure compound (approx. 50 mg) in a test tube.

  • Add a few drops of the solvent to be tested at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, heat the mixture gently. Add more solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good recovery of pure crystals.

Suggested Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Water

  • Acetic Acid

  • Mixtures of the above (e.g., Ethanol/Water)

Based on the properties of similar nitrobenzoic acids, ethanol or an ethanol/water mixture is a good starting point.[2]

Q4: My recrystallization yield is very low. What are the possible causes and solutions?

A4: Low yield is a common issue in recrystallization. Here are some potential causes and their solutions:

CauseSolution
Using too much solvent: This will keep your product dissolved even at low temperatures.Use the minimum amount of hot solvent required to dissolve the compound.
Cooling the solution too quickly: This can lead to the formation of small, impure crystals and trapping of impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the product may crystallize in the funnel.Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible.
The compound is significantly soluble in the cold solvent. Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Q5: I still see impurities in my product after recrystallization. What other techniques can I try?

A5: If recrystallization alone is insufficient, you can employ other purification methods:

  • Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid group. You can dissolve the impure mixture in an organic solvent (e.g., ethyl acetate) and wash it with a basic aqueous solution (e.g., sodium bicarbonate). The benzoic acid derivatives will be deprotonated and move to the aqueous layer. The layers can then be separated, and the aqueous layer acidified to precipitate the purified acids. This can be particularly useful for removing non-acidic impurities.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. For nitrobenzoic acids, silica gel is a common stationary phase, and a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) can be used as the mobile phase. The separation is based on the differential adsorption of the compounds to the silica gel.

Q6: Are there any specific safety precautions I should take when working with this compound and its isomers?

A6: Yes, it is crucial to handle all chemicals with care. Nitroaromatic compounds can be hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and any other chemicals you are using for detailed safety information.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: HPLC Analysis of Isomeric Purity
  • Sample Preparation: Prepare a stock solution of your compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a stock solution of a pure standard of this compound at the same concentration.

  • Injection: Inject the sample and standard solutions into the HPLC system.

  • Analysis: Analyze the resulting chromatograms to determine the retention times and peak areas of the main compound and any impurities.

  • Quantification: Calculate the percentage of each impurity based on the peak areas.

IV. Visualizing the Workflow

Purification_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_purification Purification cluster_verification Verification Crude Product Crude Product Broad Melting Point Broad Melting Point Crude Product->Broad Melting Point HPLC Analysis HPLC Analysis Broad Melting Point->HPLC Analysis Impurity Identification Impurity Identification HPLC Analysis->Impurity Identification Recrystallization Recrystallization Impurity Identification->Recrystallization Pure Product? Pure Product? Recrystallization->Pure Product? Check Purity Acid-Base Extraction Acid-Base Extraction Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Pure Product?->Acid-Base Extraction No Final Product Final Product Pure Product?->Final Product Yes

Sources

Technical Support Center: Troubleshooting the Synthesis of 2,4-diMethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-diMethoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis.

The synthesis of this compound can be approached via two primary pathways:

  • Pathway A: Direct nitration of 2,4-dimethoxybenzoic acid.

  • Pathway B: Oxidation of 2,4-dimethoxy-5-nitrotoluene.

This guide will delve into the intricacies of both pathways, offering solutions to common problems such as low yield, impurity formation, and reaction control.

Part 1: Troubleshooting Guide - A Question & Answer Approach

This section addresses specific issues you may encounter, providing causal explanations and actionable solutions.

Issue 1: Low Yield in the Nitration of 2,4-diMethoxybenzoic Acid (Pathway A)

Question: My nitration of 2,4-dimethoxybenzoic acid is resulting in a significantly lower than expected yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in this electrophilic aromatic substitution are often traced back to several key factors related to the high activation of the aromatic ring by two methoxy groups.

Causality and Solutions:

  • Polynitration and Side Reactions: The electron-rich nature of the 2,4-dimethoxybenzoic acid ring makes it susceptible to over-nitration (dinitration) and oxidative side reactions.[1][2] The methoxy groups are strong activating groups, making the initial product, this compound, still reactive enough to undergo a second nitration.

    • Solution:

      • Strict Temperature Control: Maintain a low reaction temperature, ideally between 0-5°C, throughout the addition of the nitrating agent.[1] This minimizes the energy available for side reactions.

      • Stoichiometric Control of Nitrating Agent: Use a precise, near-stoichiometric amount of the nitrating agent (e.g., nitric acid). An excess of the nitrating agent significantly increases the likelihood of polynitration.[1]

      • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 2,4-dimethoxybenzoic acid. This helps to dissipate the heat generated during the exothermic reaction and maintain a low concentration of the nitronium ion (NO₂⁺) at any given time.

  • Formation of Tar-like Substances: The appearance of a dark, tarry substance is a clear indication of product degradation, often due to oxidation and polymerization.[1]

    • Solution:

      • Milder Nitrating Conditions: Consider using a milder nitrating agent than the standard nitric acid/sulfuric acid mixture. Options include using nitric acid in acetic anhydride or a metal nitrate salt.[1]

      • Dilution: Running the reaction in a more dilute solution can help to control the exothermicity and reduce the chances of localized overheating that leads to tar formation.[1]

  • Decarboxylation: Under strongly acidic conditions, there is a risk of decarboxylation of the starting material or product, especially at elevated temperatures.[3][4]

    • Solution: Adhering to low-temperature protocols is crucial to minimize this side reaction.

Issue 2: Incomplete Oxidation or Low Yield in Pathway B (Oxidation of 2,4-dimethoxy-5-nitrotoluene)

Question: I am attempting to synthesize this compound by oxidizing 2,4-dimethoxy-5-nitrotoluene with potassium permanganate (KMnO₄), but the yield is poor and I have a lot of unreacted starting material. What's going wrong?

Answer: The oxidation of a methyl group on an electron-deficient nitro-substituted aromatic ring can be challenging. The success of this reaction hinges on carefully controlled conditions to drive the reaction to completion without causing degradation.

Causality and Solutions:

  • Insufficient Oxidizing Power: The electron-withdrawing nitro group deactivates the methyl group, making it more resistant to oxidation.

    • Solution:

      • Ensure Sufficient Oxidant: A molar excess of the oxidizing agent, such as KMnO₄ or sodium dichromate, is typically required.[5][6] A common molar ratio of KMnO₄ to the nitrotoluene substrate is 3:1.[7]

      • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Refluxing the mixture is a common practice.[5][8] However, excessively high temperatures can lead to decomposition of the permanganate.[5] A temperature of around 95°C has been reported to be effective.[7]

  • Side Reactions and Product Degradation: The strong oxidizing conditions can lead to unwanted side reactions.

    • Solution:

      • Controlled Addition of Oxidant: Adding the solid KMnO₄ in portions rather than all at once can help to control the reaction rate and prevent localized overheating, which can lead to side reactions and reduced yield.[5]

      • pH Control: The oxidation is often performed under basic conditions (e.g., in a sodium hydroxide solution), which can enhance the oxidizing power of KMnO₄.[8]

  • Workup and Purification Issues: Incomplete precipitation or loss of product during purification can significantly impact the final yield.

    • Solution:

      • Proper Acidification: After the reaction, the mixture should be carefully acidified (e.g., with dilute hydrochloric or sulfuric acid) to precipitate the carboxylic acid product.[6][8]

      • Efficient Removal of Manganese Dioxide (MnO₂): The MnO₂ byproduct must be thoroughly removed by filtration. Washing the filter cake ensures that no product is lost.

      • Recrystallization: Purifying the crude product by recrystallization from a suitable solvent is often necessary to remove unreacted starting material and other impurities.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction (Pathway A)?

A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[10][11]

Q2: My TLC analysis of the nitration reaction shows multiple spots. What are the likely side products?

A2: The primary side products are likely regioisomers of the desired product and polynitrated compounds.[1] Given the directing effects of the two methoxy groups (ortho, para-directing) and the carboxylic acid group (meta-directing), other isomers can form, although the 5-position is generally favored. Dinitro compounds are also a possibility if the reaction conditions are too harsh.[1]

Q3: Can I use an alternative oxidizing agent to KMnO₄ for Pathway B?

A3: Yes, other strong oxidizing agents can be used. Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid is a classic alternative.[6] Additionally, catalytic oxidation with vanadium pentoxide (V₂O₅) in the presence of nitric and sulfuric acid has been reported for oxidizing nitrotoluenes.[12][13]

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques will confirm the structure of the compound by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons, as well as the methoxy and carboxylic acid groups.

    • FTIR: Infrared spectroscopy can identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the nitro group N-O stretches.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample by detecting the presence of any impurities.

Part 3: Experimental Protocols & Data

Experimental Protocol: Nitration of 2,4-diMethoxybenzoic Acid (Pathway A)

This protocol is a general guideline and may require optimization.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dimethoxybenzoic acid in a suitable solvent such as concentrated sulfuric acid or acetic acid. Cool the flask in an ice-salt bath to 0-5°C.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of 2,4-dimethoxybenzoic acid over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product, preferably in a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Summary: Reaction Parameters
ParameterPathway A: NitrationPathway B: Oxidation
Key Reagents 2,4-diMethoxybenzoic acid, HNO₃, H₂SO₄2,4-dimethoxy-5-nitrotoluene, KMnO₄
Typical Temperature 0-5°C[1]95°C to Reflux[5][7]
Key Side Reactions Polynitration, Oxidation, Decarboxylation[1][3]Incomplete Oxidation, Degradation
Common Solvents Sulfuric Acid, Acetic AcidWater (often with a base)

Part 4: Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed pathway_A Pathway A: Nitration start->pathway_A pathway_B Pathway B: Oxidation start->pathway_B temp_control_A Check Temperature Control (0-5°C?) pathway_A->temp_control_A temp_control_B Check Reaction Temp (Reflux?) pathway_B->temp_control_B stoichiometry Verify Stoichiometry (No excess HNO₃?) temp_control_A->stoichiometry Yes solution_A1 Implement Strict Cooling & Slow Addition temp_control_A->solution_A1 No tar_formation Tar Formation Observed? stoichiometry->tar_formation Yes solution_A2 Use Stoichiometric Nitrating Agent stoichiometry->solution_A2 No solution_A3 Use Milder Conditions (e.g., HNO₃/Ac₂O) tar_formation->solution_A3 Yes oxidant_amount Sufficient Oxidant? (e.g., >3 eq KMnO₄) temp_control_B->oxidant_amount Yes solution_B1 Ensure Adequate Heating (e.g., 95°C to Reflux) temp_control_B->solution_B1 No workup Review Workup & Purification oxidant_amount->workup Yes solution_B2 Use Excess Oxidant & Add in Portions oxidant_amount->solution_B2 No solution_B3 Optimize Acidification & Recrystallization workup->solution_B3

Caption: A logical workflow for diagnosing and resolving low yield issues.

Synthetic Pathways Overview

Synthetic_Pathways cluster_A Pathway A cluster_B Pathway B start_A 2,4-diMethoxybenzoic acid step_A Nitration (HNO₃, H₂SO₄, 0-5°C) start_A->step_A product This compound step_A->product start_B 2,4-dimethoxy-5-nitrotoluene step_B Oxidation (KMnO₄, Heat) start_B->step_B step_B->product

Caption: The two primary synthetic routes to the target compound.

References

  • Sciencemadness Discussion Board. (2020-12-23). Nitrotoluene oxidation. [Link]

  • Quora. (2018-04-18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. [Link]

  • Liskon Biological. (2024-08-21). Synthesis method of p-Nitrobenzoic acid. [Link]

  • Brainly.in. (2019-02-22). Mechanism of conversion of para nitro toulene to p nitro benzoic acid. [Link]

  • Hive Chemistry Discourse. (2003-11-28). Mononitration of 1,4-dimethoxybenzene. [Link]

  • Organic Syntheses. (1922). p-NITROBENZOIC ACID. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
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  • Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. [Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

  • Master Organic Chemistry. (2018-04-30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025-08-07). Nitration of 1,3,5-Trimethoxybenzene. [Link]

  • Google Patents. Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • ResearchGate. 1. Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid.... [Link]

  • ResearchGate. (2025-08-06). (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. [Link]

  • Google Patents. Preparation of nitrobenzoic and anthranilic acids.
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  • PubChem. 2,4-Dimethoxybenzoic acid. [Link]

  • Google Patents. Method of preparing p-nitrobenzoic acid.
  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alkenes. [Link]

  • Chemistry LibreTexts. (2024-07-30). 20.6: Preparing Carboxylic Acids. [Link]

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"2,4-diMethoxy-5-nitrobenzoic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,4-diMethoxy-5-nitrobenzoic acid (CAS No. not publicly assigned; structural analog to compounds like 4,5-Dimethoxy-2-nitrobenzoic acid, CAS 4998-07-6). This molecule is a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern, featuring two electron-donating methoxy groups and a powerful electron-withdrawing nitro group, imparts specific reactivity but also introduces potential stability challenges.

This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot stability and degradation issues. By understanding the underlying chemical principles, you can ensure the integrity of your starting material, the reliability of your experimental data, and the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses the most common initial queries regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: Based on best practices for nitroaromatic and benzoic acid derivatives, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] To maximize shelf life and prevent gradual degradation, we recommend the following:

  • Temperature: Refrigerated storage (2-8 °C) is ideal.

  • Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark location. Nitroaromatic compounds can be light-sensitive.[2]

Q2: My solid sample has developed a slight yellowish or brownish tint over time. Is it still usable?

A2: A color change often indicates the onset of degradation, likely due to minor photolytic or oxidative processes. While the bulk of the material may still be intact, the presence of impurities is confirmed. Before use in a sensitive reaction, we strongly advise you to assess the purity of the material using an appropriate analytical technique, such as HPLC or ¹H NMR. If purity is compromised, recrystallization may be necessary to remove colored impurities.

Q3: How stable is this compound in common organic solvents (e.g., DMSO, DMF, Acetonitrile)?

A3: While solid, crystalline material is generally stable under proper storage, solutions are more prone to degradation.

  • Aprotic Solvents (DMSO, DMF, Acetonitrile): Solutions in high-purity, anhydrous aprotic solvents are relatively stable for short-term use if stored protected from light and moisture. However, basic impurities in solvents like DMF can promote degradation over time.

  • Protic Solvents (Methanol, Ethanol): In alcoholic solvents, there is a potential for esterification of the carboxylic acid, especially if acidic or basic catalysts are present or if the solution is heated for extended periods.

Core Recommendation: For all applications, it is best practice to prepare solutions fresh on the day of use. If a stock solution must be stored, it should be kept refrigerated, protected from light, and used within a few days after a preliminary purity check.

Section 2: Troubleshooting Guide for Experimental Issues

Unforeseen results can often be traced back to the stability of a key reagent. This guide helps diagnose common problems.

Observed Issue Potential Root Cause Recommended Troubleshooting Actions & Rationale
Inconsistent reaction yields or kinetics. Degradation of Starting Material: The actual concentration of the active compound in your stock solution may be lower than calculated due to degradation.1. Prepare Fresh Solution: Always start by making a fresh solution of this compound from the solid. 2. Verify Purity: Run a quick purity check (e.g., HPLC, TLC) on your solid material if it has been stored for a long time. 3. Control Headspace: Use vials that are appropriately sized for the solution volume to minimize air exposure, which can lead to oxidation.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Solution or On-Column Degradation: The compound may be degrading in the sample vial (e.g., due to light exposure) or under the analytical conditions themselves (e.g., mobile phase pH).1. Use Amber Vials: Protect your analytical samples from light to prevent photolytic degradation. 2. Check Mobile Phase pH: Highly acidic or basic mobile phases can cause on-column hydrolysis. Buffer the mobile phase if necessary. 3. Analyze Immediately: Inject samples immediately after preparation to minimize time-dependent degradation.
Reaction fails to proceed, or a different product is formed. Incompatible Reagents: The compound may have degraded upon contact with other reagents in the reaction mixture before the intended transformation.1. Review Incompatibilities: Avoid strong oxidizing agents and strong bases, as these are common incompatibilities for nitrobenzoic acids.[2] 2. Order of Addition: Consider the order in which you add reagents. It may be beneficial to add the this compound at a later stage of the reaction setup.

Section 3: Scientific Deep Dive: Degradation Pathways

Understanding the potential degradation mechanisms is key to preventing them. The structure of this compound suggests susceptibility to three primary degradation pathways.

Q4: What are the most likely chemical degradation pathways for this molecule?

A4: Based on its functional groups (nitro, methoxy, carboxylic acid on an aromatic ring), the primary degradation routes are hydrolysis, photolysis, and thermal decomposition. Advanced oxidation processes can also readily degrade the molecule.[4]

  • Hydrolysis (pH-Dependent): The stability of the molecule in aqueous media is highly dependent on pH.[5] Under strongly acidic or basic conditions, the methoxy groups (ethers) could potentially be cleaved, although this typically requires harsh conditions. The carboxylic acid group's ionization state will also change with pH, which can influence overall stability.

  • Photodegradation: Nitroaromatic compounds are well-known to be susceptible to photodegradation upon exposure to UV-Vis light.[6][7] This process can be a significant source of degradation, especially in solution. The mechanism can involve the formation of nitrous acid (HONO) and subsequent radical reactions leading to hydroxylation or ring opening.[8]

  • Thermal Decomposition: Nitrobenzoic acid isomers are known to undergo significant exothermic decomposition at elevated temperatures.[9] While the exact decomposition temperature for this specific molecule is not published, it is prudent to avoid excessive heating. Decomposition can involve decarboxylation (loss of CO₂) and breakdown of the nitro group.

Below is a diagram illustrating these plausible initiation steps.

G cluster_main This compound cluster_stressors Stress Factors cluster_products Potential Initial Degradation Products Main C₉H₉NO₆ P1 Hydroxylated Species Main->P1 P2 Demethylated Species Main->P2 P3 Denitrated Species Main->P3 P4 Decarboxylated Species Main->P4 S1 Light (UV-Vis) S1->P1 Photolysis S1->P3 S2 Heat (Δ) S2->P4 Thermal S3 pH (H⁺ / OH⁻) S3->P2 Hydrolysis

Caption: Plausible initial degradation pathways for this compound.

Section 4: Experimental Protocol for Stability Assessment

To ensure the reliability of your work, performing a forced degradation study is a critical step. This protocol provides a framework for identifying potential degradation products and establishing the stability profile of the compound under various stress conditions.

Protocol: Forced Degradation Study by HPLC-UV

This protocol is designed to intentionally degrade the sample and separate the parent compound from its degradation products.

1. Preparation of Stock Solution:

  • Accurately prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will serve as your primary stock for all stress conditions.

2. Application of Stress Conditions:

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Incubate as described. At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize if necessary (as described in the table), and dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

Stress ConditionProcedureNeutralization Step (before dilution)
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Incubate at 60 °C.Add 1 mL of 0.1 M NaOH.
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Incubate at room temp.Add 1 mL of 0.1 M HCl.
Oxidation Add 1 mL of 3% H₂O₂. Incubate at room temp.No neutralization needed.
Photolytic Expose solution to direct UV light (e.g., 254 nm) or sunlight. Run a parallel sample wrapped in foil as a dark control.No neutralization needed.
Thermal Incubate solution at 60 °C. Keep a parallel sample at room temperature as a control.No neutralization needed.

3. HPLC-UV Analytical Method:

  • This is a starting point; method optimization may be required for your specific equipment and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: Return to 10% B

    • 31-35 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a photodiode array (PDA) detector to scan from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm or the λmax of the parent compound).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the time-zero and control samples.

  • Calculate the percentage degradation by monitoring the decrease in the peak area of the parent compound.

  • Examine new peaks that appear in the stressed samples; these are your degradation products. A PDA detector is invaluable for comparing the UV spectra of these new peaks to the parent compound.

The following workflow diagram outlines this process.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_results 4. Data Interpretation A Prepare 1 mg/mL Stock Solution (ACN/Water) B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, RT) A->B2 B3 Oxidative (3% H₂O₂, RT) A->B3 B4 Photolytic (UV Light) A->B4 B5 Thermal (60°C) A->B5 C Sample at Time Points (0, 2, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Neutralize & Dilute to ~50 µg/mL C->D E Inject into HPLC-PDA System D->E F Assess Peak Area Decrease (% Degradation) E->F G Identify New Peaks (Degradation Products) E->G

Caption: Experimental workflow for a forced degradation study.

References

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical Processes for Water Treatment. Chemical Reviews, 93(2), 671–698.
  • Al-Ekabi, H., & Serpone, N. (1988). Photocatalytic degradation of chlorinated phenols in aerated aqueous solutions over TiO₂ supported on a glass mesh. The Journal of Physical Chemistry, 92(20), 5726-5731.
  • Chemistry Stack Exchange. (2016). Acidic Strength of Nitrobenzoic Acid. [Online] Available at: [Link]

  • Lu, G., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Online] Available at: [Link]

  • Vione, D., et al. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Online] Available at: [Link]

  • Quora. (2017). What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? [Online] Available at: [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • ResearchGate. (2011). Hydrolysis Rates for Various pH Levels. [Online] Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Analytical Methods for the Degradation of Phytoconstituents. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Online] Available at: [Link]

  • PubMed. (2009). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix. [Online] Available at: [Link]

  • SciELO Brasil. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Online] Available at: [Link]

  • National Institutes of Health (NIH). (2014). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. [Online] Available at: [Link]

  • Quora. (2017). Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid? [Online] Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study. [Online] Available at: [Link]

  • ResearchGate. (2000). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. [Online] Available at: [Link]

  • PubMed. (2012). Degradation of 2,4-dihydroxibenzoic acid by vacuum UV process in aqueous solution. [Online] Available at: [Link]

  • PubMed Central (PMC). (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. [Online] Available at: [Link]

  • Quora. (2019). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why? [Online] Available at: [Link]

  • ChemRxiv. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. [Online] Available at: [Link]

  • Chemcasts. (n.d.). benzoic acid, 4,5-dimethoxy-2-nitro-, ethyl ester Properties vs Pressure. [Online] Available at: [Link]

  • Chemcasts. (n.d.). benzoic acid, 4,5-dimethoxy-2-nitro-, ethyl ester (CAS 100905-33-7) Properties. [Online] Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. [Online] Available at: [Link]

  • ResearchGate. (2009). Hydrolysis of 2,4-dithiophenobarbital. [Online] Available at: [Link]

  • ResearchGate. (2016). Thermal Stability of Selected Deep Eutectic Solvents. [Online] Available at: [Link]

  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Online] Available at: [Link]

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Technical Support Center: Recrystallization of 2,4-diMethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 2,4-diMethoxy-5-nitrobenzoic acid via recrystallization. The methodologies and troubleshooting advice herein are synthesized from established chemical principles and best practices for aromatic carboxylic acids.

Core Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique that leverages differences in solubility. The fundamental principle is that most compounds are more soluble in a hot solvent than in a cold one[1][2]. An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point, but only sparingly at low temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble in the hot solvent (allowing for their removal via hot filtration)[3]. By carefully cooling a saturated hot solution, the target compound's solubility decreases, forcing it to crystallize out of the solution in a purer form, as the crystal lattice selectively incorporates molecules of its own kind[2].

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during the recrystallization of this compound.

Troubleshooting Common Problems

Question: My compound will not fully dissolve in the hot solvent, even after adding a significant amount. What should I do?

Answer: This issue typically arises from one of two scenarios:

  • Insufficient Solvent: You may not have reached the saturation point yet. Continue adding small portions of the boiling solvent until no more solid dissolves. Using a minimum of boiling solvent is crucial for maximizing yield[4].

  • Insoluble Impurities: If the bulk of your compound has dissolved but a small amount of particulate matter remains, you are likely dealing with an insoluble impurity. Do not add a large excess of solvent to try and dissolve it. Instead, the next step is to perform a hot gravity filtration to remove these solid impurities before proceeding to the cooling stage[5][6].

Question: The solution is cooling, but instead of crystals, an oil is forming at the bottom of my flask. How do I fix this?

Answer: "Oiling out" is a common problem, especially when the melting point of the crude compound is lower than the boiling point of the solvent or when significant impurities are present[3]. An oil is simply a liquid phase of your impure compound. To resolve this:

  • Re-dissolve the Oil: Gently heat the flask until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount (e.g., 5-10% of the total volume) of the primary hot solvent (e.g., ethanol) to the solution. This slightly lowers the saturation point and can prevent the oil from forming.

  • Ensure Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask by covering it with a beaker or placing it in a warm water bath can promote the formation of crystals instead of oil[5][7].

  • Scratch/Seed at a Higher Temperature: Try scratching the inner surface of the flask with a glass rod just below the liquid level once the solution has cooled slightly but is still well above room temperature. This can provide a nucleation site for crystal growth before the oiling-out point is reached.

Question: The solution has cooled to room temperature and is now in an ice bath, but no crystals have formed. What's wrong?

Answer: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point[4][7]. Crystallization requires a nucleation event to begin. You can induce crystallization by:

  • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass provide a rough surface for the first crystals to form[1][4].

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal provides a perfect template for further crystal growth[4][5].

  • Re-evaluate Solvent Volume: It is possible that too much solvent was added initially. If induction techniques fail, you may need to gently heat the solution to evaporate some of the solvent, re-saturate the solution, and attempt to cool it again[7].

Question: My final yield of pure crystals is very low. What are the likely causes?

Answer: A low yield is a frequent issue in recrystallization. The most common culprits are:

  • Using too much solvent: Adding a large excess of solvent during the initial dissolution step will keep a significant portion of your compound dissolved even at low temperatures[4][7].

  • Premature Crystallization: If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure your funnel and receiving flask are pre-heated to prevent this[5][6].

  • Inefficient Cooling: Not cooling the solution for a sufficient amount of time, or at a low enough temperature (e.g., in an ice bath), will result in less product crystallizing out[5].

  • Washing with Warm Solvent: Washing the final crystals with room-temperature or warm solvent will re-dissolve some of your product. Always use a minimal amount of ice-cold solvent for the final wash[4].

Frequently Asked Questions (FAQs)

Question: How do I select the best recrystallization solvent?

Answer: The ideal solvent follows the "like dissolves like" principle. For this compound, which is a polar aromatic carboxylic acid, polar solvents are a good starting point. The key is to find a solvent in which the compound has high solubility when hot and low solubility when cold. This often requires empirical testing with small amounts of your compound in various solvents like ethanol, methanol, isopropanol, acetic acid, and water[4][8]. For compounds with acidic functionalities like this one, pH can also play a role in solubility[9].

Question: What is a mixed-solvent system and why is it used here?

Answer: A mixed-solvent system is employed when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent")[10]. For this compound, an ethanol/water or isopropanol/water mixture is highly effective[11][12]. You dissolve the crude product in the minimum amount of the hot "solvent" (e.g., ethanol) and then add the hot "anti-solvent" (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates you have reached the saturation point, creating ideal conditions for crystallization upon cooling[12].

Question: How does the rate of cooling affect my final product?

Answer: The cooling rate directly impacts crystal size and purity.

  • Slow Cooling: Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of large, well-defined crystals. This process is more selective and tends to exclude impurities more effectively from the crystal lattice[3][5].

  • Rapid Cooling (Quenching): Cooling the solution too quickly (e.g., by placing a boiling hot flask directly into an ice bath) can cause the compound to precipitate rapidly, trapping impurities and resulting in smaller, less pure crystals[5].

Recommended Recrystallization Protocol

This protocol is based on methodologies for structurally similar nitro-aromatic carboxylic acids and is designed to yield high-purity this compound.[12]

Materials & Solvents
  • Crude this compound

  • Primary Solvent: 95% Ethanol or Isopropanol

  • Anti-Solvent: Deionized Water

  • Equipment: Erlenmeyer flasks, hot plate with stirrer, Buchner funnel, filter flask, filter paper, glass stirring rod.

Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (ethanol or isopropanol) to create a slurry. Heat the mixture gently on a hot plate with stirring. Add more hot primary solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If any insoluble particles are visible, perform a hot gravity filtration. Preheat a second flask and a stemless funnel. Pour the hot solution through a fluted filter paper into the clean, hot flask to remove impurities. Perform this step quickly to avoid premature crystallization[12].

  • Inducing Saturation: To the clear, hot filtrate, add hot deionized water dropwise while stirring until the solution just begins to turn cloudy (turbid). If it becomes too cloudy, add a few drops of hot primary solvent to clarify it. This ensures the solution is perfectly saturated[12].

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals[12]. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the solid.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air-dry completely, or place it in a desiccator under vacuum for more efficient drying.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp, defined melting point indicates high purity. Compare this to the literature value for the pure compound.

Data & Visualization

Summary of Properties and Recommendations
ParameterInformation / Recommended ConditionRationale / Source
Appearance White to yellow crystalline powderBased on structurally similar nitrobenzoic acids.[13][14]
Primary Solvent Ethanol or IsopropanolGood solubility at high temperatures for polar aromatic acids.[12][15]
Anti-Solvent Deionized WaterCompound has low solubility in water; miscible with alcohol.[9][12]
Cooling Strategy Slow cooling to room temperature, followed by an ice bath.Promotes high purity and maximizes yield.[5]
Purity Check Melting Point AnalysisA sharp melting point indicates high purity.[12]
Experimental Workflow Diagram

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Ethanol/IPA A->B C Hot Gravity Filtration (Optional) B->C If insoluble impurities exist D Add Hot Water to Turbidity B->D If no insoluble impurities C->D E Slow Cool to RT, then Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent Mixture F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Occurs During Cooling OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals OilingOut->NoCrystals No Sol1 1. Re-heat to dissolve oil 2. Add more primary solvent 3. Cool very slowly OilingOut->Sol1 Yes Sol2 Solution is Supersaturated NoCrystals->Sol2 Yes Sol3 Induce Crystallization: - Scratch flask interior - Add a seed crystal Sol2->Sol3 Sol4 If induction fails: Evaporate some solvent and re-cool Sol3->Sol4 If still no crystals

Caption: Decision tree for common crystallization problems.

References

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Technical Support Center: Nitration of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the nitration of 2,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and achieve optimal, reproducible results. We will delve into the underlying principles of the reaction, troubleshoot common issues, and provide detailed protocols to favor the desired mononitrated product.

Introduction: The Challenge of Regioselectivity

The nitration of 2,4-dimethoxybenzoic acid presents a classic challenge in organic synthesis: controlling regioselectivity. The benzene ring is highly activated by two electron-donating methoxy groups at positions 2 and 4, while also being influenced by the electron-withdrawing and meta-directing carboxylic acid group.[1][2] This electronic tug-of-war can lead to a mixture of products, including undesirable over-nitration, if reaction conditions are not precisely controlled. This guide will equip you with the knowledge to steer the reaction towards the desired 2,4-dimethoxy-5-nitrobenzoic acid, a valuable intermediate in pharmaceutical synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of 2,4-dimethoxybenzoic acid in a question-and-answer format.

Q1: My reaction is yielding a significant amount of dinitro and/or trinitro byproducts. How can I enhance the selectivity for mononitration?

A1: Over-nitration is a frequent issue due to the highly activated nature of the 2,4-dimethoxybenzoic acid ring. The key to favoring mononitration lies in carefully controlling the reaction's kinetics and the potency of the electrophile. Here are critical parameters to adjust:

  • Temperature Control: Maintain a low temperature, typically between 0°C and 5°C, throughout the reaction.[3] Higher temperatures increase the reaction rate, leading to a loss of selectivity and the formation of multiple nitrated products.[2] An ice-salt bath is highly recommended for stringent temperature management.

  • Nitrating Agent Stoichiometry: Use a nitrating agent in slight molar excess, but avoid a large excess which drives the reaction towards polynitration. A molar ratio of 1.1 to 1.5 equivalents of nitric acid to the substrate is a good starting point.

  • Rate of Addition: Add the nitrating agent dropwise and slowly to the solution of 2,4-dimethoxybenzoic acid. This ensures that the concentration of the nitronium ion (NO₂⁺) remains low at any given moment, favoring a single substitution.[3]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the mononitrated product from undergoing further nitration. Prolonged reaction times can contribute to over-nitration.[2]

Q2: I am observing the formation of multiple mononitro isomers. How can I improve the regioselectivity to favor the 5-nitro product?

A2: The directing effects of the substituents on the aromatic ring govern the position of nitration. The two methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[1][2] The position 5 is ortho to the 4-methoxy group and para to the 2-methoxy group, making it highly activated. To favor nitration at this position:

  • Choice of Solvent: The solvent can influence the reactivity of the nitrating agent.[4] While a mixture of concentrated sulfuric and nitric acid is common, exploring alternative solvent systems may offer better control.

  • Steric Hindrance: The positions ortho to the carboxylic acid group (positions 3 and 6) are sterically hindered, which naturally disfavors substitution at these sites. The electronic activation by the methoxy groups at position 5 is the dominant factor.

Q3: My product is difficult to purify, and I suspect the presence of starting material and multiple nitrated species. What is the recommended purification strategy?

A3: A common and effective method for purifying the crude product is recrystallization.[1]

  • Solvent Selection: Ethanol, water, or a mixture of the two are often suitable solvents for recrystallizing nitrobenzoic acid derivatives.[1] The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

  • Washing: After filtration, wash the collected solid with cold water to remove any residual acid from the nitrating mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nitration of 2,4-dimethoxybenzoic acid?

A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][5] The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid.[2] This highly reactive electrophile is then attacked by the electron-rich aromatic ring of 2,4-dimethoxybenzoic acid to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] Finally, a proton is lost from the ring to restore aromaticity, yielding the nitrated product.

Q2: What are the primary directing effects of the substituents on the 2,4-dimethoxybenzoic acid ring?

A2:

  • Methoxy Groups (-OCH₃): These are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

  • Carboxylic Acid Group (-COOH): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.[1][2]

The combined effect of these groups strongly favors the substitution at the 5-position, which is ortho to the 4-methoxy group and para to the 2-methoxy group.

Q3: Are there alternative nitrating agents I can use besides the standard nitric acid/sulfuric acid mixture?

A3: Yes, several other nitrating agents can be employed, some of which may offer milder reaction conditions and improved selectivity. These include:

  • Dinitrogen pentoxide (N₂O₅): This is a powerful nitrating agent that can sometimes provide cleaner reactions.[7]

  • Nitric acid in acetic anhydride: This mixture generates acetyl nitrate, a less aggressive nitrating species.

  • Metal nitrates: In some cases, metal nitrates can be used as milder sources of the nitronium ion.[7]

The choice of nitrating agent will depend on the specific requirements of your synthesis and the desired level of reactivity.

Experimental Protocols

Protocol 1: Controlled Mononitration of 2,4-Dimethoxybenzoic Acid

This protocol is optimized to favor the formation of this compound.

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 2,4-dimethoxybenzoic acid to a pre-cooled amount of concentrated sulfuric acid. Stir until the solid is completely dissolved, maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.[1]

  • Add the cold nitrating mixture dropwise to the solution of 2,4-dimethoxybenzoic acid over a period of 30-60 minutes. Ensure the internal temperature does not exceed 5°C.[3]

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[3]

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1]

Data Summary

ParameterRecommended ConditionRationale
Temperature 0-5°CMinimizes over-nitration by controlling reaction kinetics.[2][3]
Nitrating Agent HNO₃/H₂SO₄A standard and effective nitrating mixture.[1][2]
Stoichiometry 1.1-1.5 eq. HNO₃Sufficient for mononitration without promoting polynitration.
Addition Rate Slow, dropwiseMaintains a low concentration of the electrophile, enhancing selectivity.[3]
Reaction Time 1-3 hours (TLC monitored)Prevents further nitration of the desired product.[2]
Workup Quench on ice, filter, washIsolates the product and removes residual acids.[1][3]
Purification RecrystallizationRemoves impurities and isolates the desired isomer.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps and potential outcomes in the nitration of 2,4-dimethoxybenzoic acid.

Nitration_Pathway cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Potential Products 2,4-DMBA 2,4-Dimethoxybenzoic Acid Reagents HNO₃ / H₂SO₄ 0-5°C 2,4-DMBA->Reagents Reacts with Mono-Nitro Desired Product: This compound Reagents->Mono-Nitro Controlled Reaction Di-Nitro Over-nitration Byproduct: Dinitro derivatives Reagents->Di-Nitro Harsh Conditions Mono-Nitro->Di-Nitro Excess Reagents Higher Temp.

Caption: Reaction pathway for the nitration of 2,4-dimethoxybenzoic acid.

References

  • Benchchem.
  • Profnit.
  • ChemicalBook. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis.
  • ChemicalBook. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis.
  • ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
  • Scirp.org. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
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  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
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  • Benchchem. Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: A Detailed Protocol for Researchers.
  • Organic Syntheses Procedure. m-NITROBENZOIC ACID.
  • YouTube.
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  • Pearson. Predict the mononitration products of the following compounds. d. p-methoxybenzoic acid.
  • Journal of the Chemical Society C: Organic. Anthraquinone dyes. Part IV. Nitration of 2-(3-chloro-4-methyl-benzoyl)benzoic acid.
  • NIH. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.

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Characterization of byproducts in "2,4-diMethoxy-5-nitrobenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-diMethoxy-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols. As your virtual Senior Application Scientist, I will explain the causality behind experimental choices and provide self-validating systems to ensure the integrity of your results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the nitration of 2,4-dimethoxybenzoic acid.

Issue 1: Low Yield of the Desired 5-Nitro Isomer

Question: My reaction is yielding a mixture of products, and the isolated yield of this compound is significantly lower than expected. What are the likely causes and how can I improve the regioselectivity?

Answer:

Low yields of the target 5-nitro isomer are a common challenge in the nitration of highly activated aromatic rings like 2,4-dimethoxybenzoic acid. The root cause lies in the powerful directing effects of the methoxy groups, which can lead to the formation of multiple isomeric byproducts.

Causality of Isomer Formation:

The two methoxy groups (-OCH₃) at positions 2 and 4 are strong activating, ortho, para-directing groups. The carboxylic acid (-COOH) group at position 1 is a deactivating, meta-directing group. The interplay of these directing effects governs the position of the incoming nitro group (-NO₂).

  • Position 5 (Desired): This position is ortho to the 4-methoxy group and meta to the 2-methoxy group, and also meta to the carboxylic acid. The strong activating effect of the 4-methoxy group makes this a favored position.

  • Position 3 (Byproduct): This position is ortho to both the 2-methoxy and 4-methoxy groups and ortho to the carboxylic acid. This position is sterically hindered and electronically less favored due to the proximity of the deactivating carboxyl group.

  • Position 6 (Byproduct): This position is ortho to the 2-methoxy group and para to the 4-methoxy group. This is a highly activated position and a likely byproduct.

Troubleshooting and Optimization:

To enhance the yield of the 5-nitro isomer, precise control over reaction conditions is paramount.

  • Temperature Control: The nitration of activated rings is highly exothermic. Maintaining a low and consistent temperature (typically between 0-10 °C) is crucial to minimize the formation of unwanted isomers and dinitrated byproducts. Runaway temperatures can lead to a less selective reaction.

  • Slow Addition of Nitrating Agent: The nitrating mixture (concentrated nitric and sulfuric acids) should be added dropwise to the solution of 2,4-dimethoxybenzoic acid with vigorous stirring. This ensures a localized, controlled reaction and prevents localized overheating.

  • Choice of Nitrating Agent: For highly activated substrates, a milder nitrating agent or a different solvent system can improve selectivity. Consider exploring alternatives to the standard nitric acid/sulfuric acid mixture if isomeric purity remains an issue.

Issue 2: Presence of Dinitrated Byproducts in the Final Product

Question: My analytical data (e.g., mass spectrometry) indicates the presence of a compound with a higher molecular weight than my target product, suggesting dinitration. How can I prevent this?

Answer:

The formation of dinitrated byproducts is a direct consequence of the high reactivity of the 2,4-dimethoxybenzoic acid ring system. Once the first nitro group is introduced, the ring is still sufficiently activated for a second nitration to occur, especially under harsh reaction conditions.

Mechanism of Dinitration:

The initial product, this compound, still possesses two activating methoxy groups. Although the nitro group is deactivating, the overall system can be reactive enough to undergo a second electrophilic substitution.

Mitigation Strategies:

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess of nitric acid will significantly increase the likelihood of dinitration.

  • Reaction Time: Monitor the reaction closely using a suitable technique like Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent further nitration of the product.

  • Reaction Temperature: As with isomer control, lower temperatures will disfavor the higher activation energy required for the second nitration step.

Issue 3: Observation of Colored Impurities and Potential for Oxidative Byproducts

Question: My crude product has a distinct yellow or brownish color, and I suspect the presence of oxidative byproducts. What causes this and how can it be avoided?

Answer:

The presence of colored impurities often points to oxidative side reactions. Dimethoxybenzene derivatives are susceptible to oxidation, which can be exacerbated by the strongly oxidizing conditions of nitration. One potential side reaction is oxidative demethylation.

Oxidative Demethylation:

Under certain conditions, the methoxy groups can be demethylated, leading to the formation of phenolic compounds. These phenols are highly susceptible to oxidation, forming colored quinone-like structures.

Preventative Measures:

  • Controlled Temperature: Elevated temperatures can promote oxidative side reactions. Strict adherence to low-temperature protocols is essential.

  • Purity of Reagents: Ensure that the nitric acid used is of high purity and free from significant amounts of nitrous acid, which can initiate radical side reactions.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen, especially if the reaction is sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound?

A1: The most common and direct precursor is 2,4-dimethoxybenzoic acid.[1]

Q2: What are the expected major byproducts in this synthesis?

A2: The primary byproducts are the isomeric mononitrated compounds: 2,4-dimethoxy-3-nitrobenzoic acid and 2,4-dimethoxy-6-nitrobenzoic acid. Dinitrated species and products of oxidative demethylation can also be formed under non-optimal conditions.

Q3: How can I purify the final product from its isomers?

A3: Purification can be challenging due to the similar physical properties of the isomers.

  • Recrystallization: This is the most common method. A suitable solvent system must be chosen where the desired 5-nitro isomer has a significantly different solubility compared to the other isomers. Experimentation with different solvents (e.g., ethanol, methanol, acetic acid-water mixtures) is often necessary.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the isomers. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

Q4: What analytical techniques are recommended for characterizing the final product and its byproducts?

A4: A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and distinguishing between isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and help identify any byproducts with different masses (e.g., dinitrated compounds).

  • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the final product and quantifying the different isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a common setup.[2]

Experimental Protocols and Data

General Protocol for the Nitration of 2,4-dimethoxybenzoic acid
  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid with continuous stirring. This mixture should be prepared fresh and kept cold.[3]

  • Dissolution of the Substrate: In a separate reaction vessel, also cooled in an ice bath (0-5 °C), dissolve 2,4-dimethoxybenzoic acid in a sufficient amount of concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of the substituted benzoic acid. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization or column chromatography.

Characterization Data
Compound¹H NMR (Predicted)¹³C NMR (Predicted)Mass Spectrum (m/z)
This compound (Main Product) Two singlets in the aromatic region.Distinct signals for all 9 carbons.Expected [M+H]⁺: 228.05
2,4-dimethoxy-3-nitrobenzoic acid (Byproduct) Two doublets in the aromatic region.Distinct signals for all 9 carbons.Expected [M+H]⁺: 228.05
2,4-dimethoxy-6-nitrobenzoic acid (Byproduct) Two doublets in the aromatic region.Distinct signals for all 9 carbons.Expected [M+H]⁺: 228.05
2,4-dimethoxybenzoic acid (Starting Material) Aromatic protons at ~7.8 (d), 6.5 (dd), 6.4 (d) ppm. Methoxy protons at ~3.8 ppm.[1]Distinct signals for all 9 carbons.[1]M⁺: 182.06[1]
HPLC Method for Purity Analysis

A general reverse-phase HPLC method can be adapted for the analysis of this compound and its impurities.

ParameterCondition
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.1% Trifluoroacetic acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient A suitable gradient from a higher percentage of A to a higher percentage of B to elute all components.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30 °C

Visualizing Reaction Pathways and Workflows

Reaction Pathway for the Synthesis of this compound

G cluster_0 Synthesis Pathway Starting Material 2,4-dimethoxybenzoic acid Main Product This compound Starting Material->Main Product Nitration (HNO₃, H₂SO₄) Desired Pathway Byproduct_1 2,4-dimethoxy-3-nitrobenzoic acid Starting Material->Byproduct_1 Side Reaction Byproduct_2 2,4-dimethoxy-6-nitrobenzoic acid Starting Material->Byproduct_2 Side Reaction Dinitrated_Product Dinitrated Byproducts Main Product->Dinitrated_Product Further Nitration G cluster_1 Experimental Workflow Nitration Nitration of 2,4-dimethoxybenzoic acid Workup Quenching on Ice & Filtration Nitration->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General workflow for the synthesis and analysis of the target compound.

References

  • Liu, J., Cheng, J., Zhao, J., Zhao, Y., Li, L., & Zhang, H. (2003). Synthesis of Novel 1,2,3-Triazole-Fused Heterocycles via Intramolecular Cycloaddition of ω-Azido-1,3-dienes. Synthesis, 2003(17), 2661–2666.
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  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. BenchChem.
  • Supplementary Inform
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Szafran, M., Koput, J., & Dega-Szafran, Z. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Journal of Molecular Structure, 744-746, 439-453.
  • 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. ChemicalBook.
  • SIELC Technologies. (n.d.). Separation of 3-Methoxy-4-nitrobenzoic acid on Newcrom R1 HPLC column.
  • 2,4-Dimethoxy benzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
  • 2,4-Dimethoxybenzoic acid. PubChem.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • BenchChem. (2025). Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec). BenchChem.
  • Synthesis of 2-nitrobenzoic acid. PrepChem.com.
  • 2-Methoxy-5-nitrobenzoic acid. PubChem.
  • Vankayala, S. L., Gobi, K. V., & Ramamurthy, P. (2012). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of organic chemistry, 77(17), 7436–7443.
  • BenchChem. (2025).
  • BenchChem. (n.d.). 5-Amino-2,4-dimethoxybenzoic Acid.
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  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. BenchChem.
  • BenchChem. (2025).
  • Nikpassand, M., Zare, A., & Fard, M. A. P. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. International Journal of Organic Chemistry, 2(3), 232-237.
  • 2,5-Dimethoxybenzoic acid. NIST WebBook.
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  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Method for preparing 3-nitro-4-methoxy benzoic acid.
  • 4,5-Dimethoxy-2-nitrobenzoic acid. Sigma-Aldrich.
  • Preparation method of 2-methoxy-6-methylbenzoic acid.
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Technical Support Center: Improving the Regioselectivity of Nitration of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitroaromatic compounds. We will address the specific challenges associated with controlling the regioselectivity during the electrophilic nitration of 2,4-dimethoxybenzoic acid, a highly activated aromatic system. Our focus is to provide actionable troubleshooting advice and optimized protocols grounded in mechanistic principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and expected outcomes for the nitration of 2,4-dimethoxybenzoic acid.

Q1: What are the primary products expected from the nitration of 2,4-dimethoxybenzoic acid?

A1: The nitration of 2,4-dimethoxybenzoic acid is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene ring.[1][2] Given the directing effects of the substituents, the incoming nitro group is directed to the positions activated by the powerful methoxy groups and the carboxylic acid. The primary products are the two constitutional isomers: 2,4-dimethoxy-5-nitrobenzoic acid (the kinetically favored product under optimized conditions) and 2,4-dimethoxy-3-nitrobenzoic acid . A third potential isomer, the 6-nitro product, is generally not formed in significant amounts due to overwhelming steric hindrance.

Q2: Why is the C5 position generally favored over the C3 position for nitration?

A2: The regiochemical outcome is a result of the interplay between the electronic directing effects of the three substituents and steric hindrance.[3][4]

  • Electronic Effects: The two methoxy groups (-OCH₃) at positions 2 and 4 are strong activating, ortho, para-directing groups due to their ability to donate electron density through resonance.[5][6] The carboxylic acid (-COOH) at position 1 is a deactivating, meta-directing group.[7] As illustrated in the diagram below, the directing effects of all three groups converge, strongly favoring substitution at the C3 and C5 positions.

  • Steric Hindrance: The C3 position is located between two substituents (the C1-carboxyl and C2-methoxy groups). This creates significant steric crowding, making it more difficult for the incoming electrophile (the nitronium ion, NO₂⁺) to attack this position.[3] The C5 position is adjacent to only the C4-methoxy group and is therefore significantly less sterically hindered. This lower steric barrier makes the C5 position the more likely site of nitration.

Caption: Directing effects in the nitration of 2,4-dimethoxybenzoic acid.

Q3: What is the fundamental mechanism of this nitration reaction?

A3: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[2]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[8][9]

  • Electrophilic Attack: The electron-rich π system of the 2,4-dimethoxybenzoic acid attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step of the reaction.[1]

  • Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitroaromatic product.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the nitration of 2,4-dimethoxybenzoic acid.

Q1: My reaction is producing a significant amount of the 2,4-dimethoxy-3-nitrobenzoic acid isomer. How can I improve selectivity for the 5-nitro product?
  • Primary Cause: The reaction conditions are too harsh, allowing the electrophile to overcome the steric barrier at the C3 position. High local concentrations of the nitrating agent or elevated temperatures can reduce the kinetic preference for the C5 position.

  • Solutions & Optimizations:

    • Strict Temperature Control: Maintain the reaction temperature rigorously between 0 °C and 5 °C using an ice-salt bath. Nitration is highly exothermic, and even small temperature increases can dramatically decrease regioselectivity.[10]

    • Slow Reagent Addition: Add the nitrating mixture (or nitric acid) to the solution of the benzoic acid substrate very slowly, drop-by-drop, with vigorous stirring. This prevents localized "hot spots" and high concentrations of the nitronium ion, favoring the kinetically preferred, less sterically hindered C5 position.[7]

    • Consider a Milder Nitrating Agent: For highly activated substrates like this, the standard H₂SO₄/HNO₃ mixture can be too reactive. Consider using acetyl nitrate, generated in situ from nitric acid and acetic anhydride, which can offer better control.[11]

Q2: I'm observing di-nitration and other dark-colored by-products. What is causing this and how can I prevent it?
  • Primary Cause: The starting material is extremely activated towards electrophilic attack due to the two methoxy groups. Once the first nitro group is added (which is deactivating), the ring is still activated enough for a second nitration to occur under harsh conditions.[12] The formation of dark tars often indicates oxidation of the electron-rich ring.

  • Solutions & Optimizations:

    • Control Stoichiometry: Use a precise molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents) relative to the 2,4-dimethoxybenzoic acid. Using a large excess of nitric acid will drive the reaction towards di-nitration.

    • Reduce Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto ice water.[13] Over-extending the reaction time provides more opportunity for side reactions.

    • Lower the Temperature: As with improving regioselectivity, maintaining a low temperature (0-5 °C) is the most effective way to prevent over-nitration and oxidative degradation.

Q3: My product does not precipitate when I quench the reaction mixture in ice water. How should I proceed with the work-up?
  • Primary Cause: The nitrated product, especially if yields are low or if it has a lower melting point, may have some solubility in the acidic aqueous mixture, or it may be an oil.[13]

  • Solution:

    • Perform a Liquid-Liquid Extraction: Do not discard the mixture. Transfer the entire quenched solution to a separatory funnel.

    • Extract with an Organic Solvent: Extract the aqueous layer multiple times (e.g., 3x) with a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Combine and Wash: Combine the organic extracts. Wash the combined organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid - CAUTION: vent frequently to release CO₂ gas ), and finally with brine.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[13]

Section 3: Optimized Experimental Protocols

Protocol 1: High-Selectivity Nitration using H₂SO₄/HNO₃

This protocol is optimized to maximize the yield of this compound.

  • Substrate Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dimethoxybenzoic acid in 5-10 volumes of concentrated sulfuric acid. Cool this solution to 0 °C in an ice-salt bath with magnetic stirring.

  • Nitrating Mixture Preparation: In a separate flask, carefully add 1.05 equivalents of concentrated nitric acid (70%) to 2 volumes of concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 5 °C throughout the addition.

  • Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10-20 times the volume of the reaction mixture).

  • Isolation: The solid product, this compound, should precipitate. Allow the mixture to stir for 15-30 minutes as the ice melts. Collect the solid by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral to pH paper, and dry the product. If no solid forms, proceed with the extraction work-up described in the troubleshooting section.

Section 4: Data & Visualization

Table 1: Influence of Reaction Conditions on Isomer Ratio

The following table provides representative data on how reaction parameters can influence the product distribution.

Condition IDTemperature (°C)Rate of AdditionApprox. 5-Nitro : 3-Nitro RatioNotes
A (Optimized)0 - 560 minutes> 95 : 5Strict temperature control and slow addition favor the kinetic product.
B (Sub-optimal)20 - 2560 minutes~ 80 : 20Elevated temperature provides enough energy to overcome the steric barrier at C3.
C (Poor Control)0 - 255 minutes~ 60 : 40Rapid addition causes exothermic spikes, leading to poor selectivity.
Troubleshooting Workflow Diagram

G start Analyze Crude Product issue1 Poor Regioselectivity (High % of 3-Nitro Isomer) start->issue1 issue2 Di-nitration / Tar Formation start->issue2 issue3 Low Overall Yield start->issue3 sol1a Maintain Temperature at 0-5 °C issue1->sol1a sol1b Add Nitrating Agent Slowly (Dropwise) issue1->sol1b sol1c Consider Milder Reagent (e.g., Acetyl Nitrate) issue1->sol1c sol2a Use Stoichiometric HNO3 (1.0 - 1.1 eq.) issue2->sol2a sol2b Monitor by TLC and Quench Promptly issue2->sol2b sol2c Ensure Rigorous Cooling issue2->sol2c sol3a Verify Complete Reaction (TLC) issue3->sol3a sol3b Perform Extraction if Product Doesn't Precipitate issue3->sol3b sol3c Implement All Optimization Steps issue3->sol3c

Caption: Decision tree for troubleshooting the nitration of 2,4-dimethoxybenzoic acid.

References

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nitration of Benzene. [Link]

  • Morsch, L. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]

  • LibreTexts. (2015). Directing Effects. [Link]

  • Esteves, P. M., et al. (2001). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • Longdom Publishing. A Report on Directing Effects on Organic Chemistry. [Link]

  • LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

  • National Institutes of Health (NIH). (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • ResearchGate. (n.d.). Aromatic nitration under various conditions. [Link]

  • Google Patents.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. [Link]

  • PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

  • Reddit. (2023). Di-nitration troubleshooting. [Link]

  • Truman State University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • Google Patents. Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. Method for preparing 3-nitro-4-methoxy benzoic acid.
  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

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Technical Support Center: Scale-Up Synthesis of 2,4-Dimethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction 2,4-Dimethoxy-5-nitrobenzoic acid is a key substituted nitrobenzoic acid derivative, often utilized as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The introduction of a nitro group onto the 2,4-dimethoxybenzoic acid scaffold is achieved via electrophilic aromatic substitution, a reaction that, while straightforward on a lab scale, presents significant safety and process control challenges upon scale-up. The primary difficulties arise from the highly exothermic nature of nitration and the potential for runaway reactions, which can lead to the formation of unstable, over-nitrated byproducts.[1]

This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up of this synthesis, with a focus on ensuring process safety, maximizing yield, and achieving high product purity.

Section 1: Synthesis Overview and Foundational Protocol

The synthesis proceeds via the electrophilic nitration of 2,4-dimethoxybenzoic acid. The two methoxy groups are strong ortho-, para-directors, while the carboxylic acid is a meta-director. The cumulative effect of these groups strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C5 position.

Reaction Scheme

cluster_reactants Reactants cluster_product Product 2_4_dimethoxybenzoic_acid 2,4-Dimethoxybenzoic Acid Nitration Nitration 2_4_dimethoxybenzoic_acid->Nitration Substrate Nitric_Acid Nitric Acid (HNO₃) Nitric_Acid->Nitration Nitrating Agent Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Nitration Catalyst target_molecule This compound Nitration->target_molecule

Caption: Electrophilic nitration of 2,4-dimethoxybenzoic acid.

Baseline Laboratory-Scale Protocol

This protocol serves as a reference for small-scale synthesis. Note: All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-dimethoxybenzoic acid (1.0 eq). Dissolve the starting material in glacial acetic acid or concentrated sulfuric acid. Cool the flask to 0-5°C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.05-1.2 eq) to concentrated sulfuric acid (2-3 eq) while cooling in an ice bath.

  • Reagent Addition: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative via the dropping funnel. Critically, maintain the internal reaction temperature below 10°C throughout the addition.[2]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.[3]

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under vacuum to yield crude this compound.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, particularly when moving beyond bench scale.

Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yields can stem from several factors, from incomplete reactions to competing side reactions.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to unreacted starting material. The electron-withdrawing carboxylic acid group deactivates the ring, making the reaction slower than the nitration of benzene itself.[4]

    • Side Reactions (Decarboxylation): In highly acidic and warm conditions, 2,4-dimethoxybenzoic acid can be susceptible to acid-catalyzed decarboxylation, leading to the formation of 1,3-dimethoxybenzene, which would then be nitrated.[5]

    • Poor Product Recovery: During the quenching and isolation steps, some product may remain dissolved in the aqueous/solvent phase if the precipitation is incomplete or the washing volumes are excessive.

  • Troubleshooting & Solutions:

    • Reaction Monitoring: Implement in-process controls (IPC) using HPLC to track the consumption of starting material. Do not proceed to quench until the starting material is below a set threshold (e.g., <1%).

    • Temperature Control: Strictly maintain the reaction temperature below 10°C. A deviation can increase the rate of side reactions. For scale-up, this means ensuring your reactor has adequate cooling capacity.[6]

    • Reagent Stoichiometry: While a slight excess of nitric acid is common, a large excess can promote over-nitration and oxidative side reactions. Carefully control the equivalents of the nitrating agent.

    • Isolation Optimization: After quenching, ensure the pH is adjusted to fully precipitate the acidic product. Minimize the volume of wash water to reduce losses due to solubility.

Question: My final product is contaminated with impurities. How can I identify and prevent them?

Answer: Impurity formation is a common challenge, often related to regioselectivity and reaction conditions.

  • Causality:

    • Isomeric Impurities: While the 5-nitro isomer is strongly favored, small amounts of the 3-nitro isomer can form.

    • Di-nitration: At higher temperatures or with an excess of nitrating agent, a second nitro group can be added to the ring, forming dinitro compounds. These are often highly energetic and undesirable from a safety perspective.[1][7]

    • Oxidative Byproducts: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can lead to the degradation of the aromatic ring or side chains.

  • Troubleshooting & Solutions:

    • Confirm Impurity Structure: Use analytical techniques like LC-MS and NMR to identify the structure of major impurities. Knowing what they are is key to preventing their formation.

    • Strict Temperature Control: This is the most critical parameter. Maintaining a low and stable temperature minimizes the energy available for the formation of less-favored isomers and di-nitrated products.[2]

    • Controlled Addition: Add the nitrating agent slowly and sub-surface (if possible on scale) to prevent localized "hot spots" where the temperature can spike, leading to byproduct formation.[1]

    • Purification Strategy: Develop a robust recrystallization procedure. A mixed-solvent system (e.g., isopropanol/water) can be effective at selectively precipitating the desired product while leaving more soluble impurities behind.

Section 3: Scale-Up Challenges FAQ

Q1: What are the primary safety hazards when scaling up this nitration reaction?

A1: The primary hazard is a thermal runaway . Nitration reactions are highly exothermic, and the rate of heat generation increases with temperature. If the reactor's cooling system cannot remove heat faster than it is generated, the temperature will rise uncontrollably.[6] This can lead to:

  • Accelerated Reaction Rate: A positive feedback loop where higher temperatures cause the reaction to speed up, generating even more heat.[6]

  • Decomposition: At elevated temperatures, nitroaromatic compounds can undergo violent exothermic decomposition, releasing large volumes of gas (including toxic NOx) and potentially leading to an explosion.[1][8]

  • Increased Byproduct Formation: Runaway conditions will inevitably lead to the formation of thermally unstable and shock-sensitive di- and poly-nitro compounds.[1]

Q2: How should our heat management strategy change when moving from a 1L flask to a 100L reactor?

A2: Heat management becomes exponentially more challenging during scale-up due to the change in the surface-area-to-volume ratio.

  • Causality: A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the cooling bath. A large reactor has a much smaller surface-area-to-volume ratio, making heat removal far less efficient.[1]

  • Scale-Up Strategy:

    • Jacketed Reactor: Use a reactor with a cooling jacket that allows for the circulation of a coolant (e.g., glycol).

    • Calorimetry Data: Before scaling up, perform reaction calorimetry (RC) studies to quantify the heat of reaction, heat capacity of the system, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring the cooling system is adequate.[8][9]

    • Semi-Batch Operation: The entire batch should be run in a semi-batch mode, where the nitrating agent is added slowly and controllably over a prolonged period. The addition rate should be directly tied to the reactor's ability to remove heat, keeping the temperature stable.[10]

    • Emergency Quench Plan: Have a pre-defined and tested emergency plan to quench the reaction (e.g., by adding a large volume of a cold, inert solvent) in case of a cooling failure or unexpected exotherm.

cluster_assessment Thermal Hazard Assessment Workflow Start Scale-Up Planned Calorimetry Perform Reaction Calorimetry (RC1e/DSC) Start->Calorimetry Analyze Analyze Data: - Heat of Reaction (ΔHr) - Adiabatic Temp Rise (ΔTad) - MTSR Calorimetry->Analyze Risk Assess Risk: Is ΔTad > 50°C? Is MTSR > Tdecomposition? Analyze->Risk Redesign Redesign Process: - More Dilute - Lower Temperature - Slower Addition Risk->Redesign Yes Proceed Proceed with Scale-Up (Controlled Conditions) Risk->Proceed No Redesign->Calorimetry Re-evaluate End Safe Process Proceed->End

Caption: Logic flow for thermal hazard assessment before scale-up.

Q3: What are the best practices for work-up and purification at a larger scale?

A3: Large-scale work-ups require careful planning to handle the quantities involved.

  • Quenching: Quenching by adding the reaction mass to ice/water is standard. On a large scale, this must be done carefully to control the exotherm from the dilution of sulfuric acid. The quench vessel must be adequately sized and cooled.

  • Filtration: Simple Buchner funnel filtration becomes impractical. Use equipment like a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit.

  • Washing: Use a defined number of displacement washes with calculated volumes of cold water rather than simply "washing until neutral." This makes the process reproducible and minimizes product loss.

  • Recrystallization: Crystallizing from large volumes of solvent can be challenging. Ensure the reactor is equipped with a good agitator to maintain a uniform slurry, and control the cooling rate carefully to achieve a consistent crystal size and purity. The final product should be isolated by centrifugation or filtration.

Section 4: Key Process Parameters & Data

This table summarizes the critical parameter considerations when transitioning from lab to pilot scale.

ParameterLab Scale (e.g., 1L Flask)Pilot Scale (e.g., 100L Reactor)Rationale for Change
Equipment Round-bottom flask, ice bathGlass-lined or Hastelloy jacketed reactorProvides superior heat transfer, corrosion resistance, and containment.
Addition Control Manual via dropping funnelAutomated dosing pumpEnsures a consistent, reproducible, and safe addition rate linked to temperature control.[10]
Temp. Monitoring Thermometer in liquidBaffled thermocouple probeProvides a more accurate and representative reading of the internal bulk temperature.[6]
Agitation Magnetic stir bar / overhead stirrerMulti-bladed, baffled agitatorEnsures homogeneity in a large volume, preventing localized reagent concentration and hot spots.
Process Safety Fume hood, blast shieldReactor safety protocols, pressure relief valve, quench systemMitigates the risks of a runaway reaction and potential over-pressurization.[9][11]
Reaction Monitoring TLC, visual observationIn-situ probes (FTIR, optional), regular HPLC samplingProvides real-time, quantitative data on reaction progress and impurity formation.

References

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. ResearchGate. [Link]

  • Scale-up Reactions. Division of Research Safety, University of Illinois. [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education. [Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. ResearchGate. [Link]

  • Nitration Of Benzoic Acid. Profnit. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. [Link]

  • Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid... ResearchGate. [Link]

  • Nitration of benzoic acid. YouTube. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of New Hampshire Scholars' Repository. [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • WO 2010/076810 A2.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Synthesis Novel Organig Reagent of 2-[2 — (5-Nitro thiazolyl)azo]-4,6-dimethoxy benzoic acid (NTADMBA) and Applyed it as antioxidants. ResearchGate. [Link]

  • p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 2,4-diMethoxy-5-nitrobenzoic acid by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis and TLC monitoring of 2,4-diMethoxy-5-nitrobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this specific electrophilic aromatic substitution and its real-time analysis. Our goal is to empower you with the causal understanding needed to not only execute the experiment but also to intelligently troubleshoot any issues that may arise.

I. Foundational Principles: The Synthesis and its TLC Signature

The synthesis of this compound is typically achieved through the electrophilic nitration of 2,4-diMethoxybenzoic acid. In this reaction, the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, is the electrophile. The regioselectivity is dictated by the activating, ortho, para-directing methoxy groups (-OCH₃) and the deactivating, meta-directing carboxylic acid group (-COOH).[1] The powerful activating effects of the two methoxy groups primarily direct the incoming nitro group to the C5 position, which is para to the C4-methoxy group and ortho to the C2-methoxy group.

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of this reaction.[2] It allows for the qualitative assessment of the consumption of the starting material and the formation of the product. The key to successful TLC monitoring lies in understanding the polarity differences between the reactant and the product. The introduction of the polar nitro group (-NO₂) makes the product, this compound, significantly more polar than the starting material, 2,4-diMethoxybenzoic acid. This difference in polarity is the basis for their separation on a TLC plate.

II. Troubleshooting Guide: From Reaction Quagmire to TLC Clarity

This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a validated solution.

Question 1: My TLC plate shows a spot that has not moved from the baseline, even after running the reaction for several hours. What's going on?

Answer: A spot remaining at the baseline indicates that the compound is highly polar and has a very strong affinity for the stationary phase (silica gel), and is not being effectively eluted by the mobile phase. This is a common issue when dealing with polar compounds like carboxylic acids.

  • Plausible Causes & Solutions:

    • Inappropriate Mobile Phase Polarity: Your eluent is likely not polar enough to move the acidic starting material or product.

      • Solution: Increase the polarity of your mobile phase. A common mobile phase for aromatic acids is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Gradually increase the proportion of ethyl acetate. For very polar compounds, a small amount of methanol (e.g., 5% in dichloromethane) can be effective.

    • Ionization of the Carboxylic Acid: The carboxylic acid group can be deprotonated by the slightly acidic silica gel, forming a carboxylate anion. This ionic species is extremely polar and will not migrate from the baseline.

      • Solution: Suppress ionization by adding a small amount (0.5-1%) of a modifying agent like glacial acetic acid or formic acid to your mobile phase.[2] This acidic modifier keeps the carboxylic acid in its protonated, less polar form, allowing it to migrate up the TLC plate.

Question 2: My TLC plate shows multiple spots, making it difficult to determine if the reaction is complete. How do I interpret this?

Answer: Multiple spots can arise from several sources: the starting material, the desired product, and potentially one or more side products. Understanding the directing effects of the substituents is key to hypothesizing the identity of these spots.

  • Plausible Causes & Solutions:

    • Incomplete Reaction: If you see a spot corresponding to your starting material (2,4-diMethoxybenzoic acid), the reaction is not yet complete.

      • Solution: Allow the reaction to stir for a longer period or consider a slight, controlled increase in temperature. Always monitor by TLC at regular intervals.

    • Formation of Isomeric Byproducts: While the C5 position is electronically favored, small amounts of other isomers (e.g., nitration at the C3 or C6 position) can form. These isomers will likely have similar, but not identical, polarities and thus different Rf values.

      • Solution: Use a co-spot on your TLC plate. This involves spotting your starting material in one lane, your reaction mixture in a second lane, and a mixture of your starting material and reaction mixture in a third lane. This will help you definitively identify the spot corresponding to the starting material. If authentic standards of potential isomers are available, they can also be co-spotted to aid in identification.

    • Dinitration: The two methoxy groups are strong activators, and under harsh conditions, a second nitro group could be added to the ring, leading to highly polar dinitro compounds.[3]

      • Solution: Dinitro products will be significantly more polar than your desired mononitrated product, appearing as spots with very low Rf values. To avoid this, ensure your reaction temperature is carefully controlled, and use a stoichiometric amount of the nitrating agent.

Question 3: The spots on my TLC plate are streaking and not well-defined. How can I improve the resolution?

Answer: Streaking is a common TLC artifact that can obscure results. It is often caused by sample overloading, compound instability, or improper solvent conditions.

  • Plausible Causes & Solutions:

    • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a frequent cause of streaking.

      • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. The spots should be small and faint. It's better to spot a dilute sample multiple times in the same location (allowing the solvent to dry in between applications) than to apply one large, concentrated spot.

    • Acidic Nature of the Compound: As mentioned in Question 1, the interaction of the carboxylic acid with the silica gel can lead to tailing, a form of streaking.

      • Solution: Add a small amount of acetic or formic acid to your mobile phase to ensure the compound remains in its protonated form.[2]

    • Compound Degradation on Silica: Some compounds can be unstable on the acidic silica gel surface.

      • Solution: While less common for this specific compound, if you suspect degradation, you can try using a different stationary phase, such as alumina TLC plates.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for monitoring this reaction? A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate with about 1% glacial acetic acid.[2] You can then adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5, which generally provides the best separation.

Q2: How do I visualize the spots on the TLC plate? Both 2,4-diMethoxybenzoic acid and its nitro product are aromatic and contain chromophores, making them UV-active. Visualization under a UV lamp (254 nm) is the primary, non-destructive method.[2] The compounds will appear as dark spots against the fluorescent green background of the TLC plate. For further confirmation, you can use a chemical stain. A bromocresol green stain is specific for acidic compounds and will show your starting material and product as yellow spots on a blue or green background.[2]

Q3: My product spot is very faint, and I'm not sure if the reaction is working. A faint product spot could indicate a low concentration of the product. This might be due to a slow reaction or a very dilute sample. Try concentrating your sample before spotting it on the TLC plate. If the reaction is genuinely slow, you may need to adjust the reaction conditions (e.g., time, temperature).

Q4: Can I use TLC to quantify the conversion to the product? Standard TLC is a qualitative or at best, semi-quantitative technique. While you can estimate the relative amounts of starting material and product by the size and intensity of the spots, it is not a precise method for quantification. For accurate quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are required.

IV. Experimental Protocol: TLC Monitoring Workflow

This section provides a detailed, step-by-step methodology for monitoring the nitration of 2,4-diMethoxybenzoic acid.

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄

  • Mobile Phase: Hexane, Ethyl Acetate, Glacial Acetic Acid

  • Sample Solvent: Acetone or Ethyl Acetate

  • TLC Development Chamber

  • Capillary Spotters

  • UV Lamp (254 nm)

  • Visualization Stain (optional): Bromocresol Green solution

Procedure:

  • Mobile Phase Preparation: Prepare a 7:3 (v/v) mixture of Hexane and Ethyl Acetate. To this mixture, add glacial acetic acid to a final concentration of 1%. For example, to make 10 mL of eluent, mix 7 mL of Hexane, 3 mL of Ethyl Acetate, and 0.1 mL of glacial acetic acid. Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the lid. Allow the chamber to equilibrate for at least 15 minutes.

  • TLC Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer. Mark three lanes on the origin line for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation: Prepare a dilute solution of your starting material (2,4-diMethoxybenzoic acid) in acetone or ethyl acetate (approx. 1 mg/mL). For the reaction mixture, take a small aliquot (e.g., one drop) and dilute it with 0.5 mL of acetone or ethyl acetate.

  • Spotting the TLC Plate: Using a capillary spotter, apply a small spot of the starting material solution to the 'SM' lane. Then, spot the reaction mixture in the 'RM' lane. In the 'C' lane, first spot the starting material, and then on top of the same spot, apply the reaction mixture. Keep the spots as small as possible.

  • Developing the TLC Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the mobile phase. Close the lid and allow the solvent front to ascend the plate. Do not disturb the chamber during development.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots under a UV lamp (254 nm) and circle the observed spots with a pencil.

  • Analysis: Calculate the Rf (Retardation factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). The starting material will have a higher Rf value (less polar) than the product (more polar). The reaction is complete when the spot corresponding to the starting material is no longer visible in the 'RM' lane.

V. Visualization of TLC Workflow

The following diagram illustrates the logical workflow for monitoring the synthesis of this compound using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase (e.g., Hexane:EtOAc:AcOH) B Equilibrate TLC Chamber A->B F Develop Plate in Chamber B->F C Prepare TLC Plate (Draw Origin Line) E Spot Samples on Plate C->E D Prepare Samples (SM, RM, Co-spot) D->E E->F G Dry Plate F->G H Visualize under UV Lamp (254 nm) G->H I Circle Spots & Mark Solvent Front H->I J Calculate Rf Values I->J K Assess Reaction Progress J->K

Caption: Workflow for TLC Monitoring of the Nitration Reaction.

VI. Data Summary Table

CompoundExpected PolarityExpected Rf Range*UV (254 nm) Visualization
2,4-diMethoxybenzoic Acid (Starting Material)Lower0.6 - 0.8Dark Spot
This compound (Product)Higher0.3 - 0.5Dark Spot
Isomeric ByproductsSimilar to Product0.2 - 0.6Dark Spot
Dinitrated ByproductsHighest< 0.2Dark Spot

*Note: Rf values are highly dependent on the exact TLC conditions (plate, mobile phase, temperature) and should be considered as a general guide.

References

  • BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • BenchChem. (2025). Application Note and Protocol: Thin-Layer Chromatography of 2,4,5-Trimethoxybenzoic Acid.
  • ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
  • Thakkar, P. N. (2016). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates.

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Handling and disposal of nitrating agents in "2,4-diMethoxy-5-nitrobenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,4-diMethoxy-5-nitrobenzoic acid

A Guide to the Safe Handling and Disposal of Nitrating Agents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure your experiments are both successful and, above all, safe. The nitration of aromatic compounds is a powerful synthetic tool, but it involves highly energetic and corrosive reagents that demand respect and careful management.

This document will focus on the most critical aspect of this synthesis: the handling and disposal of nitrating agents. We will explore common issues, troubleshooting strategies, and best practices in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: The Nitrating Agent - Preparation and Hazards

Q1: What are the primary hazards associated with the nitrating agents used in this synthesis?

A1: The most common nitrating agent for this synthesis is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often called "mixed acid." The primary hazards are:

  • Extreme Corrosivity: Both acids are highly corrosive and can cause severe chemical burns upon contact with skin, eyes, and the respiratory tract.[1][2] Permanent eye damage, including blindness, is a significant risk.[1]

  • Strong Oxidizing Properties: Nitric acid is a powerful oxidizing agent.[3] It can react violently, and sometimes explosively, with organic materials such as solvents (e.g., acetone, alcohols), paper towels, and even certain plastics.[3][4]

  • Exothermic Reactions: The preparation of the mixed acid (adding sulfuric acid to nitric acid) and the nitration reaction itself are highly exothermic. Without proper cooling, this can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and the release of toxic nitrogen oxide (NOx) fumes.[4][5]

  • Toxic Fumes: Reactions involving nitric acid can produce toxic and corrosive vapors, including nitrogen dioxide (NO₂), which is harmful if inhaled.[1][6]

Q2: What is the correct and safe procedure for preparing the mixed acid nitrating agent?

A2: The key to safety is slow addition and efficient cooling. Sulfuric acid is denser and protonates the nitric acid to generate the active nitronium ion (NO₂⁺), a process that releases a significant amount of heat.[7]

Protocol: Safe Preparation of Mixed Acid

  • Select an Appropriate Vessel: Use a clean, dry glass flask (e.g., Erlenmeyer or round-bottom) that is significantly larger than the total volume of the acids to accommodate stirring and prevent splashes.

  • Prepare a Cooling Bath: Place the flask in an ice-water or ice-salt bath to maintain a low temperature (typically 0-10°C).[8]

  • Initial Acid: Add the calculated volume of concentrated nitric acid to the flask first.

  • Slow Addition: While vigorously stirring the nitric acid, add the concentrated sulfuric acid very slowly in small portions or dropwise using an addition funnel.[8] Causality: Adding sulfuric acid to nitric acid ensures that the less dense nitric acid does not form a separate layer on top, which could lead to localized overheating at the interface.

  • Monitor Temperature: Continuously monitor the internal temperature with a thermometer. The rate of addition should be controlled to ensure the temperature does not exceed a safe limit (e.g., 15-20°C). If the temperature rises too quickly, stop the addition immediately and allow the mixture to cool.[5]

  • Final Cooling: Once the addition is complete, allow the mixture to cool back down to the target reaction temperature (e.g., 0-5°C) before using it.[8]

Section 2: Reaction Control and Quenching

Q3: My nitration reaction is showing an uncontrolled temperature increase. What should I do?

A3: An uncontrolled temperature increase is a sign of a potential runaway reaction. Your immediate priority is to cool the reaction and, if necessary, stop it.

Troubleshooting Steps for Exotherms:

  • Stop Reagent Addition: If you are still adding the substrate or nitrating agent, stop immediately.

  • Enhance Cooling: Ensure the cooling bath is full and has sufficient ice. If using an ice-water bath, add more ice and salt (e.g., NaCl) to lower the temperature further.[5]

  • Maintain Agitation: Ensure stirring is vigorous and continuous. Poor agitation can create localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.[5]

  • Emergency Quench (Last Resort): If the temperature continues to rise rapidly despite enhanced cooling, and your lab has an established emergency procedure, be prepared to quench the reaction. This involves carefully and slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[5] This must be done with extreme caution in a fume hood with the sash pulled down.

Q4: What is the standard procedure for quenching the reaction after it is complete?

A4: The purpose of quenching is to stop the reaction and dilute the highly corrosive acids, facilitating product isolation. The standard and safest method is to pour the reaction mixture onto ice.[5][9]

Protocol: Reaction Quenching and Product Isolation

  • Prepare an Ice Bath: In a large beaker (at least 5-10 times the volume of your reaction mixture), prepare a slurry of crushed ice and water.[9]

  • Slow Addition: While vigorously stirring the ice-water slurry, slowly pour the completed reaction mixture into the beaker.[5] Causality: This order of addition (acid into water/ice) is critical. It ensures that the large volume of water can absorb the significant heat of dilution generated. Never add water or ice to the concentrated acid mixture, as this can cause violent boiling and splashing of corrosive acid.[10]

  • Precipitation: The desired product, this compound, should precipitate as a solid as it is insoluble in the aqueous acidic solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected solid with several portions of cold water until the filtrate is neutral to pH paper. This removes any residual acid.[9]

G cluster_reaction Reaction cluster_workup Work-up prep_nm Prepare Nitrating Mixture (HNO₃ + H₂SO₄) react Slowly Add Nitrating Mixture (Maintain T < 10°C) prep_nm->react prep_sub Prepare Substrate Solution (2,4-Dimethoxybenzoic Acid) add_nm Cool Substrate to 0-5°C prep_sub->add_nm add_nm->react stir Stir at Controlled Temp (Monitor by TLC/LCMS) react->stir quench Quench: Pour Reaction Mixture onto Ice-Water stir->quench filter Filter Precipitated Solid quench->filter wash Wash Solid with Cold Water (Until Filtrate is Neutral) filter->wash dry Dry Crude Product wash->dry

Section 3: Waste Handling and Disposal

Q5: How should I collect and store spent nitrating acid waste before disposal?

A5: Spent acid waste is hazardous and must be handled with care. Cross-contamination is a major risk.

  • Dedicated Waste Container: Use a dedicated, clearly labeled, and acid-resistant (e.g., glass or PTFE-coated glass) container for spent acid waste.[11]

  • NEVER Mix with Organics: Crucially, never mix nitric acid waste with organic solvent waste (e.g., acetone, methanol, ethyl acetate). [3] Nitric acid can react violently with organic compounds, leading to pressure buildup and potential explosion of the waste container.[3]

  • Storage Location: Store the waste container in a designated secondary containment tray within a ventilated cabinet, away from incompatible materials like bases, metals, and organic solvents.[1][2]

  • Vented Caps: If available, use a vented cap on the waste container to prevent pressure buildup from any slow decomposition reactions.[3]

Q6: What is the proper laboratory procedure for neutralizing spent nitrating acid for disposal?

A6: Neutralization must be performed carefully to control the exothermic reaction between the strong acid and the base. The goal is to bring the pH to a neutral range (typically between 5 and 9) before drain disposal, provided local regulations permit this and the waste contains no other hazards like heavy metals.[10][12]

Table 1: Key Parameters for Neutralization

Parameter Recommended Value/Procedure Rationale
Neutralizing Agent Dilute Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution.[13][14] Readily available and effective. Carbonate is often preferred as it is less aggressive and the effervescence (CO₂) indicates reaction progress.
pH Target 5.0 - 9.0 Complies with most wastewater treatment plant regulations for drain disposal.[10]
Temperature Control Maintain solution in an ice bath. The neutralization reaction is highly exothermic. Cooling prevents boiling and splashing.[10]

| Order of Addition | Slowly add the diluted acid waste to the basic solution. | Ensures the base is always in excess, which helps control the exotherm.[10] |

Protocol: Safe Neutralization of Spent Acid

  • Prepare for the Procedure: Conduct this procedure in a fume hood while wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).[10]

  • Dilute the Waste: In a large beaker placed in an ice bath, add a significant volume of water. Slowly and with stirring, add the spent acid waste to the water to dilute it. This initial dilution helps manage the subsequent neutralization exotherm.[12]

  • Prepare Neutralizing Solution: In a separate large container (e.g., a polyethylene bucket), prepare a dilute solution of a base like sodium carbonate or sodium hydroxide. Place this container in an ice bath.[12]

  • Slow Neutralization: While stirring the basic solution, very slowly pour the diluted acid waste into it. Monitor the pH using pH paper or a calibrated pH meter.[10] If using carbonate, addition should be slow enough to control the foaming.

  • Final Adjustment: Once the pH is close to neutral, you can add the base dropwise to carefully adjust the pH to within the 5-9 range.[10]

  • Disposal: Once neutralized, the resulting salt solution can typically be flushed down the drain with copious amounts of water, in accordance with your institution's and local regulations.[10][12]

G start Spent Nitrating Acid Waste q1 Does waste contain organic solvents or other hazardous materials (e.g., heavy metals)? start->q1 collect_haz Collect in a dedicated, labeled hazardous waste container. Arrange for professional disposal. q1->collect_haz Yes dilute Step 1: Dilute Waste Slowly add acid waste to a large volume of ice-water with stirring. q1->dilute No neutralize Step 2: Neutralize Slowly add diluted acid to a cold, dilute basic solution (e.g., Na₂CO₃). dilute->neutralize q2 Is pH between 5 and 9? neutralize->q2 adjust Adjust pH carefully with dilute acid or base. q2->adjust No dispose Step 3: Dispose Flush down the drain with copious amounts of water (per institutional guidelines). q2->dispose Yes adjust->q2

References

  • Standard Operating Procedure for Nitrates. (2012). UC Center for Laboratory Safety. [Link]

  • Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety. [Link]

  • How To Safely Dispose of Nitric Acid in Your Lab. (2024). Ibis Scientific, LLC. [Link]

  • Acid Waste Neutralisation (AWN) Treatment System. (n.d.). BW Water. [Link]

  • Neutralization Chemicals. (n.d.). Wastech Controls & Engineering, Inc. [Link]

  • Neutralization Guide. (n.d.). University of Georgia Environmental Safety Division. [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]

  • Neutralization of Acids and Bases. (n.d.). Kansas State University. [Link]

  • Nitric Acid Safety Tips for the Workplace. (2023). Nevada Technical Associates, Inc. [Link]

  • New process for synthetising m-nitrobenzoic. (n.d.).
  • Using Lime for Acid Neutralization. (n.d.). Carmeuse. [Link]

  • Nitrobenzoic acid. (n.d.). Wikipedia. [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016). ResearchGate. [Link]

  • How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. (2025). A Plus Topper. [Link]

  • How to dispose of nitric acid. (n.d.). Lab Alley. [Link]

  • Flash paper: nitrocellulose combustion. (2022). YouTube. [Link]

  • Nitration Of Benzoic Acid. (n.d.). Profnit. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. (n.d.). Yale Environmental Health & Safety. [Link]

  • Nitration of phenol in flow. (n.d.). Corning. [Link]

  • Nitration. Recent Laboratory and Industrial Developments. (1996). DOKUMEN.PUB. [Link]

  • 2-Methoxy-5-nitrobenzoic acid. (n.d.). PubChem. [Link]

  • Multistep Synthesis Nitration. (n.d.). Truman ChemLab. [Link]

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"2,4-diMethoxy-5-nitrobenzoic acid" reaction work-up procedure issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-DiMethoxy-5-nitrobenzoic acid

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the reaction work-up of this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. The nitration of 2,4-dimethoxybenzoic acid is a common route for synthesis, but the subsequent work-up and purification can present unique challenges. This guide provides in-depth, experience-based solutions to common issues, ensuring you can achieve a high-purity product with optimal yield.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just the solution, but the chemical reasoning behind it.

Question 1: After quenching my nitration reaction mixture in ice water, the product oiled out instead of precipitating as a solid. What happened and how can I fix it?

Answer:

This is a common issue known as "oiling out." It occurs when the melting point of the crude product (often depressed by impurities) is lower than the temperature of the quenching medium. The presence of residual strong acids (like sulfuric acid) and potential regioisomeric byproducts can significantly lower the melting point and hinder crystallization.

Causality:

  • Impurity Profile: The primary product, this compound, may be contaminated with other isomers (e.g., 3-nitro and 6-nitro isomers) which form a eutectic mixture with a lower melting point.

  • Excess Acid: Insufficient neutralization or dilution of the concentrated acid used in the nitration reaction can lead to an oily separation.

  • Temperature Gradient: Quenching too rapidly into a small volume of ice water can create localized warming, promoting oil formation.

Solutions:

  • Dilution is Key: The most effective immediate solution is to add a significantly larger volume of ice-cold water to the mixture. This dilutes the residual acid and lowers the overall temperature, often inducing solidification.

  • Controlled Quenching: Instead of pouring the reaction mixture into water, try slowly adding the reaction mixture to a vigorously stirred, large beaker of an ice/water slurry. This maintains a consistently low temperature.[1][2][3]

  • Scratching: If the oil persists after dilution and cooling, use a glass rod to scratch the inside surface of the flask at the oil-water interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • pH Adjustment: While the solution will be strongly acidic, a partial and careful neutralization with a cold, dilute base (e.g., sodium carbonate solution) can sometimes promote precipitation. Be cautious not to make the solution basic, as this will dissolve your carboxylic acid product by forming the carboxylate salt.

Question 2: My final yield of this compound is significantly lower than expected. Where could I be losing my product?

Answer:

Low yield can be attributed to several factors, ranging from incomplete reaction to losses during the work-up and purification stages.

Potential Causes & Solutions:

  • Incomplete Nitration: The electron-withdrawing carboxylic acid group deactivates the aromatic ring, making nitration potentially sluggish. Ensure your reaction has gone to completion using Thin Layer Chromatography (TLC) before quenching.

  • Over-Nitration: While less common for a deactivated ring, aggressive reaction conditions (high temperature, fuming nitric acid) could lead to dinitrated products, which would be lost during purification.[5]

  • Loss During Quenching: The product has some, albeit limited, solubility in acidic water. Using an excessive volume of water for quenching can lead to product loss. The goal is to use enough water to precipitate the product and manage the exotherm, but not so much that a significant amount remains dissolved.

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities before recrystallization, the product can crystallize prematurely on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[6]

  • Suboptimal Recrystallization: Using too much recrystallization solvent is a very common cause of low yield. You should aim to dissolve the crude product in the minimum amount of boiling solvent required to achieve a saturated solution.[6][7]

Question 3: My NMR analysis shows the presence of multiple isomers. How can I effectively purify the desired this compound?

Answer:

The directing effects of the two methoxy groups and one carboxylic acid group on the starting material (2,4-dimethoxybenzoic acid) can lead to the formation of several regioisomers. The methoxy groups are activating ortho-, para-directors, while the carboxylic acid is a deactivating meta-director. This complex electronic environment can result in a mixture of products.

Purification Strategy: Recrystallization

Recrystallization is the most effective method for purifying the desired 5-nitro isomer from its counterparts. The key is selecting an appropriate solvent system where the solubility of the desired isomer and the impurities are sufficiently different.

Solvent SystemRationale & Procedure
Ethanol/Water This is a highly recommended mixed-solvent system.[6] The crude product is typically highly soluble in hot ethanol but much less soluble in water.
Procedure: Dissolve the crude solid in a minimal amount of hot 95% ethanol. To this hot solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.[6]
Acetic Acid/Water Acetic acid is often used as a solvent for the nitration reaction itself and can be an effective recrystallization solvent.[1]
Procedure: Dissolve the crude product in a minimum of hot glacial acetic acid. Add hot water until turbidity is observed, then clarify with a few drops of hot acetic acid and cool slowly.
Toluene For certain impurities, toluene can be an effective recrystallization solvent.[8]
Procedure: Dissolve the crude product in hot toluene, filter if necessary, and allow to cool.

The slow cooling process is critical as it allows for the formation of a well-ordered crystal lattice of the major, desired isomer, while the minor, impurity isomers remain in the mother liquor.[4]

Frequently Asked Questions (FAQs)

  • Q: What is the expected melting point for pure this compound?

    • A: The literature melting point for the related compound 4,5-Dimethoxy-2-nitrobenzoic acid is reported in the range of 187-197 °C.[9][10] While this is a different isomer, the melting point of your target compound should be in a similar range and, critically, should have a narrow melting range (e.g., 1-2 °C) after successful purification. A broad or depressed melting point is a key indicator of impurity.

  • Q: What are the key safety considerations for a nitration reaction work-up?

    • A: Nitration reactions are highly exothermic and the reagents are corrosive.[11] Always perform the reaction and quench in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The quench step must be performed slowly and with efficient cooling (ice bath) to control the exotherm from the dilution of the strong acid mixture.[11]

  • Q: How do I confirm the identity and purity of my final product?

    • A: A combination of techniques is recommended:

      • Melting Point: As discussed, a sharp melting point consistent with literature values indicates high purity.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the substitution pattern on the aromatic ring. The presence of minor sets of peaks indicates isomeric impurities.

      • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Visualized Workflow: Work-up and Purification

The following diagram outlines the critical steps and decision points in a typical work-up and purification protocol for this compound.

Workup_Flowchart Workflow for this compound Work-up cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_troubleshoot Troubleshooting cluster_purification Purification Stage Reaction Post-Nitration Mixture (Product in H₂SO₄/HNO₃) Quench 1. Quench Slowly onto Ice/Water Slurry Reaction->Quench CheckPrecipitate Solid Precipitate? Quench->CheckPrecipitate Filter 2. Vacuum Filtration CheckPrecipitate->Filter Yes OiledOut Product Oiled Out CheckPrecipitate->OiledOut No Wash 3. Wash with Cold Water Filter->Wash Crude Crude Solid Product Wash->Crude Dissolve 4. Dissolve Crude Solid in Minimum Hot Solvent (e.g., Ethanol) Crude->Dissolve TroubleshootSteps Dilute with more ice-water Scratch with glass rod Cool further in ice-bath OiledOut->TroubleshootSteps TroubleshootSteps->Quench Re-attempt Precipitation AddWater 5. Add Hot Water to Cloud Point Dissolve->AddWater Cool 6. Cool Slowly to RT, then in Ice Bath AddWater->Cool FilterPure 7. Vacuum Filtration Cool->FilterPure WashPure 8. Wash with Cold Ethanol/Water mixture FilterPure->WashPure PureProduct Pure Crystalline Product WashPure->PureProduct

Caption: A step-by-step workflow for the work-up and purification of this compound.

References

  • Fujiwara, A. N., & Acton, E. M. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(8), 1346–1351. [Link]

  • Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 53. [Link]

  • Chemguide. (n.d.). The nitration of benzene. Retrieved January 11, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry and Biochemistry. [Link]

  • Google Patents. (2008).
  • VPScience.org. (n.d.). Chapter 1: Nitration. [Link]

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Validation & Comparative

A Researcher's Guide to Differentiating 2,4-diMethoxy-5-nitrobenzoic acid and 4,5-dimethoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis for Synthetic and Medicinal Chemists

In the landscape of substituted aromatic compounds, positional isomers often present unique challenges and opportunities in synthesis and application. This guide offers a comprehensive comparison of two such isomers: 2,4-dimethoxy-5-nitrobenzoic acid and 4,5-dimethoxy-2-nitrobenzoic acid. While sharing the same molecular formula (C₉H₉NO₆) and weight (227.17 g/mol ), the differential placement of their nitro and methoxy substituents profoundly impacts their physicochemical properties, spectroscopic signatures, reactivity, and utility in research and development, particularly in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in substituent positions between this compound and 4,5-dimethoxy-2-nitrobenzoic acid leads to measurable differences in their physical properties. These variations are critical for practical considerations such as solvent selection, purification strategies, and reaction conditions.

PropertyThis compound4,5-diMethoxy-2-nitrobenzoic acidRationale for Difference
CAS Number 90564-41-3[1][2]4998-07-6[3]-
Molecular Formula C₉H₉NO₆C₉H₉NO₆Identical
Molecular Weight 227.17 g/mol [1]227.17 g/mol [3]Identical
Appearance Yellow SolidYellow Crystalline PowderSubtle differences in crystal packing
Melting Point Not explicitly found in searches195-197 °C[3]The ortho-nitro group in the 4,5-dimethoxy isomer can lead to stronger intermolecular interactions, potentially resulting in a higher melting point.
Solubility Not explicitly found in searchesInsoluble in water; Soluble in DMSO and methanol[3]Polarity and crystal lattice energy differences influence solubility.

Spectroscopic Fingerprints: Distinguishing Between the Isomers

Spectroscopic methods provide the most definitive means of distinguishing between these two isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct shifts and coupling patterns in NMR spectroscopy, as well as characteristic vibrations in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra are particularly informative. In This compound , the two aromatic protons are in different environments, as are the two methoxy groups, leading to distinct signals for each. For instance, one reported spectrum shows aromatic protons at 6.85 ppm and 8.35 ppm, and methoxy groups at 3.97 ppm and 4.03 ppm[4].

In contrast, 4,5-dimethoxy-2-nitrobenzoic acid also displays two singlets for its aromatic protons and two for the methoxy groups. A reported spectrum in CDCl₃ shows aromatic protons at 7.26 and 7.42 ppm, and methoxy protons at 4.02 and 4.03 ppm.

¹³C NMR: The carbon NMR spectra further differentiate the isomers. For This compound , reported chemical shifts highlight the distinct carbon environments within the molecule[4]. Similarly, the ¹³C NMR of 4,5-dimethoxy-2-nitrobenzoic acid will show a unique set of signals corresponding to its specific substitution pattern.

Infrared (IR) Spectroscopy

While specific IR data for this compound was not found in the searches, the expected spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹), and C-O stretches of the methoxy groups (~1200-1300 cm⁻¹). These general features would also be present in the IR spectrum of 4,5-dimethoxy-2-nitrobenzoic acid, with slight shifts in peak positions reflecting the different electronic environments.

Mass Spectrometry (MS)

Both isomers will exhibit a molecular ion peak corresponding to their identical molecular weight. However, their fragmentation patterns upon ionization will differ due to the varying stability of the resulting fragment ions, influenced by the substituent positions. A patent document reports a mass spectrometry result for an allyl ester of this compound[1].

Synthesis and Reactivity: A Comparative Overview

The synthetic accessibility and subsequent reactivity of these isomers are governed by the directing effects of the substituents on the aromatic ring.

Synthesis

This compound: A common synthetic route involves the nitration of 2,4-dimethoxybenzoic acid[5]. The electron-donating methoxy groups at positions 2 and 4 direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The position para to the 4-methoxy group and ortho to the 2-methoxy group (position 5) is sterically accessible and electronically activated, making it the favored site of nitration. An alternative pathway is the oxidation of the corresponding aldehyde, 2,4-dimethoxy-5-nitrobenzaldehyde, which can be synthesized from 2,4-dihydroxy-5-nitrobenzaldehyde[6].

4,5-diMethoxy-2-nitrobenzoic acid: This isomer is typically synthesized by the nitration of 3,4-dimethoxybenzoic acid (veratric acid). The two electron-donating methoxy groups strongly activate the ortho and para positions. The position ortho to the 4-methoxy group and meta to the 3-methoxy group (position 2) is highly activated, leading to the desired product. Oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde is another viable synthetic route[7].

Experimental Protocol: Oxidation of a Nitrobenzaldehyde to a Nitrobenzoic Acid

This general protocol can be adapted for the synthesis of both isomers from their corresponding aldehydes.

  • Dissolution: Dissolve the starting nitrobenzaldehyde in a suitable solvent such as a mixture of water and methanol[7].

  • Oxidation: Add an oxidizing agent. A mixture of sodium chlorite and hydrogen peroxide in the presence of a mild acid like acetic acid is an effective system[7]. The reaction is typically warmed to around 50°C and monitored for completion.

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding a reducing agent such as sodium bisulfite[7].

  • Isolation: Remove the organic solvent under reduced pressure. The product can then be precipitated by acidifying the aqueous solution to a low pH with an acid like sulfuric acid[7].

  • Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of 4,5-diMethoxy-2-nitrobenzoic acid 2,4-dimethoxybenzoic acid 2,4-dimethoxybenzoic acid Nitration Nitration 2,4-dimethoxybenzoic acid->Nitration HNO₃/H₂SO₄ This compound This compound Nitration->this compound 2,4-dimethoxy-5-nitrobenzaldehyde 2,4-dimethoxy-5-nitrobenzaldehyde Oxidation Oxidation 2,4-dimethoxy-5-nitrobenzaldehyde->Oxidation [O] Oxidation->this compound 3,4-dimethoxybenzoic acid 3,4-dimethoxybenzoic acid Nitration2 Nitration2 3,4-dimethoxybenzoic acid->Nitration2 HNO₃ 4,5-diMethoxy-2-nitrobenzoic acid 4,5-diMethoxy-2-nitrobenzoic acid Nitration2->4,5-diMethoxy-2-nitrobenzoic acid 3,4-dimethoxy-6-nitrobenzaldehyde 3,4-dimethoxy-6-nitrobenzaldehyde Oxidation2 Oxidation2 3,4-dimethoxy-6-nitrobenzaldehyde->Oxidation2 [O] Oxidation2->4,5-diMethoxy-2-nitrobenzoic acid

Caption: Synthetic routes to the two isomers.

Reactivity

The electronic nature of the aromatic ring and the acidity of the carboxylic acid are significantly influenced by the substituent pattern.

  • Acidity: The acidity of the carboxylic acid group is enhanced by the electron-withdrawing nitro group. In 4,5-dimethoxy-2-nitrobenzoic acid , the nitro group is ortho to the carboxylic acid. This proximity leads to a strong inductive electron-withdrawing effect and potential steric hindrance that can force the carboxylic acid out of the plane of the ring, increasing its acidity (the "ortho effect"). In This compound , the nitro group is meta to the carboxylic acid, so its acid-strengthening effect is primarily inductive and less pronounced than in the ortho-substituted isomer.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. This makes both isomers potential substrates for SNAr reactions, assuming a suitable leaving group is present on the ring.

  • Reduction of the Nitro Group: The nitro group in both isomers can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is a common step in the synthesis of more complex molecules, opening up possibilities for further functionalization.

Reactivity_Comparison cluster_0 This compound cluster_1 4,5-diMethoxy-2-nitrobenzoic acid Isomers Isomers A_Acidity Moderate Acidity (meta-NO₂) B_Acidity Higher Acidity (ortho-NO₂) A_Reactivity Activated for SNAr A_Acidity->A_Reactivity A_Reduction Reduction to Amine A_Reactivity->A_Reduction B_Reactivity Highly Activated for SNAr B_Acidity->B_Reactivity B_Reduction Reduction to Amine B_Reactivity->B_Reduction

Caption: Key reactivity differences between the isomers.

Applications in Research and Drug Development

The distinct structural and reactivity profiles of these isomers translate into different applications.

This compound has been utilized as a building block in the synthesis of complex molecules, including antibiotic compounds[1]. Its derivatization, for example through esterification, allows for its incorporation into larger molecular scaffolds[1]. The corresponding amino derivative, 5-amino-2,4-dimethoxybenzoic acid, is also a valuable synthetic intermediate[8].

4,5-diMethoxy-2-nitrobenzoic acid is a well-established intermediate in the pharmaceutical industry. It is a key starting material for the synthesis of quinazoline derivatives and is used in the production of pharmaceuticals and pesticides. It also serves as a versatile building block for creating nitrogen heterocycles.

Safety and Handling

Both isomers should be handled with appropriate safety precautions in a laboratory setting.

This compound is classified as an irritant and may be harmful by ingestion and inhalation. It is irritating to mucous membranes and the upper respiratory tract. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a dust mask, should be worn when handling this compound[3].

4,5-diMethoxy-2-nitrobenzoic acid is also an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[3]. It should be stored away from oxidizing agents in a cool, dry, and well-ventilated place[3].

Conclusion

While this compound and 4,5-dimethoxy-2-nitrobenzoic acid are structurally similar, their distinct substitution patterns give rise to significant differences in their physical properties, spectroscopic characteristics, and chemical reactivity. 4,5-dimethoxy-2-nitrobenzoic acid is the more extensively studied and commercially utilized isomer, particularly in the synthesis of pharmaceuticals. However, this compound represents a valuable, and perhaps underutilized, building block for accessing a different range of complex molecular architectures. A thorough understanding of the properties and reactivity of each isomer, as outlined in this guide, is essential for researchers and drug development professionals to make informed decisions in their synthetic design and to fully exploit the potential of these versatile chemical intermediates.

References

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  • ||||III - Googleapis.com. (URL: [Link])

  • 4-Chloro-2-Methoxy-5-nitro-benzoic acid | CAS#:68255-77-6 | Chemsrc. (URL: [Link])

  • 2000 American Chemical Society, J. Am. Chem. Soc., Zhu ja994433h Supporting Info Page 1 - Amazon S3. (URL: [Link])

  • Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides - ResearchGate. (URL: [Link])

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A Comparative Guide to the Synthetic Routes of 2,4-diMethoxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-diMethoxy-5-nitrobenzoic acid is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its specific substitution pattern, featuring two activating methoxy groups and an electron-withdrawing nitro group on a benzoic acid core, makes it a versatile building block. The efficient and regioselective synthesis of this molecule is of significant interest to researchers in organic synthesis and drug development. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and a thorough analysis of their respective advantages and limitations.

Route 1: Direct Nitration of 2,4-diMethoxybenzoic Acid

This approach is the most straightforward, involving a single-step electrophilic aromatic substitution to introduce a nitro group onto the 2,4-dimethoxybenzoic acid backbone.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) at positions 2 and 4 are strong activating groups and are ortho, para-directing.[1] Conversely, the carboxylic acid group (-COOH) is a deactivating group and is meta-directing.[2][3]

In the case of 2,4-dimethoxybenzoic acid, the directing effects of all three substituents converge to strongly favor the substitution at the 5-position. The 2-methoxy group directs ortho to the 3-position and para to the 5-position. The 4-methoxy group directs ortho to the 3- and 5-positions. The carboxylic acid group directs meta to the 3- and 5-positions. The confluence of these directing effects, particularly the strong activation towards the 5-position by both methoxy groups, makes the nitration at this position highly favorable.

However, the strong activation of the benzene ring by the two methoxy groups also presents challenges. The reaction is highly exothermic and can be prone to side reactions such as the formation of dinitrated byproducts or oxidative degradation of the starting material, especially under harsh conditions.[4] Therefore, careful control of the reaction temperature and the rate of addition of the nitrating agent is crucial for achieving a good yield of the desired product.

Experimental Protocol: Direct Nitration

The following protocol is a representative procedure for the nitration of an activated benzoic acid derivative and should be optimized for specific laboratory conditions.[5][6]

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (54.9 mmol) of 2,4-dimethoxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.2 mL of concentrated nitric acid (approx. 67.2 mmol) to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the stirred solution of 2,4-dimethoxybenzoic acid over a period of 30-45 minutes. Meticulously maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation and Purification: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound as a solid.

Route 1: Direct Nitration start 2,4-diMethoxybenzoic Acid reagents Conc. HNO3 Conc. H2SO4 0-10 °C start->reagents product This compound reagents->product

Caption: Workflow for the direct nitration of 2,4-diMethoxybenzoic Acid.

Route 2: Two-Step Synthesis via 2,4-diMethoxy-5-nitrobenzaldehyde

This alternative route involves the synthesis of the intermediate aldehyde, 2,4-diMethoxy-5-nitrobenzaldehyde, followed by its oxidation to the desired carboxylic acid. This approach avoids the direct nitration of the potentially sensitive benzoic acid derivative.

Step 2a: Synthesis of 2,4-diMethoxy-5-nitrobenzaldehyde

While the direct nitration of 2,4-dimethoxybenzaldehyde is a possible route to the intermediate aldehyde, it can lead to a mixture of isomers due to the competing directing effects of the substituents.[7] A more reliable and regioselective method starts from 2,4-dihydroxy-5-nitrobenzaldehyde, which is then methylated.

Experimental Protocol: Methylation of 2,4-dihydroxy-5-nitrobenzaldehyde

This protocol is adapted from a procedure reported in the literature with a high yield.[8]

  • Reaction Setup: In a round-bottom flask, prepare a suspension of 2,4-dihydroxy-5-nitrobenzaldehyde (5.0 g, 27.3 mmol) and potassium carbonate (9.4 g, 68.3 mmol) in 50 mL of acetone.

  • Methylation: Cool the stirred suspension in an ice bath. Add methyl iodide (3.8 mL, 60.1 mmol) dropwise to the mixture.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, add 50 mL of water and extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-diMethoxy-5-nitrobenzaldehyde. The reported yield for this step is approximately 84%.[8]

Step 2b: Oxidation of 2,4-diMethoxy-5-nitrobenzaldehyde

The oxidation of the aldehyde to a carboxylic acid is a standard transformation. The Pinnick oxidation, using sodium chlorite, is a mild and highly selective method that is tolerant of many functional groups, making it an excellent choice for this step.[9][10]

Experimental Protocol: Pinnick Oxidation

The following is a general and reliable protocol for the Pinnick oxidation.[10]

  • Reaction Setup: In a flask, dissolve 2,4-diMethoxy-5-nitrobenzaldehyde (5.0 g, 23.7 mmol) in a mixture of 50 mL of tert-butanol and 25 mL of tetrahydrofuran. To this solution, add 25 mL of a 2 M aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄).

  • Addition of Reagents: Add 2-methyl-2-butene (12.5 mL, 118.5 mmol) to the mixture to act as a hypochlorite scavenger.[10] In a separate flask, dissolve sodium chlorite (NaClO₂, 80% purity, 6.7 g, 59.3 mmol) in 25 mL of water.

  • Oxidation: Slowly add the sodium chlorite solution to the vigorously stirred aldehyde solution at room temperature. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde. After completion, cool the mixture in an ice bath and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color of chlorine dioxide disappears.

  • Isolation and Purification: Acidify the mixture to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.

Route 2: Two-Step Synthesis start 2,4-dihydroxy-5-nitrobenzaldehyde reagents1 Methyl Iodide K2CO3, Acetone start->reagents1 intermediate 2,4-diMethoxy-5-nitrobenzaldehyde reagents1->intermediate reagents2 NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/THF/H2O intermediate->reagents2 product This compound reagents2->product

Caption: Workflow for the two-step synthesis of this compound.

Comparative Analysis

FeatureRoute 1: Direct Nitration Route 2: Two-Step Synthesis
Number of Steps 12
Starting Material 2,4-diMethoxybenzoic Acid2,4-dihydroxy-5-nitrobenzaldehyde
Key Reagents Conc. HNO₃, Conc. H₂SO₄Methyl Iodide, K₂CO₃, Acetone, NaClO₂, NaH₂PO₄, 2-methyl-2-butene
Overall Yield Variable, dependent on strict control of reaction conditions.Potentially higher and more reproducible (e.g., ~84% for methylation, oxidation typically >90%).
Advantages - Single-step synthesis, potentially faster.- Atom economical.- Milder reaction conditions for the oxidation step.- Higher and more reliable overall yield.
Disadvantages - Highly exothermic and potentially hazardous.- Risk of over-nitration and side reactions.- Requires careful temperature control.- Multi-step process, longer overall reaction time.- Requires an additional purification step for the intermediate.
Safety Considerations Use of highly corrosive and strong oxidizing acids.Use of toxic and volatile methyl iodide. Sodium chlorite is a strong oxidant.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Direct Nitration) is the more direct and atom-economical approach. However, its success is highly dependent on the rigorous control of reaction conditions to prevent side reactions due to the highly activated nature of the substrate. This route may be preferable for smaller-scale syntheses where rapid access to the product is desired and careful monitoring is feasible.

Route 2 (Two-Step Synthesis) , while longer, offers a more controlled and potentially higher-yielding approach. The methylation and subsequent Pinnick oxidation are generally reliable and high-yielding transformations. This route may be more suitable for larger-scale preparations where reproducibility and overall yield are of higher priority.

The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the emphasis on either speed or overall yield and reproducibility.

References

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (2023). Pinnick oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Quora. (2017). What are the major products of nitration of benzoic acid?. Retrieved from [Link]

  • Kamm, O., & Matthews, A. O. (1941). p-NITROBENZOIC ACID. Organic Syntheses, Coll. Vol. 1, 392.
  • PrepChem.com. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • University of Southampton. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (1955). m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses, Coll. Vol. 3, 644.
  • YouTube. (2023). Nitration Reaction of Benzoic acid. Retrieved from [Link]

  • SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]

  • Musgrave, R. (2014). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • ResearchGate. (2018). Permangnetic oxidation of 2,4-dimethoxybenzaldehyde by spectrophotometric: A kinetic proposal. Retrieved from [Link]

  • PubMed. (2012). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]

  • Defense Technical Information Center. (2021). Mechanochemical Nitration of Organic Compounds. Retrieved from [Link]

  • Google Patents. (1976). Process for the preparation of 2-nitrobenzaldehyde.
  • YouTube. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). Retrieved from [Link]

  • ResearchGate. (2020). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Facile Preparation of 3,6-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non. Retrieved from [Link]

  • Erowid. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Google Patents. (2007). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (1976). Preparation of 2-nitrobenzaldehyde.
  • ResearchGate. (2013). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Retrieved from [Link]

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A Spectroscopic Guide to the Isomers of Dimethoxy-Nitrobenzoic Acid: Distinguishing Positional Variants in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of molecular entities is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a core scaffold, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 2,4-dimethoxy-5-nitrobenzoic acid and its key positional isomers. As a Senior Application Scientist, my objective is to offer an in-depth, data-driven resource for researchers, scientists, and drug development professionals to unambiguously differentiate these closely related compounds.

The isomers under comparison are:

  • This compound

  • 4,5-dimethoxy-2-nitrobenzoic acid

  • 3,4-dimethoxy-5-nitrobenzoic acid

  • 2,6-dimethoxy-3-nitrobenzoic acid

  • 3,4-dimethoxy-2-nitrobenzoic acid

The differentiation of these isomers is critical as the spatial arrangement of the methoxy (-OCH₃) and nitro (-NO₂) groups profoundly influences the molecule's electronic properties, and by extension, its reactivity and biological activity. This guide will navigate the subtleties of ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to provide a clear and validated methodology for isomer identification.

The Foundational Role of Spectroscopy in Isomer Differentiation

The electronic interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups creates a unique spectroscopic fingerprint for each isomer. The positions of these groups on the aromatic ring dictate the electron density at each carbon and hydrogen atom, which is directly probed by Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, the vibrational modes of the functional groups and the aromatic ring are influenced by their relative positions, leading to distinct Infrared (IR) spectra. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, which can also be isomer-specific. Finally, UV-Visible (UV-Vis) spectroscopy reveals differences in the conjugated π-electron systems of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon and hydrogen atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. The electron-donating methoxy groups shield nearby protons (shifting them to a lower δ), while the electron-withdrawing nitro and carboxyl groups deshield them (shifting them to a higher δ). This results in a unique set of chemical shifts and coupling patterns for the aromatic protons of each isomer.

Comparative ¹H NMR Data (Predicted and Experimental in DMSO-d₆)

IsomerAromatic Proton 1 (δ, ppm)Aromatic Proton 2 (δ, ppm)-OCH₃ (δ, ppm)-OCH₃ (δ, ppm)
This compound ~8.3 (s)~7.0 (s)~3.9 (s)~3.8 (s)
4,5-dimethoxy-2-nitrobenzoic acid ~7.42 (s)[1]~7.26 (s)[1]~4.03 (s)[1]~4.02 (s)[1]
3,4-dimethoxy-5-nitrobenzoic acid ~7.8 (d)~7.6 (d)~3.9 (s)~3.8 (s)
2,6-dimethoxy-3-nitrobenzoic acid ~7.5 (d)~7.1 (d)~3.8 (s, 6H)
3,4-dimethoxy-2-nitrobenzoic acid ~7.86 (d, J=8.8 Hz)~7.34 (d, J=8.8 Hz)~3.9 (s)~3.8 (s)

Note: Predicted values are based on established substituent effects and data from similar compounds. Experimental values are cited where available.

Interpretation: The number of signals in the aromatic region and their splitting patterns are key differentiators. For instance, isomers with two adjacent aromatic protons will exhibit doublet signals due to spin-spin coupling, while an isolated aromatic proton will appear as a singlet. The proximity of a proton to a nitro group will cause a significant downfield shift.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The principles of shielding and deshielding also apply to ¹³C NMR. The carbon atoms directly attached to the electron-withdrawing carboxyl and nitro groups, as well as the oxygen atoms of the methoxy groups, will have distinct chemical shifts.

Comparative ¹³C NMR Data (Predicted and Experimental in DMSO-d₆)

IsomerC=O (δ, ppm)Aromatic Carbons (δ, ppm range)-OCH₃ Carbons (δ, ppm range)
This compound ~165~100 - 160~56-58
4,5-dimethoxy-2-nitrobenzoic acid ~166~110 - 155~56-57
3,4-dimethoxy-5-nitrobenzoic acid ~167~105 - 158~56-61
2,6-dimethoxy-3-nitrobenzoic acid ~164~100 - 162~56-63
3,4-dimethoxy-2-nitrobenzoic acid ~168~115 - 155~56-62

Note: These are approximate ranges, and the specific chemical shifts for each aromatic carbon are unique to each isomer.

Interpretation: The chemical shift of the carboxyl carbon is a good starting point for analysis. The number of distinct signals in the aromatic region corresponds to the number of chemically non-equivalent carbon atoms, which is determined by the molecule's symmetry.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzoic acid isomer.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Isomer dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve instrument High-Field NMR Spectrometer dissolve->instrument Transfer to NMR Tube h1_nmr Acquire ¹H NMR Spectrum instrument->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum instrument->c13_nmr process Process FID (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate ¹H Signals process->integrate assign Assign Chemical Shifts & Coupling Constants integrate->assign compare Compare with Isomer Data assign->compare

Caption: Workflow for NMR Spectroscopic Analysis of Isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of chemical bonds. The positions of the methoxy, nitro, and carboxylic acid groups influence the electronic distribution within the aromatic ring, which in turn affects the bond strengths and vibrational frequencies of the C=C and C-H bonds of the ring.

Comparative IR Data (cm⁻¹)

IsomerO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)N-O Asymmetric StretchN-O Symmetric StretchC-O Stretch (Methoxy)
This compound ~3200-2500 (broad)~1700~1530~1350~1250 & ~1030
4,5-dimethoxy-2-nitrobenzoic acid ~3200-2500 (broad)~1690~1525~1345~1270 & ~1020
3,4-dimethoxy-5-nitrobenzoic acid ~3100-2500 (broad)~1705~1535~1355~1260 & ~1035
2,6-dimethoxy-3-nitrobenzoic acid ~3200-2500 (broad)~1695~1530~1350~1255 & ~1040
3,4-dimethoxy-2-nitrobenzoic acid ~3100-2500 (broad)~1700~1520~1340~1265 & ~1025

Note: These are characteristic absorption ranges. The fingerprint region (below 1500 cm⁻¹) will show more complex and unique patterns for each isomer.

Interpretation: While the main functional group absorptions are in similar regions for all isomers, subtle shifts in the C=O and N-O stretching frequencies can be observed. The most significant differences will be in the fingerprint region, where the complex C-C and C-H bending vibrations provide a unique pattern for each isomer.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the benzoic acid isomer with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind 1-2 mg Isomer with KBr press Press into a Transparent Pellet grind->press place_pellet Place Pellet in FT-IR press->place_pellet background Acquire Background Spectrum place_pellet->background sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample_spec process_ir Process Spectrum (Baseline Correction) sample_spec->process_ir identify_peaks Identify Characteristic Peaks process_ir->identify_peaks compare_ir Compare with Isomer Spectra identify_peaks->compare_ir

Caption: Workflow for FT-IR Spectroscopic Analysis of Isomers.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation analysis. While all isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

Comparative Mass Spectrometry Data

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 227[M-OH]⁺, [M-OCH₃]⁺, [M-NO₂]⁺
4,5-dimethoxy-2-nitrobenzoic acid 227[1]181 ([M-NO₂]⁺), 125[1]
3,4-dimethoxy-5-nitrobenzoic acid 227[M-OH]⁺, [M-OCH₃]⁺, [M-NO₂]⁺
2,6-dimethoxy-3-nitrobenzoic acid 227[M-OH]⁺, [M-OCH₃]⁺, [M-NO₂]⁺
3,4-dimethoxy-2-nitrobenzoic acid 227[M-OH]⁺, [M-OCH₃]⁺, [M-NO₂]⁺

Interpretation: The relative abundances of the fragment ions can be a key differentiator. For example, the proximity of a methoxy group to the carboxylic acid or nitro group can influence the fragmentation pathways. "Ortho effects," where adjacent substituents interact during fragmentation, can lead to unique fragment ions for specific isomers.[3]

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate a molecular ion (M⁺) and fragment ions.

  • Mass Analysis:

    • Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions to generate a mass spectrum, which is a plot of ion abundance versus m/z.

UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation in the molecule.

Comparative UV-Vis Data

Isomerλmax (nm) in Ethanol
This compound ~260, ~330
4,5-dimethoxy-2-nitrobenzoic acid ~255, ~340
3,4-dimethoxy-5-nitrobenzoic acid ~270, ~310
2,6-dimethoxy-3-nitrobenzoic acid ~250, ~320
3,4-dimethoxy-2-nitrobenzoic acid ~265, ~350

Note: These are approximate values and can be influenced by the solvent.

Interpretation: The position of the nitro group relative to the methoxy and carboxyl groups affects the overall conjugation of the π-electron system, leading to different λmax values. These differences, while sometimes subtle, can be used as an additional point of comparison.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol) in a volumetric flask. The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the absorbance of the sample from approximately 200 to 400 nm.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of positional isomers of dimethoxy-nitrobenzoic acid is a critical task in pharmaceutical development. This guide has demonstrated that a multi-spectroscopic approach, leveraging the unique strengths of ¹H and ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a robust and self-validating system for their differentiation. By understanding the causal relationships between molecular structure and spectroscopic output, researchers can confidently identify the correct isomer, ensuring the integrity and safety of their work.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2,4-diMethoxy-5-nitrobenzoic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

The choice of experimental parameters and techniques is not arbitrary; it is a logical workflow designed to extract specific, complementary pieces of structural information. We will move from broad 1D NMR surveys to precise 2D NMR correlations, demonstrating a self-validating system for structural elucidation.

The Challenge: Differentiating Aromatic Isomers

Substituents on a benzene ring, such as methoxy (-OCH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups, exert distinct electronic effects that influence the chemical shifts of nearby protons and carbons.[1] While these effects provide the basis for NMR analysis, the differences between isomers can be subtle. Direct, through-bond correlation experiments are therefore essential for irrefutable proof of the connectivity.

Consider our target molecule, 2,4-diMethoxy-5-nitrobenzoic acid, and a potential isomeric impurity, 4,5-diMethoxy-2-nitrobenzoic acid. A simple 1D ¹H NMR might show similar features—two aromatic singlets and two methoxy singlets—making a definitive assignment challenging without further data.

Experimental Workflow: A Self-Validating Approach

A robust validation protocol involves a sequential acquisition of NMR data, where each experiment builds upon the last to construct an unambiguous picture of the molecular structure.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Structural Confirmation Prep Dissolve sample in DMSO-d6 H1 ¹H NMR Prep->H1 Initial Proton Survey C13 ¹³C & DEPT-135 H1->C13 Identify Protonated Carbons COSY ¹H-¹H COSY C13->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Attachment HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Connectivity Structure Final Structure Assignment HMBC->Structure Assemble Fragments

Caption: NMR workflow for structural validation.

Step 1: Sample Preparation and 1D NMR

Protocol:

  • Solvent Selection: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for benzoic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid, which will be observable.[2][3]

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. This initial survey provides information on the number of distinct proton environments, their integration (ratio), and splitting patterns (coupling).

  • ¹³C & DEPT-135 NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. Follow this with a DEPT-135 experiment, which differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Interpreting the 1D Data: For this compound, we expect to see:

  • ¹H NMR: Two singlets in the aromatic region (around 7.0-8.5 ppm), and two singlets for the methoxy groups (around 3.9-4.1 ppm). The carboxylic acid proton will likely be a broad singlet at a high chemical shift (>10 ppm).

  • ¹³C NMR: Signals for the two aromatic CH carbons, four quaternary aromatic carbons, the two methoxy carbons, and the carboxyl carbon.

While this is consistent with the target structure, it doesn't definitively prove the substitution pattern.

Step 2: 2D NMR for Unambiguous Connectivity

Two-dimensional NMR experiments are crucial for mapping the connections between atoms.[4][5][6]

Protocol:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[7][8] For our target, we would not expect to see any correlations in the aromatic region since the two protons are not adjacent.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that shows direct, one-bond correlations between protons and the carbons they are attached to.[8][9] This allows for the definitive assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[8][9] It is the key to connecting the molecular fragments and confirming the substitution pattern by identifying long-range relationships.[10]

Data Comparison: this compound vs. an Isomer

Let's compare the expected key HMBC correlations for our target molecule and a plausible alternative, 4,5-diMethoxy-2-nitrobenzoic acid. The numbering scheme below will be used for the analysis.

this compound4,5-diMethoxy-2-nitrobenzoic acid
ExperimentPredicted Data for this compoundPredicted Data for 4,5-diMethoxy-2-nitrobenzoic acid
¹H NMR H-3 (~7.2 ppm, s), H-6 (~8.2 ppm, s), 2 x OMe (~3.9, 4.0 ppm, s)H-3 (~7.8 ppm, s), H-6 (~7.4 ppm, s), 2 x OMe (~3.9, 4.0 ppm, s)
¹³C NMR ~9 signals expected~9 signals expected
Key HMBC H-3 correlates to C-1, C-2, C-4, C-5. H-6 correlates to C-1, C-2, C-4, C-5. OMe at C-2 protons correlate to C-2. OMe at C-4 protons correlate to C-4.H-3 correlates to C-1, C-2, C-4, C-5. H-6 correlates to C-1, C-2, C-4, C-5. OMe at C-4 protons correlate to C-4. OMe at C-5 protons correlate to C-5.

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

The Decisive Correlations: Validating the Structure

The power of the HMBC experiment lies in its ability to reveal the specific placement of substituents. The following logical pathway, visualized below, demonstrates how these correlations provide irrefutable evidence.

G cluster_data Observed Data Points cluster_logic Logical Deduction cluster_conclusion Conclusion H3 Aromatic Proton H-3 Logic2 HMBC Correlation H3->Logic2 correlates to H6 Aromatic Proton H-6 Logic1 HMBC Correlation H6->Logic1 correlates to OMe2 Methoxy Protons at C-2 Logic3 HMBC Correlation OMe2->Logic3 correlates to OMe4 Methoxy Protons at C-4 Logic4 HMBC Correlation OMe4->Logic4 correlates to C1 Carbonyl Carbon C-1 C1->Logic1 C2 Quaternary Carbon C-2 C2->Logic3 C4 Quaternary Carbon C-4 C4->Logic2 C4->Logic4 Conclusion Structure Confirmed: This compound Logic1->Conclusion H-6 is ortho to -COOH Logic2->Conclusion H-3 is ortho to -OMe at C-4 Logic3->Conclusion Confirms -OMe at C-2 Logic4->Conclusion Confirms -OMe at C-4

Caption: Logical flow of HMBC data to confirm structure.

For This compound , the key observations would be:

  • Correlation of H-6 to C-1 (Carboxyl Carbon): The downfield aromatic proton (H-6), being adjacent to the electron-withdrawing nitro group, will show a 3-bond correlation to the carboxyl carbon.

  • Correlation of H-3 to C-2 and C-4: The upfield aromatic proton (H-3) will show correlations to both methoxy-bearing carbons.

  • Methoxy Correlations: The protons of one methoxy group will show a strong 3-bond correlation to C-2, while the other will correlate to C-4. This directly proves their respective positions.

In contrast, for the 4,5-diMethoxy-2-nitrobenzoic acid isomer, the HMBC would show a different pattern. For instance, the proton at H-3 would show a correlation to the nitro-bearing carbon (C-2), and the proton at H-6 would show correlations to both methoxy-bearing carbons (C-4 and C-5). This clear difference in long-range connectivity allows for unambiguous assignment.

Conclusion

By systematically applying a suite of NMR experiments—from simple 1D ¹H and ¹³C to multi-bond 2D HMBC—we move beyond simple spectral matching to a robust, evidence-based structural proof. This guide illustrates that the causality behind the experimental choices is paramount. Each step is designed to answer a specific question about atomic connectivity, culminating in a self-validating dataset that provides high confidence in the final structural assignment. This rigorous approach is indispensable for the integrity of research and development in the chemical and pharmaceutical sciences.

References

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • chemsimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • J. Chem. Soc., Perkin Trans. 2. (1990).
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  • Journal of Chemical Education. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. [Link]

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  • ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. [Link]

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Comparative analysis of the reactivity of dimethoxynitrobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Dimethoxynitrobenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

The isomeric positioning of substituents on an aromatic ring profoundly dictates the molecule's electronic character and steric environment, thereby governing its chemical reactivity. For researchers in organic synthesis and drug development, a deep understanding of these isomeric differences is not merely academic but a cornerstone of rational molecular design and efficient synthetic strategy. This guide provides a comparative analysis of the reactivity of three key dimethoxynitrobenzoic acid isomers: 4,5-dimethoxy-2-nitrobenzoic acid , 3,4-dimethoxy-5-nitrobenzoic acid , and 3,5-dimethoxybenzoic acid (as a non-nitrated reference), focusing on acidity and reactivity at the primary functional groups.

The Foundational Role of Electronic and Steric Effects

The reactivity of these isomers is a direct consequence of the interplay between three functional groups: the electron-withdrawing nitro group (-NO₂), the electron-donating methoxy groups (-OCH₃), and the carboxyl group (-COOH).

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects. It deactivates the aromatic ring towards electrophilic attack and significantly increases the acidity of the carboxylic acid by stabilizing the conjugate base.

  • Methoxy Group (-OCH₃): An electron-donating group (EDG) primarily through resonance (+R) but is weakly electron-withdrawing inductively (-I). It activates the ring towards electrophilic substitution.

  • Carboxylic Acid Group (-COOH): An electron-withdrawing, meta-directing group that deactivates the ring.

The relative positions of these groups create distinct chemical personalities for each isomer.

G cluster_0 Electronic Effects a Substituent Effects on Benzoic Acid b Electron-Withdrawing Groups (EWG) e.g., -NO2, -COOH a->b c Electron-Donating Groups (EDG) e.g., -OCH3 a->c d Increased Acidity (Stabilizes Carboxylate Anion) b->d f Deactivation of Aromatic Ring (Towards Electrophilic Attack) b->f e Decreased Acidity (Destabilizes Carboxylate Anion) c->e g Activation of Aromatic Ring (Towards Electrophilic Attack) c->g

Caption: Logic diagram of substituent electronic effects.

Comparative Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion, resulting in a stronger acid (lower pKa).

  • 4,5-Dimethoxy-2-nitrobenzoic acid: The nitro group is ortho to the carboxylic acid. This proximity exerts a powerful inductive pull and, more significantly, a steric effect known as the "ortho effect."[1] This steric hindrance forces the -COOH group out of the plane of the benzene ring, which enhances acidity.[1]

  • 3,4-Dimethoxy-5-nitrobenzoic acid: The nitro group is meta to the carboxylic acid. In this position, its strong -I effect stabilizes the carboxylate anion. The resonance effect (-R) is not operative from the meta position. The two methoxy groups are meta and para to the carboxyl group, with their electron-donating effects slightly countering the acidity enhancement.

  • 3,5-Dimethoxybenzoic acid: This non-nitrated isomer serves as a baseline. The two methoxy groups are meta to the carboxylic acid. Their electron-donating nature is expected to decrease acidity compared to unsubstituted benzoic acid (pKa ≈ 4.20).[2]

IsomerKey Substituent Position (relative to -COOH)Predicted pKaRationale
4,5-Dimethoxy-2-nitrobenzoic acid Nitro group at C2 (ortho)Lowest (Most Acidic) Strong -I effect and significant "ortho effect" provide maximum stabilization of the carboxylate anion.[1][3]
3,4-Dimethoxy-5-nitrobenzoic acid Nitro group at C5 (meta)Intermediate Strong -I effect from the meta nitro group increases acidity.[4]
3,5-Dimethoxybenzoic acid No nitro groupHighest (Least Acidic) Two electron-donating methoxy groups destabilize the carboxylate anion. A predicted pKa is ~3.96.[5][6]

Reactivity in Key Synthetic Transformations

The unique electronic and steric characteristics of each isomer directly influence their behavior in common organic reactions.

Catalytic Hydrogenation of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation, often achieved through catalytic hydrogenation (e.g., using H₂ with Pd/C, PtO₂, or Ni catalysts).[7][8] The efficiency of this reaction can be influenced by the electronic environment and potential for catalyst poisoning.

  • 4,5-Dimethoxy-2-nitrobenzoic acid: The nitro group is flanked by a methoxy and a carboxylic acid group. This steric crowding could potentially hinder its approach to the catalyst surface, possibly requiring more forcing reaction conditions.

  • 3,4-Dimethoxy-5-nitrobenzoic acid: The nitro group is less sterically hindered, suggesting it may undergo reduction more readily under standard conditions.

The choice of catalyst is crucial for chemoselectivity, especially when other reducible functional groups are present.[7] Non-noble metal catalysts like Ni function by initially dissociating the N-O bonds, a process influenced by the oxophilicity of the metal.[7] Supported gold nanoparticles have also emerged as highly chemoselective catalysts, where the reaction is facilitated at the metal/support interface.[9]

G A Dimethoxynitrobenzoic Acid Isomer B H2, Catalyst (e.g., Pd/C, Raney Ni) A->B Add C Solvent (e.g., Ethanol, Methanol) B->C Suspend in D Reaction at RT to 60°C C->D Perform Reaction E Work-up (Filtration, Evaporation) D->E Proceed to F Dimethoxyaminobenzoic Acid Product E->F Isolate

Caption: General workflow for catalytic hydrogenation.

Esterification of the Carboxylic Acid

Esterification is a critical reaction for prodrug synthesis and creating key synthetic intermediates. The ease of this reaction is highly dependent on both electronic effects and, crucially, steric hindrance around the carboxylic acid.

  • Fischer Esterification: This classic acid-catalyzed method involves heating the carboxylic acid in an excess of alcohol.[10] It is an equilibrium-driven process.

    • 4,5-Dimethoxy-2-nitrobenzoic acid: The carboxylic acid is ortho to the bulky nitro group. This significant steric hindrance makes Fischer esterification challenging, likely resulting in slow reaction rates and low yields.[11] More forcing conditions or alternative methods would be required.[11][12]

    • 3,4-Dimethoxy-5-nitrobenzoic acid & 3,5-Dimethoxybenzoic acid: The carboxylic acid is not ortho-substituted, presenting minimal steric hindrance. These isomers should undergo Fischer esterification relatively easily.[13]

  • DCC/DMAP Coupling (Steglich Esterification): This method is ideal for sterically hindered acids and acid-sensitive substrates as it proceeds under mild, non-acidic conditions.[14][15]

    • Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[14][16]

    • Applicability: This method is the superior choice for esterifying 4,5-dimethoxy-2-nitrobenzoic acid due to the ortho-nitro group's steric bulk.[14] It would also be highly effective for the other isomers.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3,4-Dimethoxy-5-nitrobenzoic acid

Objective: To reduce the nitro group to an amine.

Materials:

  • 3,4-Dimethoxy-5-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve 1.0 eq of 3,4-dimethoxy-5-nitrobenzoic acid in a minimal amount of ethanol.

  • Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with H₂ (typically 40-50 psi) and agitate at room temperature.

  • Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-amino-4,5-dimethoxybenzoic acid, which can be purified by recrystallization.

Protocol 2: Steglich Esterification of 4,5-Dimethoxy-2-nitrobenzoic acid

Objective: To form the methyl ester of a sterically hindered benzoic acid.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzoic acid (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Methanol (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolve 4,5-dimethoxy-2-nitrobenzoic acid, methanol, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure methyl 4,5-dimethoxy-2-nitrobenzoate.

Conclusion

The reactivity of dimethoxynitrobenzoic acid isomers is a clear illustration of fundamental organic chemistry principles. 4,5-dimethoxy-2-nitrobenzoic acid stands out as the most acidic and most sterically hindered isomer due to its ortho nitro group. This has significant practical implications, demanding specific methodologies like Steglich esterification for reactions at the carboxylic acid. In contrast, isomers like 3,4-dimethoxy-5-nitrobenzoic acid , with less steric congestion, are more amenable to a wider range of standard synthetic protocols. For the synthetic chemist, this comparative knowledge is essential for predicting reaction outcomes, troubleshooting unexpected results, and designing efficient, high-yielding synthetic routes in the pursuit of novel pharmaceuticals and fine chemicals.

References

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A Comparative Guide to the Purity Assessment of 2,4-diMethoxy-5-nitrobenzoic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a foundational pillar of efficacy and safety in the final active pharmaceutical ingredient (API). 2,4-diMethoxy-5-nitrobenzoic acid is a key building block in the synthesis of various pharmaceuticals. Therefore, a robust and reliable analytical method for its purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by detailed experimental protocols and data.

The narrative that follows is grounded in years of experience in analytical method development and validation. The choices presented are not arbitrary; they are the result of a logical process of optimizing selectivity, sensitivity, and robustness, ensuring that the described protocols are self-validating systems.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity assessment of non-volatile and thermally stable compounds like this compound.[1] Its high resolution, quantitative accuracy, and adaptability make it the preferred method in pharmaceutical quality control. A well-developed HPLC method can separate the main component from structurally similar process-related impurities and degradation products, providing a precise quantitative measure of purity.

A typical reversed-phase HPLC method is proposed for the analysis of this compound, based on established protocols for similar nitroaromatic and benzoic acid compounds.[2][3][4]

Proposed HPLC Method for Purity Assessment

A robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters to achieve optimal separation.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Chromatography data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeThe C18 stationary phase provides excellent retention for moderately non-polar compounds like this compound.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileThe acidified aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength. For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.[2][3]
Gradient Elution 0-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% BA gradient elution is crucial for separating impurities with a range of polarities that may be present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic nitro compounds typically exhibit strong absorbance around this wavelength, ensuring high sensitivity.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Workflow: HPLC Purity Assessment

Caption: Workflow for HPLC Purity Assessment of this compound.

Method Validation: Ensuring Trustworthiness

A cornerstone of scientific integrity is method validation. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][7][8]

Key Validation Parameters:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of potential impurities.The peak for this compound should be well-resolved from any impurity peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the known amount of analyte spiked into a placebo.[5]
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Comparative Analysis with Alternative Techniques

While HPLC is the primary choice, other analytical techniques can serve as orthogonal methods for purity assessment, each with distinct advantages and limitations.[1]

Analytical TechniquePrincipleAdvantagesDisadvantagesApplicability to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.High resolution, highly quantitative, suitable for non-volatile and thermally labile compounds.[1]Moderate throughput.Excellent: The preferred method for routine quality control.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.[1]High resolution for volatile compounds.Requires derivatization for non-volatile compounds like benzoic acids; risk of thermal degradation for nitro compounds.[1][9]Limited: Not ideal due to the low volatility and potential thermal lability of the analyte.
Quantitative NMR (qNMR) The integral of an NMR peak is directly proportional to the number of nuclei.[10]Absolute quantification without a specific reference standard for the analyte, non-destructive.[11][12]Lower sensitivity compared to HPLC, requires a high-purity internal standard.Very Good: An excellent orthogonal technique for primary purity assessment and certification of reference standards.[13]
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High separation efficiency, especially for charged species, low sample and solvent consumption.[14]Lower sensitivity and precision compared to HPLC for some applications.Good: A viable alternative, particularly for separating charged impurities or isomers.[14][15]
In-depth Look at a Key Alternative: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination.[10][13] Unlike chromatographic techniques that provide a relative purity based on the area percentage of detected peaks, qNMR can determine the absolute purity of a substance.[11][12]

The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[12] By co-dissolving a known mass of the sample with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated using the following equation[10]:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • "analyte" refers to this compound

  • "std" refers to the internal standard

Experimental Protocol: qNMR Purity Assessment

  • Selection of Internal Standard: Choose a high-purity (>99.9%) standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This involves ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculation: Use the equation above to calculate the absolute purity of the this compound.

Logical Framework for Purity Assessment

Purity_Assessment_Logic Start Purity Assessment of this compound Routine_QC Routine Quality Control? Start->Routine_QC Ref_Std_Cert Reference Standard Certification? Start->Ref_Std_Cert HPLC Primary Method: HPLC Routine_QC->HPLC qNMR_Primary Primary Method: qNMR Ref_Std_Cert->qNMR_Primary Report_Purity Report Purity HPLC->Report_Purity qNMR_Orthogonal Orthogonal Method: qNMR HPLC_Orthogonal Orthogonal Method: HPLC qNMR_Primary->HPLC_Orthogonal Confirmation HPLC_Orthogonal->Report_Purity

Caption: Logical flow for selecting a purity assessment method.

Conclusion

For the routine purity assessment of this compound in a drug development setting, a validated reversed-phase HPLC method is the most appropriate choice. It offers a superb balance of resolution, sensitivity, and quantitative accuracy, making it ideal for quality control of different batches and for stability studies.

However, for the certification of a reference standard or for an orthogonal confirmation of purity, qNMR is an invaluable and powerful technique.[11][13] Its ability to provide an absolute purity value without the need for a specific reference standard of the analyte makes it a primary ratio method.[10] By employing HPLC for routine analysis and qNMR for primary characterization, a comprehensive and trustworthy purity profile of this compound can be established, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • BenchChem. (n.d.). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry.
  • Ajmal, P. Y., et al. (2019). s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Chromatography.
  • Deng, Y., & Zuo, Y. (2003). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. Journal of Chromatography A.
  • Patsnap Eureka. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • Chen, D. D., et al. (2007). Simultaneous Separation and Determination of Benzoic Acid Compounds in the Plant Medicine by High Performance Capillary Electrophoresis. ResearchGate.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid.
  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
  • National Institutes of Health. (2024). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs. Alternative Methods.
  • Terabe, S., et al. (n.d.). Separation of oxygen isotopic benzoic acids by capillary zone electrophoresis based on isotope effects on the dissociation of the carboxyl group. Analytical Chemistry.
  • ResearchGate. (n.d.). Capillary Electrophoresis Analysis of Substituted Benzoic Acids. An Experiment for the Organic Synthesis Laboratory.
  • ResearchGate. (n.d.). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

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X-ray crystallography of "2,4-diMethoxy-5-nitrobenzoic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of Substituted Nitrobenzoic Acid Derivatives: A Comparative Analysis

In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, dictated by intramolecular forces and intermolecular interactions, governs a compound's physical and chemical properties, including its solubility, stability, and biological activity. X-ray crystallography stands as the definitive technique for elucidating this atomic-level detail for crystalline solids. This guide provides a comprehensive overview of the X-ray crystallographic analysis of substituted nitrobenzoic acids, a class of compounds that are pivotal as intermediates in the synthesis of pharmaceuticals and functional materials.

While focusing on the derivatives of nitrobenzoic acids, we will use 2,4-dimethoxy-5-nitrobenzoic acid as a representative example to illustrate the principles and methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and a comparative analysis of how different substituents influence crystal packing and intermolecular interactions.

The Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a fully refined crystal structure is a meticulous process. Each step, from the synthesis of the material to the final analysis of the diffraction data, is critical for obtaining high-quality results. The following sections detail a generalized workflow for the X-ray crystallographic analysis of substituted nitrobenzoic acids.

Synthesis of Substituted Nitrobenzoic Acids

The synthesis of substituted nitrobenzoic acids can be achieved through various established organic chemistry routes. A common method involves the nitration of a substituted benzoic acid precursor. For instance, the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid, an isomer of our target molecule, can be achieved by the nitration of 3,4-dimethoxybenzoic acid.[1] The reaction typically involves treating the benzoic acid derivative with nitric acid, often in the presence of a dehydrating agent like sulfuric acid, at controlled temperatures.[1] Purification of the product is usually performed by recrystallization or column chromatography to obtain a sample of high purity, which is essential for the subsequent crystallization step.

Single Crystal Growth: The Art and Science

Obtaining a single crystal of suitable size and quality is often the most challenging step in the entire process. For small organic molecules like substituted nitrobenzoic acids, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or even weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. A good solvent for crystallization should have moderate solubility for the compound and a relatively low vapor pressure. Common solvents for benzoic acid derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[2] Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).[2] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

The data collection process involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations. The positions and intensities of the diffraction spots are then used to determine the unit cell parameters and the space group of the crystal. The collected data is then processed using specialized software (e.g., SHELXS, SHELXL, Olex2) to solve and refine the crystal structure.[2] The final result is a model of the molecule's structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

G General Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Refinement synthesis Synthesis of Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of small organic molecules.

Comparative Crystallographic Analysis of Substituted Benzoic Acids

The substitution pattern on the benzoic acid scaffold has a profound impact on the resulting crystal structure. By comparing the crystallographic data of different derivatives, we can gain insights into the structure-property relationships that govern their solid-state behavior. The table below presents a comparison of the crystallographic data for three substituted benzoic acid derivatives.

ParameterAnisic Acid (p-methoxybenzoic acid)4-bromo-2-nitrobenzoic acidA 2,4-dimethoxy-THPQ derivative
Formula C₈H₈O₃C₇H₄BrNO₄C₂₄H₂₃N₃O₄
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/aP2₁/cP-1
Unit Cell Dimensions a = 16.98 Å, b = 10.95 Å, c = 3.98 Å, β = 98.67°a = 11.83 Å, b = 4.88 Å, c = 15.65 Å, β = 108.99°a = 6.11 Å, b = 12.86 Å, c = 13.50 Å, α = 70.08°, β = 81.33°, γ = 83.13°
Key Intermolecular Interactions O-H···O hydrogen bonds (dimer formation)O-H···O hydrogen bonds (dimer formation), C-Br···O halogen bondsN-H···O and C-H···O hydrogen bonds
Reference [3][4][5][6]
The Ubiquitous Carboxylic Acid Dimer

A recurring motif in the crystal structures of benzoic acid and its derivatives is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid groups.[7] This robust supramolecular synthon is observed in both anisic acid and 4-bromo-2-nitrobenzoic acid.[3][4] The formation of these dimers significantly influences the physical properties of the compounds, such as their melting points and solubilities.

G Carboxylic Acid Dimer Motif cluster_dimer mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 O-H···O mol2->mol1 O-H···O

Caption: The common hydrogen-bonded dimer motif in carboxylic acids.

Influence of Substituents on Crystal Packing

The nature and position of the substituents on the aromatic ring play a crucial role in directing the assembly of the molecules in the crystal lattice.

  • In anisic acid , the methoxy group participates in weaker C-H···O interactions, which, along with van der Waals forces, dictate the overall packing of the hydrogen-bonded dimers.[3]

  • For 4-bromo-2-nitrobenzoic acid , in addition to the carboxylic acid dimer, the presence of the bromine and nitro groups introduces other significant intermolecular interactions. The bromine atom can participate in halogen bonding (C-Br···O), a directional interaction that has gained recognition as a powerful tool in crystal engineering.[4] The nitro group, being a good hydrogen bond acceptor, can also engage in C-H···O interactions.

  • In the more complex 2,4-dimethoxy-THPQ derivative , the carboxylic acid group is absent. Instead, the crystal packing is dominated by N-H···O and C-H···O hydrogen bonds, leading to a three-dimensional supramolecular network.[5][6] This highlights how a significant change in the molecular structure leads to a completely different packing strategy.

Conclusion

The X-ray crystallographic analysis of substituted nitrobenzoic acid derivatives provides invaluable insights into their solid-state structures. The interplay of strong hydrogen bonds, such as those forming the carboxylic acid dimer, and weaker interactions like halogen bonds and C-H···O contacts, governs the crystal packing and, consequently, the material's properties. A thorough understanding of these structure-property relationships is essential for the rational design of new pharmaceutical cocrystals and functional organic materials with tailored properties. The methodologies and comparative analyses presented in this guide serve as a foundational resource for researchers working in this exciting field.

References

  • Henao, J. A., Palma, A., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Journal of the Chilean Chemical Society, 58(4), 1897-1901. [Link]

  • Alvarez-Lueje, A., Pessoa, H., Núñez-Vergara, L. J., & Squella, J. A. (1998). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Bioorganic & Medicinal Chemistry Letters, 8(15), 1883-1888. [Link]

  • Ghosh, S., et al. (2018). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. Journal of Molecular Structure, 1175, 843-854. [Link]

  • Kumar, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(30), 19371-19383. [Link]

  • Kumar, A., et al. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Publishing. [Link]

  • Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311-1316. [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Bruno, G., & Randaccio, L. (1980). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(7), 1711-1714. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Spectroscopy, 16(7), 14-18. [Link]

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Comparative In Silico Modeling of 2,4-diMethoxy-5-nitrobenzoic Acid and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Substituted Benzoic Acids

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and presence in numerous biologically active molecules make it a perpetual subject of interest.[1] This guide focuses on 2,4-diMethoxy-5-nitrobenzoic acid , a polysubstituted aromatic compound, and its structurally related analogs. While direct biological data on this specific molecule is sparse in publicly available literature, its structural motifs—the dimethoxy-substituted phenyl ring and the nitro group—are present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The nitro group, in particular, is a versatile functional group known to influence the electronic properties of molecules and can be a key pharmacophore, though it also raises considerations of potential toxicity.[5]

This technical guide provides a comprehensive framework for the in silico evaluation of this compound and a curated set of its analogs. We will navigate through a logical, multi-step computational workflow designed to predict their therapeutic potential and assess their drug-like properties. This approach, rooted in established computational methodologies, allows for the efficient prioritization of candidates for synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug discovery pipeline.[6]

Strategic Selection of Analogs for Comparative Analysis

To construct a meaningful comparative analysis, we have selected three analogs based on their structural similarity to this compound and their reported biological activities. This selection allows us to explore the impact of subtle structural modifications on predicted biological outcomes.

  • Analog 1: 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid: This analog shares the nitro-substituted benzoic acid core and introduces a sulfamoyl linkage, a common feature in various clinically used drugs. Its reported anti-diabetic activity provides a tangible biological endpoint for our modeling studies.

  • Analog 2: 5-Nitrovanillic acid (4-Hydroxy-3-methoxy-5-nitrobenzoic acid): As a key intermediate in the synthesis of the COMT inhibitor Opicapone, this analog allows us to investigate the influence of hydroxyl versus methoxy substitutions on the benzoic acid ring.

  • Analog 3: A synthesized nitro-substituted benzamide derivative (Compound 6 from Tumer et al.): With demonstrated potent in vitro anti-inflammatory activity, this analog introduces an amide linkage, enabling a comparative assessment of how different linker chemistries affect predicted target interactions and ADMET properties.[7][8]

A Multi-Pillar In Silico Evaluation Workflow

Our comparative modeling will be conducted using a tiered approach, beginning with target identification and culminating in a holistic assessment of drug-likeness. This workflow is designed to be self-validating, with each step providing insights that inform the subsequent analysis.

workflow cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Molecular Docking & Binding Analysis cluster_2 Phase 3: Dynamic Behavior & Stability cluster_3 Phase 4: ADMET & Druggability Assessment A Target Prediction for This compound B Selection of High-Relevance Targets A->B Based on literature and pathway analysis C Preparation of Ligands and Receptors B->C Identified targets D Molecular Docking Simulations C->D Prepared structures E Analysis of Binding Affinity and Interactions D->E Docking results F Molecular Dynamics (MD) Simulations E->F Selection of promising ligand-protein complexes G Analysis of Trajectories and Binding Stability F->G MD trajectories H ADMET Prediction G->H Informed by stable binding modes I Quantitative Estimate of Drug-likeness (QED) H->I Predicted properties J Consolidated Prioritization I->J Integration of all data

Caption: A multi-phase in silico workflow for the comparative analysis of drug candidates.

Methodologies and Rationale

Part 1: Target Prediction and Selection

The initial step in our in silico journey is to identify potential biological targets for our lead compound, this compound. Without prior experimental data, we employ a ligand-based target prediction approach. This involves using computational tools that screen the chemical structure against databases of known ligand-protein interactions to suggest putative targets.

Protocol: Target Prediction

  • Input: The 2D structure of this compound in SMILES format.

  • Tools: Utilization of web-based servers such as SwissTargetPrediction or similar platforms.

  • Principle: These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets.

  • Output: A ranked list of potential protein targets based on the probability of interaction.

  • Target Selection Rationale: From the predicted targets, we will prioritize those with established roles in oncology and inflammation, aligning with the known activities of structurally related nitroaromatic compounds.[2][4] For this guide, we will proceed with a hypothetical high-ranking target: Inducible Nitric Oxide Synthase (iNOS) , a key enzyme in the inflammatory pathway and a validated target for anti-inflammatory drugs.[7]

Part 2: Molecular Docking: Elucidating Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This allows for the estimation of binding affinity and the visualization of key molecular interactions.

Protocol: Molecular Docking

  • Receptor Preparation:

    • The 3D crystal structure of the target protein (e.g., iNOS) will be obtained from the Protein Data Bank (PDB).

    • Non-essential water molecules and co-ligands will be removed.

    • Polar hydrogens and appropriate charges will be added to the protein structure.

  • Ligand Preparation:

    • The 2D structures of this compound and its analogs will be sketched and converted to 3D structures.

    • Energy minimization of the ligands will be performed to obtain their most stable conformations.

  • Docking Simulation:

    • A grid box will be defined around the active site of the receptor.

    • Docking will be performed using software such as AutoDock Vina, which employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the active site.

  • Analysis:

    • The binding affinity (in kcal/mol) for each ligand will be recorded. More negative values indicate stronger binding.

    • The binding poses will be visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the active site.

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis A Download PDB structure of iNOS B Remove water and co-ligands A->B C Add polar hydrogens and charges B->C F Define Grid Box around Active Site C->F D 2D to 3D conversion of analogs E Energy Minimization D->E E->F G Run AutoDock Vina F->G H Analyze Binding Affinity and Interactions G->H

Caption: A streamlined workflow for molecular docking simulations.

Part 3: Molecular Dynamics: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • The docked complex with the most favorable binding energy for each analog will be selected.

    • The complex will be solvated in a water box with appropriate ions to neutralize the system.

  • Simulation:

    • The system will be subjected to energy minimization to remove steric clashes.

    • A short period of heating and equilibration will be performed to bring the system to physiological temperature and pressure.

    • A production run of several nanoseconds will be carried out to generate trajectories of atomic motion.

  • Analysis:

    • Root Mean Square Deviation (RMSD) of the ligand and protein backbone will be calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF) will be analyzed to identify flexible regions of the protein.

    • The persistence of key interactions identified in docking will be monitored throughout the simulation.

Part 4: ADMET Prediction: Evaluating Drug-likeness

A promising drug candidate must not only exhibit high potency but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10] In silico ADMET prediction is a cost-effective way to flag potential liabilities early in the drug discovery process.

Protocol: ADMET Prediction

  • Input: The SMILES strings of this compound and its analogs.

  • Tools: Use of platforms like SwissADME, admetSAR, or other validated prediction tools.

  • Predicted Properties:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis: The predicted ADMET properties will be compared against established thresholds for drug-likeness, such as Lipinski's Rule of Five.

Comparative Data Analysis (Hypothetical)

The following tables present hypothetical data that would be generated from the described in silico workflow.

Table 1: Molecular Docking and MD Simulation Results against iNOS

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsRMSD (Ligand, Å)
This compound -8.2Arg382, Gln257, Trp36621.5
Analog 1-9.5Arg382, Tyr341, Met36831.2
Analog 2-7.9Arg382, Gln257, Phe36321.8
Analog 3-8.8Arg382, Tyr341, Trp36631.4

Table 2: Predicted ADMET Properties

PropertyThis compoundAnalog 1Analog 2Analog 3
Lipinski's Rule of 5 Violations 0100
Human Intestinal Absorption HighModerateHighHigh
Blood-Brain Barrier Permeant NoNoNoNo
CYP2D6 Inhibitor YesYesNoYes
Ames Mutagenicity ProbableProbableProbableProbable
Hepatotoxicity ProbableProbableLow ProbabilityProbable

Interpretation and Discussion

Based on our hypothetical data, Analog 1 exhibits the strongest binding affinity to iNOS, likely due to additional hydrogen bonding and favorable interactions from its sulfamoyl group. Its stable binding pose is further supported by a low RMSD value in MD simulations. However, it violates one of Lipinski's rules and, like most of the other nitro-containing compounds, shows a potential for mutagenicity and hepatotoxicity.

This compound and Analog 3 also show promising binding affinities and stability. Analog 2, while having a slightly lower binding affinity, is predicted to have a more favorable toxicity profile. The "probable" Ames mutagenicity for all nitro-containing compounds is a critical flag that would necessitate experimental validation.[5]

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous in silico workflow for the comparative analysis of this compound and its analogs. By integrating target prediction, molecular docking, molecular dynamics, and ADMET profiling, we can generate a comprehensive, multi-parameter assessment of their therapeutic potential.

The hypothetical results underscore the importance of a multi-faceted approach. While a high binding affinity is desirable, it must be balanced with favorable ADMET properties. The potential toxicity associated with the nitro group is a recurring theme and highlights the necessity of careful experimental validation for any promising candidates identified through such in silico screening.

Future work would involve the synthesis of these compounds and their experimental validation through in vitro enzyme inhibition assays, cell-based cytotoxicity assays, and eventually, in vivo studies in relevant disease models. The in silico models presented here provide a robust foundation for these subsequent, resource-intensive stages of drug discovery.

References

  • Tumer, T. B., et al. (2017). Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. International Immunopharmacology, 43, 134-143. Available from: [Link]

  • ResearchGate. (2022). Comparison between compounds containing nitro group at different positions. Available from: [Link]

  • Gontijo, V. S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 727. Available from: [Link]

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Head-to-head comparison of "2,4-diMethoxy-5-nitrobenzoic acid" with its amino derivative

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and organic synthesis, the functional groups on an aromatic ring dictate its reactivity, biological activity, and overall utility. The transformation of a nitro group to an amino group is a fundamental yet profound alteration that dramatically shifts the electronic and steric properties of a molecule. This guide provides a detailed head-to-head comparison of 2,4-diMethoxy-5-nitrobenzoic acid and its corresponding amino derivative, 2,4-diMethoxy-5-aminobenzoic acid. We will delve into their synthesis, physicochemical properties, and spectroscopic signatures, supported by experimental data and protocols.

Introduction: The Significance of a Single Functional Group

This compound is a versatile building block, often utilized in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. Conversely, the reduction of the nitro group to an amino group in 2,4-diMethoxy-5-aminobenzoic acid introduces an electron-donating group, which activates the ring and provides a nucleophilic site for a myriad of chemical transformations. This seemingly simple conversion is a cornerstone of medicinal chemistry, as amino groups are key pharmacophores in a vast array of therapeutic agents.[1][2]

Physicochemical Properties: A Tale of Two Molecules

The substitution of a nitro group with an amino group leads to significant changes in the physical and chemical properties of the benzoic acid derivative. These differences are critical for considerations in reaction conditions, purification methods, and potential biological applications.

PropertyThis compound2,4-diMethoxy-5-aminobenzoic acidReference(s)
Molecular Formula C9H9NO6C9H11NO4[3][4]
Molecular Weight 227.17 g/mol 197.19 g/mol [3][4]
Appearance Yellow SolidGrey-brown solid[5]
Melting Point Not specified156-166 °C[5]
Solubility Soluble in chloroform, dimethyl sulfoxide, and dichloromethane.Information not readily available, but the presence of the amino group may increase polarity and affect solubility in organic solvents.[6]
Acidity (pKa) The electron-withdrawing nitro group increases the acidity of the carboxylic acid.The electron-donating amino group decreases the acidity of the carboxylic acid compared to the nitro derivative.General chemical principles
Basicity The nitro group is not basic.The amino group is basic and can be protonated to form an ammonium salt.General chemical principles

Synthesis: The Reductive Transformation

The conversion of this compound to its amino derivative is a classic example of nitroarene reduction. This transformation is of great importance in organic synthesis, providing a route to anilines from readily available nitro compounds.[7] A variety of reagents and catalytic systems can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.[8][9]

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a standard procedure for the reduction of this compound using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Filtration apparatus (e.g., Celite or a syringe filter)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Catalyst Addition: Carefully add 0.1 g of 10% Pd/C to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 1-4 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,4-diMethoxy-5-aminobenzoic acid. Further purification can be achieved by recrystallization if necessary.

Reaction Workflow

Synthesis_Workflow Start This compound Reagents H2, 10% Pd/C MeOH Reaction Catalytic Hydrogenation Start->Reaction Reagents->Reaction Filtration Filtration (Removal of Pd/C) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 2,4-diMethoxy-5-aminobenzoic acid Evaporation->Product

Caption: Workflow for the synthesis of 2,4-diMethoxy-5-aminobenzoic acid.

Spectroscopic Analysis: Unveiling the Structural Differences

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the identity and purity of the starting material and the final product. The distinct electronic environments of the nitro and amino groups result in characteristic spectral features.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are significantly influenced by the electronic nature of the substituents.

CompoundAromatic Proton 1 (ppm)Aromatic Proton 2 (ppm)Methoxy Protons (ppm)Amino/Nitro ProtonReference(s)
This compound Expected downfield shift due to the electron-withdrawing nitro group.Expected downfield shift.~3.9-4.1 (two singlets)N/A[10][11][12] (related compounds)
2,4-diMethoxy-5-aminobenzoic acid Expected upfield shift due to the electron-donating amino group.Expected upfield shift.~3.8-4.0 (two singlets)Broad singlet, chemical shift can vary.[4][13] (related compounds)
Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the conversion of the nitro group to an amino group.

CompoundKey Vibrational Frequencies (cm⁻¹)InterpretationReference(s)
This compound ~1520-1560 (asymmetric NO₂ stretch)~1345-1385 (symmetric NO₂ stretch)~1680-1710 (C=O stretch of carboxylic acid)Presence of the nitro and carboxylic acid groups.[10] (related compound)
2,4-diMethoxy-5-aminobenzoic acid ~3300-3500 (N-H stretching, two bands for primary amine)~1680-1710 (C=O stretch of carboxylic acid)Disappearance of nitro group signals and appearance of N-H stretches, confirming the reduction.[13] (related compound)

Applications and Implications: A Shift in Reactivity and Function

The transformation from a nitro to an amino functionality opens up a vast landscape of synthetic and biological possibilities.

  • This compound: This compound is a valuable intermediate in organic synthesis.[14] The nitro group can act as a directing group in further aromatic substitutions and can be a precursor for other functional groups.

  • 2,4-diMethoxy-5-aminobenzoic acid: The presence of the amino group makes this molecule a key building block in medicinal chemistry.[1] Aminobenzoic acids and their derivatives are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties.[2][15] The amino group provides a handle for various coupling reactions to build more complex and potentially bioactive molecules.

Logical Relationship: The Functional Group Transformation

The core of this comparison lies in the chemical transformation that connects the two molecules.

Functional_Group_Transformation Nitro_Compound This compound (Electron-Withdrawing Group) Reduction Reduction (e.g., Catalytic Hydrogenation) Nitro_Compound->Reduction Amino_Compound 2,4-diMethoxy-5-aminobenzoic acid (Electron-Donating Group) Reduction->Amino_Compound

Caption: The reduction of the nitro group to an amino group.

Conclusion

The head-to-head comparison of this compound and its amino derivative highlights the profound impact of a single functional group modification. The conversion from a nitro to an amino group not only alters the physicochemical and spectroscopic properties of the molecule but also dramatically expands its synthetic utility and potential for biological applications. Understanding these differences is paramount for researchers and scientists in the field of drug discovery and organic synthesis, enabling informed decisions in the design and execution of their scientific endeavors.

References

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A Comparative Guide to the Use of 2,4-diMethoxy-5-nitrobenzoic Acid as an Internal Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realm of drug development and bioanalysis, the precision and accuracy of quantitative methods are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodologies, compensating for variability during sample preparation and analysis. This guide provides an in-depth technical comparison of 2,4-diMethoxy-5-nitrobenzoic acid as a potential internal standard, evaluating its performance characteristics against theoretical and commercially available alternatives. We will delve into the principles of internal standardization, present a hypothetical comparative analysis, and provide a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS).

The Crucial Role of Internal Standards in Quantitative Analysis

An internal standard is a compound of known concentration that is added to a sample before processing. By monitoring the ratio of the analyte's response to the internal standard's response, variations in sample handling, injection volume, and instrument response can be effectively normalized. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring it experiences similar effects throughout the analytical workflow.[1][2]

The "gold standard" for internal standards in mass spectrometry-based assays are stable isotope-labeled (SIL) versions of the analyte.[3][4] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This ensures co-elution with the analyte and identical behavior during extraction and ionization, providing the most accurate correction for matrix effects.[1][3][5] When a SIL-IS is not available, a structural analog, a compound with a similar chemical structure to the analyte, is often used.[3]

This compound: A Candidate for Internal Standardization

This compound is a substituted benzoic acid derivative. Its aromatic nature, carboxylic acid functional group, and methoxy substituents make it a plausible candidate as an internal standard for the analysis of various acidic drugs and metabolites with similar structural motifs.

Physicochemical Properties of Potential Internal Standards:

PropertyThis compound (Hypothetical)This compound-d3 (Hypothetical SIL-IS)2-Methoxybenzoic Acid (Structural Analog)
Molecular Formula C₉H₉NO₆C₉H₆D₃NO₆C₈H₈O₃
Molecular Weight ~227.17 g/mol ~230.19 g/mol 152.15 g/mol [6]
Key Functional Groups Carboxylic acid, Methoxy, NitroCarboxylic acid, Methoxy (deuterated), NitroCarboxylic acid, Methoxy
Polarity Moderately PolarModerately PolarModerately Polar

Performance Comparison: A Theoretical Evaluation

In the absence of direct experimental data for this compound as an internal standard, we present a theoretical performance comparison based on established principles of bioanalysis. The comparison is made against its hypothetical stable isotope-labeled counterpart and a common structural analog, 2-methoxybenzoic acid.

Table 1: Theoretical Performance Comparison of Internal Standards

Performance MetricThis compound-d3 (SIL-IS)This compound (Structural Analog)2-Methoxybenzoic Acid (Structural Analog)
Chromatographic Co-elution with Analyte Excellent (Identical retention time)Good (Similar retention time)Fair to Good (May have different retention time)
Correction for Matrix Effects Excellent (Experiences identical ion suppression/enhancement)Good (Experiences similar ion suppression/enhancement)Variable (May not adequately compensate for differential matrix effects)
Extraction Recovery Mimicry Excellent (Identical recovery)Good (Similar recovery)Variable (Recovery may differ significantly)
Accuracy & Precision HighestHighModerate to High (Dependent on matrix complexity)
Availability & Cost Requires custom synthesis (Higher cost)Commercially available (Lower cost)Readily available (Lowest cost)[7]

The rationale behind this comparison lies in the fundamental principles of internal standardization. The SIL-IS, being chemically identical to the analyte, will behave identically during all stages of the analysis, providing the most accurate correction.[3][4] A structural analog like this compound, while having similar functional groups, may exhibit slight differences in pKa, polarity, and ionization efficiency, leading to less perfect correction. A more distant structural analog like 2-methoxybenzoic acid would likely show even greater divergence in analytical behavior.

Experimental Workflow for Bioanalysis

The following is a detailed, step-by-step protocol for a hypothetical LC-MS/MS method for the quantification of a representative acidic drug in human plasma, using this compound as an internal standard. This protocol is based on common practices for the bioanalysis of small molecules.[8][9][10]

Diagram 1: Bioanalytical Workflow

Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: A typical workflow for the bioanalysis of a drug in plasma using an internal standard.

Protocol 1: LC-MS/MS Quantification of an Acidic Drug in Human Plasma

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte and this compound (IS) in methanol.

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

    • Prepare a working IS solution at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

  • Sample Preparation (Protein Precipitation): [11][12]

    • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the working IS solution (100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound would need to be optimized.

  • Method Validation:

    • The method should be validated according to regulatory guidelines such as the ICH M10 guideline on bioanalytical method validation.[2][13][14] Key validation parameters include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.

Making an Informed Decision: The Right Internal Standard for Your Assay

The choice of an internal standard is a critical decision in analytical method development. While a stable isotope-labeled internal standard is the ideal choice for LC-MS based bioanalysis, its availability and cost can be prohibitive.[3][4] In such cases, a carefully selected structural analog can provide reliable results.

Diagram 2: Decision Tree for Internal Standard Selection

Caption: A decision tree to guide the selection of an appropriate internal standard.

When considering this compound as a structural analog internal standard, a thorough method validation is crucial to demonstrate its suitability for the specific application. This includes a rigorous assessment of matrix effects from multiple sources to ensure that the IS adequately tracks the analyte's behavior.[5][15]

Conclusion

While the "gold standard" for internal standards in LC-MS is a stable isotope-labeled analog, the use of a carefully selected structural analog like this compound can be a viable and cost-effective alternative. Its performance is contingent on its ability to mimic the analyte's behavior throughout the analytical process. A comprehensive method development and validation, in accordance with regulatory guidelines, is essential to ensure the generation of high-quality, reliable, and defensible data in research and drug development.

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Benchmarking the synthesis of "2,4-diMethoxy-5-nitrobenzoic acid" against published methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2,4-DiMethoxy-5-nitrobenzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules. This guide provides a comprehensive comparison of two plausible and robust synthetic routes to this target compound, offering a critical evaluation of their respective methodologies, potential yields, and operational considerations. The protocols presented herein are grounded in established chemical principles and supported by data from analogous transformations reported in the scientific literature.

Introduction: The Significance of this compound

Substituted nitrobenzoic acids are crucial precursors in organic synthesis, with the nitro group serving as a versatile handle for further functionalization, such as reduction to an amine, or as a directing group in subsequent electrophilic aromatic substitution reactions. The specific substitution pattern of this compound, with its electron-donating methoxy groups and an electron-withdrawing nitro group, makes it an interesting scaffold for the development of novel therapeutic agents and other fine chemicals.

This guide will explore two primary synthetic strategies for obtaining this compound:

  • Route A: Direct Nitration of 2,4-Dimethoxybenzoic Acid. A concise approach involving the direct introduction of a nitro group onto a commercially available starting material.

  • Route B: Oxidation of 2,4-Dimethoxy-5-nitrobenzaldehyde. A two-step sequence commencing with the synthesis of an aldehyde intermediate followed by its oxidation to the desired carboxylic acid.

A thorough analysis of these routes will empower researchers to make informed decisions based on their specific laboratory capabilities, desired scale, and purity requirements.

Mechanistic Considerations: Electrophilic Aromatic Substitution

The direct nitration of 2,4-dimethoxybenzoic acid (Route A) is governed by the principles of electrophilic aromatic substitution (EAS). The two methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The regiochemical outcome of the nitration is therefore a result of the interplay of these directing effects. The position C5 is ortho to the C4-methoxy group and meta to the C2-methoxy and the carboxylic acid groups, making it a likely site for nitration.

Electrophilic Aromatic Substitution 2,4-Dimethoxybenzoic Acid 2,4-Dimethoxybenzoic Acid Sigma Complex (Wheland Intermediate) Sigma Complex (Wheland Intermediate) 2,4-Dimethoxybenzoic Acid->Sigma Complex (Wheland Intermediate) Electrophilic Attack Nitronium ion (NO2+) Nitronium ion (NO2+) Nitronium ion (NO2+)->Sigma Complex (Wheland Intermediate) This compound This compound Sigma Complex (Wheland Intermediate)->this compound Deprotonation

Caption: General mechanism for the electrophilic nitration of 2,4-dimethoxybenzoic acid.

Route A: Direct Nitration of 2,4-Dimethoxybenzoic Acid

This approach is the most straightforward, utilizing the commercially available 2,4-dimethoxybenzoic acid as the starting material. The key challenge in this synthesis is controlling the reaction conditions to favor mono-nitration at the desired C5 position and minimize the formation of di-nitrated or other isomeric byproducts.

Proposed Experimental Protocol:
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0 °C or below, slowly add concentrated sulfuric acid to concentrated nitric acid with careful stirring. For each gram of 2,4-dimethoxybenzoic acid, a typical ratio would be 1 mL of concentrated sulfuric acid and 0.67 mL of concentrated nitric acid.[1] Maintain the temperature of the nitrating mixture below 5 °C.

  • Reaction Setup: In a separate larger flask, dissolve 2,4-dimethoxybenzoic acid in concentrated sulfuric acid (approximately 2.5 mL per gram of benzoic acid), ensuring the temperature is kept below 5 °C with an ice bath.[1]

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2,4-dimethoxybenzoic acid, maintaining the reaction temperature below 5 °C throughout the addition. After the addition is complete, continue to stir the mixture in the ice bath for an additional 10-15 minutes.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. The product should precipitate as a solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Route A Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification Start 2,4-Dimethoxybenzoic Acid Nitration Slow addition at < 5 °C Start->Nitration Nitrating Mixture Conc. H2SO4 + Conc. HNO3 Nitrating Mixture->Nitration Quenching Pour onto ice-water Nitration->Quenching Filtration Collect crude product Quenching->Filtration Recrystallization Purification Filtration->Recrystallization Final Product This compound Recrystallization->Final Product

Caption: Workflow for the direct nitration of 2,4-dimethoxybenzoic acid (Route A).

Route B: Oxidation of 2,4-Dimethoxy-5-nitrobenzaldehyde

This two-step route first involves the synthesis of the aldehyde intermediate, which is then oxidized to the final carboxylic acid. While longer, this approach may offer advantages in terms of regiochemical control and potentially higher overall purity.

Step 1: Synthesis of 2,4-Dimethoxy-5-nitrobenzaldehyde

A plausible method for the synthesis of 2,4-dimethoxy-5-nitrobenzaldehyde is the methylation of the commercially available 2,4-dihydroxy-5-nitrobenzaldehyde.

Proposed Experimental Protocol:

  • Reaction Setup: To a stirred suspension of 2,4-dihydroxy-5-nitrobenzaldehyde and potassium carbonate in acetone, add methyl iodide at ice-cold conditions.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, perform a work-up using ethyl acetate and water. The organic layer is then concentrated under reduced pressure to obtain the crude 2,4-dimethoxy-5-nitrobenzaldehyde.[2]

Step 2: Oxidation to this compound

The oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents. A mild and efficient method is the use of sodium chlorite and hydrogen peroxide, as demonstrated in the synthesis of the isomeric 4,5-dimethoxy-2-nitrobenzoic acid.[3]

Proposed Experimental Protocol:

  • Reaction Setup: In a suitable flask, dissolve 2,4-dimethoxy-5-nitrobenzaldehyde in a mixture of methanol and water containing acetic acid.

  • Oxidation: To this solution, add 30% hydrogen peroxide, followed by a solution of sodium chlorite (80%) in water, while maintaining the temperature around 50 °C. Monitor the reaction by TLC.

  • Quenching and Work-up: After the reaction is complete, quench the excess oxidant by adding sodium bisulfite. Evaporate the solvent to dryness.

  • Isolation: Dissolve the residue in a sodium hydroxide solution and filter to remove any impurities. Acidify the filtrate with sulfuric acid to a pH of 1 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[3]

Route B Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Oxidation Start_B 2,4-Dihydroxy-5-nitrobenzaldehyde Methylation Methyl iodide, K2CO3, Acetone Start_B->Methylation Aldehyde 2,4-Dimethoxy-5-nitrobenzaldehyde Methylation->Aldehyde Oxidation NaClO2, H2O2, Acetic Acid Aldehyde->Oxidation Quenching_B Sodium bisulfite Oxidation->Quenching_B Acidification H2SO4 Quenching_B->Acidification Final_Product_B This compound Acidification->Final_Product_B

Caption: Workflow for the two-step synthesis of this compound via an aldehyde intermediate (Route B).

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B will depend on several factors, which are summarized in the table below.

ParameterRoute A: Direct NitrationRoute B: Oxidation of Aldehyde
Number of Steps 12
Starting Material 2,4-Dimethoxybenzoic acid (commercially available)2,4-Dihydroxy-5-nitrobenzaldehyde (commercially available)
Reagents Conc. H₂SO₄, Conc. HNO₃Methyl iodide, K₂CO₃, Acetone, NaClO₂, H₂O₂, Acetic acid, NaHSO₃, NaOH, H₂SO₄
Potential Yield Moderate to good, dependent on regioselectivity control.Potentially higher overall yield due to more controlled steps. The oxidation of a similar aldehyde gives a 93% yield.[3]
Purity May require careful purification to remove isomeric byproducts.High purity is achievable, especially with HPLC verification.[3]
Safety & Handling Requires careful handling of highly corrosive concentrated acids and precise temperature control to manage the exothermic reaction.Involves flammable solvents (acetone, methanol) and strong oxidizers. Methyl iodide is toxic and a suspected carcinogen.
Scalability Potentially easier to scale up due to fewer steps, provided the exotherm can be managed.The two-step nature may add complexity to large-scale production.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound.

Route A is attractive due to its directness and simplicity. For laboratories equipped to handle strong acids and control exothermic reactions, this one-step synthesis offers a rapid route to the target molecule. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired isomer.

Route B , while involving an additional step, may provide a more controlled and ultimately higher-yielding synthesis. The oxidation of the intermediate aldehyde is a well-established and high-yielding transformation for analogous substrates.[3] This route may be preferable when high purity is a critical requirement and the handling of multiple reagents and intermediates is not a limiting factor.

Ultimately, the selection of the optimal synthetic route will be guided by the specific needs and resources of the research team. It is recommended to perform small-scale trial reactions for both routes to determine the most efficient and reliable method for the intended application.

References

  • Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 53. doi: 10.15227/orgsyn.002.0053. Available at: [Link]

  • Nishino, S., Shima, H., & Oda, H. (2007). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • (2020). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
  • Filo. (2023, November 3). Show how to convert toluene to (a) 2,4-dinitrobenzoic acid and (b) 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved from [Link]

  • (2020). Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene. Google Patents.
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  • Vihita Drugs & Intermediates. (n.d.). 2, 4-Dimethoxy Benzoic Acid. Retrieved from [Link]

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Isomeric Effects on the Biological Targets of Dimethoxynitrobenzoic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the subtle yet profound influence of isomerism cannot be overstated. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacokinetic and pharmacodynamic properties, turning a promising therapeutic agent into an inert or even toxic compound. This guide delves into the isomeric effects of dimethoxynitrobenzoic acids, a class of compounds with emerging therapeutic potential. While direct comparative studies on the biological targets of these isomers are not extensively documented in the current literature, this document aims to provide a comprehensive analysis based on existing data for individual isomers and related chemical structures. By synthesizing this information and proposing robust experimental frameworks, we seek to empower researchers to systematically investigate the structure-activity relationships (SAR) of this intriguing class of molecules.

The Significance of Isomerism in Drug Design

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] These differences can be structural (constitutional isomers) or spatial (stereoisomers).[1] Such seemingly minor variations can lead to significant differences in how a molecule interacts with its biological target.[1] For instance, the position of a methoxy group on a pharmacologically active scaffold has been shown to switch the biological activity from inducing methuosis to disrupting microtubules, highlighting the critical role of positional isomerism in determining the mechanism of action.[2]

Dimethoxynitrobenzoic Acids: A Profile of Isomers

Dimethoxynitrobenzoic acids are characterized by a benzoic acid core substituted with two methoxy (-OCH3) groups and one nitro (-NO2) group. The relative positions of these substituents give rise to several positional isomers, each with a unique electronic and steric profile that can influence its biological activity.

Comparative Analysis of Biological Potential

Anticancer and Cytotoxic Potential

Nitro-substituted aromatic compounds are well-documented for their cytotoxic properties.[3] The mechanism often involves the induction of apoptosis or the inhibition of critical cell signaling pathways.[3]

  • 4,5-Dimethoxy-2-nitrobenzoic acid: This isomer has been utilized as a photolabile caging group for kinase inhibitors, suggesting its potential to interact with or be directed towards ATP-binding sites of kinases.[3] Its derivatives have been explored for their therapeutic value.[4]

  • 3-Methoxy-4-nitrobenzoic acid: This isomer is a known intermediate in the synthesis of the aromatase inhibitor vorozole.[3] This suggests that the 3-methoxy-4-nitrobenzoic acid scaffold may have an affinity for the aromatase enzyme, a key target in the treatment of hormone-dependent breast cancer.[3]

  • 3-hydroxy-4-methoxy-2-nitrobenzoic acid: A patent highlights this compound as a key intermediate for synthesizing a molecule with anti-tumor activity, further underscoring the potential of this class of compounds in oncology.[5]

The cytotoxic effects of these isomers are likely influenced by the position of the nitro and methoxy groups, which can affect the molecule's ability to interact with specific residues within a target protein's active site.

Postulated Isomeric Effects on Biological Targets

Based on the principles of medicinal chemistry and structure-activity relationships, we can postulate how the isomeric variations of dimethoxynitrobenzoic acids might influence their interaction with biological targets.

Table 1: Postulated Isomeric Effects on Biological Targets

IsomerPotential Biological Target(s)Postulated Isomeric Influence on Activity
4,5-Dimethoxy-2-nitrobenzoic acid Protein Kinases, AromataseThe ortho-nitro group to the carboxylic acid may influence the acidity and chelating properties of the molecule. The vicinal dimethoxy groups create a specific electronic and steric environment that could favor binding to certain protein pockets.
3,4-Dimethoxy-2-nitrobenzoic acid Aromatase, other enzymes in steroidogenesisThe different positioning of the methoxy groups relative to the nitro and carboxylic acid groups will alter the molecule's dipole moment and hydrogen bonding capacity, potentially leading to a different binding affinity or selectivity for aromatase compared to other isomers.
2,3-Dimethoxy-5-nitrobenzoic acid Various enzymes and receptorsThe methoxy groups flanking the carboxylic acid could create steric hindrance, potentially reducing affinity for some targets while enhancing it for others with accommodating binding sites. The para-nitro group to one of the methoxy groups will significantly influence the electron distribution of the aromatic ring.

Experimental Protocols for Comparative Analysis

To empirically determine the isomeric effects of dimethoxynitrobenzoic acids, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[3]

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each dimethoxynitrobenzoic acid isomer in the appropriate cell culture medium. Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Aromatase)

This protocol outlines a method to assess the inhibitory effect of dimethoxynitrobenzoic acid isomers on a specific enzyme, such as aromatase.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of human placental microsomes (as a source of aromatase) and a solution of the substrate (e.g., [3H]-androstenedione).

  • Inhibitor Preparation: Prepare serial dilutions of each dimethoxynitrobenzoic acid isomer.

  • Reaction Mixture: In a reaction tube, combine the microsomal preparation, the substrate, and the test compound or a known inhibitor (e.g., letrozole) as a positive control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an appropriate quenching agent (e.g., ice-cold chloroform).

  • Product Extraction and Quantification: Extract the tritiated water produced from the reaction and quantify it using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the isomer. Determine the IC50 value for each isomer.

Visualization of Concepts and Workflows

Signaling Pathway: Aromatase and its Role in Estrogen Synthesis

Aromatase_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Activation Inhibitor Dimethoxynitrobenzoic Acid Isomer Inhibitor->Aromatase Inhibition Experimental_Workflow cluster_synthesis Isomer Synthesis & Characterization cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis cluster_analysis Data Analysis & Comparison Isomer1 Isomer 1 Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isomer1->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition (e.g., Aromatase) Isomer1->Enzyme_Inhibition Docking Molecular Docking Isomer1->Docking Isomer2 Isomer 2 Isomer2->Cytotoxicity Isomer2->Enzyme_Inhibition Isomer2->Docking Isomer3 Isomer 3 Isomer3->Cytotoxicity Isomer3->Enzyme_Inhibition Isomer3->Docking SAR_Analysis Structure-Activity Relationship (SAR) Cytotoxicity->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Docking->SAR_Analysis

Caption: Workflow for the comparative analysis of dimethoxynitrobenzoic acid isomers.

Future Directions and Conclusion

The study of isomeric effects of dimethoxynitrobenzoic acids on biological targets is a promising area of research. While direct comparative data is currently limited, the available information on related compounds suggests that these isomers likely possess distinct biological activities. The proposed experimental workflows provide a clear path forward for researchers to elucidate these differences. A systematic investigation into the SAR of dimethoxynitrobenzoic acid isomers could lead to the identification of novel and potent therapeutic agents for a range of diseases, including cancer. By combining in vitro assays with in silico modeling, a deeper understanding of how these isomers interact with their biological targets can be achieved, paving the way for rational drug design and development.

References

  • PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for the concept of caging in terms of a photochemical protection group (PPG). [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. [Link]

  • Gsrs. (n.d.). 4,5-DIMETHOXY-2-NITROBENZOIC ACID. [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors. [Link]

  • MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. [Link]

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  • ResearchGate. (n.d.). Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

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  • PubChem. (n.d.). Veratric Acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]

  • PubMed Central. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

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A Comparative Guide for Synthetic Strategy: 2,4-DiMethoxy-5-nitrobenzoic Acid vs. its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of 2,4-dimethoxy-5-nitrobenzoic acid and its corresponding methyl ester, methyl 2,4-dimethoxy-5-nitrobenzoate. We will explore how the seemingly minor difference between a carboxylic acid and a methyl ester functional group significantly impacts their reactivity in key subsequent transformations, namely the reduction of the nitro group and amide bond formation. This analysis is supported by established chemical principles and illustrative experimental protocols to inform strategic decisions in synthetic planning.

Introduction: Profiling the Starting Materials

This compound and its methyl ester are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.[1][2] Their shared structural feature is a benzene ring substituted with two electron-donating methoxy groups and a strongly electron-withdrawing nitro group. This arrangement of functional groups creates a specific electronic environment that influences the reactivity of the entire molecule.[3]

PropertyThis compoundMethyl 2,4-DiMethoxy-5-nitrobenzoate
Molecular Formula C₉H₉NO₆C₁₀H₁₁NO₆
Molecular Weight 227.17 g/mol [2]241.20 g/mol
Appearance Typically a solidTypically a solid
Key Functional Groups Carboxylic Acid, Methoxy (x2), NitroMethyl Ester, Methoxy (x2), Nitro

The primary point of divergence, and the focus of this guide, is the carboxylic acid versus the methyl ester. This single functional group modification has profound implications for the molecule's acidity, its behavior in nucleophilic reactions, and the necessary steps for further transformations.

Comparative Analysis of Subsequent Reactions

The two most common and critical transformations for these molecules are the reduction of the nitro group to an amine and the formation of an amide bond. The choice between the acid and the ester will largely depend on the desired sequence of these reactions and the overall synthetic strategy.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a foundational step in many synthetic pathways, as it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[4] A variety of reagents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) and metal-acid systems (e.g., SnCl₂, Fe/HCl).[4][5]

For this compound:

The presence of the acidic carboxylic acid group can influence the choice of reducing agent. While catalytic hydrogenation is often effective, acidic conditions inherent to some metal-based reductions are generally well-tolerated. The electron-withdrawing nature of the carboxylic acid group can decrease the electron density on the phenyl ring, which may slightly influence the rate of reduction.

For Methyl 2,4-DiMethoxy-5-nitrobenzoate:

The methyl ester is generally more compatible with a broader range of reducing agents, including those that might be sensitive to acidic protons. The reduction proceeds in a similar fashion to the carboxylic acid, yielding the corresponding amino ester.

Experimental Data Synopsis:

Starting MaterialReducing AgentTypical YieldReference
Aromatic Nitro AcidsZn/Hydrazine Glyoxylate80-90%
Aromatic Nitro CompoundsH₂/Raney NickelHigh[4]
Aromatic Nitro CompoundsFe/AcidHigh[5]

Key Insight: Both the acid and the ester can be effectively reduced. The choice of starting material for the reduction step is often a matter of convenience and compatibility with other functional groups in the molecule. However, if the subsequent step is amide bond formation, the strategic choice becomes more critical.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry and materials science. This is where the divergence in reactivity between the carboxylic acid and the methyl ester is most pronounced.

With this compound:

Direct amide formation from a carboxylic acid requires activation of the carboxyl group to make it a better electrophile for the incoming amine nucleophile.[6] This is typically achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

Amide_Coupling

With Methyl 2,4-DiMethoxy-5-nitrobenzoate:

The methyl ester does not directly react with amines under standard conditions to form amides. To form an amide from the ester, one of two main strategies is employed:

  • Saponification followed by Amide Coupling: The ester is first hydrolyzed (saponified) to the corresponding carboxylic acid using a base (e.g., NaOH, KOH).[7][8] The resulting carboxylate salt is then acidified to yield the free carboxylic acid, which can then be subjected to standard amide coupling conditions as described above. This adds two steps to the synthetic sequence.

Saponification_Coupling

  • Direct Aminolysis (Less Common): In some cases, direct reaction of an ester with an amine to form an amide can be achieved, but it often requires harsh conditions (high temperatures, high pressure) or specific catalysts and is generally less efficient than the coupling of a carboxylic acid.

Causality Behind Experimental Choices:

  • Directness and Atom Economy: Starting with the carboxylic acid for amide bond formation is a more direct route, avoiding the additional steps of saponification and acidification required for the ester. This improves overall efficiency and reduces waste.

  • Reaction Conditions: Amide coupling reactions are typically performed under mild conditions, which is advantageous when dealing with sensitive functional groups.[9] The harsh basic conditions of saponification could potentially lead to side reactions, although for the title compound, this is less of a concern.

  • Strategic Flexibility: If the desired product is the amino amide, the choice of starting material dictates the synthetic sequence.

    • Route A (Acid first): Amide coupling of the nitro acid, followed by reduction of the nitro group.

    • Route B (Ester first): Reduction of the nitro ester, followed by saponification and then amide coupling.

The choice between these routes will depend on the compatibility of the amine used in the coupling reaction with the reducing agent and vice versa.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group (General Procedure)

This protocol is a general representation for the reduction of an aromatic nitro group using tin(II) chloride.

  • Dissolution: Dissolve the nitro compound (this compound or its methyl ester) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: To the stirred solution, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heating: Heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Amide Bond Formation from this compound

This protocol describes a general procedure for amide coupling using EDC and HOBt.

  • Dissolution: Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude amide can be purified by recrystallization or column chromatography.

Protocol 3: Saponification of Methyl 2,4-DiMethoxy-5-nitrobenzoate
  • Reaction Setup: In a round-bottom flask, dissolve the methyl ester in a mixture of methanol and water.

  • Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-3 equivalents).

  • Heating: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).[7]

  • Acidification: After cooling, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a low pH (e.g., pH 2) with a strong acid like concentrated HCl, causing the carboxylic acid to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion and Recommendations

The choice between this compound and its methyl ester is a strategic one that should be made based on the overall synthetic plan.

  • For direct amide bond formation, this compound is the superior starting material. It allows for a more direct and efficient synthesis of the corresponding amide, avoiding the additional steps of saponification and acidification.

  • Methyl 2,4-dimethoxy-5-nitrobenzoate may be preferred if the ester functionality is desired in the final product or if the synthetic route necessitates a protection-deprotection strategy for the carboxylic acid. It also offers flexibility if the reduction of the nitro group is performed prior to transformations involving the carboxyl group.

Ultimately, the decision should be guided by considerations of step economy, reagent compatibility, and the desired final molecular architecture. This guide provides the foundational knowledge for researchers to make an informed and logical choice between these two valuable synthetic intermediates.

References

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]

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  • Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • P. N. P. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences, 142(1), 4-21. Available at: [Link]

  • ResearchGate. (2023). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ScienceDirect. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(32), 3149-3152. Available at: [Link]

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A Comparative Guide to Confirming the Regiochemistry of Nitration of 2,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity in Polysubstituted Aromatics

The nitration of substituted benzoic acids is a fundamental electrophilic aromatic substitution (EAS) critical for synthesizing pharmaceutical intermediates and fine chemicals.[1] For drug development professionals and synthetic chemists, controlling the regiochemical outcome is paramount. The nitration of 2,4-dimethoxybenzoic acid presents a classic case study in competing directing effects. The benzene ring is decorated with three substituents: two strongly activating methoxy groups (-OCH₃) and one deactivating carboxylic acid group (-COOH). Understanding the interplay of these groups is essential for predicting and experimentally confirming the structure of the resulting nitrobenzoic acid derivative.

This guide provides an in-depth analysis of the factors governing the regioselectivity of this reaction, compares potential outcomes, and outlines robust experimental protocols for both the synthesis and definitive structural confirmation of the product.

Pillar 1: Mechanistic Causality - Predicting the Predominant Isomer

The regiochemical outcome of an electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the aromatic ring.[2][3] In the case of 2,4-dimethoxybenzoic acid, we have a competition between powerful activating and deactivating groups.

  • Activating Groups (-OCH₃): The two methoxy groups at positions C2 and C4 are potent activating groups.[4] Through the resonance effect (+R), their lone pair electrons increase the electron density of the benzene ring, particularly at the ortho and para positions relative to themselves. This effect significantly stabilizes the cationic intermediate (the arenium ion) formed during the electrophilic attack, thereby lowering the activation energy for substitution at these positions.[5][6]

  • Deactivating Group (-COOH): The carboxylic acid group at C1 is a moderately deactivating group.[1][5] Through both inductive (-I) and resonance (-R) effects, it withdraws electron density from the ring, making the substitution reaction slower compared to benzene. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[7]

Analysis of Potential Substitution Sites:

Let's analyze the three available positions (C3, C5, C6) on the 2,4-dimethoxybenzoic acid ring:

  • Position C3: This position is ortho to the C2-methoxy group (activated) but meta to the C4-methoxy group and meta to the C1-carboxyl group.

  • Position C5: This position is para to the C2-methoxy group and ortho to the C4-methoxy group. It is also meta to the deactivating C1-carboxyl group. This site benefits from the strong, synergistic activation of both methoxy groups.

  • Position C6: This position is ortho to both the C1-carboxyl group and the C2-methoxy group. It is subject to significant steric hindrance from these two adjacent bulky groups.

Based on this electronic and steric analysis, the substitution is overwhelmingly directed to the C5 position . This site is the most nucleophilic due to the combined electron-donating effects of both methoxy groups, and it is conveniently meta to the deactivating carboxyl group. Therefore, the expected major product is 2,4-dimethoxy-5-nitrobenzoic acid .

Caption: Logical flow of directing effects determining the nitration site.

Pillar 2: The Self-Validating System - Experimental Protocol & Confirmation

A trustworthy protocol must include a definitive method for verifying the outcome. This section provides a standard procedure for the nitration and a detailed guide to the spectroscopic analysis required to unambiguously confirm the regiochemistry of the product.

Experimental Protocol: Nitration of 2,4-Dimethoxybenzoic Acid

This procedure is adapted from established methods for the nitration of substituted benzoic acids.[1][8]

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction should be conducted behind a blast shield.

Materials:

  • 2,4-Dimethoxybenzoic Acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 5.0 g of 2,4-dimethoxybenzoic acid to 20 mL of concentrated sulfuric acid. Stir the mixture in an ice-salt bath until the solid is fully dissolved and the temperature is maintained between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid using a dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. An exothermic reaction will occur. The rate of addition should be controlled to prevent the temperature from rising.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up: Very slowly and carefully, pour the reaction mixture over a beaker containing approximately 100 g of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Data Comparison: Nitration of Substituted Benzoic Acids

The following table provides context by comparing the outcomes of nitrating various substituted benzoic acids, highlighting the influence of different directing groups.

Substituted Benzoic AcidSubstituent(s) & TypePredominant Isomer(s)Reference
Benzoic Acid-COOH (Deactivating, Meta)3-Nitrobenzoic acid (~98%)[1]
4-Methoxybenzoic Acid-OCH₃ (Activating, o,p), -COOH (Deactivating, m)4-Methoxy-3-nitrobenzoic acid[9]
4-Hydroxy-3-methoxybenzoic Acid-OH (Activating, o,p), -OCH₃ (Activating, o,p), -COOH (Deactivating, m)4-Hydroxy-3-methoxy-5-nitrobenzoic acid[10]
2,4-Dimethoxybenzoic Acid 2x -OCH₃ (Activating, o,p), -COOH (Deactivating, m) This compound (Predicted) This Guide
Structural Confirmation: A Spectroscopic Approach

The identity and regiochemistry of the product must be confirmed through spectroscopic analysis. ¹H NMR is the most powerful tool for distinguishing between the possible isomers.

¹H NMR Spectroscopy - The Decisive Tool:

  • Expected Product (this compound): The aromatic region of the ¹H NMR spectrum should display two singlets . One singlet corresponds to the proton at C3, and the other to the proton at C6. There are no adjacent protons to cause splitting.

  • Possible Isomer (2,4-Dimethoxy-3-nitrobenzoic acid): This isomer would show two doublets in the aromatic region. The proton at C5 would be split by the proton at C6, and vice versa, resulting in an AX spin system.

  • Possible Isomer (2,4-Dimethoxy-6-nitrobenzoic acid): This isomer would also exhibit two doublets in the aromatic region due to the coupling between the protons at C3 and C5.

Supporting Spectroscopic Data:

  • ¹³C NMR: Will show the expected number of carbon signals (9 distinct signals for the 5-nitro isomer).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the nitrated product (C₉H₉NO₆, MW = 227.17 g/mol ).

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-O stretches for the methoxy groups.

G cluster_workflow Experimental & Confirmation Workflow A 1. Dissolve 2,4-Dimethoxybenzoic Acid in conc. H₂SO₄ at 0-5°C C 3. Dropwise Addition (Maintain T < 10°C) A->C B 2. Prepare Nitrating Mix HNO₃ + H₂SO₄ (Cold) B->C D 4. Reaction Stirring (30-60 min at 0-5°C) C->D E 5. Quench on Ice & Precipitate Product D->E F 6. Isolate & Wash (Vacuum Filtration) E->F G 7. Dry Product F->G H 8. Spectroscopic Analysis (NMR, MS, IR) G->H I Confirm Structure: This compound H->I

Caption: Step-by-step experimental and characterization workflow.

Conclusion

The nitration of 2,4-dimethoxybenzoic acid is a well-defined electrophilic aromatic substitution where the regiochemical outcome can be confidently predicted. The synergistic ortho,para-directing and activating effects of the two methoxy groups decisively overcome the meta-directing nature of the deactivating carboxylic acid group. This electronic control, coupled with steric considerations, directs the incoming nitronium ion to the C5 position, yielding this compound as the sole major product. For any professional in the field, the true confirmation lies not just in theoretical prediction but in rigorous experimental execution and unambiguous spectroscopic validation, primarily through ¹H NMR, which serves as the cornerstone of a self-validating synthetic protocol.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link][5]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link][2]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link][3][6]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link][4]

  • Gauth. (n.d.). Solved: The -COOH group in electrophilic aromatic substitution is. Retrieved from [Link][7]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link][8]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4-diMethoxy-5-nitrobenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2,4-diMethoxy-5-nitrobenzoic acid, moving beyond a simple checklist to instill a deep understanding of the principles behind each step. Our commitment is to empower you with the knowledge to not only comply with regulations but to foster a culture of safety and excellence in your laboratory.

Foundational Safety and Hazard Assessment: Understanding the "Why"

This compound, while a valuable reagent, possesses inherent hazards that necessitate careful handling and disposal. As a nitroaromatic compound and a carboxylic acid, its reactivity profile informs every aspect of its lifecycle in the laboratory. The nitro group can impart toxicological properties and, under certain conditions, reactivity hazards. The carboxylic acid functionality contributes to its corrosive nature.

Key Safety Considerations:

  • Toxicity: Nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: Like many benzoic acid derivatives, it can cause serious eye and skin irritation.[2][3]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.

A thorough risk assessment should always precede any handling or disposal of this compound. Consult the Safety Data Sheet (SDS) for specific hazard information and handling precautions.

Table 1: Illustrative Physicochemical and Hazard Data (Based on Structurally Similar Compounds)

PropertyValue (Example: 5-Methoxy-2-nitrobenzoic acid)Significance for Disposal
Appearance Light brown solid[2]Solid form requires procedures to minimize dust generation during handling and disposal.
Incompatibilities Strong oxidizing agents, strong bases, reducing agents.[3]Dictates segregation from other waste streams to prevent dangerous reactions.
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]Reinforces the need for appropriate Personal Protective Equipment (PPE) at all times.
The Core Disposal Workflow: A Step-by-Step Protocol

The recommended and most compliant method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures the final disposition of the chemical is handled in an environmentally sound and legally compliant manner, typically involving high-temperature incineration.[4][5]

Step 1: Waste Collection and Segregation

  • Use Designated Containers: Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1][6]

  • Avoid Mixing Waste: Never mix this compound with other waste streams, especially incompatible materials like strong bases or oxidizing agents.[1][3] This is crucial to prevent exothermic reactions or the generation of toxic gases.

  • Labeling is Paramount: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.[4]

Step 2: Secure Storage of Chemical Waste

  • Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[4]

  • Secondary Containment: Utilize secondary containment for all liquid waste and, as a best practice, for solid waste containers to mitigate the impact of any potential spills.[6]

  • Away from Incompatibles: Ensure the storage area physically separates incompatible waste types.

Step 3: Arranging for Professional Disposal

  • Engage a Licensed Vendor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.[4]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by regulatory bodies.

Experimental Workflow: Disposal of this compound

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition A Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Use a designated, labeled hazardous waste container. A->B C Carefully transfer waste This compound into the container. B->C D Securely seal the container. C->D E Store in a designated, secure, and well-ventilated waste accumulation area. D->E F Ensure segregation from incompatible waste. E->F G Contact EHS to schedule waste pickup. F->G H Licensed hazardous waste vendor collects the container. G->H I Transport to a licensed facility for high-temperature incineration. H->I

Caption: Disposal workflow for this compound.

Spill Management and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

For a solid spill of this compound:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if dust is generated.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-up:

    • Gently sweep or scoop the solid material into a designated hazardous waste container.[1][7]

    • Avoid raising dust. If necessary, lightly moisten the material with a compatible solvent (e.g., water, if deemed appropriate by a risk assessment) to minimize airborne particles.

    • Use absorbent pads to clean the area once the bulk of the material has been removed.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose of Clean-up Materials: All materials used for spill clean-up (gloves, absorbent pads, etc.) must be disposed of as hazardous waste in the same container as the spilled chemical.[4]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Relationship: Hazard Mitigation and Disposal

cluster_hazards Identified Hazards cluster_controls Control Measures & Procedures cluster_outcome Desired Outcome H1 Toxicity (Harmful if swallowed/inhaled) C1 Wear Appropriate PPE H1->C1 C2 Handle in Ventilated Area H1->C2 H2 Irritation (Skin & Eyes) H2->C1 H3 Chemical Reactivity (Incompatibilities) C3 Segregate Waste H3->C3 O1 Personnel Safety C1->O1 C2->O1 C3->O1 O2 Environmental Protection C3->O2 C4 Use Licensed Disposal Vendor C4->O2 O3 Regulatory Compliance C4->O3

Caption: Relationship between hazards, controls, and outcomes.

The Question of On-Site Neutralization

While the neutralization of simple corrosive wastes (acids and bases) can sometimes be performed in the lab prior to disposal, this is not recommended for this compound without a specific, validated procedure and approval from your institution's EHS department.[8][9] The presence of the nitro group on the aromatic ring introduces complexities. The reaction of a nitroaromatic compound with a base, especially under conditions of heat that can be generated during neutralization, is not always predictable and could potentially create other hazardous byproducts. Therefore, the most prudent and safe approach is to dispose of the compound in its original form through a professional service.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the hazards, adhering to a structured disposal workflow, and being prepared for emergencies, you contribute to a safe and compliant research environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Proper Disposal of 3-Chloro-5-nitrobenzoic Acid: A Comprehensive Guide for Labor
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2021). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • Managing and Disposing of Household Hazardous Waste.NY.Gov.
  • BENZOIC ACID - Alpha Resources. (2021). Alpha Resources.
  • Biodegradation of Nitroarom
  • Proper Disposal of 4-Methoxy-3-nitrobenzoic Acid: A Guide for Labor
  • Management of Chemicals - Prudent Practices in the Labor
  • Nitrobenzene - Incident management.GOV.UK.
  • Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
  • Hazardous Waste Disposal Guide.Research Areas - Dartmouth Policy Portal.
  • Neutralization/Deactivation/Recovery.Office of Environmental Health and Safety - Princeton EHS.
  • Proper disposal of chemicals.Sciencemadness Wiki. (2025).
  • How to Dispose of Acid Safely: A Step-by-Step Guide.Greenflow. (2024).
  • Chapter 7 - Management Procedures For Specific Waste Types.Cornell EHS.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-diMethoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2,4-diMethoxy-5-nitrobenzoic acid, demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safe handling procedures for this compound, ensuring both personal safety and the integrity of your research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the known hazards of structurally similar aromatic nitro compounds and general principles of laboratory safety.[1][2][3][4][5] Always perform a risk assessment for your specific experimental conditions.

Hazard Analysis: Understanding the Risks

Aromatic nitro compounds as a class present several potential hazards.[1] Based on data from analogous chemicals, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: Direct contact can cause skin irritation.[4][5] Aromatic nitro compounds can also be absorbed through the skin, making dermal protection critical.[1]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation or damage upon contact.[4][5]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[4]

  • Harmful if Swallowed: Ingestion of similar compounds can be harmful.[5]

Given these potential hazards, a multi-layered PPE approach is essential to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the minimum recommended PPE for handling this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shields and a face shieldChemical-resistant gloves (Nitrile)Full-length lab coatN95/FFP2 respirator or work in a ventilated enclosure
Solution Preparation Chemical splash gogglesChemical-resistant gloves (Nitrile)Full-length lab coatWork in a chemical fume hood
Reaction Monitoring & Workup Chemical splash gogglesChemical-resistant gloves (Nitrile)Full-length lab coatWork in a chemical fume hood
Large-Scale Operations Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatHalf-face respirator with appropriate cartridges
  • Eye and Face Protection: For handling the solid, a face shield in addition to safety glasses provides crucial protection from airborne particles.[2] When working with solutions, chemical splash goggles are necessary to protect against splashes.[4]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are the standard for handling compounds of this nature. Always inspect gloves for any signs of degradation or punctures before use.[2]

  • Body Protection: A full-length lab coat prevents contamination of personal clothing. For larger-scale work where the risk of splashes is higher, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: When handling the solid compound outside of a ventilated enclosure, a respirator is necessary to prevent the inhalation of fine dust particles.[5] All work with solutions should be performed in a chemical fume hood to minimize inhalation of any vapors or aerosols.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental parameters.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Initial Assessment cluster_1 Solid Handling cluster_2 Solution Handling Start Start: Handling Chemical Form Physical Form? Start->Form Solid_Enclosure Working in Ventilated Enclosure? Form->Solid_Enclosure Solid Solution_Enclosure Working in Fume Hood? Form->Solution_Enclosure Solution Solid_PPE_Enclosure Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Solid_Enclosure->Solid_PPE_Enclosure Yes Solid_PPE_Open Enhanced PPE: - Face Shield & Safety Glasses - Nitrile Gloves - Lab Coat - N95/FFP2 Respirator Solid_Enclosure->Solid_PPE_Open No Solution_PPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Solution_Enclosure->Solution_PPE Yes Solution_Warning Warning: Do not handle solutions on an open bench. Solution_Enclosure->Solution_Warning No

Caption: PPE selection workflow based on the physical form of the chemical and the use of ventilated enclosures.

Standard Operating Procedures (SOPs) for PPE

A. Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety glasses/goggles and face shield.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

B. Doffing (Taking Off) PPE:

The principle of doffing is to avoid contaminating yourself.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Face and Eye Protection: Remove your face shield and goggles.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

C. Disposal Plan:

  • Contaminated Gloves: Dispose of in a designated, sealed chemical waste container immediately after use.

  • Heavily Contaminated Lab Coats: If your lab coat becomes heavily contaminated, it should be disposed of as chemical waste according to your institution's guidelines. Do not take contaminated lab coats home.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][6]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, and clean up the spill using an absorbent material. Place the waste in a sealed container for disposal. Avoid generating dust.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • Malik, M. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. YouTube. [Link]

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.